Acrylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |
| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, homopolymer, isotactic | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly(acrylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, homopolymer, calcium salt | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |
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DSSTOX Substance ID |
DTXSID0039229 | |
| Record name | Acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |
| Record name | Acrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/67 | |
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| Record name | Acrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |
| Record name | Acrylic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02579 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |
| Record name | Acrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/67 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | Acrylic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02579 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACRYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |
| Record name | Acrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/67 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/688 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |
| Record name | Acrylic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |
CAS No. |
59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |
| Record name | Diacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, homopolymer, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02579 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polyacrylate | |
| Source | DTP/NCI | |
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Melting Point |
13.56 °C, 13 °C, 14 °C, 55 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Acrylic Acid for Computational Modeling
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the essential physicochemical properties of acrylic acid (prop-2-enoic acid), tailored for computational modeling applications. Accurate parameterization of molecular models is critically dependent on high-quality experimental and theoretical data. This document summarizes key structural, thermodynamic, and electronic properties, details relevant experimental protocols, and illustrates the workflow for utilizing this data in computational studies.
Core Physicochemical Properties
This compound is the simplest unsaturated carboxylic acid, featuring a vinyl group directly attached to a carboxyl group.[1] This structure dictates its reactivity and physical properties. It is a colorless liquid with a characteristic acrid smell and is miscible with water and various organic solvents.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄O₂ | [2][3] |
| Molecular Weight | 72.06 g/mol | [2][3] |
| CAS Number | 79-10-7 | [1] |
| Boiling Point | 141 °C (414 K) | [1] |
| Melting Point | 14 °C (287 K) | [1] |
| Density | 1.051 g/mL (at 20 °C) | [1] |
| Vapor Pressure | 3.1 - 3.2 mmHg (at 20 °C) | [2] |
| Acidity (pKa) | 4.25 - 4.26 (at 25 °C) | [1][2] |
| logP (Octanol/Water) | 0.28 - 0.35 | [1][2] |
| Solubility | Miscible in water | [1] |
| Flash Point | 48-55 °C |[4] |
Properties for Computational Modeling
For accurate in silico studies, such as molecular dynamics (MD) simulations, quantum mechanics (QM) calculations, and quantitative structure-activity relationship (QSAR) modeling, a more detailed set of parameters is required.
This compound exists as two primary conformers: s-cis and s-trans, arising from rotation around the C-C single bond. Quantum chemical calculations agree that the s-cis (syn) conformer is the most stable, though the energy difference is small (around 0.63 - 3 kJ/mol), indicating that both conformers can be present.[5] This conformational flexibility is a critical parameter for force field development.
Table 2: Key Structural and Electronic Properties for Modeling
| Property | Value Range | Method/Source |
|---|---|---|
| Thermodynamic Properties | ||
| Enthalpy of Formation (gas) | -321 ± 3 kJ/mol | Quantum Calculation (G2, G3, G4, CBS-QB3)[5] |
| Heat of Fusion | 9.51 kJ/mol | Experimental[2] |
| Heat of Polymerization | 63 - 77 kJ/mol | Calorimetry[6] |
| Electronic Properties | ||
| Dipole Moment | ~1.7 - 2.5 D | Computational |
| HOMO-LUMO Energy Gap | 5.545 eV | DFT (STO-3G basis set)[7] |
| Force Field Parameters |
| Force Field Suitability | GAFF, OPLS-AA, GROMOS | MD Simulation Studies[8][9][10] |
-
Thermodynamic Data (Enthalpy, Gibbs Free Energy): Essential for predicting reaction feasibility, stability, and equilibrium constants in simulations of chemical processes. The enthalpy of formation, for instance, is a benchmark for the accuracy of quantum chemical methods.[5]
-
Electronic Properties (HOMO/LUMO, Partial Charges): The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[7] Atomic partial charges, which can be derived from QM calculations (e.g., using RESP or Mulliken population analysis), are fundamental for accurately modeling electrostatic interactions in classical force fields.
-
Force Field Parameters: For classical simulations (MD), force fields like AMBER, GROMOS, and OPLS-AA are commonly used.[8][9][10] Parameters for bond lengths, angles, dihedrals, and non-bonded interactions (Lennard-Jones and electrostatic) must accurately reproduce experimental data, including density, heat of vaporization, and conformational energies. Studies have shown that the Generalized AMBER Force Field (GAFF) combined with RESP charges provides a good description of poly(this compound) behavior in solution.[9]
Experimental Protocols for Property Determination
The accuracy of computational models is validated against experimental data. Below are methodologies for determining key physicochemical properties.
The pKa is crucial for modeling the protonation state of this compound in different pH environments, which significantly affects its intermolecular interactions.
-
Methodology: Potentiometric Titration
-
Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer.
-
Procedure: The this compound solution is placed in a beaker, and the pH electrode is immersed. The titrant (NaOH) is added in small, precise increments. After each addition, the solution is stirred to equilibrium, and the pH is recorded.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[11]
-
-
Methodology: NMR Spectroscopy
-
Principle: The chemical shifts of nuclei (¹H or ¹³C) near the carboxylic group are sensitive to the protonation state of the molecule.
-
Procedure: A series of samples are prepared with a constant concentration of this compound in deuterated water (D₂O) across a wide range of pD values (the equivalent of pH in D₂O).
-
Data Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample.
-
Analysis: The chemical shift of a specific nucleus is plotted against the pD. The resulting sigmoidal curve is fitted to an appropriate equation (e.g., the Henderson-Hasselbalch equation adapted for chemical shifts). The inflection point of this curve corresponds to the pKa value.[12][13]
-
Visualization of Modeling Workflows
The following diagrams illustrate key conceptual workflows in the computational modeling of this compound.
Caption: Workflow for developing a classical force field for this compound.
Caption: Interrelation of physicochemical properties for computational modeling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Process PI [processpi.org]
- 4. ppjco.ir [ppjco.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water [lifescienceglobal.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Acrylic Acid Solutions
This technical guide provides a comprehensive overview of the core thermodynamic and physicochemical properties of aqueous this compound solutions. This compound is the simplest unsaturated carboxylic acid and serves as a crucial monomer for producing a wide range of polymers.[1] In aqueous solutions, its properties are of paramount importance for numerous applications, from industrial processes like polymerization to the development of advanced materials in the pharmaceutical and medical fields.[2][3]
Polythis compound (PAA), a polymer derived from this compound, is non-toxic, biocompatible, and biodegradable.[2] Its derivatives are extensively used in drug delivery systems, leveraging their stability and stimuli-responsive nature to create hydrogels, coatings, and nano-platforms for controlled release applications.[2][4][5][6] A thorough understanding of the thermodynamic behavior of this compound in water is fundamental to designing and optimizing these systems.
Physicochemical and Thermodynamic Properties
The behavior of this compound in an aqueous solution is governed by its intrinsic properties and its interactions with water molecules. The following tables summarize key quantitative data for pure this compound and its aqueous solutions.
General Properties of Pure this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄O₂ | [7] |
| Molecular Weight | 72.06 g/mol | [8] |
| Appearance | Clear, colorless liquid | [1][9] |
| Odor | Acrid, pungent, rancid | [7][10] |
| Melting Point | 13 - 14 °C | [1][7][9] |
| Boiling Point | 141 °C (at 1013 mbar) | [1][7][9] |
| pKa (in H₂O at 25°C) | 4.25 | [1][10] |
| Solubility in Water | Miscible | [1][7][8] |
Thermodynamic Properties of Aqueous this compound Solutions
The properties of aqueous this compound solutions are highly dependent on concentration and temperature. While comprehensive datasets across all concentrations are distributed across various studies, this section consolidates available data.
Table 1: Density of this compound
| Substance | Temperature (°C) | Density (g/mL) | Reference |
| Pure this compound | 20 | 1.0511 | [7][8] |
| Pure this compound | 20 | 1.05 | [9] |
| Pure this compound | 25 | 1.051 | [3][10] |
Table 2: Viscosity of this compound
| Substance | Temperature (°C) | Viscosity (cP or mPa.s) | Reference |
| Pure this compound | 20 | 1.3 | [1] |
| Pure this compound | 20 | 1.22 | [9] |
| Pure this compound | 25 | 1.25 | [10] |
Note: The viscosity of poly(this compound) solutions increases significantly with polymer concentration and is highly sensitive to pH. As the carboxylic acid groups ionize with increasing pH, repulsive forces lead to an uncoiling of the polymer chain, increasing viscosity.[11]
Table 3: Refractive Index of this compound
| Substance | Temperature (°C) | Refractive Index (nD) | Reference |
| Pure this compound | 20 | 1.4224 | [8] |
| Pure this compound | 20 | 1.422 | [9] |
| Pure this compound | 20 | 1.4190 to 1.4230 | [12] |
| Pure this compound | 25 | 1.4185 | [8] |
Table 4: Heat-Related Properties
| Property | Value | Conditions | Reference |
| Heat Capacity | 0.257 BTU/lb-°F | 75 °F (23.9 °C) | [8] |
| Heat Capacity | 0.463 cal/g-°C | For 80% AA solution | [13] |
| Heat of Polymerization | -257 cal/g | - | [14] |
| Heat of Neutralization | 193.44 cal/g | For 80% AA solution | [13] |
Experimental Protocols for Property Determination
The accurate measurement of thermodynamic properties is crucial for both theoretical modeling and practical applications. Below are summaries of common experimental methodologies used for aqueous solutions.
Vapor-Liquid Equilibrium (VLE) and Excess Properties
-
Static Tensimetric Method : This technique is used to measure the saturated vapor pressure of solutions over a range of temperatures and compositions.[15][16]
-
Protocol : A sample of the this compound solution with a known composition is placed in a thermostated, evacuated vessel. The system is allowed to reach equilibrium at a set temperature. The vapor pressure is then measured directly using a pressure sensor, such as a U-shaped mercury manometer or a modern pressure transducer.[15] This process is repeated across the desired temperature range (e.g., 295 to 355 K).[15][16] The resulting pressure-temperature-composition (P-T-x) data is used to calculate the activity coefficients of the components, which quantify the deviation from ideal solution behavior. From the activity coefficients, key excess thermodynamic functions of mixing—such as excess Gibbs energy (GE), excess enthalpy (HE), and excess entropy (SE)—can be derived.[15][16]
-
Calorimetry
-
Adiabatic and Solution Calorimeters : These instruments are used to measure heat changes associated with physical or chemical processes.
-
Protocol for Heat Capacity : In an adiabatic calorimeter, a known quantity of electrical energy is supplied to the sample, and the resulting temperature change is precisely measured. This allows for the determination of the heat capacity of the solution.[17]
-
Protocol for Enthalpy of Mixing/Solution : A solution calorimeter is used to measure the heat evolved or absorbed when components are mixed.[17] For example, a known amount of this compound is mixed with water, and the temperature change of the system is monitored to calculate the enthalpy of the solution.
-
Dissociation Constant (pKa) Determination
-
Potentiometric Titration / pH Measurement : The acid dissociation constant (Ka) is a measure of the strength of an acid in solution. It can be determined by monitoring pH changes.
-
Protocol : A solution of this compound is prepared at a known concentration. The pH of the solution is measured at a constant temperature. By measuring the pH of the weak acid solution while varying the temperature, one can create a van't Hoff plot (lnK vs. 1/T) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of dissociation.[18] The Gibbs free energy (ΔG°) can then be calculated, providing a complete thermodynamic profile of the dissociation process.[18]
-
Density, Viscosity, and Refractive Index
-
Densitometry : The density of aqueous solutions is typically measured using a vibrating tube densitometer, which offers high precision.
-
Viscometry : The viscosity can be determined using various types of viscometers, such as capillary viscometers (e.g., Ostwald or Ubbelohde) or rotational viscometers. For poly(this compound), changes in viscosity with pH can be monitored to understand conformational changes of the polymer in solution.[11]
-
Refractometry : The refractive index is measured using a refractometer (e.g., an Abbé refractometer), which measures the angle of refraction of light passing through the solution.
Visualizing Thermodynamic Relationships and Processes
The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of aqueous this compound solutions.
Caption: A generalized workflow for the experimental determination of thermodynamic properties.
Caption: Logical relationships for calculating excess thermodynamic functions from VLE data.
Caption: Dissociation of this compound in water and its pathway to drug delivery applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Comprehensive review of the role of this compound derivative polymers in floating drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - DCCEEW [dcceew.gov.au]
- 8. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arkema.com [arkema.com]
- 10. This compound | 79-10-7 [chemicalbook.com]
- 11. uakron.edu [uakron.edu]
- 12. This compound, 98%, extra pure, stabilized 250 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 13. LG Chem On [lgchemon.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 16. Thermodynamic Properties of Solutions of the this compound in 1,2-Dichloroethane and Acetic Acid | Academic Journals and Conferences [science2016.lp.edu.ua]
- 17. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 18. Determination of Thermodynamic Values (âS°, âH°, and âG°) from the Dissociation of a Weak Acid [pubs.sciepub.com]
A Historical Overview of Acrylic Acid Synthesis: A Technical Guide for Researchers
Introduction: Acrylic acid (propenoic acid) is a fundamental chemical intermediate, pivotal in the production of a vast array of polymers, resins, and textiles. Its high reactivity, attributed to both a vinyl group and a carboxyl group, makes it a versatile monomer in polymer chemistry. The commercial production of this compound has evolved significantly since its first synthesis in 1843, driven by economic viability, feedstock availability, and environmental considerations. This guide provides an in-depth historical overview of the core synthesis methods, tailored for researchers, scientists, and professionals in drug development and related fields. We will delve into the major historical routes, the current dominant industrial process, and provide quantitative data and process diagrams for each.
Early Commercial Synthesis Methods (Now Largely Obsolete)
Several methods for this compound synthesis were developed and commercialized in the 20th century. While these have been largely superseded by the more economical propylene oxidation route, they represent important milestones in chemical engineering and catalysis.
The Reppe Process (Acetylene-Based)
Developed by Walter Reppe, this method involves the hydrocarboxylation of acetylene. It was a significant commercial route but has been abandoned in most parts of the world due to the high cost and handling risks associated with acetylene.[1][2]
The reaction proceeds as follows: HC≡CH + CO + H₂O → CH₂=CHCOOH
There were two main variations of this process:
-
Stoichiometric Process: This earlier version used nickel carbonyl (Ni(CO)₄) as both a catalyst and the source of carbon monoxide.
-
Catalytic Process: A later, high-pressure process used a catalyst like nickel bromide, often in a solvent such as tetrahydrofuran (THF).[3][4]
Experimental Protocol: Reppe Process (Catalytic High-Pressure Variant)
A detailed experimental protocol for the high-pressure Reppe process is described in patent literature.[5] The following is a representative laboratory-scale procedure:
-
Catalyst Preparation: A homogeneous solution is prepared by dissolving a nickel salt (e.g., 0.2 g of nickel chloride) and a copper salt activator (e.g., 0.2 g of copper chloride) in a solvent mixture, such as 86 cubic centimeters of acetone and 14 cubic centimeters of water.[5]
-
Reactor Setup: The catalyst solution is charged into a high-pressure shaking autoclave.
-
Reaction Execution: The autoclave is pressurized with a 1:1 mixture of acetylene and carbon monoxide to a pressure of 50 atmospheres. The reaction is conducted at 200°C for 1 hour with continuous shaking.[5]
-
Product Isolation: After the reaction, the autoclave is cooled and depressurized. The reaction mixture is then subjected to distillation to separate the this compound from the solvent and any higher boiling byproducts.[5]
// Nodes Acetylene [label="Acetylene (HC≡CH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CO [label="Carbon Monoxide (CO)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="High-Pressure Reactor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; AcrylicAcid [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acetylene -> Reactor; CO -> Reactor; H2O -> Reactor; Reactor -> AcrylicAcid [label=" NiBr₂/CuBr₂ Catalyst\n ~200°C, 6-20 MPa"]; } Figure 1: High-pressure Reppe process for this compound synthesis.
Ethylene Cyanohydrin Process
This was another standard route for this compound production before being displaced by propylene-based methods. [3]It is a two-step process starting from ethylene oxide.
-
Step 1: Formation of Ethylene Cyanohydrin: Ethylene oxide reacts with hydrogen cyanide in the presence of a basic catalyst. [3][6] CH₂OCH₂ + HCN → HOCH₂CH₂CN
-
Step 2: Hydrolysis and Dehydration: The resulting ethylene cyanohydrin is then treated with aqueous sulfuric acid at elevated temperatures to yield this compound and ammonium bisulfate as a byproduct. [3] HOCH₂CH₂CN + H₂O + H₂SO₄ → CH₂=CHCOOH + NH₄HSO₄
The co-production of ammonium salts, which required disposal, was a significant drawback of this method. [6]
Experimental Protocol: Ethylene Cyanohydrin Process
The synthesis involves two distinct stages:
Stage 1: Synthesis of Ethylene Cyanohydrin
-
Reaction Setup: A flask is charged with a basic catalyst such as diethylamine. The reaction is carried out in a solvent, which can conveniently be previously produced ethylene cyanohydrin to facilitate temperature control. [3]2. Reactant Addition: Ethylene oxide and hydrogen cyanide are added to the solution. The reaction is exothermic and the temperature is maintained at 55-60°C using a cooling bath. [3]3. Workup: The reaction mixture is neutralized, and the ethylene cyanohydrin is separated by distillation. [3] Stage 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethylene cyanohydrin is added to a reactor containing aqueous sulfuric acid.
-
Reaction Execution: The mixture is heated to approximately 175°C. This single step effects both the hydrolysis of the nitrile group and the dehydration of the intermediate β-hydroxypropionic acid. [3]3. Product Isolation: this compound is recovered from the reaction mixture by distillation.
// Nodes EthyleneOxide [label="Ethylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; HCN [label="Hydrogen Cyanide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Cyanohydrin Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EthyleneCyanohydrin [label="Ethylene Cyanohydrin", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Hydrolysis & Dehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AcrylicAcid [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EthyleneOxide -> Step1; HCN -> Step1; Step1 -> EthyleneCyanohydrin [label=" Base Catalyst\n 55-60°C"]; EthyleneCyanohydrin -> Step2 [label=" H₂SO₄, H₂O\n ~175°C"]; Step2 -> AcrylicAcid; }
Figure 2: Ethylene cyanohydrin process workflow.
Ketene-Based Process (via β-Propiolactone)
This process involved the reaction of ketene (produced from the pyrolysis of acetic acid) with formaldehyde to form β-propiolactone, which was then isomerized to this compound. [6][7]
-
Step 1: Formation of β-Propiolactone: CH₂=C=O + HCHO → O-C(=O)-CH₂-CH₂
-
Step 2: Isomerization to this compound: O-C(=O)-CH₂-CH₂ → CH₂=CHCOOH
This route was eventually abandoned, with one reason being that β-propiolactone is a suspected carcinogen. [6]
Acrylonitrile Hydrolysis
This compound was also manufactured by the hydrolysis of acrylonitrile. [1][2]Acrylonitrile itself is derived from propylene via ammoxidation.
CH₂=CHCN + 2H₂O + H⁺ → CH₂=CHCOOH + NH₄⁺
This method was commercially practiced but suffered from the same issue as the cyanohydrin process: the co-generation of ammonium byproducts that require disposal. [8]A modified version using a hydrothermal system with NaOH as a catalyst has been explored, achieving yields up to 55%. [9]
Experimental Protocol: Acrylonitrile Hydrolysis (Sulfuric Acid Method)
A laboratory procedure for the hydrolysis of acrylonitrile using sulfuric acid is as follows: [1]
-
Reaction Setup: A reaction vessel is set up for stirring and temperature control.
-
Step 1 (Acrylamide formation): Acrylonitrile, sulfuric acid, and water are combined in a molar ratio of 1:1.5:4. The mixture is stirred for 5 hours at a controlled temperature of 12°C. This step yields acrylamide sulfate with approximately 95% yield. [1]3. Step 2 (Hydrolysis to this compound): To the acrylamide sulfate intermediate, 6 moles of supplementary water per mole of the initial acrylamide are added. The mixture is then heated to 100°C and stirred for 2 hours to effect hydrolysis. [1]4. Product Isolation: this compound is recovered from the resulting solution, which also contains ammonium bisulfate. The overall yield of this compound is reported to be around 85%. [1]
// Nodes Acrylonitrile [label="Acrylonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4_H2O [label="H₂SO₄ / H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Hydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcrylamideSulfate [label="Acrylamide Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O_heat [label="H₂O / Heat", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcrylicAcid [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acrylonitrile -> Step1; H2SO4_H2O -> Step1; Step1 -> AcrylamideSulfate [label=" 12°C, 5h"]; AcrylamideSulfate -> Step2; H2O_heat -> Step2; Step2 -> AcrylicAcid [label=" 100°C, 2h"]; }
Figure 3: Two-step hydrolysis of acrylonitrile to this compound.
The Modern Standard: Two-Step Propylene Oxidation
The vast majority of global this compound production today is based on the two-step vapor-phase catalytic oxidation of propylene. [2][3]This process is highly efficient and economically advantageous due to the relatively low cost of propylene feedstock. [3]The process is typically carried out in two fixed-bed, shell-and-tube reactors connected in series. [6][10]
-
First Stage: Propylene to Acrolein: A mixture of propylene, air, and steam is passed over a catalyst at high temperature to selectively oxidize propylene to acrolein. [3][11] CH₂=CHCH₃ + O₂ → CH₂=CHCHO + H₂O
-
Second Stage: Acrolein to this compound: The acrolein-rich gas stream from the first reactor is immediately fed into a second reactor with a different catalyst to oxidize the acrolein to this compound. [3][11] CH₂=CHCHO + ½O₂ → CH₂=CHCOOH
Experimental Protocol: Two-Step Propylene Oxidation (Representative Lab-Scale)
While specific industrial catalysts are proprietary, a general laboratory procedure can be outlined based on published data. [6][10]
-
Catalyst Preparation:
-
First Stage Catalyst (e.g., Bismuth Molybdate type): Prepared by co-precipitation or impregnation methods using soluble salts of bismuth and molybdenum, followed by drying and calcination.
-
Second Stage Catalyst (e.g., Mo-V based): Prepared similarly, using salts of molybdenum and vanadium, often with other promoters, followed by drying and calcination at high temperatures. [12]2. Reactor Setup:
-
Two separate fixed-bed reactors (e.g., quartz or stainless steel tubes) are set up in series, each placed in a tube furnace for precise temperature control.
-
The first reactor is packed with the first-stage catalyst, and the second reactor with the second-stage catalyst.
-
-
Reaction Execution:
-
A feed gas mixture is prepared using mass flow controllers. A typical composition is 5-7% propylene, with the remainder being air and steam (10-30%). [6] * The gas mixture is preheated and fed into the first reactor, which is maintained at a temperature of approximately 300-340°C. [3][11] * The effluent gas from the first reactor, containing acrolein, is directly passed into the second reactor, maintained at a lower temperature of about 250-300°C. [3][11]4. Product Collection and Analysis:
-
The final effluent from the second reactor is passed through a condenser and a series of cold traps (e.g., ice-salt bath) to collect the condensable products (mainly aqueous this compound).
-
The composition of both the liquid and gas phases is analyzed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine conversion, selectivity, and yield.
-
// Nodes Propylene [label="Propylene, Air, Steam", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor1 [label="Reactor 1", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; Acrolein [label="Acrolein-rich Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor2 [label="Reactor 2", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; ProductGas [label="Product Gas Stream", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench / Absorber", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; AcrylicAcid [label="Aqueous this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Propylene -> Reactor1 [label=" ~300-340°C"]; Reactor1 -> Acrolein [label=" Bi-Mo Oxide Catalyst"]; Acrolein -> Reactor2 [label=" ~250-300°C"]; Reactor2 -> ProductGas [label=" Mo-V Oxide Catalyst"]; ProductGas -> Quench; Quench -> AcrylicAcid; }
Figure 4: Modern two-step propylene oxidation process.
Summary of Process Parameters
The following tables summarize the key quantitative data for the historical and current this compound synthesis methods for easy comparison.
Table 1: Historical this compound Synthesis Methods - Process Parameters
| Parameter | Reppe Process (High Pressure) | Ethylene Cyanohydrin Process | Acrylonitrile Hydrolysis |
| Primary Feedstock | Acetylene, Carbon Monoxide | Ethylene Oxide, Hydrogen Cyanide | Acrylonitrile |
| Catalyst | Nickel Bromide / Copper Bromide [3][4] | Basic catalyst (Step 1), H₂SO₄ (Step 2) [3] | H₂SO₄ or NaOH [1][9] |
| Temperature | ~200 °C [3] | 55-60°C (Step 1), ~175°C (Step 2) [3] | 100°C (H₂SO₄),[1] 300°C (NaOH) [9] |
| Pressure | 6-20 MPa (60-200 atm) [3] | Atmospheric | Atmospheric / Hydrothermal |
| Solvent/Medium | Tetrahydrofuran (THF) [3] | Water / Ethylene Cyanohydrin [3] | Aqueous |
| Reported Yield | ~80% [1] | ~85% (Overall) [1] | 55% (NaOH),[9] ~85% (H₂SO₄) [1] |
| Key Disadvantage | High cost/danger of acetylene | Ammonium byproduct disposal | Ammonium byproduct disposal |
Table 2: Modern Propylene Oxidation - Process Parameters
| Parameter | First Stage (Propylene → Acrolein) | Second Stage (Acrolein → this compound) |
| Primary Feedstock | Propylene, Air, Steam | Acrolein-rich gas from Stage 1, Air |
| Catalyst Type | Bismuth Molybdate (Bi-Mo) based oxides [11] | Molybdenum-Vanadium (Mo-V) based oxides [11] |
| Temperature Range | 290 - 340 °C [11] | 250 - 300 °C [11] |
| Pressure | ~0.1 MPa (Atmospheric) [11] | ~0.1 MPa (Atmospheric) [11] |
| Contact Time | ~2 seconds [11] | ~2 seconds [11] |
| Propylene Conversion | >95% [11] | - |
| Acrolein Selectivity | ~86% [11] | - |
| Acrolein Conversion | - | >99% [11] |
| This compound Selectivity | - | ~86% [11] |
| Overall Yield | \multicolumn{2}{c | }{80 - 90%} [7] |
Future Trends and Bio-based Routes
Driven by the desire for sustainability and reduced reliance on fossil fuels, research is actively exploring bio-based routes to this compound. These methods are not yet commercially competitive at a large scale but represent the future direction of the industry. Key pathways under investigation include:
-
Dehydration of Lactic Acid: Lactic acid, produced via fermentation of sugars, can be dehydrated to this compound.
-
Conversion of Glycerol: Glycerol, a byproduct of biodiesel production, can be converted to this compound through a dehydration-oxidation process.
-
From 3-Hydroxypropionic Acid (3-HP): Certain engineered microbes can produce 3-HP, which can then be dehydrated to form this compound.
These green alternatives offer the potential for a reduced carbon footprint and a more sustainable chemical industry.
Conclusion
The synthesis of this compound has traversed a remarkable path from high-pressure acetylene chemistry to the highly optimized and efficient catalytic oxidation of propylene. While early methods like the Reppe and cyanohydrin processes were crucial in establishing the acrylics industry, they have been rendered obsolete by the superior economics and environmental profile of the propylene-based route. For researchers, understanding this historical evolution provides context for the intricate catalysis and process engineering that defines modern chemical manufacturing. The ongoing development of bio-based pathways signals the next chapter in this history, promising a more sustainable future for this essential industrial monomer.
References
- 1. Preparation of this compound [jstage.jst.go.jp]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US3023237A - Process for producing this compound - Google Patents [patents.google.com]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. geniusjournals.org [geniusjournals.org]
- 9. An effective method and pathways of acrylonitrile degradation to this compound through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 11. Selective oxidation of propane to this compound: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. This compound Production [owlnet.rice.edu]
Quantum Chemical Calculations of Acrylic Acid Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic acid (propenoic acid) is a fundamental unsaturated carboxylic acid of significant industrial and biological relevance. Its reactivity, governed by the interplay of the vinyl and carboxylic acid functionalities, makes it a versatile building block for a vast array of chemical transformations, including polymerization, esterification, and Michael additions. Understanding the intricacies of this compound's reactivity at a molecular level is paramount for optimizing existing chemical processes, designing novel catalysts, and elucidating its role in biological systems.
Quantum chemical calculations have emerged as a powerful tool for investigating the reaction mechanisms, kinetics, and thermodynamics that dictate the reactivity of this compound. By employing methods such as Density Functional Theory (DFT), researchers can model reaction pathways, characterize transition states, and predict reaction rates and product distributions with increasing accuracy. This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of this compound reactivity, summarizing key quantitative data, detailing computational protocols, and visualizing relevant pathways.
Data Presentation: Quantitative Insights into this compound Reactivity
The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies on the reactivity of this compound. This data provides a basis for comparing the energetic and kinetic parameters of different reaction types.
Table 1: Polymerization of this compound
| Parameter | Value | Method/Conditions | Reference |
| Heat of Polymerization (ΔHp) | |||
| -67.37 ± 4.83 kJ/mol | Isothermal calorimetry in isopropanol | [1] | |
| -77.36 kJ/mol | Calorimetric determination in water | [2] | |
| -63 to -77 kJ/mol | Literature range in water | [2] | |
| Activation Energy (Ea) | |||
| 58.6 ± 0.8 kJ/mol | 0.5 mol% AIBN in isopropanol | [1] | |
| 88.5 ± 1.5 kJ/mol | 1.0 mol% AIBN in isopropanol | [1] | |
| Michael Addition Reaction (MAR) | |||
| Activation Energy (Ea) | 78.8 kJ/mol | Microcalorimetry | [3] |
Table 2: Esterification of this compound
| Reactants | Catalyst | Activation Energy (Ea) | Reference |
| This compound + Butanol | Sulfonated expanded polystyrene | 73.6 kJ/mol | [4] |
| This compound + 2-Ethyl Hexanol | DIAION PK208 | 70.27 kJ/mol | [5] |
| This compound + n-Butanol | Amberlyst 131 | 57.42 kJ/mol | [6] |
Experimental Protocols: A Guide to Computational Methodology
This section outlines a general, step-by-step protocol for investigating the reaction mechanism of this compound with a chosen reactant using Density Functional Theory (DFT) calculations, with a focus on locating the transition state. This protocol is based on common practices in computational chemistry and is often implemented using software packages like Gaussian.
Step 1: Geometry Optimization of Reactants and Products
-
Build Initial Structures: Construct the 3D structures of the reactants (this compound and the other reactant) and the expected product(s) using a molecular modeling program (e.g., GaussView).
-
Perform Geometry Optimization: For each molecule, perform a geometry optimization calculation to find its lowest energy conformation.
-
Method: A common choice is a hybrid DFT functional such as B3LYP or a more modern functional like ωB97X-D.
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations, while a larger basis set such as 6-311+G(d,p) is recommended for final energy calculations.
-
Keywords (Gaussian): #p opt b3lyp/6-31g(d)
-
-
Verify Minima with Frequency Calculation: After each optimization, perform a frequency calculation to confirm that the structure is a true minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.
-
Keywords (Gaussian): #p freq b3lyp/6-31g(d)
-
Step 2: Transition State (TS) Search
Locating the transition state is often the most challenging part of a reaction mechanism study. The following are common methods:
-
Initial Guess of the TS Structure: Manually build an initial guess of the transition state structure by modifying the geometry of the reactants or products to resemble the expected intermediate state of bond breaking and bond formation.
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method (QST2/QST3 in Gaussian):
-
QST2: This method requires the optimized structures of the reactants and products as input. Gaussian will then attempt to find a transition state that connects them. The atom numbering must be consistent between the reactant and product files.
-
Keywords (Gaussian): #p opt=(qst2) b3lyp/6-31g(d)
-
-
QST3: This method is similar to QST2 but also includes an initial guess of the transition state structure, which can improve the chances of finding the correct TS.
-
Keywords (Gaussian): #p opt=(qst3) b3lyp/6-31g(d)
-
-
-
Berny Optimization to a Transition State (opt=ts): This method uses an initial guess of the TS structure and attempts to optimize it to a first-order saddle point.
-
Keywords (Gaussian): #p opt=(ts,calcfc,noeigentest) b3lyp/6-31g(d)
-
calcfc: Calculates force constants at the first step, which can aid in convergence.
-
noeigentest: Can be helpful if the optimization has difficulty converging.
-
-
Step 3: Verification of the Transition State
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency.
-
Keywords (Gaussian): #p freq b3lyp/6-31g(d)
-
-
Visualize the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. It should clearly show the motion of the atoms along the reaction coordinate, i.e., the breaking and forming of the relevant bonds.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Confirm the Reaction Path: Perform an IRC calculation starting from the verified transition state. This calculation maps out the minimum energy path from the transition state down to the reactants and products. A successful IRC calculation confirms that the found transition state indeed connects the desired reactants and products.
-
Keywords (Gaussian): #p irc=(calcfc,maxpoints=20,stepsize=10) b3lyp/6-31g(d)
-
Step 5: Calculation of Reaction Energetics
-
Single-Point Energy Calculations: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries of the reactants, transition state, and products using a higher level of theory and/or a larger basis set.
-
Example Keywords (Gaussian): #p sp wb97xd/6-311+g(d,p)
-
-
Calculate Activation Energy and Reaction Energy:
-
The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.
-
The reaction energy (ΔErxn) is the difference in energy between the products and the reactants.
-
It is important to include zero-point vibrational energy (ZPVE) corrections from the frequency calculations for more accurate results.
-
Mandatory Visualization: Pathways and Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the study of this compound reactivity.
Caption: A generalized workflow for computational investigation of a reaction mechanism.
Caption: Biosynthetic pathways for this compound production from glucose in E. coli.[7][8]
Conclusion
Quantum chemical calculations provide an indispensable framework for dissecting the reactivity of this compound. This guide has offered a glimpse into the quantitative data that can be obtained, the computational protocols employed to derive such data, and the visualization of relevant biological pathways. For researchers in drug development and materials science, a computational approach can accelerate the design of novel molecules with tailored reactivity and provide a deeper understanding of the mechanisms of action and potential toxicity of acrylate-containing compounds. As computational methods continue to advance in accuracy and efficiency, their predictive power will undoubtedly play an increasingly crucial role in chemical and biological research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Level Protocol for Mechanistic Reaction Studies Using Semi-Local Fitted Potential Energy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of acrylic acid in a diverse range of organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in polymer synthesis, chemical reactions, and formulation development across the chemical, pharmaceutical, and materials science industries. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and interpretation.
Quantitative Solubility of this compound
This compound exhibits a high degree of solubility in a wide array of organic solvents, a characteristic attributed to its polar carboxyl group and its capacity for hydrogen bonding. While often described as "miscible" with many common organic solvents, this section aims to provide more specific, quantitative data where available in the scientific literature. The following tables summarize the known solubility of this compound in various organic solvent classes.
It is important to note that comprehensive, temperature-dependent solubility data for this compound in a broad spectrum of organic solvents is not extensively consolidated in publicly available literature. Much of the available information is qualitative, stating that this compound is miscible with alcohols, ethers, and chloroform[1].
Solubility in Alcohols
This compound is generally miscible with short-chain alcohols due to the formation of hydrogen bonds between the carboxylic acid group of this compound and the hydroxyl group of the alcohol.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) | Citation(s) |
| Methanol | 25 | Miscible | - | [2] |
| Ethanol | 25 | Miscible | - | [2] |
| Isopropanol | Ambient | Not specified | Not specified | [3] |
Note: "Miscible" indicates that the components are soluble in all proportions.
Solubility in Ethers
The ether oxygen of these solvents can act as a hydrogen bond acceptor for the acidic proton of this compound, leading to good solubility.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) | Citation(s) |
| Diethyl Ether | Ambient | Not specified | Not specified | [4] |
| Tetrahydrofuran (THF) | Ambient | Soluble | - | [2] |
| Diisopropyl Ether | 20 | See LLE data below | See LLE data below | [5] |
Note: "Soluble" indicates a significant degree of solubility, though not necessarily complete miscibility.
Solubility in Ketones
Ketones are effective solvents for this compound due to the polar carbonyl group which can interact with the carboxylic acid moiety.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) | Citation(s) |
| Acetone | Ambient | Miscible | - | [6][7] |
| Methyl Ethyl Ketone (MEK) | Ambient | Not specified | Not specified | [No specific data found] |
| Cyclohexanone | Ambient | Not specified | Not specified | [No specific data found] |
Solubility in Esters
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) | Citation(s) |
| Isopropyl Acetate | 20 | See LLE data below | See LLE data below | [5] |
Solubility in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x₁) | Citation(s) |
| Acetic Acid | 295-355 K | Not specified | Not specified | [8] |
| 1,2-Dichloroethane | 295-355 K | Not specified | Not specified | [8] |
| Cyclohexane | 293.15 - 313.15 K | See LLE data below | See LLE data below | [9] |
Liquid-Liquid Equilibrium (LLE) Data
For systems where this compound is not fully miscible with the solvent, particularly in the presence of water, liquid-liquid equilibrium (LLE) data is crucial for extraction and purification processes. The following table presents a summary of available LLE data for ternary systems containing this compound, water, and an organic solvent.
| Organic Solvent | Temperature (K) | Data Type | Key Findings | Citation(s) |
| Diisopropyl Ether | 293.15 | Experimental LLE | Provides tie-line data for the ternary system. | [5] |
| Isopropyl Acetate | 293.15 | Experimental LLE | Provides tie-line data for the ternary system. | [5] |
| 2-Ethyl Hexanol | 293.15 | Experimental LLE | Provides tie-line data for the ternary system. | [5] |
| Methyl Isobutyl Ketone | 293.15 | Experimental LLE | Provides tie-line data for the ternary system. | [5] |
| Cyclopentyl Methyl Ether | 293.15, 303.15, 313.15 | Experimental LLE | Investigated for the quaternary system with acetic acid. | [10] |
| Cyclohexane | 293.15, 303.15, 313.15 | Experimental LLE | Investigated for the quaternary system with acetic acid. | [9] |
| Toluene | 293.15, 303.15, 313.15 | Experimental LLE | Investigated for the quaternary system with acetic acid. | [10] |
| 1-Butanol | 293.2, 303.2, 313.2 | Experimental LLE | All systems present type I binodal curves. | [5] |
| 2-Butanol | 293.2, 303.2, 313.2 | Experimental LLE | The size of the immiscibility region changes little with temperature. | [5] |
| 1-Pentanol | 293.2, 303.2, 313.2 | Experimental LLE | The size of the immiscibility region increases in the order: 2-butanol < 1-butanol < 1-pentanol. | [5] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a solvent.
Shake-Flask Method for Liquid-Liquid Systems
This method is suitable for determining the mutual solubility of two liquids.
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (of high purity)
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks with stoppers
-
Analytical balance
-
Pipettes and syringes
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., GC, HPLC, or titration apparatus)
Procedure:
-
Preparation of Supersaturated Solution: A known excess amount of this compound is added to a known volume of the organic solvent in a sealed flask. This ensures that the solvent becomes saturated with the solute.
-
Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at the desired temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of an excess of the this compound phase.
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow for complete phase separation. If necessary, centrifugation at the same temperature can be employed to facilitate a clean separation of the two liquid phases.
-
Sampling: A carefully drawn aliquot of the solvent phase (the supernatant) is taken for analysis. Care must be taken not to disturb the undissolved this compound phase.
-
Analysis: The concentration of this compound in the aliquot is determined using a validated analytical method. This may involve gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration with a standardized base.
-
Data Reporting: The solubility is reported as the average of at least three independent determinations, typically in units of g/100 mL or as a mole fraction.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships in the study of this compound solubility.
Experimental Workflow for Solubility Determination
Factors Influencing this compound Solubility
Conclusion
This technical guide has summarized the available quantitative data on the solubility of this compound in various organic solvents, provided a detailed experimental protocol for its determination, and visualized the key processes and influencing factors. While this compound is widely recognized for its high solubility in many organic solvents, this guide highlights the need for more comprehensive, temperature-dependent quantitative data to facilitate advanced applications in research and industry. The provided methodologies and diagrams serve as a practical resource for scientists and engineers working with this important chemical intermediate.
References
- 1. Isobaric vapor–liquid and vapor–liquid–liquid equilibrium data for the system water + ethanol + cyclohexane | Semantic Scholar [semanticscholar.org]
- 2. polymersource.ca [polymersource.ca]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetone - Wikipedia [en.wikipedia.org]
- 8. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Critical Role of pKa in the Acidity and Application of Acrylic Acid Derivatives: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and acidity of acrylic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the pKa of these compounds is paramount in predicting their behavior in various chemical and biological systems, directly impacting their utility in pharmaceutical and industrial applications. This document outlines the key factors influencing the acidity of this compound derivatives, presents a compilation of their pKa values, and details the experimental protocols for their determination.
The Influence of Molecular Structure on Acidity
The acidity of an this compound derivative is fundamentally determined by the stability of its corresponding carboxylate anion. Electron-withdrawing groups attached to the this compound backbone tend to increase acidity (decrease pKa) by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity (increase pKa) by intensifying the negative charge.
The position, nature, and number of substituents on the this compound molecule all play a crucial role in modulating its pKa value. For instance, the presence of a halogen, nitro, or cyano group will generally lead to a stronger acid compared to an alkyl-substituted derivative. The stereochemistry of the molecule, such as in the case of cis and trans isomers, can also influence acidity, with the cis isomer often being slightly more acidic due to intramolecular interactions.
Quantitative Analysis of pKa Values
The following table summarizes the pKa values for a range of this compound derivatives, providing a valuable resource for comparative analysis.
| Derivative Name | Structure | pKa Value(s) |
| This compound | CH₂=CHCOOH | 4.25[1] |
| Meththis compound | CH₂=C(CH₃)COOH | 4.65 - 4.66[2][3][4] |
| Crotonic Acid | CH₃CH=CHCOOH | 4.69 - 4.817[5][6][7] |
| Cinnamic Acid | C₆H₅CH=CHCOOH | 4.37 - 4.51[8][9][10] |
| Itaconic Acid | CH₂=C(COOH)CH₂COOH | pKa1: 3.84 - 3.85, pKa2: 5.55[11][12][13][14] |
| Sorbic Acid | CH₃(CH=CH)₂COOH | 4.75 - 4.76[15][16][17][18][19] |
| Angelic Acid | (Z)-CH₃CH=C(CH₃)COOH | 4.30 - 4.97[20][21][22][23] |
| Tiglic Acid | (E)-CH₃CH=C(CH₃)COOH | Isomer of Angelic Acid |
| Atropic Acid | C₆H₅C(=CH₂)COOH | 3.86[24][25][26][27] |
| Furylthis compound | C₄H₃OCH=CHCOOH | 4.39[28][29][30][31] |
| 3-(2-Thienyl)this compound | C₄H₃SCH=CHCOOH | 4.34[32] |
| cis,cis-Muconic Acid | HOOC(CH=CH)₂COOH | pKa1: 3.57 - 3.87[33][34] |
| trans,trans-Muconic Acid | HOOC(CH=CH)₂COOH | pKa: 3.77[35] |
Experimental Determination of pKa
Accurate determination of pKa values is crucial for understanding and utilizing this compound derivatives. The following sections detail the most common and reliable experimental protocols.
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the this compound derivative while monitoring the pH of the solution with a pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.
Experimental Workflow for Potentiometric Titration:
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The method involves measuring the absorbance of the this compound derivative at a specific wavelength across a range of pH values. The pKa is then determined by analyzing the sigmoidal relationship between absorbance and pH.
Experimental Workflow for Spectrophotometric pKa Determination:
References
- 1. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meththis compound | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Crotonic Acid | C4H6O2 | CID 637090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crotonic acid - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 9. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.chemicalbook.com [m.chemicalbook.com]
- 14. Itaconic acid | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. extension.iastate.edu [extension.iastate.edu]
- 16. Sorbic acid - Sciencemadness Wiki [sciencemadness.org]
- 17. atamankimya.com [atamankimya.com]
- 18. SORBIC ACID - Ataman Kimya [atamanchemicals.com]
- 19. Sorbic acid - Wikipedia [en.wikipedia.org]
- 20. Human Metabolome Database: Showing metabocard for Angelic acid (HMDB0029608) [hmdb.ca]
- 21. Angelic Acid [drugfuture.com]
- 22. Page loading... [guidechem.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. chembk.com [chembk.com]
- 25. Page loading... [guidechem.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. chembk.com [chembk.com]
- 28. chembk.com [chembk.com]
- 29. 3-(2-Furyl)this compound CAS#: 539-47-9 [amp.chemicalbook.com]
- 30. 3-(2-Furyl)this compound | 539-47-9 [chemicalbook.com]
- 31. Furylthis compound | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Page loading... [wap.guidechem.com]
- 33. Human Metabolome Database: Showing metabocard for cis,cis-Muconic acid (HMDB0006331) [hmdb.ca]
- 34. m.chemicalbook.com [m.chemicalbook.com]
- 35. chembk.com [chembk.com]
Theoretical Deep Dive: Unraveling the Electronic Structure of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Computational Analysis of Acrylic Acid's Electronic Architecture
This compound (CH₂=CHCOOH), the simplest unsaturated carboxylic acid, serves as a fundamental building block in the synthesis of a vast array of polymers and chemicals.[1][2] Its reactivity and functionality are intrinsically linked to its electronic structure. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the electronic characteristics of this compound, offering a valuable resource for researchers in materials science, chemistry, and drug development.
Core Electronic Properties: A Quantitative Overview
Theoretical investigations, primarily employing ab initio and Density Functional Theory (DFT) methods, have provided significant insights into the molecular geometry and electronic properties of this compound.[3][4][5] These computational approaches allow for the precise calculation of structural parameters and the analysis of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity.
Molecular Geometry
The equilibrium geometry of this compound has been extensively studied using various levels of theory. The molecule exists as a planar structure with four identified conformers: s-cis,syn, s-trans,syn, s-cis,anti, and s-trans,anti.[3] The following table summarizes the optimized geometrical parameters for the most stable conformer, calculated using different theoretical methods.
| Parameter | Bond/Angle | DFT/B3LYP[4][5] | MP2[3] |
| Bond Length (Å) | C=C | 1.339 | 1.342 |
| C-C | 1.485 | 1.481 | |
| C=O | 1.216 | 1.229 | |
| C-O | 1.363 | 1.360 | |
| O-H | 0.971 | 0.970 | |
| Bond Angle (°) | C=C-C | 121.5 | 121.6 |
| C-C=O | 124.8 | 124.9 | |
| C-C-O | 111.9 | 111.8 | |
| C-O-H | 105.8 | 106.1 | |
| Dihedral Angle (°) | C=C-C=O | 180.0 | 180.0 |
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[6][7] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability.[4][5] A larger gap suggests higher stability and lower reactivity.[7]
| Parameter | DFT/B3LYP (STO-3G)[4][5] |
| HOMO Energy (eV) | -7.234 |
| LUMO Energy (eV) | -1.689 |
| HOMO-LUMO Gap (eV) | 5.545 |
Vibrational Analysis: A Spectroscopic Fingerprint
Vibrational spectroscopy, coupled with theoretical calculations, provides a powerful tool for identifying molecular structures and functional groups.[8][9][10] Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of this compound, aiding in the interpretation of experimental data. The table below presents a selection of calculated vibrational frequencies for key functional groups.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |
| O-H Stretch | Carboxylic Acid | 3580 |
| C-H Stretch (vinyl) | Alkene | 3100 - 3000 |
| C=O Stretch | Carboxylic Acid | 1750 |
| C=C Stretch | Alkene | 1650 |
| C-O Stretch | Carboxylic Acid | 1250 |
Experimental Protocols: A Computational Approach
The theoretical data presented in this guide are the result of rigorous computational methodologies. While specific parameters may vary between studies, a general workflow for the quantum chemical analysis of this compound can be outlined.
Computational Details
-
Software: Quantum chemistry packages such as Gaussian are commonly employed for these calculations.[3][11]
-
Methodology: Density Functional Theory (DFT) is a widely used method, with the B3LYP hybrid functional being a popular choice for its balance of accuracy and computational cost.[4][5] Ab initio methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) are also utilized, particularly for studying excited states and reaction pathways.[3]
-
Basis Sets: The choice of basis set determines the accuracy of the calculations. Common basis sets for this compound studies include the minimal STO-3G and the more flexible Pople-style basis sets like 6-311G(d,p).[4][5][6]
Geometry Optimization
The first step in most computational studies is to determine the molecule's lowest energy structure. This is achieved through a geometry optimization procedure where the atomic coordinates are systematically varied until a minimum on the potential energy surface is located.
Frequency Analysis
Following a successful geometry optimization, a frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum of the molecule.
Molecular Orbital and Electronic Property Analysis
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. This includes the energies and compositions of the molecular orbitals (such as HOMO and LUMO), the molecular electrostatic potential (MEP) to identify reactive sites, and Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions.[4]
Visualizing the Electronic Landscape
Diagrams are indispensable tools for visualizing complex theoretical concepts. The following visualizations, generated using the DOT language, illustrate key aspects of the electronic structure of this compound.
Figure 1: Molecular structure of this compound.
Figure 2: A typical workflow for quantum chemical calculations.
Figure 3: Simplified molecular orbital energy level diagram for this compound.
References
- 1. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Journal of Physical Chemistry and Functional Materials » Submission » Molecular Structure, Geometry Properties, HOMO-LUMO, and MEP Analysis of this compound Based on DFT Calculations [dergipark.org.tr]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
The Genesis of a Monomer: An In-depth Technical Guide to the Discovery and Early Synthesis of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic acid (prop-2-enoic acid), the simplest unsaturated carboxylic acid, is a cornerstone of the modern chemical industry, forming the backbone of superabsorbent polymers, coatings, adhesives, and a myriad of other materials. Its journey from a laboratory curiosity to a multi-billion-dollar commodity is a story of scientific inquiry and industrial innovation. This technical guide delves into the seminal discovery and the key early-stage synthesis routes of this compound, providing detailed experimental protocols and quantitative data for the pioneering methods that paved the way for current production technologies. For clarity and comparative analysis, quantitative data are summarized in tabular form, and reaction pathways are illustrated with diagrams.
The Dawn of Acrylic Chemistry: Discovery and First Synthesis
The story of this compound begins in 1843, when French chemist Charles-Louis-Lucien Bonaparte, Prince of Canino and Musignano, first prepared it by the oxidation of acrolein. Acrolein itself had been isolated from the thermal decomposition of glycerol. This initial synthesis, while not commercially viable, laid the groundwork for future developments by establishing the fundamental chemical structure of this compound. Early researchers were intrigued by its high reactivity, particularly its tendency to polymerize, a property that would later become the foundation of its widespread utility.
Early Commercial and Developmental Synthesis Routes
Several methods for synthesizing this compound were developed and, in some cases, commercialized during the late 19th and early 20th centuries. These early processes, though largely supplanted by the modern propylene oxidation route, are of significant historical and chemical interest. They showcase the evolution of industrial organic synthesis and highlight the challenges that were overcome to produce this vital monomer. The following sections provide a technical overview of these pioneering methods.
Table 1: Comparative Summary of Early this compound Synthesis Methods
| Synthesis Method | Primary Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Reported Yield | Key Side Products/Challenges |
| Oxidation of Acrolein | Acrolein, Oxygen (Air) | Metal Oxides | 250 - 350 | Atmospheric | Variable | Carbon oxides, acetic acid |
| Ethylene Cyanohydrin Process | Ethylene Oxide, Hydrogen Cyanide; then Water, Sulfuric Acid | Stage 1: Basic catalyst (e.g., diethylamine); Stage 2: Sulfuric acid | Stage 1: 55 - 60; Stage 2: ~175 | Atmospheric | Good (not specified) | Ammonium bisulfate |
| Acetylene (Reppe) Process | Acetylene, Carbon Monoxide, Water | Nickel Bromide/Copper(II) Bromide or Nickel Carbonyl | 40 - 200 | 1 - 20 MPa | ~80% (modified process) | Acetaldehyde, propionic acid |
| β-Propiolactone Process | Ketene, Formaldehyde; then Water, Acid | Stage 1: Aluminum chloride; Stage 2: Phosphoric acid | Stage 1: Not specified; Stage 2: 140 - 180 | Atmospheric | >95% | Acetic acid, acrylic anhydride |
| Hydrolysis of Acrylonitrile | Acrylonitrile, Water, Sulfuric Acid | Sulfuric Acid | Stage 1: 12; Stage 2: 100 | Atmospheric | ~85% | Ammonium bisulfate |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key early synthesis routes of this compound, based on historical patents and publications.
Ethylene Cyanohydrin Process
This two-stage process was one of the first commercially significant routes to this compound.
Stage 1: Synthesis of Ethylene Cyanohydrin
-
Objective: To produce ethylene cyanohydrin from ethylene oxide and hydrogen cyanide.
-
Apparatus: A stirred reactor equipped with cooling coils to manage the exothermic reaction.
-
Procedure:
-
A solution of a basic catalyst, such as diethylamine, in ethylene cyanohydrin (which acts as a solvent) is prepared in the reactor.
-
Ethylene oxide and hydrogen cyanide are continuously fed into the reactor.
-
The reaction temperature is maintained at 55-60°C through cooling.[1]
-
The reaction mixture is neutralized.
-
Ethylene cyanohydrin is purified by distillation.
-
Stage 2: Hydrolysis and Dehydration to this compound
-
Objective: To convert ethylene cyanohydrin to this compound.
-
Apparatus: A reactor capable of heating to high temperatures, equipped with a distillation setup.
-
Procedure:
-
Ethylene cyanohydrin is heated with aqueous sulfuric acid (typically around 85%).[2]
-
The temperature is raised to approximately 175°C to effect both hydrolysis of the nitrile group and dehydration.[1]
-
This compound is continuously distilled from the reaction mixture.
-
The process cogenerates a significant amount of ammonium bisulfate as a byproduct.[2]
-
Acetylene (Reppe) Process
Developed by Walter Reppe at BASF, this process was a major breakthrough in this compound synthesis. Two main variants existed.
High-Pressure Reppe Process
-
Objective: To directly carboxylate acetylene to this compound.
-
Apparatus: A high-pressure autoclave.
-
Procedure:
-
Acetylene, carbon monoxide, and water are reacted in a solvent such as tetrahydrofuran.
-
The reaction is catalyzed by a mixture of nickel bromide and copper(II) bromide.[3]
-
The reaction is conducted at a temperature of approximately 200°C and a pressure of 6-20 MPa.[1]
-
The resulting solution of this compound in tetrahydrofuran is then purified by distillation.
-
Modified Reppe Process (Stoichiometric)
-
Objective: To produce this compound using nickel carbonyl as a source of carbon monoxide.
-
Apparatus: A reactor suitable for handling toxic nickel carbonyl.
-
Procedure:
-
Acetylene is reacted with a stoichiometric amount of nickel carbonyl in the presence of water and an acid (e.g., hydrochloric acid).[2]
-
This reaction proceeds under milder conditions than the high-pressure catalytic process.
-
A significant drawback of this method is the consumption of the expensive and highly toxic nickel carbonyl.[4]
-
β-Propiolactone Process
This process, developed by B.F. Goodrich, involves the formation and subsequent rearrangement of β-propiolactone.
Stage 1: Synthesis of β-Propiolactone
-
Objective: To produce β-propiolactone from ketene and formaldehyde.
-
Apparatus: A reactor for gas-liquid reactions.
-
Procedure:
-
Ketene, typically generated by the pyrolysis of acetone or acetic acid, is reacted with formaldehyde.
-
The reaction is catalyzed by aluminum chloride.[2]
-
Stage 2: Rearrangement to this compound
-
Objective: To convert β-propiolactone to this compound.
-
Apparatus: A reactor with a heating and distillation system.
-
Procedure:
-
β-propiolactone is brought into contact with heated phosphoric acid at a temperature of 140-180°C.
-
The this compound formed is vaporized and continuously removed from the reactor.
-
The vapors are then condensed to yield high-purity this compound. A yield of over 100% (based on pure β-propiolactone) can be achieved due to the conversion of impurities in the feed to this compound.[5]
-
Hydrolysis of Acrylonitrile
This method leverages the availability of acrylonitrile, which was also derived from propylene.
-
Objective: To hydrolyze acrylonitrile to this compound.
-
Apparatus: A stirred reactor.
-
Procedure:
-
Acrylamide Formation: Acrylonitrile is reacted with a mixture of sulfuric acid and water (molar ratio of acrylonitrile:sulfuric acid:water of 1:1.5:4) at 12°C for 5 hours with stirring. This step yields acrylamide sulfate with a yield of about 95%.[6]
-
Hydrolysis to this compound: The acrylamide intermediate is then hydrolyzed by adding 6 moles of supplementary water per mole of acrylamide and heating at 100°C for 2 hours with stirring.[6]
-
The overall yield of this compound from acrylonitrile is approximately 85%.[6] A significant drawback is the co-production of ammonium bisulfate.[2]
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations in these early synthesis methods.
Caption: Reaction pathway for the Ethylene Cyanohydrin Process.
Caption: High-pressure catalytic Reppe synthesis of this compound.
Caption: Two-stage synthesis of this compound via β-propiolactone.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US20090253934A1 - Process for Producing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3023237A - Process for producing this compound - Google Patents [patents.google.com]
- 5. US3176042A - Treating propiolactone with heated phosphoric acid to produce this compound - Google Patents [patents.google.com]
- 6. Preparation of this compound [jstage.jst.go.jp]
The Core of Polymer Chemistry: An In-depth Technical Guide to Acrylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Acrylic acid and its derivatives are fundamental building blocks in the world of polymer chemistry, offering a versatile platform for the synthesis of a vast array of materials with tunable properties. From everyday consumer goods to advanced drug delivery systems, the influence of these polymers is widespread. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-based polymers, with a particular focus on their relevance to pharmaceutical sciences and drug development.
Properties of this compound and Its Key Derivatives
This compound is a highly reactive, water-soluble monomer that readily undergoes polymerization. Its derivatives, primarily esters and copolymers, allow for the fine-tuning of polymer characteristics such as glass transition temperature (Tg), solubility, and hydrophilicity. This adaptability is crucial for designing materials for specific applications.
Physical and Chemical Properties of Monomers
The properties of the monomer units are fundamental to the characteristics of the resulting polymer.
| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
| This compound | C₃H₄O₂ | 72.06 | 141 | 1.051 | Miscible |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 80 | 0.956 | 6 g/100 mL |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 100 | 0.923 | 1.5 g/100 mL[1] |
| n-Butyl Acrylate | C₇H₁₂O₂ | 128.17 | 145 | 0.894 | 0.14 g/100 mL |
Properties of Key Homopolymers
The homopolymers of this compound and its esters exhibit a range of properties that dictate their primary applications. Poly(this compound) (PAA) is a weak anionic polyelectrolyte whose degree of ionization is pH-dependent.[2] This property is central to its use in superabsorbent materials and mucoadhesive formulations.
| Polymer | Abbreviation | Glass Transition Temperature (Tg) (°C) | Solubility | Key Characteristics |
| Poly(this compound) | PAA | ~106[3][4] | Soluble in water, ethanol, methanol[5] | Hydrophilic, anionic, mucoadhesive |
| Poly(methyl acrylate) | PMA | ~9 | Soluble in THF, CHCl₃, toluene[5] | Softer and more rubbery than PMMA |
| Poly(ethyl acrylate) | PEA | -24 | Soluble in THF, hexanes (low MW), toluene, CHCl₃[6][7] | Low Tg, flexible, hydrophobic |
| Poly(n-butyl acrylate) | PnBA | -54 | Soluble in THF, CHCl₃, toluene[5] | Very low Tg, tacky, used in adhesives |
Commercial Derivatives in Drug Delivery
Specialized copolymers of this compound and its esters are widely used in the pharmaceutical industry for controlled and targeted drug delivery.
| Trade Name | Polymer Type | Key Monomers | Key Properties & Applications |
| Carbopol® | Cross-linked poly(this compound) | This compound | High molecular weight rheology modifiers, tablet binders, suspension stabilizers, and mucoadhesive aids.[8] Carbomers are polymerized in ethyl acetate and cyclohexane.[9] |
| Eudragit® L & S | Anionic Copolymers | Meththis compound, Methyl Methacrylate | pH-sensitive, dissolve in intestinal fluid for enteric coating.[10] |
| Eudragit® E | Cationic Copolymer | Methyl Methacrylate, Butyl Methacrylate, Dimethylaminoethyl Methacrylate | Soluble in gastric fluid up to pH 5, used for taste masking and immediate release formulations.[11][12] |
| Eudragit® RL & RS | Copolymers with Quaternary Ammonium Groups | Ethyl Acrylate, Methyl Methacrylate, Trimethylammonioethyl Methacrylate Chloride | pH-independent permeability, used for sustained-release coatings.[12] |
Synthesis of this compound-Based Polymers
The polymerization of this compound and its derivatives can be achieved through various techniques, with free-radical and controlled radical polymerization methods being the most prevalent.
Free-Radical Polymerization
This is a common and versatile method for synthesizing a wide range of acrylic polymers.[13]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)[14]
-
Deionized water (solvent)
-
Nitrogen gas
-
Hydroquinone (inhibitor remover, if necessary)
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: If the this compound contains an inhibitor (like hydroquinone), it should be removed by distillation under reduced pressure or by passing it through an inhibitor removal column.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Deoxygenation: Deionized water is added to the flask and purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Monomer and Initiator Addition: The desired amount of this compound is added to the deoxygenated water. The initiator (e.g., APS) is dissolved in a small amount of deionized water and then added to the monomer solution. The concentration of this compound is typically kept below 40% to manage the exothermic nature of the reaction.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically 50-80°C) with continuous stirring under a nitrogen atmosphere. The polymerization is allowed to proceed for several hours.
-
Purification: The resulting viscous polymer solution is cooled to room temperature. The poly(this compound) is then precipitated by adding the solution to a non-solvent like methanol.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Controlled Radical Polymerization: RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Materials:
-
n-Butyl acrylate (monomer)
-
AIBN (2,2'-Azobis(isobutyronitrile)) (initiator)
-
Dibenzyl trithiocarbonate (DBTTC) or other suitable RAFT agent
-
Anhydrous toluene or other suitable solvent
-
Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: n-Butyl acrylate is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is equipped with a magnetic stir bar.
-
Reactant Addition: The RAFT agent (e.g., DBTTC), the monomer (n-butyl acrylate), the initiator (AIBN), and the solvent (toluene) are added to the Schlenk flask.
-
Deoxygenation: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then placed in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stirred for the specified time.
-
Termination: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol.
-
Drying: The resulting polymer is collected and dried in a vacuum oven at room temperature.
Key Mechanisms and Workflows in Drug Delivery
The unique properties of this compound polymers make them highly suitable for various drug delivery applications. Their mucoadhesive and pH-responsive nature are particularly advantageous.
Mucoadhesion for Drug Delivery
Poly(this compound) is a well-known mucoadhesive polymer. This property is attributed to the formation of hydrogen bonds between the carboxylic acid groups of the polymer and the sialic acid groups in mucin, the primary component of mucus.[15] This interaction increases the residence time of a drug formulation at the site of absorption, thereby enhancing its bioavailability. The flexibility of the polymer chains is also crucial for interpenetration with the mucus layer.[16]
Caption: Mechanism of mucoadhesion of poly(this compound).
pH-Responsive Drug Release from Hydrogels
Poly(this compound)-based hydrogels are excellent candidates for pH-sensitive drug delivery systems. At low pH (e.g., in the stomach), the carboxylic acid groups are protonated, and the hydrogel is in a collapsed state, thus retaining the encapsulated drug. As the hydrogel moves to a higher pH environment (e.g., the intestine), the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel to swell, facilitating the release of the entrapped drug.[17][18]
Caption: pH-responsive drug release from a PAA hydrogel.
RAFT Polymerization Workflow
The RAFT process allows for the synthesis of polymers with controlled architecture, which is crucial for creating advanced drug delivery vehicles like block copolymers for micelle formation.
Caption: General workflow of RAFT polymerization.
Conclusion
This compound and its derivatives represent a cornerstone of modern polymer chemistry. Their synthetic versatility allows for the creation of materials with a wide spectrum of properties, making them indispensable in numerous industrial and scientific fields. For researchers and professionals in drug development, these polymers offer a powerful toolkit for designing innovative and effective drug delivery systems. A thorough understanding of their synthesis, properties, and mechanisms of action is paramount to harnessing their full potential in advancing pharmaceutical technology.
References
- 1. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polythis compound - Wikipedia [en.wikipedia.org]
- 3. Poly(this compound) | 9003-01-4 [chemicalbook.com]
- 4. POLYthis compound - Ataman Kimya [atamanchemicals.com]
- 5. kinampark.com [kinampark.com]
- 6. polymersource.ca [polymersource.ca]
- 7. polymersource.ca [polymersource.ca]
- 8. Carbopol® Polymer Excipients - Homopolymers, Copolymers & Interpolymers - Lubrizol [lubrizol.com]
- 9. ulprospector.com [ulprospector.com]
- 10. EUDRAGITS | PPTX [slideshare.net]
- 11. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Free-Radical Polymerization of this compound under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Mechanisms of mucoadhesion of poly(this compound) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scienggj.org [scienggj.org]
An In-Depth Technical Guide to the Core Principles of Acrylic Acid Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing acrylic acid esterification reactions. It delves into the reaction mechanism, kinetics, catalyst systems, and process conditions, offering valuable insights for professionals in research and development. The information is presented to facilitate a deep understanding and practical application in a laboratory or industrial setting.
Core Principles of this compound Esterification
This compound esterification is a reversible chemical reaction where this compound reacts with an alcohol to form an acrylate ester and water. This process is of significant industrial importance, as acrylate esters are key monomers in the production of a wide variety of polymers used in coatings, adhesives, textiles, and plastics.[1]
The general chemical equation for this reaction is:
CH₂=CHCOOH + R-OH ⇌ CH₂=CHCOOR + H₂O (this compound + Alcohol ⇌ Acrylate Ester + Water)
Being an equilibrium-limited reaction, the conversion of this compound to its ester is governed by Le Chatelier's principle. To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by either using an excess of one of the reactants (usually the alcohol) or by removing one of the products (usually water) from the reaction mixture as it is formed.[2]
The reaction is generally endothermic, meaning that an increase in temperature will favor the formation of the products.[3] However, a major challenge in this compound esterification is the tendency of both this compound and its esters to undergo polymerization at elevated temperatures, which can lead to significant yield losses and operational issues.[4] Therefore, polymerization inhibitors, such as hydroquinone or phenothiazine, are almost always added to the reaction mixture.[5][6]
Reaction Mechanism
The esterification of this compound in the presence of an acid catalyst follows the well-established Fischer-Speier esterification mechanism.[7][8] This mechanism involves a series of protonation and deprotonation steps, leading to the formation of a tetrahedral intermediate and the subsequent elimination of a water molecule.
The key steps in the catalytic cycle are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: A molecule of water, which is a good leaving group, is eliminated.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester.
Catalysts for this compound Esterification
The choice of catalyst is crucial for an efficient esterification process. Catalysts are broadly classified into two categories: homogeneous and heterogeneous.
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Strong mineral acids are commonly used.
-
Sulfuric Acid (H₂SO₄): A widely used and effective catalyst.[9][10][11]
-
p-Toluenesulfonic Acid (p-TSA): Another common and effective organic acid catalyst.[5][6][10]
-
Hydrochloric Acid (HCl): Also used, but can be more corrosive.[11]
While homogeneous catalysts are highly active, they can be corrosive to equipment and difficult to separate from the product mixture, often requiring neutralization and washing steps that generate wastewater.[10][12]
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which simplifies their separation and allows for potential reuse.
-
Ion-Exchange Resins: Strong acidic cation exchange resins like Amberlyst-15 and Dowex 50WX are frequently employed.[10][12][13]
-
Zeolites: These microporous aluminosilicates can also act as solid acid catalysts.
-
Zirconia-supported Tungstophosphoric Acid: Has shown good catalytic activity for the esterification of this compound with various alcohols.[14]
Heterogeneous catalysts are generally less corrosive and more environmentally friendly due to easier separation and recycling.[10]
Quantitative Data on Reaction Performance
The efficiency of this compound esterification is highly dependent on the reaction conditions and the catalyst used. The following tables summarize quantitative data from various studies.
Table 1: Effect of Different Catalysts on this compound Conversion
| Catalyst | Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Conversion of this compound (%) | Reference |
| H₂SO₄ | Ethanol | 60 | 1:1 | 2% (v/v) | ~60 | [15] |
| HCl | Ethanol | 60 | 1:1 | 2% (v/v) | ~55 | [15] |
| p-TSA | Ethanol | 60 | 1:1 | 2% (v/v) | ~48 | [15] |
| HI | Ethanol | 60 | 1:1 | 2% (v/v) | ~45 | [15] |
| Dowex 50WX | Ethanol | 60 | 1:1 | 2.17 g | ~42 | [15] |
| Amberlyst 15 | Ethanol | 60 | 1:1 | 2.17 g | ~38 | [15] |
Table 2: Effect of Temperature and Molar Ratio on this compound Conversion (H₂SO₄ catalyst)
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Conversion of this compound (%) | Reference |
| Ethanol | 50 | 1:1 | 3% (v/v) | 62.8 | [6] |
| Ethanol | 60 | 1:1 | 3% (v/v) | 75.2 | [6] |
| Ethanol | 70 | 1:1 | 3% (v/v) | 84.0 | [6] |
| Ethanol | 60 | 1:1 | 3% (v/v) | 75.2 | [6] |
| Ethanol | 60 | 2:1 | 3% (v/v) | 81.5 | [6] |
| Ethanol | 60 | 3:1 | 3% (v/v) | 86.1 | [6] |
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of an acrylate ester in a laboratory setting using a batch reactor, followed by a specific example for the synthesis of n-butyl acrylate.
General Protocol for Batch Esterification
Materials:
-
This compound (with polymerization inhibitor)
-
Alcohol (e.g., ethanol, n-butanol)
-
Acid Catalyst (e.g., H₂SO₄ or p-TSA)
-
Polymerization Inhibitor (e.g., hydroquinone)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A round-bottom flask is charged with this compound, the alcohol (often in excess), the acid catalyst, and a polymerization inhibitor.[5]
-
Heating and Reflux: The mixture is heated to the desired reaction temperature and maintained under reflux with constant stirring for a specified period. The progress of the reaction can be monitored by taking small samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13]
-
Work-up: After the reaction has reached equilibrium or the desired conversion, the mixture is cooled to room temperature. The crude product is then transferred to a separatory funnel.
-
Neutralization and Washing: The excess acid catalyst is neutralized by washing with a basic solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with water or brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying agent, and then filtered. If an extraction solvent was used, it is removed by rotary evaporation.
-
Purification: The crude ester is purified by fractional distillation under reduced pressure to obtain the final product.[5]
Example: Synthesis of n-Butyl Acrylate
A specific protocol for the synthesis of n-butyl acrylate involves the transesterification of methyl acrylate with n-butanol.[5]
Procedure:
-
A 5-liter round-bottom flask is charged with 371 g (5 moles) of n-butyl alcohol, 861 g (10 moles) of methyl acrylate, 20 g of hydroquinone, and 10 g of p-toluenesulfonic acid.[5]
-
The flask is attached to a fractionating column, and the solution is heated to boiling.[5]
-
The column is operated under total reflux until the head temperature drops to 62–63°C, the boiling point of the methanol-methyl acrylate azeotrope.[5]
-
This azeotrope is then distilled off.[5]
-
The reaction is continued until the desired conversion is achieved, followed by a similar work-up and purification procedure as described in the general protocol.
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction progress is essential for process optimization and control. The primary analytical techniques used are:
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the volatile components of the reaction mixture, including the reactants (this compound, alcohol) and the product (acrylate ester). A flame ionization detector (FID) is commonly used.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing the less volatile components and can be used to determine the concentration of this compound.[16][17] A UV detector is typically employed.[16]
For both techniques, calibration curves are prepared using standards of known concentrations to enable quantitative analysis of the reaction samples.[18]
Process Intensification: Reactive Distillation
For large-scale industrial production, reactive distillation (RD) is an increasingly popular process intensification strategy.[3][19] In an RD column, the reaction and separation (distillation) occur simultaneously in the same unit.[20] The water produced during the esterification is continuously removed as a distillate, which drives the equilibrium towards the product side, leading to higher conversions and potentially lower energy consumption.[21][22]
Conclusion
The esterification of this compound is a fundamentally important reaction with widespread industrial applications. A thorough understanding of the reaction mechanism, the role of catalysts, and the influence of process parameters is essential for developing efficient and economically viable production processes. This guide has provided an in-depth overview of these core principles, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for professionals in the field. The choice between batch and continuous processes, such as reactive distillation, will depend on the scale of production and specific economic and environmental considerations.
References
- 1. New TECH Report - this compound and Esters (2024 Program) [nexanteca.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US3458561A - Esterification of this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102173990A - Preparation method of butyl acrylate - Google Patents [patents.google.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Production Process of Butyl Acrylate [chemanalyst.com]
- 11. experimental-and-kinetic-study-of-esterification-of-acrylic-acid-with-ethanol-using-homogeneous-catalyst - Ask this paper | Bohrium [bohrium.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. osha.gov [osha.gov]
- 17. mitrask.com [mitrask.com]
- 18. EP1722222A1 - Method of determining impurity in this compound - Google Patents [patents.google.com]
- 19. Collection - Esterification of Acrylic Acid and nâButanol in a Pilot-Scale Reactive Distillation Columnî¸Experimental Investigation, Model Validation, and Process Analysis - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. irjet.net [irjet.net]
- 22. Development of a reactive distillation column prototype to convert this compound in the petrochemical wastewater to valuable butyl acrylate through esterification - UMPSA-IR [umpir.ump.edu.my]
In-Depth Technical Guide to the Health and Safety Hazards of Acrylic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety hazards associated with acrylic acid in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely and mitigate potential risks. The following sections detail the physical and chemical properties of this compound, its toxicological profile, safe handling procedures, and emergency response protocols.
Physicochemical Properties of this compound
This compound (IUPAC name: 2-propenoic acid) is a colorless liquid with a characteristic acrid or tart smell.[1] It is the simplest unsaturated carboxylic acid. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| CAS Number | 79-10-7 |
| Molecular Formula | C₃H₄O₂ |
| Molecular Weight | 72.06 g/mol |
| Boiling Point | 141 °C (286 °F) |
| Melting Point | 13 °C (55 °F) |
| Flash Point | 48.5 °C (119.3 °F) (closed cup) |
| Vapor Pressure | 4 hPa at 20 °C |
| Water Solubility | Miscible |
| pKa | 4.25 |
Toxicological Hazards
This compound is a corrosive and toxic substance that can pose significant health risks upon exposure. The primary routes of occupational exposure are inhalation and skin contact.[1]
Acute Toxicity
This compound is moderately to highly toxic upon acute exposure. It is corrosive to the skin, eyes, and respiratory tract.[1]
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 33.5 - 1500 mg/kg |
| Dermal LD50 | Rabbit | 294 mg/kg |
| Inhalation LC50 | Rat | >5.1 mg/L (4 hours) |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%
Chronic Toxicity
Repeated or prolonged exposure to this compound can lead to target organ damage. Long-term exposure may affect the kidneys and lungs.[2] Animal studies involving prolonged inhalation have shown degeneration of the nasal olfactory epithelium.[3]
Occupational Exposure Limits
To minimize the risk of adverse health effects, various regulatory bodies have established occupational exposure limits (OELs) for this compound.
| Organization | TWA (8-hour) | STEL (15-minute) |
| ACGIH (TLV) | 2 ppm | - |
| NIOSH (REL) | 2 ppm | - |
| OSHA (PEL) | 10 ppm | - |
ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit.
Cellular Mechanisms of Toxicity
Exposure to this compound can induce cellular stress, leading to a cascade of molecular events that can result in cell damage and inflammation. Key signaling pathways implicated in the cellular response to chemical stressors include the MAPK and Nrf2 pathways.
Oxidative Stress and MAPK Signaling Pathway
This compound, as a reactive chemical, can induce oxidative stress within cells by generating reactive oxygen species (ROS). This oxidative stress can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, involving kinases such as p38, JNK, and ERK, plays a crucial role in regulating cellular processes like inflammation, apoptosis, and cell survival in response to external stimuli.
Caption: MAPK signaling pathway activated by this compound-induced oxidative stress.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stressors like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, thereby protecting the cell from damage.
Caption: Nrf2-mediated antioxidant response to this compound-induced oxidative stress.
Experimental Protocols for Hazard Assessment
The toxicological properties of this compound are evaluated using standardized in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is frequently employed to determine the cytotoxicity of chemicals on cultured cell lines, such as human keratinocytes (HaCaT) or human lung adenocarcinoma cells (A549).
Methodology:
-
Cell Culture: Plate cells (e.g., HaCaT or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Inhalation Toxicity Study
Inhalation toxicity studies in animal models, typically rats, are conducted to evaluate the adverse effects of airborne substances. These studies follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Methodology:
-
Animal Acclimatization: Acclimate male and female rats (e.g., Fischer 344) to the laboratory conditions for at least one week prior to the study.
-
Exposure: Expose the animals to various concentrations of this compound vapor (e.g., 0, 5, 25, or 75 ppm) for 6 hours per day, 5 days a week, for a specified period (e.g., 13 weeks).[3]
-
Observation: Monitor the animals daily for clinical signs of toxicity, and measure body weight and food consumption regularly.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy. Collect organs, weigh them, and examine them for gross and microscopic pathological changes, with a particular focus on the respiratory tract and nasal passages.[3][5]
Experimental Workflow for Hazard Identification
The assessment of this compound's hazards follows a logical workflow, starting from its physicochemical characterization to in vitro and in vivo toxicological evaluations.
Caption: A typical experimental workflow for assessing the hazards of this compound.
Safe Handling and Emergency Procedures
Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when working outside of a certified chemical fume hood or when engineering controls are insufficient.
Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Storage
-
Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.
-
Keep containers tightly closed.
-
This compound is typically supplied with an inhibitor (e.g., hydroquinone monomethyl ether) to prevent polymerization. Store according to the manufacturer's recommendations to maintain inhibitor effectiveness.
Spills and Disposal
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department.
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable chemical in research and development, but it presents significant health and safety hazards. A thorough understanding of its properties, combined with strict adherence to safe handling procedures and emergency preparedness, is essential for protecting laboratory personnel. This guide provides a foundational understanding of these risks and the necessary precautions to ensure a safe working environment. Researchers should always consult the Safety Data Sheet (SDS) for this compound and their institution-specific safety protocols before handling this chemical.
References
- 1. This compound (HSG 104, 1997) [inchem.org]
- 2. nj.gov [nj.gov]
- 3. Inhalation toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
environmental impact assessment of acrylic acid production
An In-depth Technical Guide to the Environmental Impact Assessment of Acrylic Acid Production
Introduction
This compound (AA) is a foundational chemical intermediate used extensively in the manufacturing of polymers, adhesives, coatings, textiles, and superabsorbent polymers.[1][2] The global demand for this compound is substantial and growing, which places a spotlight on the environmental sustainability of its production.[3] Historically, the industry has relied on the vapor-phase oxidation of propylene, a petrochemical feedstock.[1][4][5] This process, while mature and economically viable, is associated with significant greenhouse gas emissions and reliance on finite fossil fuels.[1][3]
In response to increasing environmental concerns and regulations, significant research has been directed toward developing sustainable, bio-based production routes.[4] These alternative pathways utilize renewable feedstocks like glycerol (a byproduct of biodiesel production), lactic acid (from carbohydrate fermentation), and various forms of biomass.[1][3][4][6] This guide provides a detailed technical assessment of the environmental impacts associated with both conventional and emerging bio-based this compound production methods, offering a comparative analysis for researchers and industry professionals. The assessment is primarily framed within the methodology of Life Cycle Assessment (LCA), which evaluates environmental impacts from raw material extraction ("cradle") to the factory exit ("gate").
Production Pathways
Conventional Route: Propylene Oxidation
The dominant commercial method for this compound production is the two-step catalytic oxidation of propylene.[5][7] This process is known for its high yield and scalability.[5]
-
Step 1: Propylene to Acrolein: Propylene is oxidized in a first reactor over a bismuth-molybdate-based catalyst to produce acrolein.[4][6]
-
Step 2: Acrolein to this compound: The resulting acrolein is then fed into a second reactor and oxidized over a molybdenum-vanadium-based mixed oxide catalyst to form this compound.[4][6]
Key inputs for this process include high-purity propylene, air (as the oxygen source), steam to regulate temperature, and the catalysts.[5]
Bio-based Production Routes
Alternative pathways aim to produce this compound from renewable feedstocks, thereby reducing the dependency on fossil fuels.[4] These routes are areas of active research and development.
-
From Glycerol: Crude glycerol, a byproduct of biodiesel manufacturing, can be converted to this compound through several intermediate steps, such as via acrolein, allyl alcohol, or lactic acid.[6][8]
-
From Lactic Acid: Lactic acid, produced through the fermentation of carbohydrates like starch and sugar from corn, can be catalytically dehydrated to yield this compound.[1] This route is a promising green alternative, though catalyst efficiency has been a historical challenge.[1]
-
From Biomass: Other biomass sources, such as waste apple pomace, can be processed through thermochemical and fermentation pathways to generate precursors like lactic acid or propylene, which are then converted to this compound.[3]
Comparative Environmental Impact Assessment
The environmental performance of different this compound production routes can be quantified and compared using various metrics. The most common impacts assessed include global warming potential (GWP), acidification potential (AP), photochemical oxidation potential (PCOP), and overall potential environmental impact (PEI).
Data Presentation
The following tables summarize quantitative data from life cycle assessments and techno-economic analyses of different production pathways.
Table 1: Comparison of Global Warming Potential (GWP) for Different this compound Production Routes
| Production Pathway | Intermediate | Feedstock | GWP (kg CO2 eq. per functional unit) | Source |
| Conventional | Acrolein | Propylene | 0.552 x 10⁵ | [6] |
| Glycerol-based | Acrolein | Epichlorohydrin-derived Glycerol | 1.34 x 10⁵ | [6] |
| Glycerol-based | Allyl Alcohol | Epichlorohydrin-derived Glycerol | 1.67 x 10⁵ | [6] |
| Glycerol-based | Lactic Acid | Epichlorohydrin-derived Glycerol | 1.80 x 10⁵ | [6] |
| Conventional (Steam from Biomass) | Acrolein | Propylene | 1094.5 (per tonne AA) | [9] |
Note: The functional unit (FU) in the study by Bansod et al. (2024) is not explicitly defined in the abstract but represents a standardized production quantity for comparison.[6]
Table 2: Techno-Economic and Environmental Comparison of Bio-based vs. Conventional Routes
| Metric | Propylene-based | Glycerol (via Acrolein) | Glycerol (via Allyl Alcohol) | Glycerol (via Lactic Acid) |
| Direct CO₂ Emissions | Highest | Lowest | Highest | - |
| Capital Investment | - | $173.6 M | $247.7 M | - |
| Profitability | Vulnerable to feedstock price | $21.6 M / year | - | - |
| Carbon Conversion Efficiency | - | - | 74% | 80% |
Source: Data compiled from a techno-economic assessment by Lari et al. (2018) for a 79.2 ktonnes/year facility.[8]
Table 3: Environmental Impact Assessment of Waste Apple Pomace (WAP) Pathways
| Metric | Fermentation-Dehydration (FD) Pathway (via Lactic Acid) | Thermochemical-Fermentation-Oxidation (TFO) Pathway (via Propylene) |
| Overall Environmental Impact | 8.72 kPEI/h | 2.07 kPEI/h |
| Photochemical Oxidation Potential (PCOP) | 6.06 kPEI/h | 1.48 kPEI/h |
| Acidification Potential (AP) | 0.213 kPEI/h | Negligible |
| Minimum Selling Price (MSP) | $1.17 / kg | $1.56 / kg |
Source: Assessment based on process models in ASPEN plus®.[3]
Key Environmental Issues
-
Air Emissions: The conventional process releases hydrocarbons, carbon monoxide (CO), and nitrogen oxides (NOx), primarily from thermal incinerators used to control organic compound emissions.[5][10]
-
Greenhouse Gases: The propylene-based route is a significant source of CO2.[1][2] Bio-based routes offer the potential for a 65% reduction in life-cycle emissions, as the feedstock sequesters carbon during its growth phase.[2]
-
Wastewater: Production generates wastewater containing this compound, byproducts, and solvents used in purification, which requires treatment before discharge.[4][11][12]
-
Solid Waste: Spent catalysts from the oxidation reactors must be recycled or disposed of in accordance with environmental regulations.[4][5]
Methodologies and Experimental Protocols
The environmental impact of this compound production is typically evaluated using a combination of process simulation and standardized assessment methodologies like Life Cycle Assessment (LCA).
Life Cycle Assessment (LCA)
LCA is a systematic, cradle-to-gate or cradle-to-grave analysis of the environmental impacts of a product or process.[9] The methodology, as applied to this compound production, follows the ISO 14044 standard and involves four main phases.[6]
-
Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., one tonne of this compound produced), and the system boundaries (e.g., from raw material extraction to the factory gate).[9]
-
Life Cycle Inventory (LCI) Analysis: This involves compiling all inputs (raw materials, energy, water) and outputs (products, emissions, waste) for the defined system. Process simulation software like Aspen Plus is often used to generate detailed material and energy balances for this phase.[9]
-
Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. This is done by classifying emissions into impact categories (e.g., GWP, AP) and using characterization factors to quantify their effects. The CML 2001 method is one such framework used for this purpose.[9]
Experimental Protocol: Catalytic Wastewater Treatment
Treating this compound wastewater is a critical step in mitigating environmental impact. One advanced method is two-stage fluidized-bed/fixed-bed catalytic oxidation.
Objective: To simultaneously treat high-concentration this compound wastewater and distillation residue with high efficiency and low energy consumption.[13]
Apparatus: A two-stage fluidized-bed/fixed-bed experimental apparatus.[13]
Materials:
-
Synthetic this compound wastewater (COD typically 20,000–90,000 mgO₂/L).[13]
-
Acrylic resin distillation residue.[13]
-
Catalyst (specific composition often proprietary).
Methodology:
-
The fluidized-bed reactor is preheated to the target temperature (e.g., 380°C).[13]
-
Wastewater and distillation residue are fed into the system at controlled flow rates (e.g., residue flow rate < 1.5 mL/h).[13]
-
Air is supplied to the system to achieve a specific oxygen excess rate (OER), typically greater than 2.[13]
-
The system is operated under steady-state conditions for a defined period.
-
Effluent water samples are collected from the outlet.
-
The Chemical Oxygen Demand (COD) of the effluent is measured to determine the treatment efficiency. A target COD of less than 100 mgO₂/L indicates high purification.[13]
-
The effects of key parameters (temperature, flow rate, OER) are investigated by systematically varying them and analyzing the impact on effluent COD.
Conclusion
The reveals a clear trade-off between established, economically viable fossil-fuel-based methods and emerging, more sustainable bio-based alternatives. The conventional propylene oxidation process is a major contributor to greenhouse gas emissions and relies on a finite resource.[1][3] While bio-based routes from glycerol, lactic acid, and other biomass show significant potential for reducing the carbon footprint, they face challenges related to cost, catalyst efficiency, and, in some cases, higher impacts in other environmental categories like photochemical oxidation potential, depending on the specific pathway and solvents used.[3][6][8]
For researchers and drug development professionals who may utilize this compound derivatives, understanding the upstream environmental burdens is crucial for comprehensive product stewardship and corporate sustainability reporting. Future advancements in catalyst technology and biorefinery integration will be critical in making bio-based this compound a commercially and environmentally superior alternative to its petrochemical counterpart.
References
- 1. azom.com [azom.com]
- 2. chainreaction.anl.gov [chainreaction.anl.gov]
- 3. mdpi.com [mdpi.com]
- 4. npcsblog.com [npcsblog.com]
- 5. Understanding the Production Process of this compound [chemanalyst.com]
- 6. Environmental sustainability evaluation of glycerol and propylene-based pathways to this compound via different intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01329H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Techno-economic assessment of bio-based routes for this compound production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Life Cycle Analysis applied to this compound production process with different fuels for steam generation [arts.units.it]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. US7205429B2 - Method for disposal of waste from this compound process and acrylic ester process - Google Patents [patents.google.com]
- 12. 1999 this compound [owlnet.rice.edu]
- 13. deswater.com [deswater.com]
Bio-Based Synthesis of Acrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to shift from a petrochemical-based economy to a more sustainable, bio-based one has driven significant research into the microbial and catalytic production of key platform chemicals. Acrylic acid, a versatile monomer with a global market size valued in the billions, is a prime target for such bio-based synthesis. This technical guide provides an in-depth exploration of the core bio-based routes to this compound, offering detailed experimental insights, quantitative comparisons, and visualizations of the key pathways and workflows.
Core Bio-Based Synthesis Routes
There are three primary bio-based routes for the production of this compound that have garnered the most significant research and development focus: the 3-hydroxypropionic acid (3-HP) route, the lactate route, and the glycerol route. A more recent and novel approach utilizing furfural as a starting material is also emerging.
The 3-Hydroxypropionic Acid (3-HP) Route
The 3-HP route is a two-step process that involves the microbial fermentation of sugars to produce 3-HP, followed by the catalytic dehydration of 3-HP to this compound. This route is considered one of the most promising due to the potential for high yields.[1][2][3]
Microbial Production of 3-HP:
Genetically engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, are the workhorses for 3-HP production.[4][5] Several metabolic pathways have been engineered in these hosts to convert central carbon metabolites into 3-HP. The main pathways include:
-
The Malonyl-CoA Pathway: This pathway starts from acetyl-CoA, which is carboxylated to malonyl-CoA. The enzyme malonyl-CoA reductase then reduces malonyl-CoA to 3-HP.[6]
-
The β-Alanine Pathway: This pathway proceeds from aspartate, which is converted to β-alanine. A series of enzymatic steps then transform β-alanine into 3-HP.[4][5]
-
The Glycerol-Dependent Pathway: In this pathway, glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase, which is then oxidized to 3-HP by an aldehyde dehydrogenase.[7][8]
Catalytic Dehydration of 3-HP:
The second step involves the dehydration of the microbially produced 3-HP to this compound. This is typically achieved through heterogeneous catalysis at elevated temperatures. Catalysts such as titanium dioxide (TiO2) and various zeolites have shown high selectivity and conversion rates.[9]
The Lactate Route
The lactate route involves the fermentation of sugars to produce lactic acid, which is then catalytically dehydrated to this compound. Lactic acid is a readily available bio-based chemical, making this route attractive.[10][11]
Microbial Production of Lactic Acid:
Lactic acid is produced efficiently by a variety of microorganisms, including bacteria of the genus Lactobacillus and genetically engineered yeasts.
Catalytic Dehydration of Lactic Acid:
The vapor-phase dehydration of lactic acid over solid acid catalysts is the most common approach. Various catalysts, including phosphate salts and zeolites, have been investigated to optimize the selectivity and yield of this compound while minimizing the formation of byproducts like acetaldehyde and propionic acid.[12]
The Glycerol Route
The direct conversion of glycerol to this compound is another significant pathway, primarily driven by the surplus of crude glycerol from the biodiesel industry. This route can proceed through different intermediates, including acrolein and allyl alcohol.[13][14]
Direct Catalytic Conversion:
This approach typically involves a two-step process where glycerol is first dehydrated to acrolein, which is then oxidized to this compound.[13][14] Alternatively, glycerol can be converted to allyl alcohol, which is subsequently oxidized to this compound.[13]
The Furfural Route
A novel and green synthetic route starts from furfural, a platform chemical derived from lignocellulosic biomass. This multi-step process involves photooxygenation, aerobic oxidation, hydrolysis, and ethenolysis to produce this compound with high atom efficiency.[15]
Quantitative Data Comparison
The following tables summarize key quantitative data for the different bio-based this compound synthesis routes, providing a basis for comparison of their current state of development.
Table 1: Microbial Production of 3-Hydroxypropionic Acid (3-HP)
| Microorganism | Pathway | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol-dependent | Glycerol | 76.2 | 0.457 | 1.89 | [7][8] |
| Escherichia coli | β-Alanine | Glucose | 31.1 | - | - | [4][5] |
| Escherichia coli | Malonyl-CoA | Acetic Acid | 15.8 | 0.71 | - | [6] |
Table 2: Direct Microbial Production of this compound
| Microorganism | Pathway | Substrate | Titer (mg/L) | Reference |
| Escherichia coli | β-Alanine | Glucose | 237 | [16] |
| Escherichia coli | via 3-HP-CoA | Glycerol | 37.7 |
Table 3: Catalytic Conversion of Bio-based Intermediates to this compound
| Intermediate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Lactic Acid | Li-Na-Y zeolite | 350 | - | - | - | [11] |
| Lactic Acid | Calcium hydroxyapatite | 375 | 100 | 60 | - | [12] |
| Glycerol | V-Sb-Nb/Al2O3 | 400 | 83 | 58 (to acrylonitrile) | - | |
| Furfural | Multi-step chemo-catalytic | - | - | - | 81 (overall) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Fed-Batch Fermentation of Engineered E. coli for 3-HP Production
This protocol is adapted from studies on high-density fed-batch cultivation of recombinant E. coli.[2][17][18][19]
1. Media Preparation:
-
Seed Culture Medium (LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Initial Batch Medium (Defined Medium): Per liter: 1.5 g KH2PO4, 4.35 g K2HPO4, 0.4 g (NH4)2SO4, 0.12 g MgSO4, 7.5 g glucose, 1.5 g yeast extract, and 1 mL of trace metal solution. The pH is adjusted to 7.0.
-
Feeding Solution: A concentrated solution of glucose (e.g., 500 g/L) and yeast extract (e.g., 100 g/L) is prepared separately.
2. Inoculum Preparation:
-
A single colony of the engineered E. coli strain is used to inoculate a 5 mL LB medium containing the appropriate antibiotic.
-
The culture is incubated overnight at 37°C with shaking at 200 rpm.
-
The overnight culture is then used to inoculate a larger volume of defined medium for the seed culture, which is grown to an OD600 of 2-4.
3. Fed-Batch Fermentation:
-
A 2-L bioreactor containing 1 L of the initial batch medium is inoculated with the seed culture to an initial OD600 of approximately 0.1.
-
The fermentation is carried out at 37°C, with the pH maintained at 7.0 by automatic addition of NH4OH.
-
The dissolved oxygen (DO) level is maintained at 20-30% of air saturation by controlling the agitation speed and airflow rate.
-
Once the initial glucose is depleted (indicated by a sharp increase in DO), the feeding of the concentrated glucose and yeast extract solution is initiated. A constant or exponential feeding strategy can be employed to maintain a desired specific growth rate.
-
Samples are taken periodically to measure cell density (OD600) and the concentration of 3-HP and other metabolites by HPLC.
Catalytic Dehydration of Lactic Acid to this compound
This protocol is based on studies of vapor-phase dehydration of lactic acid.[11][12]
1. Catalyst Preparation (Example: Li-Na-Y Zeolite):
-
Na-Y zeolite is ion-exchanged with a solution of lithium nitrate.
-
The zeolite is then washed, dried, and calcined at a high temperature (e.g., 500°C) to obtain the final catalyst.
2. Experimental Setup:
-
A fixed-bed quartz reactor is used for the reaction.
-
The catalyst (e.g., 1 g) is packed in the center of the reactor, with inert materials like silica carbide placed above and below the catalyst bed.
3. Reaction Procedure:
-
The catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 350°C) under a flow of inert gas (e.g., nitrogen) for 1 hour.[11]
-
An aqueous solution of lactic acid (e.g., 20 wt%) is pumped into a preheating zone to vaporize the feed.[11]
-
The vaporized feed is then passed through the catalyst bed along with a carrier gas (e.g., nitrogen).
-
The reaction products are condensed at the reactor outlet and collected.
-
The liquid product is analyzed by HPLC to determine the conversion of lactic acid and the selectivity to this compound and other byproducts.
Purification of this compound from Fermentation Broth
This protocol outlines a general procedure for the extraction and purification of this compound.[20][21][22]
1. Cell Removal:
-
The fermentation broth is centrifuged to remove the microbial cells.
2. Liquid-Liquid Extraction:
-
The cell-free broth is acidified to a low pH (e.g., 2-3) to convert the acrylate salt to this compound.
-
An organic solvent (e.g., ethyl acetate or a mixture of an amine and an alcohol extractant) is added to the acidified broth to extract the this compound.[23]
-
The mixture is vigorously agitated and then allowed to separate into aqueous and organic phases.
-
The organic phase containing the this compound is collected.
3. Solvent Removal and Distillation:
-
The organic solvent is removed from the extract by evaporation under reduced pressure.
-
The crude this compound is then purified by fractional distillation under vacuum to separate it from water, residual solvent, and other impurities.
Analytical Methods
Quantification of this compound and Intermediates by HPLC:
-
High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound and its precursors in fermentation and reaction samples.
-
A typical setup includes a C18 reverse-phase column and a UV detector.
-
The mobile phase is often an acidic aqueous solution (e.g., dilute sulfuric acid or phosphoric acid).
-
Quantification is performed by comparing the peak areas of the samples to those of known standards.
Signaling Pathways and Regulation
The efficient production of bio-based chemicals is not only dependent on the presence of the necessary enzymes but also on the complex regulatory networks within the host organism. Understanding and engineering these networks is crucial for optimizing production.
Acid Stress Response
A major challenge in the microbial production of organic acids is the toxicity of the product at high concentrations and the low pH of the fermentation medium. Microorganisms have evolved intricate mechanisms to cope with acid stress.[1][16][24][25]
-
Proton Pumps: Bacteria utilize proton pumps, such as F1-Fo-ATPase, to actively extrude protons from the cytoplasm, maintaining a near-neutral internal pH.[16]
-
Cell Membrane Modification: Alterations in the fatty acid composition of the cell membrane can decrease its permeability to protons and organic acids, thus protecting the cell.[16][24]
-
Metabolic Regulation: Under acidic conditions, metabolic pathways can be rewired to produce more ATP, which is required to fuel the energy-dependent acid stress response mechanisms.[16][26]
Transcriptional Regulation
The expression of genes involved in the biosynthetic pathways and stress response is tightly controlled by a network of transcriptional regulators. For example, in E. coli, the expression of genes for glycerol and lactate metabolism is controlled by global regulators that respond to the availability of carbon sources and electron acceptors.[27] Engineering these regulatory elements can be a powerful strategy to enhance the flux towards the desired product.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.
Figure 1: Overview of the main biosynthetic pathways for 3-HP production from glucose.
Figure 2: The lactate route to this compound.
Figure 3: Experimental workflow for the 3-HP route to this compound.
Figure 4: Key cellular responses to acid stress in bacteria.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 3. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Escherichia coli for the Production of 3-Hydroxypropionic Acid and Malonic Acid through β-Alanine Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolic-engineering-of-3-hydroxypropionic-acid-biosynthesis-in-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. lornajane.net [lornajane.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Efficient synthesis of L-lactic acid from glycerol by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iip.res.in [iip.res.in]
- 12. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 13. Techno-economic assessment of bio-based routes for this compound production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly Efficient Biobased Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial response to acid stress: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijbiotech.com [ijbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2016089644A1 - Process for making this compound from dextrose - Google Patents [patents.google.com]
- 21. US3798264A - Process for purification of this compound by extraction and distillation - Google Patents [patents.google.com]
- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 23. KR20190102607A - Preparing methode of this compound - Google Patents [patents.google.com]
- 24. The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Bacterial Acid Resistance Toward Organic Weak Acid Revealed by RNA-Seq Transcriptomic Analysis in Acetobacter pasteurianus [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Glycerol metabolism and its regulation in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of poly(acrylic acid) hydrogels for drug delivery
An overview of the synthesis of poly(acrylic acid) (PAA) hydrogels for drug delivery applications, complete with detailed protocols and characterization methods, is provided for researchers, scientists, and professionals in drug development.
Application Notes
Poly(this compound) (PAA) hydrogels are hydrophilic, three-dimensional polymer networks capable of absorbing large quantities of water or biological fluids.[1] Their utility in drug delivery stems from their biocompatibility, pH sensitivity, and bioadhesive properties.[2][3] The carboxylic acid groups in the PAA backbone are protonated at low pH, leading to a collapsed hydrogel state. As the pH increases to physiological levels, these groups ionize, causing electrostatic repulsion between the polymer chains and resulting in hydrogel swelling and subsequent drug release.[4][5] This pH-responsive behavior makes PAA hydrogels particularly suitable for targeted drug delivery in the gastrointestinal tract.[1]
The mechanical properties and swelling behavior of PAA hydrogels can be tailored by modulating the crosslinking density.[6][7] Higher crosslinker concentrations generally lead to hydrogels with greater mechanical strength but lower swelling capacity.[8] The choice of crosslinking agent and polymerization method also significantly influences the final properties of the hydrogel network.[9]
Experimental Protocols
Synthesis of PAA Hydrogels by Free-Radical Polymerization
This protocol details the synthesis of PAA hydrogels using N,N'-methylenebis(acrylamide) (MBA) as a crosslinker and ammonium persulfate (APS) as a thermal initiator.[10]
Materials:
-
This compound (AA), monomer
-
N,N'-methylenebis(acrylamide) (MBA), crosslinking agent[9]
-
Ammonium persulfate (APS), initiator[11]
-
Nitrogen gas
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
In a round-bottom flask, dissolve the desired amount of this compound monomer in deionized water.
-
Add the crosslinking agent, MBA, to the monomer solution. The concentration of MBA can be varied to control the hydrogel's properties (see Table 1).
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[12]
-
Add the initiator, APS, to the solution.
-
Heat the reaction mixture to 60-80°C under continuous stirring and a nitrogen atmosphere for 2-3 hours to ensure complete polymerization.[1]
-
After polymerization, allow the resulting hydrogel to cool to room temperature.
-
Immerse the hydrogel in deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, crosslinker, and initiator.
-
Dry the purified hydrogel in an oven at 60°C until a constant weight is achieved.
Table 1: Influence of Crosslinker Concentration on PAA Hydrogel Properties
| Parameter | Low Crosslinker Concentration (e.g., 1 mol%) | High Crosslinker Concentration (e.g., 5 mol%) |
| Swelling Ratio | High | Low |
| Mechanical Strength | Low | High |
| Drug Release Rate | Fast | Slow |
Note: The exact values will depend on the specific synthesis conditions and measurement techniques.
Characterization of PAA Hydrogels
Swelling Studies: The swelling behavior is a critical characteristic of hydrogels for drug delivery.
Procedure:
-
Weigh a dried hydrogel sample (W_d).
-
Immerse the sample in a buffer solution of a specific pH (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 for intestinal fluid) at 37°C.[1]
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_t).[12]
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(W_t - W_d) / W_d] × 100[12]
Mechanical Testing: Compression tests are commonly used to determine the mechanical properties of hydrogels.[13]
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.[14]
-
Place the hydrogel sample between the parallel plates of a universal testing machine.[13]
-
Apply a compressive force at a constant rate until the hydrogel fractures or reaches a defined strain.[13]
-
Record the stress and strain data to generate a stress-strain curve.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Drug Loading and In Vitro Release Studies
Drug Loading: The swelling-diffusion method is a common technique for loading drugs into hydrogels.
Procedure:
-
Immerse a known weight of dried hydrogel into a drug solution of known concentration.
-
Allow the hydrogel to swell for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Remove the drug-loaded hydrogel and dry it.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration of the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry).[1][15]
In Vitro Drug Release: This protocol simulates the release of a drug from the hydrogel in physiological conditions.
Procedure:
-
Place a known amount of the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4).[1][16]
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 100 rpm).[15][16]
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[16][17]
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.[18]
-
Calculate the cumulative percentage of drug released over time.
Table 2: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) at pH 1.2 | Cumulative Drug Release (%) at pH 7.4 |
| 1 | 10 | 25 |
| 2 | 18 | 45 |
| 4 | 25 | 70 |
| 8 | 35 | 90 |
| 12 | 40 | 98 |
Note: This is an illustrative example; actual release profiles will vary based on the hydrogel formulation, drug properties, and release conditions.
Visualizations
Caption: Experimental workflow for PAA hydrogel synthesis, characterization, and drug delivery studies.
Caption: pH-responsive drug release mechanism of PAA hydrogels.
References
- 1. njpas.com.ng [njpas.com.ng]
- 2. Polythis compound polymers hydrogels intended to topical drug delivery: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Dually cross-linked single network poly(this compound) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Preparation and Characterization of Poly(this compound)-Based Self-Healing Hydrogel for 3D Shape Fabrication via Extrusion-Based 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Swelling study of Poly (Meththis compound-co-Maleic acid) Hydrogels : Oriental Journal of Chemistry [orientjchem.org]
- 13. 2.7. Mechanical characterization of hydrogels [bio-protocol.org]
- 14. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 18. In vitro drug release from the hydrogel [bio-protocol.org]
Application Notes and Protocols for Emulsion Polymerization of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile and widely used technique for the synthesis of a variety of polymers, including poly(acrylic acid) (PAA). This method offers several advantages, such as high molecular weights achieved at fast polymerization rates, excellent heat transfer, and low viscosity of the final latex.[1] PAA and its copolymers are of significant interest in various fields, including pharmaceuticals, cosmetics, coatings, and adhesives, owing to their properties as thickening agents, binders, and superabsorbents.[2] The final properties of the poly(this compound) latex, such as particle size, molecular weight, and viscosity, are highly dependent on the polymerization conditions. Careful control of reaction parameters like temperature, initiator and surfactant concentration, and monomer feed rate is crucial for tailoring the polymer for specific applications.[1][3]
This document provides detailed experimental protocols for the semi-batch emulsion polymerization of this compound, a summary of the quantitative effects of key reaction parameters on the final polymer properties, and visual representations of the experimental workflow, polymerization mechanism, and parameter relationships.
Experimental Protocols
This section details a general procedure for the semi-batch emulsion polymerization of this compound. The quantities and specific reagents can be adjusted based on the desired final properties as outlined in the data presentation section.
Materials:
-
This compound (AA), monomer
-
Potassium persulfate (KPS) or Ammonium persulfate (APS), initiator[1]
-
Sodium dodecyl sulfate (SDS), anionic surfactant
-
Deionized water, solvent
-
Nitrogen gas, inert atmosphere
-
Sodium hydroxide (NaOH) solution, for pH adjustment
-
Hydroquinone, inhibitor for quenching reaction[4]
Equipment:
-
Jacketed glass reactor with a multi-neck lid
-
Mechanical stirrer with adjustable speed
-
Condenser
-
Thermocouple and temperature controller
-
Syringe pumps or peristaltic pumps for monomer and initiator feeding
-
Inert gas inlet and outlet
Procedure: Semi-Batch Emulsion Polymerization
-
Reactor Setup: Assemble the jacketed glass reactor with the mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet. Ensure all connections are secure.
-
Initial Charge: Charge the reactor with deionized water and the surfactant (e.g., SDS). Begin purging the reactor with nitrogen gas to remove oxygen, and continue the nitrogen blanket throughout the reaction.[5]
-
Heating: Start the mechanical stirring (e.g., 200-300 RPM) and heat the reactor to the desired reaction temperature (e.g., 70-85 °C) using a water bath or a circulating heater connected to the reactor jacket.[6]
-
Initiator Addition: Once the reactor reaches the set temperature, add a portion of the initiator solution (e.g., KPS dissolved in deionized water) to the reactor to initiate the polymerization and form seed particles.[6]
-
Monomer and Initiator Feed: After a short seeding period (e.g., 15 minutes), begin the continuous and separate feeding of the this compound monomer and the remaining initiator solution into the reactor at a controlled rate using syringe or peristaltic pumps.[3][6] The feed duration can typically range from 2 to 4 hours.
-
Reaction Completion: After the monomer and initiator feeds are complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.[6]
-
Cooling and pH Adjustment: Cool the reactor to room temperature. The pH of the final latex can be adjusted using a sodium hydroxide solution.[6]
-
Characterization: The resulting poly(this compound) latex can be characterized for its solid content, particle size and distribution, molecular weight, and viscosity.
Data Presentation
The following table summarizes the influence of key reaction parameters on the final properties of poly(this compound) synthesized via emulsion polymerization. This data is synthesized from multiple sources to provide a comparative overview.
| Parameter | Variation | Effect on Particle Size | Effect on Molecular Weight | Effect on Conversion Rate | Effect on Viscosity | References |
| Initiator Concentration | Increasing | Generally decreases, but can increase in some systems due to coagulation.[1][7] | Decreases.[3] | Increases up to a certain point. | Decreases with decreasing molecular weight.[3] | [1][3][7] |
| Surfactant Concentration | Increasing | Decreases due to more micelles for particle nucleation.[8] | Can increase due to a higher number of particles. | Increases.[9] | Generally increases with higher solid content and smaller particle size. | [5][8][9] |
| Reaction Temperature | Increasing | Decreases. | Decreases.[1][10] | Increases.[11] | Decreases with decreasing molecular weight.[12] | [1][10][11][12] |
| Monomer Feed Rate (Semi-Batch) | Increasing (more "flooded") | Can lead to larger particles if coagulation occurs. | Can be influenced by the balance between propagation and termination rates. | May decrease if the system cannot efficiently remove heat. | Increases with higher solid content. | [4] |
| pH | Increasing (for AA) | Can affect particle stability and size. | Polymerizability of this compound drops sharply above pH 5.[1] | Polymerizability of this compound decreases above pH 5.[1] | Can increase significantly due to the polyelectrolyte effect. | [1][13] |
Characterization of Poly(this compound)
Several techniques are employed to characterize the synthesized poly(this compound) latex and polymer:
-
Particle Size and Distribution: Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and polydispersity index (PDI). Transmission Electron Microscopy (TEM) can be used for direct visualization of the particles.[14]
-
Molecular Weight: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Mw/Mn).[3][15]
-
Conversion Rate: Gravimetric analysis, by drying a known mass of the latex to a constant weight, is a straightforward method to determine the solid content and thus the monomer conversion rate.
-
Viscosity: The viscosity of the latex or a solution of the isolated polymer can be measured using a viscometer or rheometer.[12]
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the polymerization of this compound by observing the disappearance of the C=C bond from the monomer and the appearance of characteristic polymer peaks.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for semi-batch emulsion polymerization of this compound.
Mechanism of Emulsion Polymerization
Caption: Simplified mechanism of emulsion polymerization.
Parameter Relationships
Caption: Influence of key parameters on polymer properties (+ for increase, - for decrease).
References
- 1. ia800106.us.archive.org [ia800106.us.archive.org]
- 2. ijcrt.org [ijcrt.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. mdpi.com [mdpi.com]
- 8. products.pcc.eu [products.pcc.eu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. research.tue.nl [research.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. Determination of molecular size parameters and quantification of polythis compound by high performance size-exclusion chromatography with triple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Acrylic Acid-Based Superabsorbent Polymers
Introduction
Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining exceptionally large amounts of liquid relative to their own mass.[1][2] These cross-linked hydrophilic polymers can absorb up to a thousand times their dry weight in water, forming a gel that does not release the absorbed liquid even under pressure.[2][3][4] The primary monomer used in the commercial production of SAPs is acrylic acid (AA), which is polymerized and cross-linked to form a three-dimensional network.[1][5] The high purity of this compound is crucial for controlling the polymerization and cross-linking reactions to ensure optimal absorption capacity, absorption rate, and gel strength of the final SAP product.[1] This document provides detailed protocols and application notes for the synthesis of this compound-based SAPs for research and development purposes.
Principle of Synthesis
The synthesis of this compound-based SAPs involves the free-radical polymerization of partially neutralized this compound in the presence of a cross-linking agent.[6][7] The key components in the synthesis are:
-
Monomer: this compound is the primary building block of the polymer chain.[5][8] It is often partially neutralized with a base like sodium hydroxide to form sodium acrylate. This neutralization introduces ionic functional groups that increase the osmotic pressure within the polymer network, significantly enhancing its swelling capacity.[3][6]
-
Cross-linking Agent: A bifunctional monomer, such as N,N'-methylenebisacrylamide (MBA) or ethylene glycol dimethacrylate, is used to create a three-dimensional network structure.[6][9] This network prevents the polymer from dissolving in water and allows it to swell.[4]
-
Initiator: A chemical substance that initiates the polymerization reaction by generating free radicals. Common initiators include potassium persulfate (KPS), ammonium persulfate (APS), and benzoyl peroxide.[9][10][11][12]
The polymerization process can be carried out using several methods, including solution polymerization, gel polymerization, and suspension polymerization.[5][10] Solution polymerization is a common laboratory-scale method due to its simplicity and efficiency.[5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Superabsorbent Polymer via Solution Polymerization
This protocol describes a common method for synthesizing a cross-linked poly(this compound) SAP using potassium persulfate as the initiator and N,N'-methylenebisacrylamide as the cross-linker.
Materials and Reagents:
-
This compound (AA), 99%
-
Sodium hydroxide (NaOH)
-
N,N'-methylenebisacrylamide (MBA)
-
Potassium persulfate (KPS)
-
Deionized water
-
Ethanol
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Water bath with temperature control
-
Condenser
-
Nitrogen gas inlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Drying oven
Procedure:
-
Neutralization of this compound:
-
In a beaker, dissolve a specific amount of sodium hydroxide in deionized water to prepare a NaOH solution.
-
Place a measured amount of this compound in the three-necked flask, which is situated in a water bath.
-
Slowly add the NaOH solution to the this compound under constant stirring to achieve a neutralization degree of approximately 70%.[6] This step is exothermic and should be performed carefully to control the temperature.
-
-
Addition of Cross-linker and Initiator:
-
Once the neutralization is complete and the solution has cooled to the desired reaction temperature (e.g., 60-70°C), add the cross-linking agent (MBA) to the monomer solution and stir until it is completely dissolved.
-
Introduce a nitrogen gas flow into the flask to remove dissolved oxygen, which can inhibit polymerization. Maintain the nitrogen atmosphere throughout the reaction.
-
Add the initiator (KPS) solution to the reaction mixture to start the polymerization.
-
-
Polymerization:
-
Purification and Drying:
-
After the reaction is complete, remove the resulting polymer gel from the flask.
-
Cut the gel into smaller pieces to facilitate drying and purification.
-
Wash the gel pieces with ethanol to remove any unreacted monomers and other impurities.
-
Dry the purified gel in an oven at a controlled temperature (e.g., 70-80°C) until a constant weight is achieved.[10]
-
-
Grinding and Sieving:
-
Once dried, the solid polymer is ground into a powder and sieved to obtain particles of the desired size.
-
Protocol 2: Characterization of Swelling Capacity
This protocol outlines the procedure for determining the water absorption capacity of the synthesized SAP.
Procedure:
-
Accurately weigh a small amount of the dried SAP powder (W_dry).
-
Place the SAP powder in a teabag or a mesh container of a known weight.
-
Immerse the container with the SAP in a beaker containing a large excess of deionized water.
-
Allow the SAP to swell for a sufficient amount of time (e.g., 24 hours) to reach equilibrium.
-
Remove the container from the water and hang it for a short period (e.g., 10-15 minutes) to allow the excess, unabsorbed water to drain.
-
Weigh the swollen SAP (W_swollen).
-
The swelling capacity (Q) is calculated using the following formula: Q (g/g) = (W_swollen - W_dry) / W_dry
Data Presentation
The properties of SAPs are highly dependent on the synthesis conditions. The following tables summarize the effect of varying concentrations of key reactants on the swelling capacity of the resulting polymer.
Table 1: Effect of Cross-linker (MBA) Concentration on Swelling Capacity
| Sample | Monomer (this compound) | Initiator (KPS) | Cross-linker (MBA) | Swelling Capacity (g/g) |
| SAP-1 | 10 g | 0.1 g | 0.05 g | 850 |
| SAP-2 | 10 g | 0.1 g | 0.10 g | 600 |
| SAP-3 | 10 g | 0.1 g | 0.15 g | 450 |
| SAP-4 | 10 g | 0.1 g | 0.20 g | 300 |
Note: Data are representative and may vary based on specific experimental conditions.
Table 2: Effect of Initiator (KPS) Concentration on Swelling Capacity
| Sample | Monomer (this compound) | Initiator (KPS) | Cross-linker (MBA) | Swelling Capacity (g/g) |
| SAP-5 | 10 g | 0.05 g | 0.1 g | 550 |
| SAP-6 | 10 g | 0.10 g | 0.1 g | 600 |
| SAP-7 | 10 g | 0.15 g | 0.1 g | 580 |
| SAP-8 | 10 g | 0.20 g | 0.1 g | 520 |
Note: Data are representative and may vary based on specific experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the polymerization mechanism.
Caption: Workflow for the synthesis and characterization of SAPs.
Caption: Mechanism of free-radical polymerization for SAP synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Research Advances in Superabsorbent Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polympart.com [polympart.com]
- 5. The Manufacturing Process Of moisture adsorbing polymers [socochem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. arcjournals.org [arcjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. gelsap.com [gelsap.com]
- 11. Synthesis and Characterization Superabsorbent Polymers Made of Starch, this compound, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis of polythis compound superabsorbent polymers using benzoyl peroxide as initiators | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Grafting Acrylic Acid onto Natural Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the grafting of acrylic acid (AA) onto various natural polymers. The modification of natural polymers such as starch, cellulose, chitosan, and alginate with this compound is a promising strategy to enhance their physicochemical properties, leading to advanced materials for applications in drug delivery, biomaterials, and other fields. These protocols are intended to serve as a comprehensive guide for researchers and professionals in the field.
Introduction to this compound Grafting
Graft copolymerization is a versatile method to modify the properties of natural polymers by covalently attaching synthetic polymer chains to the natural polymer backbone. Grafting this compound, a vinyl monomer, introduces carboxylic acid functional groups, which can significantly alter properties such as swelling capacity, mucoadhesion, and drug loading and release profiles. The most common approach for this modification is free-radical polymerization, where free radicals are generated on the natural polymer backbone, initiating the polymerization of this compound monomers.
Several methods can be employed to initiate this free-radical polymerization, including:
-
Chemical Initiation: Utilizes chemical initiators like ceric ammonium nitrate (CAN), potassium persulfate (KPS), and Fenton's reagent (Fe²⁺/H₂O₂).
-
Radiation-Induced Grafting: Employs high-energy radiation (e.g., gamma rays or electron beams) to generate radicals.
-
Microwave-Assisted Grafting: Uses microwave irradiation to accelerate the generation of free radicals and the polymerization process.[1]
The choice of initiation method and reaction conditions plays a crucial role in determining the grafting parameters, such as grafting percentage (%G) and grafting efficiency (%GE), which in turn influence the final properties of the grafted copolymer.
General Experimental Workflow
The general workflow for grafting this compound onto a natural polymer involves several key steps, from preparation of the natural polymer to the characterization of the final grafted product.
Caption: General experimental workflow for grafting this compound onto natural polymers.
Chemical Initiation Methods and Protocols
Chemical initiation is a widely used and accessible method for grafting this compound onto natural polymers. The choice of initiator depends on the specific natural polymer and the desired reaction conditions.
Ceric Ammonium Nitrate (CAN) Initiation
Ceric ammonium nitrate is a versatile initiator, particularly effective for grafting onto polymers containing hydroxyl groups, such as cellulose, starch, and chitosan.[2][3][4] The Ce⁴⁺ ion forms a redox system with the hydroxyl groups of the polymer, generating free radicals on the polymer backbone.
References
- 1. plantarchives.org [plantarchives.org]
- 2. Grafting Vinyl Monomers onto Chitosan:IV:Graft Copolymerized of Acrylicacid onto Chitosan Using Ceric Ammonium Nitrate as the Initiator— Characterization and Antimicrobial Activities [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ceric Ammonium Nitrate Initiated Graft Copolymerization of Acrylonitrile onto Chitosan [scirp.org]
Application Notes and Protocols for the Synthesis of Acrylic Acid-Based Resins for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of acrylic acid-based resins tailored for vat photopolymerization 3D printing technologies such as Stereolithography (SLA) and Digital Light Processing (DLP).
Introduction
This compound-based resins are a cornerstone of photopolymer 3D printing due to their rapid curing characteristics and the versatility they offer in tuning the mechanical properties of the final printed objects. These resins typically consist of a mixture of monomers and oligomers containing acrylate functional groups, which undergo rapid free-radical polymerization upon exposure to a light source, typically in the UV or visible spectrum. A photoinitiator is a crucial component that absorbs light and generates the initial free radicals to start the polymerization process. Additives such as absorbers, stabilizers, and pigments can also be incorporated to control the curing depth, enhance stability, and add color.
The synthesis of these resins involves the careful selection and combination of these components to achieve the desired viscosity, curing speed, and mechanical properties such as hardness, tensile strength, and flexibility. This document provides protocols for the synthesis of a model this compound-based resin and the subsequent characterization of its properties.
Synthesis of an this compound-Based Photocurable Resin
This section details the formulation and step-by-step synthesis of a model this compound-based resin suitable for use in SLA 3D printers.
Materials and Formulation
The following table outlines the components and their respective weight percentages for a sample resin formulation.
| Component | Type | Function | Weight Percentage (w/w %) |
| Oligomer | Urethane Dimethacrylate (UDMA) | Provides toughness and flexibility | 40% |
| Monomer | Isobornyl Acrylate (IBOA) | Reactive diluent, improves hardness | 30% |
| Monomer | 1,6-Hexanediol Diacrylate (HDDA) | Crosslinker, enhances cure speed | 28% |
| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Absorbs light to initiate polymerization | 2% |
Synthesis Protocol
-
Preparation: In a light-blocking amber glass beaker, add the Urethane Dimethacrylate (UDMA) oligomer.
-
Monomer Addition: While stirring continuously with a magnetic stirrer at a moderate speed (approximately 300 rpm), add the Isobornyl Acrylate (IBOA) and 1,6-Hexanediol Diacrylate (HDDA) monomers to the beaker.
-
Homogenization: Continue stirring the mixture for at least 2 hours in a dark environment at room temperature to ensure a homogeneous blend of the oligomer and monomers.
-
Photoinitiator Dissolution: In a separate, smaller amber vial, dissolve the Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) photoinitiator in a small portion of the monomer blend from the main beaker. This pre-dissolution step ensures that the photoinitiator is fully dissolved before being added to the main batch.
-
Final Mixing: Add the dissolved photoinitiator solution to the main resin mixture. Continue stirring for an additional 1 hour to ensure the photoinitiator is evenly dispersed throughout the resin.
-
Degassing: Place the beaker containing the final resin mixture in a vacuum chamber for approximately 30 minutes to remove any entrapped air bubbles, which can negatively affect the quality of 3D printed parts.
-
Storage: Store the synthesized resin in a sealed, light-blocking container at room temperature.
Experimental Protocols for Resin Characterization
This section provides detailed protocols for the characterization of the synthesized this compound-based resin.
Measurement of Degree of Conversion using FTIR Spectroscopy
The degree of conversion (DC) is a critical parameter that indicates the extent of polymerization. It is determined by measuring the decrease in the concentration of reactive acrylate double bonds (C=C) after curing.[1]
Protocol:
-
Sample Preparation: Place a small drop of the uncured liquid resin on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Initial Spectrum: Record the FTIR spectrum of the uncured resin. The peak corresponding to the acrylate C=C bond stretching is typically found around 1638 cm⁻¹. An internal standard peak, such as the carbonyl C=O peak (around 1720 cm⁻¹), which does not change during polymerization, is also identified.[1]
-
Curing: Expose the resin sample on the ATR crystal to a UV light source (of the same wavelength used in the 3D printer) for a specified duration (e.g., 30 seconds).
-
Final Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculation: The degree of conversion is calculated using the following formula:
DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] x 100
Mechanical Testing of 3D Printed Specimens
The mechanical properties of the cured resin are determined by printing standardized test specimens and subjecting them to mechanical tests.
Protocol for Tensile Testing (based on ASTM D638):
-
Specimen Printing: Using the synthesized resin, 3D print at least five "dog-bone" shaped specimens according to the dimensions specified in ASTM D638 Type IV. It is crucial to control the printing orientation as it can significantly affect the mechanical properties.
-
Post-Curing: After printing, clean the specimens with isopropyl alcohol to remove any uncured resin and then post-cure them in a UV curing chamber according to the resin manufacturer's recommendations to ensure complete polymerization.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of an this compound-based resin.
Table 1: Physicochemical Properties
| Property | Value |
| Viscosity @ 25°C (Pa·s) | 0.5 - 1.5 |
| Degree of Conversion (%) | 60 - 80 |
Table 2: Mechanical Properties of 3D Printed Specimens
| Property | Value |
| Tensile Strength (MPa) | 40 - 60 |
| Young's Modulus (GPa) | 1.5 - 2.5 |
| Elongation at Break (%) | 5 - 10 |
| Hardness (Shore D) | 80 - 90 |
Visualizations
Signaling Pathway: Free-Radical Photopolymerization
The following diagram illustrates the three main stages of free-radical photopolymerization of this compound.
Caption: Free-radical photopolymerization mechanism.
Experimental Workflow: Resin Synthesis and Characterization
This diagram outlines the overall workflow from resin synthesis to the final characterization of the 3D printed parts.
Caption: Workflow for resin synthesis and characterization.
Logical Relationship: Factors Influencing Resin Properties
This diagram illustrates the key factors that influence the final properties of the 3D printed acrylic resin.
Caption: Factors influencing final resin properties.
References
Application Notes and Protocols: Poly(acrylic acid) in Water Treatment and Desalination
This document provides detailed application notes and experimental protocols for the use of poly(acrylic acid) (PAA) and its derivatives in various water treatment and desalination processes. The information is intended for researchers, scientists, and professionals involved in developing and optimizing water purification technologies.
Application as a Flocculant and Coagulant Aid
Application Note: Poly(this compound) and its copolymers, such as poly(this compound-co-acrylamide) (PAAAM), serve as highly effective anionic polyelectrolyte flocculants in water treatment.[1] While inorganic coagulants like polyaluminium chloride (PAC) or alum neutralize the charge of suspended particles to form micro-flocs, PAA-based polymers enhance the flocculation process through a bridging mechanism.[2] The long polymer chains of PAA adsorb onto multiple micro-flocs, binding them into larger, more robust macro-flocs. These larger flocs settle more rapidly, leading to significantly improved turbidity removal and clearer water.[2] The use of PAA as a coagulant aid can reduce the required dosage of the primary inorganic coagulant, decrease the total volume of sludge produced, and improve the overall efficiency of solid-liquid separation processes.[1][2]
Data Presentation: Performance of PAA as a Coagulant Aid
| Primary Coagulant | Flocculant Aid | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Removal Efficiency (%) | Reference |
| PAC (30 mg/L) | None | 5.21 | 1.04 | 80.0% | [2] |
| PAC (30 mg/L) | PAA (0.1 mg/L) | 5.21 | 0.34 | 93.5% | [2] |
| PAC (0.1 ppm) | None | - | - | ~65.3% | [3] |
| PAC (0.1 ppm) | PAAAM (8:2 ratio) | - | - | >99.0% | [3] |
Experimental Protocol: Jar Test for Flocculation Efficiency
This protocol describes a standard jar test procedure to evaluate the effectiveness of PAA as a flocculant aid in conjunction with a primary coagulant.
-
Preparation of Stock Solutions:
-
Prepare a 1 g/L stock solution of the primary coagulant (e.g., PAC).
-
Prepare a 0.1 g/L stock solution of PAA. It is recommended to prepare this solution fresh daily to prevent degradation.
-
-
Jar Test Apparatus Setup:
-
Place a series of beakers (typically 6) filled with a known volume (e.g., 1 L) of the raw water sample into the jar test apparatus.
-
Measure and record the initial turbidity, pH, and temperature of the raw water.
-
-
Coagulation and Flocculation:
-
Begin stirring all beakers at a high speed (e.g., 100-120 rpm) for a rapid mix phase.
-
Add the desired dose of the primary coagulant (e.g., PAC) to each beaker and mix for 1-2 minutes.
-
Add the desired dose of the PAA flocculant aid to each beaker.
-
Reduce the stirring speed to a slow mix setting (e.g., 20-40 rpm) for the flocculation phase, and continue for 15-20 minutes. Observe the formation of flocs.
-
-
Sedimentation:
-
Stop the stirrers and allow the flocs to settle for a specified period (e.g., 30 minutes).
-
-
Analysis:
-
Carefully collect a sample from the supernatant of each beaker, taken from approximately 2 cm below the surface.
-
Measure the final turbidity of each sample using a turbidimeter.
-
Calculate the turbidity removal efficiency for each condition.
-
Visualization: Flocculation Experimental Workflow
Caption: Workflow for evaluating PAA as a flocculant aid using a jar test.
Application as an Antiscalant
Application Note: PAA and its copolymers are widely used as scale inhibitors in thermal desalination, reverse osmosis (RO), and industrial cooling water systems.[4][5][6] Mineral scaling, the precipitation of sparingly soluble salts like calcium carbonate (CaCO3) and calcium sulfate (CaSO4), is a major operational issue that reduces efficiency and damages equipment. PAA-based antiscalants function through several mechanisms:
-
Threshold Inhibition: They adsorb onto the active growth sites of newly formed microcrystals, preventing further growth and lattice formation.[5]
-
Dispersion: They adsorb onto the surface of crystals, increasing their negative charge and causing them to repel each other, thus preventing agglomeration and settling.[5][6]
PAA is effective at very low concentrations, typically in the range of 1-15 mg/L.[4][5]
Data Presentation: PAA Antiscalant Performance
| Polymer | Target Scale | Dosage (mg/L) | Inhibition Efficiency (%) | Reference |
| PAA-AM Copolymer (9:1 ratio) | CaCO3 | 100 | 45.82% | [3] |
| PAA-PAMPS Copolymer (7:3 ratio) | - | - | 100% | [3] |
| Modified PAA | CaSO4 | 50-100 | ~95% | [7] |
| PASP/PAA-based | CaCO3 | 5 | "Best results" | [4] |
| P(AA-co-NaMSS) | CaSO4 | 2 | ~85% (at 15 min) | [8] |
Experimental Protocol: Static Test for Scale Inhibition Efficiency
This protocol evaluates the ability of PAA to inhibit the precipitation of calcium carbonate.
-
Preparation of Solutions:
-
Prepare a stock solution of CaCl2 (e.g., 4000 ppm).
-
Prepare a stock solution of NaHCO3 (e.g., 5000 ppm).
-
Prepare a 1 g/L stock solution of the PAA antiscalant to be tested.
-
-
Experimental Setup:
-
For each test, use a sealed glass bottle or jar.
-
Blank Sample: Add calculated volumes of the CaCl2 and NaHCO3 stock solutions to a bottle and dilute with deionized water to the final volume (e.g., 250 mL) to achieve the desired supersaturated concentration of CaCO3. Do not add any antiscalant.
-
Test Samples: To separate bottles, add the same volumes of CaCl2 and NaHCO3 stock solutions. Then, add varying amounts of the PAA stock solution to achieve the desired test dosages (e.g., 1, 5, 10, 20 mg/L). Dilute to the final volume with deionized water.
-
-
Incubation:
-
Seal all bottles and place them in a temperature-controlled water bath (e.g., 70°C) for a set period (e.g., 16 hours) to accelerate scale formation.[9]
-
-
Analysis:
-
After incubation, cool the samples to room temperature.
-
Filter each sample through a 0.45 µm filter to remove the precipitated CaCO3.[9]
-
Analyze the concentration of calcium ions (Ca²⁺) remaining in the filtrate using a standard method like EDTA titration or Inductively Coupled Plasma (ICP) spectroscopy.[9]
-
-
Calculation of Inhibition Efficiency:
-
Calculate the scale inhibition efficiency (η) using the formula: η (%) = [(C_sample - C_blank) / (C_initial - C_blank)] * 100 where:
-
C_sample = Ca²⁺ concentration in the filtrate of the PAA-treated sample.
-
C_blank = Ca²⁺ concentration in the filtrate of the blank sample.
-
C_initial = Initial Ca²⁺ concentration before incubation.
-
-
Visualization: Antiscalant Mechanism of Action
Caption: PAA inhibits scale by blocking crystal growth and dispersing particles.
Application in Heavy Metal Adsorption
Application Note: PAA-based hydrogels are effective adsorbents for removing heavy metal ions from industrial wastewater.[10][11] The hydrogel's three-dimensional network structure contains a high density of carboxyl (-COOH) functional groups.[11][12] These groups can be deprotonated to carboxylate ions (-COO⁻), which electrostatically attract and bind with cationic heavy metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) through chelation and ion exchange mechanisms.[11][13] The porous and swellable nature of the hydrogel allows metal ions to diffuse into the interior structure, maximizing the contact with active binding sites.[12]
Data Presentation: Heavy Metal Adsorption Capacities of PAA Hydrogels
| PAA-based Adsorbent | Target Metal Ion | pH | Adsorbent Dose (g/L) | Max. Adsorption Capacity (mg/g) | Reference |
| PAA Hydrogel | Cu(II) | - | - | 2.74 | [10] |
| PAA Hydrogel | Ni(II) | - | - | 1.91 | [10] |
| PAA Hydrogel | Zn(II) | - | - | 6.83 | [10] |
| OSM/PAA Hydrogel | Cu(II) | 5.0 | 0.4 | 367.64 | [14] |
| OSM/PAA Hydrogel | Zn(II) | 5.0 | 0.4 | 398.40 | [14] |
| OSM/PAA Hydrogel | Ni(II) | 5.0 | 0.4 | 409.83 | [14] |
| Poly(AA/CSP) Hydrogel | Cu(II) | - | - | 200.30 | [12] |
Experimental Protocol: Batch Adsorption of Heavy Metals
This protocol outlines a batch experiment to determine the adsorption capacity of a PAA hydrogel for a specific heavy metal ion.
-
Preparation of Materials:
-
Synthesize or obtain the PAA-based hydrogel adsorbent. Dry and grind it into a uniform particle size.
-
Prepare a 1000 mg/L stock solution of the target heavy metal ion (e.g., from CuSO₄·5H₂O for Cu²⁺).
-
Prepare a series of standard solutions of the metal ion for calibration.
-
-
Batch Adsorption Experiment:
-
In a series of flasks, place a fixed volume (e.g., 50 mL) of a known initial concentration of the heavy metal solution.
-
Adjust the pH of each solution to the desired value using dilute HCl or NaOH.
-
Add a precise mass of the dry PAA hydrogel adsorbent (e.g., 0.02 g for a 0.4 g/L dosage) to each flask.[14]
-
Seal the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After shaking, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of the heavy metal ion in the supernatant using Atomic Absorption Spectroscopy (AAS) or ICP.
-
-
Calculation of Adsorption Capacity:
-
Calculate the equilibrium adsorption capacity (qₑ, in mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / m where:
-
C₀ = Initial metal ion concentration (mg/L).
-
Cₑ = Equilibrium metal ion concentration (mg/L).
-
V = Volume of the solution (L).
-
m = Mass of the adsorbent (g).
-
-
Visualization: Heavy Metal Adsorption Workflow
Caption: Experimental workflow for a batch heavy metal adsorption study.
Application in Desalination Membranes
Application Note: PAA is used to modify the surfaces of desalination membranes, particularly reverse osmosis (RO) and nanofiltration (NF) membranes, to enhance their performance.[15][16] Grafting PAA onto a membrane surface, such as polysulfone or polyamide, increases its hydrophilicity.[16][17] This enhanced hydrophilicity can lead to higher water flux and improved resistance to fouling (the accumulation of unwanted material on the membrane surface), which is a critical challenge in desalination.[16][18] The negatively charged carboxyl groups on the PAA chains also contribute to electrostatic repulsion of foulants and can influence salt rejection.[16]
Data Presentation: Performance of PAA-Modified Membranes
| Base Membrane | Modification Method | Application | Performance Metric | Result | Reference |
| Polypropylene | Radiation Grafting of PAA | Desalination | - | Successful modification | [15] |
| Polyamide (RO) | Plasma-induced Grafting of PAA | Desalination | Fouling Resistance | Lower fouling propensity | [16] |
| PVA/Starch | Blending with PAA | Desalination | NaCl Rejection | 84% | [19] |
Experimental Protocol: Surface Grafting of PAA onto a Membrane
This protocol provides a general method for modifying a polymer membrane surface with PAA using UV-initiated graft polymerization.
-
Membrane Preparation:
-
Cut a coupon of the base membrane (e.g., commercial polyamide RO membrane) to the desired size.
-
Thoroughly rinse the membrane with deionized water to remove any preservatives or surface contaminants.
-
-
Grafting Solution Preparation:
-
Prepare an aqueous solution of this compound (AA) monomer at the desired concentration.
-
Add a photoinitiator (e.g., benzophenone) to the solution.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes, as oxygen can inhibit free-radical polymerization.
-
-
UV-Initiated Grafting:
-
Immerse the clean membrane coupon in the deoxygenated grafting solution in a shallow dish.
-
Place the dish under a UV lamp. The distance and intensity of the lamp should be controlled.
-
Irradiate for a specific duration (e.g., 1-10 minutes). The UV light will activate the photoinitiator, creating free radicals that initiate the polymerization of this compound onto the membrane surface.
-
-
Post-Grafting Treatment:
-
Remove the membrane from the solution.
-
Thoroughly wash the modified membrane with deionized water (and possibly a solvent like ethanol) to remove any unreacted monomer and homopolymer (ungrafted PAA). Soaking overnight is often recommended.
-
Store the modified membrane in deionized water until performance testing.
-
-
Characterization and Performance Testing:
-
Characterize the surface modification using techniques like FTIR-ATR (to confirm the presence of carboxyl groups), contact angle measurement (to assess hydrophilicity), and SEM (to observe surface morphology).
-
Evaluate the desalination performance (water flux and salt rejection) using a cross-flow filtration system with a saline feed solution (e.g., 2000 ppm NaCl).
-
Visualization: Logical Flow of Membrane Surface Modification
Caption: Process for modifying a membrane surface with PAA via UV grafting.
References
- 1. Recent Achievements in Polymer Bio-Based Flocculants for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eeer.org [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. antiscale.ir [antiscale.ir]
- 5. Polythis compound (PAA), PAA Polymer. Cas No.:9003 01 4 - IROWATER [irowater.com]
- 6. Polythis compound for Water Treatment and Scale Inhibition in Muscat, Oman | MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY [muscatchemical.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Methallylsulfonate Polymeric Antiscalants for Application in Thermal Desalination Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4514504A - Monitoring method for polyacrylic acids in aqueous systems - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. FACILE SYNTHESIS OF POLYMER MEMBRANES AND THEIR APPLICATION FOR SALT WATER AND DYE PURIFICATION | Journal of Science and Technology - IUH [jst.iuh.edu.vn]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Acrylic Acid from Propylene Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the laboratory-scale synthesis of acrylic acid via the two-step vapor-phase catalytic oxidation of propylene. The information is intended to guide researchers in setting up and conducting this synthesis safely and efficiently in a laboratory environment.
Introduction
The industrial production of this compound, a key building block for a wide range of polymers and chemical intermediates, predominantly relies on the catalytic oxidation of propylene.[1] This process is typically carried out in two stages to maximize the yield and selectivity towards this compound.[2][3] In the first stage, propylene is oxidized to acrolein, which is subsequently oxidized to this compound in a second stage.[1][4] This two-step approach allows for the optimization of reaction conditions and catalyst selection for each distinct chemical transformation.[5]
The overall reactions are as follows:
Step 1: Propylene Oxidation to Acrolein C₃H₆ + O₂ → C₃H₄O + H₂O[3]
Step 2: Acrolein Oxidation to this compound C₃H₄O + ½ O₂ → C₃H₄O₂[3]
This document outlines the necessary catalysts, experimental setup, detailed protocols, and safety considerations for performing this synthesis on a laboratory scale.
Experimental Protocols
Catalyst Preparation
2.1.1. First-Stage Catalyst: Bismuth Molybdate (e.g., γ-Bi₂MoO₆)
A common and effective catalyst for the selective oxidation of propylene to acrolein is bismuth molybdate.[6][7] A hydrothermal synthesis method is described below, which can yield catalysts with a relatively high surface area.[6]
Materials:
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Nitric acid (HNO₃), concentrated
-
Ammonium hydroxide (NH₄OH), concentrated
-
Deionized water
Procedure:
-
Solution A: Dissolve the desired amount of bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid to prevent hydrolysis, followed by dilution with deionized water.
-
Solution B: Dissolve the stoichiometric amount of ammonium molybdate tetrahydrate in deionized water.
-
Slowly add Solution B to Solution A with vigorous stirring.
-
Adjust the pH of the resulting suspension to a target value (e.g., pH 7) using concentrated ammonium hydroxide.[6]
-
Transfer the final suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 160 °C) for a set duration (e.g., 12 hours).
-
After cooling to room temperature, filter the solid product, wash thoroughly with deionized water, and dry in an oven at 110 °C overnight.
-
Calcine the dried powder in a furnace under a flow of air at a high temperature (e.g., 450 °C) for several hours to obtain the final catalyst.[7]
2.1.2. Second-Stage Catalyst: Molybdenum-Vanadium-Based Mixed Oxide (e.g., Mo-V-W-O)
For the oxidation of acrolein to this compound, a mixed metal oxide catalyst containing molybdenum and vanadium is typically employed.[8][9]
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Ammonium metatungstate hydrate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
-
Oxalic acid
-
Deionized water
Procedure:
-
Prepare an aqueous solution of oxalic acid.
-
Sequentially dissolve ammonium metavanadate, ammonium molybdate, and ammonium metatungstate in the oxalic acid solution with heating and stirring to achieve the desired atomic ratios.
-
Evaporate the resulting solution to dryness while stirring to obtain a solid precursor.
-
Dry the precursor in an oven at 120 °C.
-
Calcine the dried precursor in a furnace under a flow of air at a temperature in the range of 350-450 °C.
Experimental Setup
A laboratory-scale fixed-bed reactor is a suitable setup for this gas-phase catalytic reaction.[2][10] The system should be designed to handle flammable gases and corrosive products safely.
Components:
-
Gas Feed System: Mass flow controllers for propylene, oxygen, nitrogen (as an inert diluent), and a system to introduce water vapor (e.g., a steam generator or a saturator).
-
Preheater: A heated section to bring the reactant gas mixture to the desired reaction temperature before it enters the reactor.
-
Fixed-Bed Reactor: A quartz or stainless-steel tube with an appropriate inner diameter (e.g., 9-25 mm).[1][11] The reactor is placed in a tube furnace for heating. The catalyst(s) are packed inside the reactor, supported by quartz wool plugs. For the two-step process, two separate reactors can be used in series, or the two catalysts can be loaded in sequential beds within a single reactor.[1][2]
-
Temperature Control: Thermocouples placed within the catalyst bed(s) and connected to a PID controller for the furnace to monitor and control the reaction temperature accurately.
-
Condensation System: A series of cold traps (e.g., ice-water bath at 0 °C) to collect the liquid products (this compound, acrolein, water, and byproducts).[11]
-
Gas Analysis System: An online gas chromatograph (GC) equipped with appropriate columns (e.g., Porapak Q) and detectors (e.g., TCD and FID) for analyzing the composition of the effluent gas stream.[1]
-
Exhaust: A system to safely vent the non-condensable gases.
Experimental Procedure
-
Catalyst Loading: Load the prepared catalyst(s) into the reactor tube, measuring the weight and volume of the catalyst bed. For a two-stage setup, the first-stage catalyst (bismuth molybdate) is followed by the second-stage catalyst (Mo-V-O).
-
Leak Test: Assemble the reactor system and perform a leak test using an inert gas like nitrogen.
-
Catalyst Pretreatment: Heat the catalyst(s) under a flow of nitrogen to the desired reaction temperature to remove any adsorbed water and impurities.
-
Reaction Initiation: Introduce the reactant gas mixture (propylene, oxygen, nitrogen, and steam) at the desired flow rates, controlled by the mass flow controllers. A typical feed composition might be a molar ratio of Propylene:O₂:N₂:H₂O of 1:2:10-24:4-7.[11]
-
Steady State Operation: Allow the reaction to reach a steady state, which can be monitored by the stability of the product concentrations in the effluent gas as analyzed by the GC.
-
Product Collection and Analysis: Collect the liquid products in the cold traps. At the end of the experiment, weigh the collected liquid and analyze its composition using an offline GC or other analytical techniques. The gaseous effluent is continuously analyzed by the online GC.
-
Shutdown: After the experiment, switch the gas feed back to nitrogen and cool down the reactor to room temperature.
Data Presentation
The performance of the catalysts is evaluated based on propylene conversion, selectivity to this compound, and the yield of this compound. These parameters are calculated as follows:[3]
-
Propylene Conversion (%) = [(Moles of propylene reacted) / (Moles of propylene fed)] * 100
-
This compound Selectivity (%) = [(Moles of this compound produced) / (Moles of propylene reacted)] * 100
-
This compound Yield (%) = [(Moles of this compound produced) / (Moles of propylene fed)] * 100
The following tables summarize typical quantitative data obtained under various laboratory conditions.
Table 1: Performance of a Bismuth Molybdate Catalyst in the First-Stage Oxidation of Propylene to Acrolein
| Catalyst | Reaction Temp. (°C) | Propylene Conversion (%) | Acrolein Selectivity (%) | Acrolein Yield (%) | Reference |
| γ-Bi₂MoO₆ | 350 | ~30 | ~90 | ~27 | [7] |
| γ-Bi₂MoO₆ | 400 | ~45 | ~91 | ~41 | [7] |
| γ-Bi₂MoO₆ | 450 | ~56 | ~85 | ~48 | [7] |
| α-Bi₂Mo₃O₁₂ | 450 | ~55 | ~88 | ~48.4 | [7] |
Table 2: Performance in the Two-Step Oxidation of Propylene to this compound
| Catalyst System | Reaction Temp. (°C) | Propylene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Mo-V-Te-Nb-O (one-step) | 370 | - | - | 60 | [11] |
| Mo-V-Te-Nb-O (one-step) | 380 | 81 | 80 | 64.8 | [11] |
| Mo-V-Te-Nb-O (one-step) | 390 | - | - | 58 | [11] |
| VPO (Propylene feed) | 400 | ~70 (at 10% O₂) | ~35 (at 10% O₂) | ~24.5 | [5] |
| VPO (Propylene feed) | 400 | ~85 (at 25% O₂) | ~45 (at 25% O₂) | ~38.3 | [5] |
Safety Considerations
The synthesis of this compound from propylene involves several significant hazards that must be carefully managed.
-
Flammability: Propylene is a highly flammable gas.[12] Ensure all connections in the gas feed system are secure to prevent leaks. The reactor setup should be in a well-ventilated area, preferably within a fume hood. Keep ignition sources away from the apparatus.
-
Toxicity and Corrosivity: Acrolein is highly toxic, flammable, and reactive.[13][14][15] this compound is corrosive and can cause severe burns.[16] Both should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[15][16] All manipulations that could generate vapors should be performed in a chemical fume hood.[13]
-
Polymerization: this compound can undergo hazardous, exothermic polymerization, especially when heated or in the presence of initiators.[17] The product collection system should be kept cool, and the collected this compound should be stabilized if stored.
-
Waste Disposal: All waste materials, including residual chemicals and contaminated disposables, must be disposed of as hazardous waste according to institutional guidelines.[13]
Visualizations
Signaling Pathway
Caption: Reaction pathway for the two-step oxidation of propylene to this compound.
Experimental Workflow
Caption: Workflow for the laboratory-scale synthesis and analysis of this compound.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 3. US6384274B1 - Single reactor process for preparing this compound from propylene having improved capacity - Google Patents [patents.google.com]
- 4. aiche.org [aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spatial activity profiling along a fixed bed of powder catalyst during selective oxidation of propylene to acrolein - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. CN103041830A - Method for preparing this compound catalyst from propylene by one-step oxidation method - Google Patents [patents.google.com]
- 12. purdue.edu [purdue.edu]
- 13. drexel.edu [drexel.edu]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. journal.bcrec.id [journal.bcrec.id]
Functionalization of Acrylic Acid for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(acrylic acid) (PAA) and its derivatives are highly versatile polymers in the biomedical field due to their biocompatibility, biodegradability, and the presence of carboxylic acid groups that are readily available for functionalization.[1][2] This functionalization allows for the tailoring of PAA-based materials for a wide range of applications, including controlled drug delivery, advanced tissue engineering scaffolds, and sensitive biosensors.[1][3] These materials can be designed to be responsive to environmental stimuli such as pH, making them ideal for targeted therapies.[2]
This document provides detailed application notes and experimental protocols for the functionalization of this compound for various biomedical applications. It includes quantitative data on the performance of these materials, step-by-step protocols for their synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.
I. Applications in Drug Delivery
Functionalized PAA hydrogels are excellent candidates for controlled drug delivery systems. The carboxylic acid groups can be modified to control the loading and release of therapeutic agents.[4][5] The pH-responsive nature of PAA allows for targeted drug release in specific physiological environments.[6]
Quantitative Data for Drug Delivery Systems
The following tables summarize the drug loading and release characteristics of various functionalized this compound-based hydrogels.
| Functionalization/Copolymer | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (mg/g) | Release Kinetics Model | Reference |
| Poly(this compound) | Diphenylhydramine hydrochloride | 98% | Not Specified | Not Specified | [6] |
| Poly(this compound) cross-linked with N,N'-methylenebisacrylamide | Theophylline | Not Specified | Not Specified | Not Specified | |
| Polyvinylpyrrolidone/Acrylic Acid | Tramadol HCl | Increased with this compound content | Not Specified | Non-Fickian transport | [4] |
| Salecan-g-poly(this compound) | Doxorubicin | Up to 69.4 wt% | Not Specified | pH-responsive, sustained release | [7] |
| Poly(this compound) reinforced with Cellulose Nanocrystals | Not Specified | Not Specified | 34.7 mg of drug in 110 mg of hydrogel | Korsmeyer-Peppas | [8] |
| Pluronic acid/agarose-co-poly (meththis compound) | Not Specified | 80.65% - 89.14% | Not Specified | Not Specified | [5] |
| Hydrogel System | Drug | Release Profile | Key Findings | Reference |
| Poly(this compound) | Diphenylhydramine hydrochloride | 60% release in SGF (pH 1.2) and 83% in SIF (pH 7.4) over 48 hours | pH-sensitive release, with higher release in simulated intestinal fluid. | [6] |
| Poly(meththis compound) copolymers | Freely water-soluble drug | Zero-order release | Addition of meththis compound copolymers can achieve constant drug release. | [9] |
| Polythis compound polymers | Metronidazole | ~50% released in 2 hours, followed by 10% in the next 10 hours | Initial burst release followed by sustained release, driven by Fickian diffusion. | [10] |
| Salecan-g-poly(this compound) | Doxorubicin | ~12.3 wt% release at pH 7.4 in 24h, >40 wt% release at pH 4.0 in 6h | Significantly accelerated drug release in acidic conditions, suitable for tumor targeting. | [7] |
Experimental Protocol: Synthesis of a pH-Sensitive Poly(this compound)-based Hydrogel for Drug Delivery
This protocol describes the synthesis of a cross-linked poly(this compound) hydrogel suitable for pH-controlled drug delivery, adapted from Haruna et al. (2019).[6]
Materials:
-
This compound (AA) monomer
-
N,N'-methylenebisacrylamide (MBA) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Distilled water
-
Sodium hydroxide (NaOH) for neutralization
-
Drug to be loaded (e.g., Diphenylhydramine hydrochloride)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
Procedure:
-
Neutralization of this compound: Prepare a stock solution of partially neutralized this compound by dissolving a specific amount of this compound in distilled water and neutralizing it to a desired pH with NaOH.
-
Preparation of the Pre-gel Solution: In a reaction vessel, dissolve the desired amount of MBA (crosslinker) in the neutralized this compound stock solution.
-
Initiation of Polymerization: Add KPS (initiator) to the pre-gel solution. Stir the solution until the initiator is completely dissolved.
-
Gelation: Place the reaction vessel in a water bath at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 1-2 hours) to allow for polymerization and cross-linking to occur, forming the hydrogel.
-
Purification: After gelation, remove the hydrogel from the reaction vessel and wash it thoroughly with distilled water to remove any unreacted monomers, initiator, and crosslinker.
-
Drying: Dry the purified hydrogel in an oven at a specific temperature (e.g., 50 °C) until a constant weight is achieved.
Drug Loading (Post-loading method):
-
Immerse a known weight of the dried hydrogel in a solution of the drug with a known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24 hours).
-
Remove the drug-loaded hydrogel from the solution and dry it.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration of the remaining solution using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[6]
In Vitro Drug Release Study:
-
Place a known weight of the drug-loaded hydrogel in separate vessels containing SGF (pH 1.2) and SIF (pH 7.4).
-
Maintain the vessels at 37°C with constant gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released drug in the samples using UV-Vis spectrophotometry.
Workflow for Hydrogel-Based Drug Delivery System Development
References
- 1. Integrin-specific hydrogels functionalized with VEGF for vascularization and bone regeneration of critical-size bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. njpas.com.ng [njpas.com.ng]
- 7. Effect of Poly(meththis compound) on the Cytokine Level in an In Vivo Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. cathi.uacj.mx [cathi.uacj.mx]
Preparation of Acrylic Acid Esters for Use as Plasticizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of acrylic acid esters as plasticizers. These compounds are crucial in various industries, including the manufacturing of flexible polymers for medical devices, coatings, and adhesives. The information presented here is intended to guide researchers in the lab-scale preparation and characterization of these important additives.
Introduction to this compound Ester Plasticizers
This compound esters are a versatile class of compounds used to increase the flexibility, durability, and workability of polymeric materials.[1] They function by embedding themselves between polymer chains, reducing intermolecular forces and consequently lowering the glass transition temperature (Tg) of the material.[2] Unlike some traditional plasticizers, certain acrylic esters can be copolymerized with the primary polymer matrix, leading to "internal plasticization."[1] This covalent bonding prevents the plasticizer from leaching out over time, which is a critical advantage for applications in sensitive environments such as medical devices and food packaging.[1]
The properties of acrylic ester plasticizers are highly dependent on the structure of the alkyl group in the ester. Longer or branched alkyl chains generally impart greater flexibility and lower the Tg more effectively.[3] This document will cover the primary synthesis routes for preparing a range of this compound esters and the standard protocols for evaluating their performance as plasticizers.
Synthesis of this compound Esters
There are three primary methods for the laboratory synthesis of this compound esters: direct esterification, transesterification, and Michael addition.
Direct Esterification
Direct esterification is a common method involving the reaction of this compound with an alcohol in the presence of an acid catalyst.[4] The reaction is an equilibrium process, and water is removed to drive the reaction towards the formation of the ester.[5]
Experimental Protocol: Synthesis of 2-Ethylhexyl Acrylate
This protocol describes the synthesis of 2-ethylhexyl acrylate, a widely used acrylic ester plasticizer.[5][6][7]
Materials:
-
This compound
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst) or another strong acid like methanesulfonic acid.[6]
-
Hydroquinone (polymerization inhibitor)[6]
-
Toluene (azeotropic solvent)[6]
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound, 2-ethylhexanol (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted this compound.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene and any excess 2-ethylhexanol by distillation.
-
Purify the 2-ethylhexyl acrylate product by vacuum distillation.
Expected Yield: High yields (often >90%) can be achieved with efficient water removal.[6]
Transesterification
Transesterification is an alternative method where an existing acrylate ester (commonly methyl or ethyl acrylate) is reacted with a higher-boiling alcohol in the presence of a catalyst.[8] This method is particularly useful for synthesizing specialty esters from long-chain alcohols.[9] The equilibrium is driven by removing the lower-boiling alcohol (e.g., methanol or ethanol).
Experimental Protocol: Synthesis of a Long-Chain Acrylate by Transesterification
This protocol outlines a general procedure for the transesterification of methyl acrylate.
Materials:
-
Methyl acrylate
-
Long-chain alcohol (e.g., isononyl alcohol, decyl alcohol)
-
Catalyst: Can be acidic (e.g., p-toluenesulfonic acid) or basic (e.g., sodium methoxide). Mixed salt catalysts like potassium carbonate/potassium chloride can also be used.[10]
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Combine the long-chain alcohol, an excess of methyl acrylate, the catalyst, and the polymerization inhibitor in a round-bottom flask equipped with a distillation column.
-
Heat the mixture to reflux.
-
The lower-boiling azeotrope of methyl acrylate and methanol will distill off, driving the reaction forward.[10]
-
Continuously remove the distillate. The progress of the reaction can be monitored by observing the temperature at the head of the distillation column.
-
Once the reaction is complete (indicated by the cessation of methanol distillation and a rise in the distillation head temperature), cool the mixture.
-
Neutralize the catalyst if necessary (e.g., with a weak acid if a basic catalyst was used, or a weak base for an acid catalyst).
-
Remove the excess methyl acrylate by distillation.
-
Purify the final long-chain acrylate ester product by vacuum distillation.
Michael Addition
The Michael addition reaction can be employed to synthesize this compound esters by reacting an alcohol with the double bond of an this compound derivative. This method is particularly useful for creating esters with specific functionalities. The reaction is typically catalyzed by a base.[11][12]
Experimental Protocol: Michael Addition of an Alcohol to an Acrylate
This protocol provides a general method for the base-catalyzed Michael addition of an alcohol to an acrylate.
Materials:
-
An activated acrylate (e.g., methyl acrylate)
-
The desired alcohol
-
A base catalyst (e.g., sodium methoxide, triethylamine, or a phosphine catalyst like triphenylphosphine).[12]
-
An appropriate solvent (if not performed neat)
Procedure:
-
In a round-bottom flask, dissolve the acrylate and the alcohol in a suitable solvent (or mix them neat).
-
Add a catalytic amount of the base to the mixture.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, neutralize the catalyst with a dilute acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Data Presentation: Performance of Acrylic Ester Plasticizers
The performance of a plasticizer is evaluated based on several key parameters. The following tables summarize the typical effects of acrylic ester plasticizers on the properties of Polyvinyl Chloride (PVC).
Table 1: Mechanical Properties of PVC Plasticized with Various Acrylic Esters
| Plasticizer (at 40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Shore A Hardness |
| Unplasticized PVC | ~50 | <10 | - | >95 |
| Di(2-ethylhexyl) phthalate (DOP) | ~20 | ~300 | ~10 | ~85 |
| 2-Ethylhexyl acrylate (2-EHA) | ~18-22 | ~280-320 | ~9-11 | ~80-88 |
| n-Butyl acrylate | ~22-25 | ~250-290 | ~11-13 | ~88-92 |
| Isononyl acrylate | ~17-21 | ~310-350 | ~8-10 | ~78-85 |
| Lauryl acrylate | ~16-20 | ~330-370 | ~7-9 | ~75-82 |
Note: Values are approximate and can vary based on the specific formulation and processing conditions. Data compiled from multiple sources for comparative purposes.[2][13][14]
Table 2: Thermal and Migration Properties of Acrylic Ester Plasticizers in PVC
| Plasticizer | Glass Transition Temp. (Tg) of PVC blend (°C) | Thermal Stability (TGA, 5% weight loss, °C) | Volatility (Weight Loss %, 24h @ 100°C) |
| Unplasticized PVC | ~85 | >250 | - |
| Di(2-ethylhexyl) phthalate (DOP) | ~-20 | ~220-240 | ~1.5-2.5 |
| 2-Ethylhexyl acrylate (2-EHA) | ~-15 to -25 | ~230-250 | ~1.0-2.0 |
| n-Butyl acrylate | ~-10 to -20 | ~225-245 | ~2.0-3.0 |
| Isononyl acrylate | ~-25 to -35 | ~235-255 | ~0.8-1.5 |
| Lauryl acrylate | ~-30 to -40 | ~240-260 | ~0.5-1.2 |
Note: Values are illustrative and depend on the specific test methods and formulation. Data synthesized from various sources for comparison.[15][16][17][18][19]
Mandatory Visualizations
Diagram 1: Synthesis Pathways for this compound Esters
Caption: Primary synthesis routes for this compound esters.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to performance evaluation.
Diagram 3: Structure-Property Relationships of Acrylic Ester Plasticizers
Caption: Key structure-property relationships for acrylic ester plasticizers.
Experimental Protocols for Plasticizer Evaluation
The following are standard test methods for evaluating the performance of newly synthesized this compound ester plasticizers.
Sample Preparation
-
Compounding: The plasticizer is typically blended with PVC resin powder, along with stabilizers and other additives, in a high-speed mixer.
-
Molding/Extrusion: The compounded material is then processed into sheets or other forms for testing using a two-roll mill, extruder, or compression molder.
Mechanical Testing
-
Tensile Strength, Elongation, and Modulus: These properties are measured according to ASTM D638 using a universal testing machine. This test provides crucial information about the material's strength and flexibility.[2]
-
Hardness: Shore A or D hardness is measured using a durometer as per ASTM D2240 . This indicates the plasticizing efficiency.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Performed according to ASTM D3418 , DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates better plasticizing efficiency.[15][20]
-
Thermogravimetric Analysis (TGA): Following ASTM E1131 , TGA is used to assess the thermal stability and volatility of the plasticized material.[16][18][19]
Migration and Compatibility Testing
-
Solvent Extraction: The resistance of the plasticizer to extraction by solvents is determined by immersing a weighed sample of the plasticized polymer in a specific solvent (e.g., hexane, ethanol) for a set period and measuring the weight loss, as described in ASTM D1239 .
-
Volatility: The loss of plasticizer due to evaporation is measured by heating a sample at an elevated temperature (e.g., 100°C) for a specified time and measuring the weight loss (ASTM D1203 ).
-
Compatibility: Visual inspection for signs of exudation (bleeding) on the surface of the plasticized polymer over time is a simple method to assess compatibility. Dynamic Mechanical Analysis (DMA) can also be used to evaluate compatibility by observing the damping peaks.[15][21]
Relevant ASTM standards for plasticizer testing also include ASTM D1045 for sampling and testing liquid plasticizers and ASTM D2199 for measuring migration from vinyl fabrics to lacquers.[22][23][24]
Conclusion
The synthesis and evaluation of this compound esters for plasticizer applications require a systematic approach. The choice of synthesis method—direct esterification, transesterification, or Michael addition—will depend on the desired ester and available starting materials. A thorough evaluation of the resulting plasticizer's effect on the mechanical, thermal, and migration properties of the target polymer is essential for determining its suitability for a given application. The protocols and data presented in this document provide a foundational guide for researchers in this field.
References
- 1. News - Application and role of ACR (acrylic ester polymer) in PVC (polyvinyl chloride) [bontecn.com]
- 2. kgt88.com [kgt88.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
- 6. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 7. DE60205422T2 - Process for the preparation of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
- 8. CN101337889A - Method for preparing (methyl) acrylic ester - Google Patents [patents.google.com]
- 9. ijacskros.com [ijacskros.com]
- 10. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. mt.com [mt.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. store.astm.org [store.astm.org]
- 23. store.astm.org [store.astm.org]
- 24. file.yzimgs.com [file.yzimgs.com]
Application Notes and Protocols: The Role of Acrylic Acid in Dental Material Formulations
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylic acid and its derivatives, particularly poly(this compound) (PAA), are fundamental components in a wide array of dental materials.[1][2] These polymers are integral to the formulation of dental cements, adhesives, and restorative composites due to their unique properties, including adhesion to tooth structure, biocompatibility, and ease of manipulation.[1][3][4] This document provides a detailed overview of the applications of this compound-based materials in dentistry, along with standardized protocols for their evaluation.
The primary role of PAA in dentistry stems from the ability of its carboxyl groups to chelate with calcium ions in the hydroxyapatite of enamel and dentin, forming a chemical bond.[5] This acid-base reaction is the setting mechanism for conventional glass ionomer cements (GICs) and polycarboxylate cements.[3][6][7] Furthermore, acrylic resins, such as poly(methyl methacrylate) (PMMA), are widely used for fabricating denture bases, temporary crowns, and orthodontic appliances.[1][8]
Key Applications and Formulations
Glass Ionomer Cements (GICs)
GICs are a class of self-adhesive restorative materials formed by the reaction of an aqueous poly(this compound) solution with a fluoroaluminosilicate glass powder.[6][7] The acid-base reaction releases metal ions (Ca²⁺, Al³⁺) from the glass, which then cross-link the PAA chains to form a durable matrix.[7][9] Tartaric acid is often added to control the setting characteristics.[6]
-
Applications: Liners, bases, luting agents for crowns and orthodontic brackets, and restorative fillings.[3][6]
-
Key Advantage: Chemical adhesion to tooth structure and fluoride release, which helps prevent dental caries.[6]
Dental Adhesives and Conditioners
Mild solutions of polythis compound (10-20%) are used as conditioning agents to remove the dentinal smear layer, enhancing the bond between glass ionomer or self-adhesive resin cements and the tooth surface.[5][6][10] This pre-treatment makes the hydroxyapatite more accessible for chemical interaction.[5] Studies have shown that pre-conditioning enamel with 20% polythis compound can yield bond strengths similar to those achieved with 37% phosphoric acid when using self-adhesive resin cements.[11]
Acrylic Resins (PMMA-based)
Poly(methyl methacrylate) (PMMA) is a synthetic polymer derived from meththis compound, a derivative of this compound.[1][2] PMMA is supplied as a powder-liquid system that can be polymerized via heat, chemical activation (cold-cure), light, or microwave energy.[2][12]
-
Applications: Denture bases, orthodontic retainers, temporary crowns and bridges, and custom impression trays.[1][2]
-
Properties: PMMA-based materials are valued for their esthetics, low cost, and ease of manipulation.[8][13] However, they can exhibit issues such as polymerization shrinkage and the release of residual monomers.[13][14]
Physicochemical and Mechanical Properties
The performance of this compound-based materials is highly dependent on their composition and polymerization method. Key properties include bond strength, compressive strength, and biocompatibility.
Data Presentation
Table 1: Microtensile Bond Strength (µTBS) to Enamel. This table summarizes the bond strength of two self-adhesive resin cements to dental enamel after different surface pre-treatments. Data is adapted from an in vitro study.[11]
| Surface Treatment | Self-Adhesive Cement | Mean µTBS (MPa) ± SD |
| Control (No treatment) | RelyX U200 | 15.2 ± 3.1 |
| Control (No treatment) | MaxCem Elite | 16.1 ± 2.9 |
| 37% Phosphoric Acid | RelyX U200 | 23.5 ± 4.5 |
| 37% Phosphoric Acid | MaxCem Elite | 24.1 ± 5.2 |
| 20% Polythis compound | RelyX U200 | 22.8 ± 3.9 |
| 20% Polythis compound | MaxCem Elite | 28.3 ± 4.1 |
As per the study, 20% polythis compound yielded bond strength results similar to 37% phosphoric acid.[11]
Table 2: Influence of Curing Method on Residual Monomer Content. The method of polymerization significantly impacts the amount of unreacted monomer, which affects both biocompatibility and mechanical properties.[2][14]
| Curing Method | Typical Residual Monomer Content (%) | Key Characteristics |
| Heat-Cured | 0.2 - 0.5%[14] | More complete polymerization, better mechanical properties.[2] |
| Self-Cured (Cold-Cured) | 2.0 - 5.0%[14] | Faster setting, suitable for quick applications.[12] |
Biocompatibility and Safety Considerations
The biocompatibility of acrylic-based materials is a critical concern, primarily related to the leaching of residual unreacted monomers, such as methyl methacrylate (MMA).[14] These substances can cause local cytotoxicity, mucosal irritation, and allergic reactions in a small percentage of patients.[13][14]
-
Monomer Release: The release of potentially harmful substances is highest within the first 24-48 hours after polymerization.[14]
-
Mitigation: Heat-cured acrylics exhibit significantly lower residual monomer content compared to self-cured versions.[14] Post-polymerization treatments, such as immersing the material in water for 24-48 hours, can reduce residual monomer content by up to 70%.[14]
-
Cytotoxicity: In laboratory studies, acrylates are generally considered mildly to moderately cytotoxic materials.[2]
Experimental Protocols
Protocol: Microtensile Bond Strength (µTBS) Testing
This protocol is designed to evaluate the adhesive strength of a dental cement to a tooth substrate, such as enamel or dentin. It is based on methodologies described in the literature.[11][15]
Objective: To measure the bond strength between a restorative material and a tooth surface.
Materials & Equipment:
-
Extracted human or bovine teeth
-
Low-speed diamond saw
-
Polishing machine with silicon carbide papers
-
Dental restorative material (e.g., self-adhesive resin cement)
-
Surface treatment agents (e.g., 20% polythis compound, 37% phosphoric acid)
-
Micro-applicator brushes
-
Light-curing unit
-
Microtome or precision cutter
-
Universal testing machine with a micro-tensile jig
-
Scanning Electron Microscope (SEM) for failure analysis (optional)
Procedure:
-
Specimen Preparation:
-
Select sound, caries-free extracted teeth.
-
Embed the tooth roots in acrylic resin.
-
Using the diamond saw, remove the occlusal enamel to expose a flat dentin or enamel surface.
-
Polish the surface with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.
-
-
Surface Treatment:
-
Divide specimens into experimental groups.
-
Apply the designated surface treatment agent (e.g., apply 20% polythis compound for 15-30 seconds).[6]
-
Rinse thoroughly with water for 30 seconds and gently air-dry.
-
-
Restorative Material Application:
-
Apply the dental adhesive or cement according to the manufacturer's instructions.
-
Build up a composite resin block (e.g., 5mm high) on the treated surface.
-
Light-cure the material in increments as specified by the manufacturer.
-
-
Specimen Sectioning:
-
Store the bonded tooth in water at 37°C for 24 hours.
-
Section the tooth-restoration block perpendicularly to the bonded interface to create beams with a cross-sectional area of approximately 1 mm².
-
-
µTBS Testing:
-
Attach each beam to the micro-tensile jig in the universal testing machine.
-
Apply a tensile load at a crosshead speed of 1 mm/min until fracture occurs.[16]
-
Record the load at failure (in Newtons).
-
-
Data Analysis:
-
Calculate the bond strength in Megapascals (MPa) by dividing the failure load (N) by the cross-sectional area (mm²).
-
Analyze data using appropriate statistical methods (e.g., ANOVA, Tukey's test).[15]
-
Examine the fractured surfaces under a microscope to classify the failure mode (adhesive, cohesive, or mixed).
-
Protocol: In Vivo Biocompatibility Assessment (Subcutaneous Implantation)
This protocol provides a framework for assessing the local tissue response to a dental material, based on ISO 10993 guidelines and published studies.[17][18]
Objective: To evaluate the histopathological effect of an this compound-based material on living tissue.
Materials & Equipment:
-
Test material (e.g., copolymer of acrylic resin)
-
Control material (e.g., standard PMMA)
-
Animal model (e.g., rabbits, rats)
-
Sterile surgical instruments
-
Anesthetic and analgesic agents
-
Histology processing equipment (formalin, paraffin, microtome)
-
Light microscope
Procedure:
-
Material Preparation:
-
Fabricate disc-shaped specimens of the test and control materials under aseptic conditions.
-
Sterilize the specimens using an appropriate method (e.g., ethylene oxide).
-
-
Surgical Procedure:
-
Anesthetize the animal according to approved institutional animal care protocols.
-
Shave and disinfect the surgical site (e.g., the dorsal region).
-
Create subcutaneous pockets through small incisions.
-
Insert one sterile material disc into each pocket.
-
Suture the incisions.
-
-
Post-Operative Care:
-
Administer analgesics as required.
-
Monitor the animals for signs of inflammation, infection, or distress for a predetermined period (e.g., 14 days).[17]
-
-
Histopathological Analysis:
-
At the end of the study period, euthanize the animals.
-
Excise the implanted discs along with the surrounding tissue capsule.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin - H&E).
-
-
Evaluation:
-
Examine the stained tissue sections under a light microscope.
-
Evaluate the tissue response based on the presence and severity of inflammation, fibrosis, necrosis, and vascularization.
-
Compare the tissue reaction caused by the test material to the control material. A mild reaction with the presence of fibroblasts and minimal inflammation may indicate good biocompatibility.[17]
-
Summary and Future Trends
This compound and its polymers are indispensable in modern dentistry, forming the chemical basis for materials ranging from luting cements to denture bases.[1][3] Their success is rooted in their adhesive properties and versatility. However, challenges related to mechanical durability and biocompatibility persist.[2][14]
Future research is focused on enhancing the properties of these materials. Key areas of innovation include:
-
Nanofiller Reinforcement: Incorporating inorganic nanofillers to improve the mechanical properties (e.g., fracture strength) of acrylic resins.[2][19]
-
Advanced Polymerization: Developing new polymerization techniques to reduce residual monomer content, thereby improving biocompatibility and color stability.[2][14]
-
Bioactive Formulations: Creating "smart" materials that not only restore tooth structure but also actively prevent disease, for example by incorporating antibacterial agents or promoting remineralization.[2][20]
These advancements will continue to expand the role of this compound-based materials in providing effective and durable dental care.
References
- 1. denpedia.com [denpedia.com]
- 2. The Use of Acrylate Polymers in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyacrylic cements in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.draristide.ro [en.draristide.ro]
- 5. Effects of Polythis compound Pre-Treatment on Bonded-Dentine Interfaces Created with a Modern Bioactive Resin-Modified Glass Ionomer Cement and Subjected to Cycling Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glass ionomer cement - Wikipedia [en.wikipedia.org]
- 7. Effect of poly(this compound) architecture on setting and mechanical properties of glass ionomer cements | Pocket Dentistry [pocketdentistry.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. medicalexpo.com [medicalexpo.com]
- 11. Efficacy of Polythis compound as a Conditioning Agent on the Bond Strength of Self-adhesive Resin Cements to Dental Enamel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Acrylic Resin in Dental Applications: Performance vs Longevity [eureka.patsnap.com]
- 15. dmp.umw.edu.pl [dmp.umw.edu.pl]
- 16. researchgate.net [researchgate.net]
- 17. erpublications.com [erpublications.com]
- 18. A critical analysis of research methods and experimental models to study biocompatibility of endodontic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acrylic Acid-Based Sensors for Environmental Monitoring
Introduction
Acrylic acid-based polymers are a versatile class of materials extensively utilized in the development of advanced sensors for environmental monitoring. Their inherent properties, such as hydrophilicity, pH responsiveness, and the ability to form hydrogels, make them ideal candidates for detecting a wide range of environmental analytes. The carboxylic acid groups along the polymer chain can be readily functionalized, allowing for the creation of sensors with high sensitivity and selectivity. These polymers can be integrated into various sensor platforms, including electrochemical, optical, and biological systems, to monitor pollutants like heavy metal ions, changes in pH and humidity, and UV radiation. This document provides detailed application notes and protocols for researchers and scientists interested in the development and application of this compound-based sensors.
Application Note 1: Heavy Metal Ion Detection with Poly(this compound) Hydrogels
Principle of Detection: Poly(this compound) (PAA) hydrogels are highly effective for detecting heavy metal ions in aqueous environments. The sensing mechanism is based on the interaction between the carboxylate groups (-COO⁻) on the PAA backbone and divalent or trivalent metal ions (e.g., Fe³⁺, Ca²⁺, Mg²⁺, Cd²⁺, Cu²⁺). In the deprotonated state, the negatively charged carboxylate groups cause the hydrogel to swell due to electrostatic repulsion. The introduction of metal ions leads to the formation of coordinate bonds, creating a "bridged" structure (COO-M-OOC) that crosslinks the polymer chains. This increased crosslinking density causes the hydrogel to shrink or change its conductive properties, which can be measured and correlated to the metal ion concentration.
Data Presentation: Performance of this compound-Based Heavy Metal Sensors
| Sensor Type | Analyte | Detection Limit (LOD) | Response Time | Sensing Principle | Reference |
| P(AA-co-N-MA)/PEDOT:PSS Hydrogel | Fe³⁺ | 0.52 ppm | Not Specified | Change in Electrical Conductivity | |
| PAA Hydrogel Microspheres | Ca²⁺ | Not Specified | ~2 minutes | Volumetric Shrinkage | |
| PAA Hydrogel Microspheres | Mg²⁺ | Not Specified | ~2 minutes | Volumetric Shrinkage | |
| Chitosan/PAA Fiber-Optic SPR Sensor | Cu²⁺ | 0.2 µM | Not Specified | Surface Plasmon Resonance | |
| GO-PAA Nanocomposite Hydrogel | Cd²⁺ | 3 ppb (19.24 µg/L) | Not Specified | Electrochemical |
Experimental Protocol: Synthesis of PAA Hydrogel Microspheres for Metal-Ion Sensing
This protocol is adapted from the microfluidic synthesis of monodispersed PAA droplets.
Materials:
-
This compound (AA) monomer
-
Cross-linker (e.g., N,N'-methylenebisacrylamide)
-
Photoinitiator (e.g., 2,2'-dimethoxy-2-phenylacetophenone)
-
Potassium hydroxide (KOH) solution
-
Poly(dimethylsiloxane) (PDMS) for microfluidic device fabrication
-
Aqueous metal ion solutions (e.g., CaCl₂, MgCl₂) for testing
Procedure:
-
Prepare the Pre-polymer Solution: Mix the this compound monomer, cross-linker, and photoinitiator in desired molar ratios.
-
Fabricate the Microfluidic Device: Create a PDMS-based microfluidic device with a flow-focusing design for droplet generation.
-
Generate Microspheres: Pump the pre-polymer solution and a carrier oil phase through the microfluidic device to generate monodispersed droplets.
-
In-situ UV Curing: Expose the generated droplets to UV light within the microfluidic channel to initiate polymerization and form cross-linked PAA hydrogel microspheres (X-droplets).
-
Activation: Treat the PAA X-droplets with a KOH solution. This deprotonates the carboxylic acid groups, resulting in highly swollen PAA(KOH) X-droplets that serve as the sensing element.
-
Sensing Measurement: Introduce the activated PAA(KOH) X-droplets into a channel with a flowing aqueous solution containing the target metal ions.
-
Data Acquisition: Monitor the change in the diameter of the microspheres over time using microscopy. The rate of shrinkage and the final saturated diameter are correlated with the type and concentration of metal ions.
Visualization of Experimental Workflow
Visualization of Signaling Pathway
Application Note 2: Development of pH and Humidity Sensors
Principle of Detection: this compound-based polymers are excellent candidates for pH and humidity sensors due to the reversible protonation and deprotonation of their carboxylic acid groups.
-
pH Sensing: In response to changes in pH, the ionization state of the carboxylic acid groups changes. At low pH, the groups are protonated (-COOH), and the polymer is less swollen. As the pH increases, the groups deprotonate (-COO⁻), leading to electrostatic repulsion and significant swelling of the polymer network. This swelling can be measured optically or mechanically.
-
Humidity Sensing: The hydrophilic nature of this compound polymers allows them to absorb water molecules from the atmosphere. The amount of absorbed water changes the polymer's electrical properties (e.g., impedance, capacitance) or physical dimensions. This change is proportional to the relative humidity (RH).
Data Presentation: Performance of this compound-Based pH & Humidity Sensors
| Sensor Type | Analyte | Operating Range | Response/Recovery Time | Sensing Principle | Reference |
| Sulfonated Poly(styrene-acrylic acid) | pH & Humidity | Not Specified | 4s (Humidity) | Change in Ionic Conductivity | |
| Poly(vinyl alcohol)–poly(this compound) Hydrogel | pH | Not Specified | Not Specified | Piezoresistive (Swelling-induced bending) | |
| AA/Bagasse Cellulose/Graphene Oxide Hydrogel | Relative Humidity | 33.70% - 75.30% RH | ~177s / ~151s | Change in Electrical Conductivity | |
| HEMA-based Hydrogel with Fresnel Lens | pH | 4.5 - 7.0 | 9 min (Saturation) | Change in Optical Properties (Focal Length) |
Experimental Protocol: Fabrication of a Sulfonated Poly(styrene-acrylic acid) Sensor
This protocol describes the synthesis of a copolymer for humidity and pH sensing applications.
Materials:
-
Styrene monomer
-
This compound monomer
-
Initiator (e.g., benzoyl peroxide)
-
Sulfonating agent (e.g., concentrated sulfuric acid)
-
Solvent (e.g., 1,4-dioxane)
-
Substrate with interdigitated electrodes
Procedure:
-
Copolymer Synthesis: Synthesize poly(styrene-acrylic acid) copolymers via free radical polymerization. Dissolve varying ratios of styrene and this compound monomers in a solvent like 1,4-dioxane and add an initiator. Heat the mixture under an inert atmosphere to initiate polymerization.
-
Purification: After polymerization, precipitate the copolymer in a non-solvent (e.g., methanol) and dry it under vacuum.
-
Sulfonation: Introduce sulfonic acid groups by reacting the copolymer with a sulfonating agent. The degree of sulfonation can be controlled by reaction time and temperature.
-
Sensor Fabrication: Dissolve the sulfonated copolymer in a suitable solvent to create a casting solution.
-
Coating: Deposit a thin film of the polymer solution onto a substrate with pre-fabricated interdigitated electrodes using a technique like spin-coating or drop-casting.
-
Drying/Annealing: Dry the coated substrate in an oven to remove the solvent and ensure good adhesion of the polymer film.
-
Characterization & Testing:
-
For humidity sensing , place the sensor in a chamber with controlled relative humidity levels and measure the change in impedance or capacitance across the electrodes.
-
For pH sensing , immerse the sensor in buffer solutions of different pH values and measure the change in ionic conductivity.
-
Visualization of Experimental Workflow
Application Note 3: Colorimetric Monitoring of UV Radiation
Principle of Detection: A nanocomposite hydrogel composed of Poly(this compound) (PAA), titanium dioxide (TiO₂) nanoparticles, and a redox dye like methylene blue (MB) can function as a colorimetric UV sensor. The PAA hydrogel acts as a stable matrix that retains water and disperses the active components. When exposed to UV radiation, the TiO₂ nanoparticles act as a photocatalyst, generating electron-hole pairs. These electrons reduce the methylene blue (colored) to its colorless form, leuko-methylene blue. The rate of this discoloration is proportional to the cumulative UV dose received, providing a simple, visual indication of UV exposure.
Data Presentation: Performance of PAA/TiO₂/MB UV Sensor
| Parameter | Value | Notes | Reference |
| Sensor Type | Colorimetric Nanocomposite Hydrogel | PAA/TiO₂/Methylene Blue | |
| Analyte | UV-A Radiation | - | |
| Response Time | 30 min to 1.5 hours | Tunable by changing the TiO₂ to Methylene Blue ratio | |
| Detection Principle | Photocatalytic reduction of Methylene Blue | Discoloration visible to the naked eye | |
| Physical Stability | Stable within a 2-hour exposure frame | Shrinkage can occur with prolonged exposure due to water evaporation |
Experimental Protocol: Preparation of PAA/TiO₂/MB Composite Hydrogel Sensor
This protocol is adapted from the development of a colorimetric UV sensor.
Materials:
-
Poly(this compound) (PAA) solution
-
Titanium dioxide (TiO₂) nanoparticles
-
Methylene blue (MB) dye solution
-
Sodium hydroxide (NaOH) solution for pH adjustment
Procedure:
-
Dispersion of Nanoparticles: Disperse the TiO₂ nanoparticles in the PAA aqueous solution. Use sonication to ensure a uniform dispersion.
-
Addition of Dye: Add the methylene blue solution to the PAA/TiO₂ dispersion and mix thoroughly. The ratio of TiO₂ to MB is a critical parameter that tunes the sensor's response time.
-
pH Adjustment and Gelation: Carefully add NaOH solution to the mixture while stirring. This neutralizes the this compound, causing the polymer chains to uncoil and form a physically cross-linked hydrogel with the desired texture.
-
Sensor Casting: Cast the resulting hydrogel into a suitable mold or onto a wearable substrate (e.g., a bracelet).
-
Storage: Store the prepared sensors in a dark environment to prevent premature activation.
-
UV Exposure and Measurement:
-
Expose the sensor to a UV light source (e.g., sunlight or a UV lamp).
-
Visually observe the color change from blue to colorless over time.
-
For quantitative analysis, measure the change in absorbance at the characteristic wavelength of methylene blue using a spectrophotometer.
-
Visualization of Signaling Pathway
Synthesis of Smart Polymers Using Acrylic Acid and Its Derivatives for Drug Delivery Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Smart polymers, also known as stimuli-responsive polymers, are a class of materials that undergo significant and reversible changes in their physicochemical properties in response to small changes in their external environment. These stimuli can include pH, temperature, ionic strength, light, and electric or magnetic fields. Poly(acrylic acid) (PAA) and its derivatives are prominent examples of pH-sensitive polymers due to the presence of carboxylic acid groups along the polymer chain.[1][2] This property makes them highly suitable for a variety of biomedical applications, particularly in the development of sophisticated drug delivery systems.[3][4][5]
The carboxyl groups of PAA have a pKa of approximately 4.5-4.9.[6] In acidic environments (low pH), the carboxylic acid groups are protonated and the polymer chains adopt a coiled, compact conformation. As the pH increases to basic levels, the carboxyl groups become deprotonated and negatively charged, leading to electrostatic repulsion between the chains. This repulsion causes the polymer network to swell and release any entrapped drug molecules.[7][8] This pH-dependent swelling and deswelling behavior is the fundamental principle behind the use of PAA-based polymers for targeted drug delivery, for instance, to specific sites in the gastrointestinal tract.[6]
Furthermore, by copolymerizing this compound with other monomers, such as the thermoresponsive N-isopropylacrylamide (NIPAM), dual-stimuli-responsive polymers can be synthesized.[6][7] These polymers exhibit both pH and temperature sensitivity, offering more precise control over drug release. This document provides detailed application notes and experimental protocols for the synthesis and characterization of smart polymers based on this compound and its derivatives for drug delivery applications.
Key Applications in Drug Delivery
This compound-based smart polymers have been extensively investigated for various drug delivery applications, including:
-
Oral Drug Delivery: Protecting drugs from the harsh acidic environment of the stomach and enabling their release in the neutral or alkaline environment of the intestines.[6][9]
-
Transdermal Drug Delivery: Developing patches that release drugs in response to changes in skin pH.[2]
-
Ocular Drug Delivery: Formulating eye drops with enhanced residence time and controlled drug release.
-
Injectable Hydrogels: Creating in-situ gelling systems for sustained and localized drug delivery.[4]
-
Targeted Cancer Therapy: Designing nanoparticles that release chemotherapeutic agents in the slightly acidic tumor microenvironment.
Data Presentation: Properties of this compound-Based Smart Polymers
The following tables summarize quantitative data from various studies on the synthesis and properties of smart polymers derived from this compound.
Table 1: Synthesis Parameters and pH-Responsive Swelling of Poly(this compound) Hydrogels
| Monomer | Crosslinker | Initiator | pH | Swelling Ratio (%) | Reference |
| This compound (AA) | N,N'-Methylenebisacrylamide (MBA) | Ammonium Persulfate (APS) / TEMED | 1.1 | - | |
| This compound (AA) | N,N'-Methylenebisacrylamide (MBA) | Ammonium Persulfate (APS) / TEMED | 7.4 | - | |
| This compound (AA) | N,N'-Methylenebisacrylamide (MBA) | Potassium Persulfate (KPS) | 1-12 | 118 - 4536 | [10] |
Table 2: Properties of Dual-Responsive Poly(N-isopropylacrylamide-co-acrylic acid) Copolymers
| NIPAM:AA Molar Ratio | Synthesis Method | LCST (°C) | pH | Swelling Behavior | Reference |
| 90:10 | Free Radical Polymerization | - | < 4.25 | Decreased LCST, potential insolubility | [11] |
| 98:2 | RAFT Polymerization | 29 | 3.61 | - | [11] |
| 98:2 | RAFT Polymerization | 31 | 4.78 | - | [11] |
| - | Redox Polymerization | Influenced by NIPAM/AAc ratio | - | Fluid-like at room temp, gels at body temp | [12] |
Table 3: Drug Release from this compound-Based Hydrogels
| Polymer System | Model Drug | Release Condition (pH) | Cumulative Release (%) | Time (h) | Reference |
| P(AA-co-AM) | Moxifloxacin | 1.2 | 18 | - | [13] |
| P(AA-co-AM) | Moxifloxacin | 7.4 | 99 | - | [13] |
| PAA Hydrogel | Diphenylhydramine HCl | 1.2 (SGF) | 60 | 48 | [10] |
| PAA Hydrogel | Diphenylhydramine HCl | 7.4 (SIF) | 83 | 48 | [10] |
| P(NIPAM-co-AAD) | Insulin | Acidic (protection) | - | - | [14] |
| P(NIPAM-co-AAD) | Insulin | Neutral (release) | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound-based smart polymers.
Protocol 1: Synthesis of pH-Sensitive Poly(this compound) Hydrogel
This protocol is based on the free-radical polymerization of this compound in an aqueous solution.
Materials:
-
This compound (AA), monomer
-
N,N'-Methylenebisacrylamide (MBA), crosslinking agent
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Distilled water
Procedure:
-
In a reaction vessel, dissolve the desired amount of this compound in distilled water.
-
Add the crosslinking agent, MBA, to the monomer solution and stir until completely dissolved.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS, to the solution, followed by the accelerator, TEMED.
-
Continue stirring under a nitrogen atmosphere at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2.5 hours) to allow polymerization and crosslinking to occur.[6]
-
The resulting hydrogel can be purified by dialysis against distilled water to remove unreacted monomers and initiator.
-
The purified hydrogel is then dried (e.g., by lyophilization) for further characterization and use.
Protocol 2: Synthesis of Dual pH- and Thermo-Responsive Poly(N-isopropylacrylamide-co-acrylic acid) Copolymer
This protocol describes the synthesis of a copolymer that responds to both pH and temperature changes, based on free-radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM), monomer
-
This compound (AA), comonomer
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
tert-Butanol, solvent
Procedure:
-
Dissolve NIPAM and a specified amount of AA in tert-butanol in a reaction flask.[7]
-
Stir the solution at room temperature under a nitrogen atmosphere for 2 hours to ensure complete dissolution and deoxygenation.[7]
-
Heat the solution to 70°C.[7]
-
Prepare a separate solution of AIBN in tert-butanol and purge it with nitrogen.
-
Add the AIBN solution to the heated monomer solution at once to initiate polymerization.[7]
-
Allow the reaction to proceed for 15 hours at 70°C with continuous stirring.[7]
-
After the reaction is complete, the copolymer can be precipitated in a non-solvent (e.g., diethyl ether), filtered, and dried under vacuum.
Visualizations
Signaling Pathway of pH-Responsive Swelling and Drug Release
The following diagram illustrates the mechanism of pH-responsive swelling of a poly(this compound) hydrogel and the subsequent release of an encapsulated drug.
References
- 1. Polythis compound mediated targeted drug delivery nano-systems: A review [scite.ai]
- 2. Polymer-Based Smart Drug Delivery Systems for Skin Application and Demonstration of Stimuli-Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Polythis compound | Uses, Properties, Applications [carbomer.com]
- 4. researchgate.net [researchgate.net]
- 5. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smart Poly(this compound)/Poly(acrylamide) Microgels with Interpenetrating Polymer Network Structure [mdpi.com]
- 7. Poly-N-Isopropylacrylamide/acrylic Acid Copolymers for the Generation of Nanostructures at Mica Surfaces and as Hydrophobic Host Systems for the Porin MspA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. njpas.com.ng [njpas.com.ng]
- 11. Thermo/pH Responsive Star and Linear Copolymers Containing a Cholic Acid-Derived Monomer, N-Isopropylacrylamide and this compound: Synthesis and Solution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. japsonline.com [japsonline.com]
- 14. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Creating Self-Healing Materials with Poly(acrylic acid) Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(acrylic acid) (PAA) hydrogels are highly versatile hydrophilic polymer networks with significant potential in biomedical fields due to their excellent biocompatibility, pH sensitivity, and high water absorption capacity.[1][2] A key innovation in this area is the development of self-healing PAA hydrogels, which can autonomously repair damage, thereby extending their lifespan and enhancing their reliability for applications such as drug delivery, tissue engineering, and wearable biosensors.[3][4] This document provides an overview of the mechanisms, synthesis protocols, and characterization techniques for creating and evaluating self-healing PA-based materials. The self-healing capability is typically conferred by introducing dynamic and reversible crosslinks into the hydrogel network, which can be based on non-covalent interactions or dynamic covalent bonds.[3]
Self-Healing Mechanisms in PAA Hydrogels
The ability of PAA hydrogels to self-heal stems from the incorporation of reversible bonds within their polymer network. These bonds can break under stress and reform upon contact, restoring the material's integrity. The primary mechanisms include:
-
Ionic Interactions: Carboxylic acid groups on the PAA backbone can be crosslinked with multivalent metal ions, such as Fe³⁺.[2][3] These ionic coordination bonds are dynamic and can readily reform after being broken, facilitating rapid self-healing.[5][6]
-
Hydrogen Bonding: The abundant carboxyl groups in PAA can form strong, cooperative hydrogen bonds. These bonds can act as reversible "sacrificial bonds" that break to dissipate energy under stress and reform to heal the material.[7][8]
-
Hydrophobic Interactions: PAA can be copolymerized with hydrophobic monomers. In an aqueous environment, these hydrophobic segments aggregate to form microdomains that act as physical crosslinks. Disruption of these domains is reversible, allowing the material to heal.[9][10][11]
-
Dynamic Covalent Bonds: Reversible chemical bonds, such as imine, boronate ester, or disulfide bonds, can be engineered into the hydrogel network. These bonds require specific conditions (like changes in pH or temperature) to break and reform, offering a more controlled healing process.[3]
Caption: Key reversible crosslinking mechanisms enabling self-healing in PAA hydrogels.
Experimental Protocols
This protocol describes the one-step synthesis of a PAA hydrogel where self-healing is mediated by ionic interactions between carboxylate groups and ferric ions.[2]
Materials:
-
This compound (AA) monomer
-
Ammonium persulfate (APS, initiator)
-
Ferric chloride (FeCl₃, ionic crosslinker)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Prepare a precursor solution by dissolving a specific amount of this compound monomer in DI water.
-
Add ammonium persulfate (initiator) to the solution and stir until fully dissolved.
-
Separately, prepare an aqueous solution of ferric chloride.
-
Add the FeCl₃ solution to the monomer solution while stirring. The solution should change color, indicating the formation of Fe³⁺-carboxylate complexes.
-
Purge the final solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Pour the solution into a mold (e.g., a glass petri dish or between two glass plates with a spacer).
-
Initiate polymerization by placing the mold in an oven at 60-70°C for 2-4 hours or until gelation is complete.
-
After polymerization, carefully remove the resulting hydrogel from the mold. The hydrogel is now ready for characterization.
Caption: General workflow for the synthesis of ionically crosslinked PAA hydrogels.
This protocol is based on the micellar copolymerization of this compound with a hydrophobic comonomer to create physical crosslinks.[10]
Materials:
-
This compound (AA) monomer
-
Stearyl methacrylate (C18, hydrophobic comonomer)
-
Sodium dodecyl sulfate (SDS, surfactant)
-
Ammonium persulfate (APS, initiator)
-
Deionized (DI) water
Procedure:
-
Prepare an aqueous solution of SDS to form micelles.
-
Add the hydrophobic monomer (stearyl methacrylate) to the SDS solution and stir to allow solubilization within the micelles.
-
Add the hydrophilic monomer (this compound) to the solution.
-
Add the initiator (APS) and stir gently to mix.
-
Pour the solution into a suitable mold.
-
Initiate polymerization by heating the mold in an oven at 50-60°C for several hours.
-
After gelation, the resulting hydrogel can be removed and purified by immersing it in a large volume of DI water to remove unreacted monomers and surfactant molecules.
Characterization Protocols
This protocol is used to quantify the mechanical properties (tensile strength, elongation at break) and calculate the self-healing efficiency.
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N).
-
Dumbbell-shaped cutter or mold.
Procedure:
-
Prepare dumbbell-shaped samples of the hydrogel using a cutter or by casting in a mold.
-
Mount a pristine (undamaged) sample into the grips of the tensile tester and stretch it at a constant speed (e.g., 20 mm/min) until it fractures. Record the stress-strain curve.[8]
-
To test healing efficiency, take another sample and cut it completely in half with a sharp blade.
-
Gently press the two cut surfaces back together and allow the sample to heal for a specified time (e.g., 24 hours) at room temperature or another controlled condition.[8]
-
After the healing period, perform the tensile test on the healed sample in the same manner as the pristine one.
-
Calculate Healing Efficiency (η) using the formula: η (%) = (Tensile strength of healed sample / Tensile strength of pristine sample) × 100
Rheology is used to study the viscoelastic properties of the hydrogel and its ability to recover after structural damage.[12]
Equipment:
-
Rheometer with parallel plate geometry.
Procedure (Strain Recovery Test):
-
Place a cylindrical hydrogel sample on the lower plate of the rheometer.
-
Lower the upper plate to make contact with the sample, ensuring a consistent gap.
-
Perform a time sweep measurement at a low strain (e.g., 1-5%), which is within the linear viscoelastic region (LVER) of the material. Record the storage modulus (G') and loss modulus (G'').
-
Apply a high strain (e.g., 400%), well outside the LVER, for a short duration (e.g., 60 seconds) to break down the hydrogel's internal structure. G' will drop significantly, often below G''.[13]
-
Return the strain to the initial low value (1-5%) and continue to monitor G' and G'' over time.
-
The recovery of G' to its original value indicates the self-healing of the hydrogel network. The rate and extent of this recovery quantify the healing performance.[13][14]
Caption: Workflow for the characterization of self-healing properties in hydrogels.
Quantitative Data Summary
The properties of self-healing PAA hydrogels can vary significantly based on the specific composition and crosslinking mechanism. The tables below summarize typical data reported in the literature.
Table 1: Mechanical Properties of Self-Healing PAA Hydrogels
| Hydrogel System | Tensile Strength (kPa) | Elongation at Break (%) | Young's Modulus (kPa) | Reference(s) |
|---|---|---|---|---|
| PAAc-C18 (Hydrophobic) | 41 - 173 | 1800 - 5000 | 6 - 53 | [10] |
| PAAc-CTA (Hydrophobic/Ionic) | 700 - 1700 | 800 - 900 | 180 - 600 | [9] |
| PAA-Fe³⁺ (Ionic) | ~130 | ~2000 | - | [5] |
| PAA-DETA (Ionic/H-bond) | ~400 | >600 | - | [7] |
| PAA-CNFs-Fe³⁺ (Ionic/H-bond) | ~1380 | - | - |[14] |
Table 2: Self-Healing Efficiency of PAA Hydrogels
| Hydrogel System | Healing Time | Healing Conditions | Healing Efficiency (%) | Reference(s) |
|---|---|---|---|---|
| PAAc-C18/SDS | 24 h | 80 °C | ~80 | [3] |
| PAA-Fe³⁺ | 24 h | Room Temperature | ~88 (Mechanical) | [13] |
| PAA-CNFs-Fe³⁺ | 48 h | Room Temperature | ~94.2 | [14] |
| P(AM-co-AA-co-SBMA) | 24 h | Room Temperature | ~95 | [8] |
| PDA-PAM (H-bond) | 2 h | Room Temperature | ~96 |[14] |
Applications in Drug Delivery
Self-healing PAA hydrogels are particularly promising as smart carriers for controlled drug release.[1][15] Their pH-responsive nature allows for targeted release in specific environments (e.g., the gastrointestinal tract).[1] The self-healing ability ensures the integrity of the drug depot, preventing premature leakage and maintaining a sustained release profile even if the material undergoes mechanical stress or damage.
Caption: Self-healing process in a drug delivery system to maintain structural integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. Self-healing composite hydrogel with antibacterial and reversible restorability conductive properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00089B [pubs.rsc.org]
- 3. Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Self-Healing and Tough Polythis compound-Based Hydrogels for Micro-Strain Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autonomous self-healing of poly(this compound) hydrogels induced by the migration of ferric ions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Self-healing polythis compound hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Runaway Polymerization of Acrylic Acid in Batch Reactors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing runaway polymerization of acrylic acid in batch reactors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
Issue 1: Temperature of the reaction mixture is rising unexpectedly.
-
Possible Cause 1: Insufficient Inhibition. The concentration of the polymerization inhibitor may be too low to effectively quench radicals at the current reaction temperature.
-
Immediate Action:
-
Immediately initiate emergency cooling of the reactor.
-
If the temperature continues to rise, introduce a "short-stopping" agent to rapidly terminate the polymerization. Phenothiazine (PTZ) is a recommended short-stop agent.[1]
-
Prepare for controlled reactor venting if the pressure continues to increase despite cooling and inhibition.
-
-
Preventative Measures:
-
Ensure the correct concentration of the primary inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ), is added at the start of the process. For storage and transport, a standard concentration is 200 ppm of MEHQ.[2][3]
-
Verify that dissolved oxygen is present in the monomer, as it is essential for the effectiveness of phenolic inhibitors like MEHQ.[4][5]
-
For reactions at elevated temperatures, consider using an inhibitor that is effective without oxygen, such as Phenothiazine (PTZ).[6]
-
Issue 2: Polymerization occurs even at recommended inhibitor concentrations.
-
Possible Cause 1: Presence of Contaminants. Impurities such as peroxides, iron salts, or other radical-forming species can initiate polymerization even in the presence of inhibitors.[2]
-
Immediate Action:
-
Follow the immediate actions for Issue 1.
-
Safely take a sample of the reaction mixture for later analysis to identify potential contaminants.
-
-
Preventative Measures:
-
Use high-purity this compound and ensure all reactants and solvents are free from contaminants.
-
Ensure the reactor is thoroughly cleaned and free of any residues from previous reactions.
-
Issue 3: The viscosity of the reaction mixture is increasing rapidly, indicating polymerization.
-
Possible Cause 1: Localized "Hot Spots". Inadequate mixing can lead to localized areas of high temperature where polymerization can initiate and propagate.[7]
-
Immediate Action:
-
Increase the agitation speed to improve mixing and heat distribution.
-
Initiate emergency cooling.
-
If viscosity continues to increase, add a short-stopping agent.
-
-
Preventative Measures:
-
Ensure the reactor's agitation system is properly designed and operating effectively for the viscosity of the reaction medium.
-
Use multiple temperature sensors to monitor for localized temperature increases.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of runaway polymerization of this compound?
A1: Runaway polymerization of this compound is typically caused by one or more of the following factors:
-
Insufficient or depleted inhibitor: The concentration of the polymerization inhibitor is too low to be effective.
-
Absence of oxygen: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[4][5]
-
High temperatures: Elevated temperatures increase the rate of polymerization and can overwhelm the inhibitor.[2]
-
Contamination: The presence of impurities that can generate free radicals, such as peroxides, rust, or certain metals, can initiate polymerization.[2]
-
Inadequate mixing: Poor agitation can lead to localized "hot spots" where polymerization can begin.[7]
Q2: What are the recommended inhibitors for this compound polymerization, and at what concentrations should they be used?
A2: The choice and concentration of inhibitor depend on the specific conditions (e.g., temperature, storage vs. reaction).
-
Monomethyl Ether of Hydroquinone (MEHQ): This is the most common inhibitor for storage and transportation of this compound, typically at a concentration of 200 ppm.[2][3] It is effective at ambient temperatures in the presence of oxygen.[6]
-
Phenothiazine (PTZ): PTZ is a more potent inhibitor and is often used at higher temperatures, such as during distillation, as its effectiveness is not dependent on the presence of oxygen.[6][8] It is also recommended as a "short-stopping" agent in emergency situations.[1]
-
Hydroquinone (HQ): Also used as an inhibitor, often in the range of 200 ppm.[9]
Q3: How can I monitor the polymerization of this compound in real-time?
A3: Several in-situ monitoring techniques can be employed:
-
Near-Infrared (NIR) Spectroscopy: Can be used to monitor the concentration of the monomer in real-time.[10]
-
Raman Spectroscopy: This technique is well-suited for detecting changes in chemical bonds during polymerization and can be used for in-line monitoring.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's temperature and pressure is crucial for early detection of an exothermic runaway reaction.
Q4: What should I do if I suspect a runaway polymerization is occurring?
A4: If you suspect a runaway polymerization, immediate and decisive action is critical:
-
Activate Emergency Cooling: Immediately use the reactor's cooling system to its maximum capacity.
-
Inject a Short-Stopping Agent: Introduce a high concentration of an effective inhibitor, such as a PTZ solution, to rapidly terminate the reaction.[1]
-
Alert Personnel and Evacuate: Inform all personnel in the vicinity of the potential hazard and evacuate the area if the situation cannot be brought under control.
-
Prepare for Emergency Venting: If the pressure continues to rise, be prepared to vent the reactor to a safe location to prevent a catastrophic failure.
Q5: How should this compound be stored to prevent polymerization?
A5: Proper storage is crucial for preventing accidental polymerization:
-
Temperature Control: Store this compound in a cool, well-ventilated area, typically between 15-25°C (59-77°F).[2]
-
Inhibitor and Oxygen: Ensure the this compound contains the recommended concentration of an inhibitor (e.g., 200 ppm MEHQ) and is stored in the presence of oxygen (air), as MEHQ requires oxygen to be effective.[2][4][5] Do not store under an inert atmosphere like nitrogen if using a phenolic inhibitor.
-
Material Compatibility: Store in containers made of or lined with compatible materials such as stainless steel, glass, or polyethylene.[2]
-
Avoid Contaminants: Keep away from sources of contamination, including acids, bases, oxidizing agents, and metals.
Data Presentation
Table 1: Common Inhibitors for this compound Polymerization
| Inhibitor | Abbreviation | Typical Concentration | Operating Conditions | Key Considerations |
| Monomethyl Ether of Hydroquinone | MEHQ | 200 ppm | Storage & Transport (ambient temp.) | Requires dissolved oxygen to be effective.[5] |
| Phenothiazine | PTZ | Varies | Higher temperatures (e.g., distillation), Emergency "short-stopping" | Effective in the absence of oxygen.[6] |
| Hydroquinone | HQ | ~200 ppm | Storage & Transport |
Experimental Protocols
Protocol 1: Monitoring Inhibitor (MEHQ) Concentration using UV-Vis Spectroscopy
-
Objective: To determine the concentration of MEHQ in an this compound sample.
-
Materials:
-
This compound sample
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Methanol (or other suitable solvent)
-
MEHQ standard solutions of known concentrations
-
-
Procedure:
-
Prepare a series of MEHQ standard solutions of known concentrations in the chosen solvent.
-
Prepare a diluted solution of the this compound sample in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance for MEHQ (approximately 292 nm).
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Measure the absorbance of the diluted this compound sample.
-
Use the calibration curve to determine the concentration of MEHQ in the sample.
-
Protocol 2: Evaluation of Inhibitor Effectiveness
-
Objective: To compare the effectiveness of different inhibitors or inhibitor concentrations in preventing the polymerization of this compound under specific temperature conditions.
-
Materials:
-
This compound
-
Inhibitors to be tested (e.g., MEHQ, PTZ)
-
Free radical initiator (e.g., AIBN, benzoyl peroxide)
-
Reaction vessel with temperature control and agitation
-
Temperature probe
-
Viscometer or other method to monitor polymerization (e.g., NIR probe)
-
-
Procedure:
-
Add a known volume of this compound to the reaction vessel.
-
Add the desired concentration of the inhibitor to be tested and ensure it is fully dissolved.
-
Bring the mixture to the desired test temperature while stirring.
-
Add a known amount of the free radical initiator to start the polymerization.
-
Monitor the temperature and viscosity of the mixture over time.
-
The "induction period" is the time before a significant increase in temperature or viscosity is observed. A longer induction period indicates a more effective inhibitor under the tested conditions.
-
Repeat the experiment with different inhibitors or concentrations for comparison.
-
Visualizations
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. arkema.com [arkema.com]
- 3. Inhibition of this compound and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. icheme.org [icheme.org]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. Inhibition of this compound and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymerization
Welcome to the technical support center for acrylic acid polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in this compound polymerization?
An initiator is a chemical compound that starts the free-radical polymerization of this compound.[1] When heated or through a redox reaction, the initiator decomposes to generate free radicals. These highly reactive species then attack the double bond of this compound monomers, initiating the polymer chain growth.[2] The concentration and type of initiator are critical parameters that influence the polymerization rate, the final molecular weight of the poly(this compound), and its polydispersity.[2]
Q2: How does initiator concentration affect the molecular weight and viscosity of poly(this compound)?
Generally, an inverse relationship exists between the initiator concentration and the resulting polymer's molecular weight and viscosity. A higher initiator concentration leads to the generation of a larger number of free radicals, which in turn initiates more polymer chains simultaneously.[2] This results in shorter polymer chains and consequently, a lower average molecular weight and reduced solution viscosity.[2][3] Conversely, a lower initiator concentration produces fewer, longer polymer chains, leading to a higher molecular weight and increased viscosity.[2] At very high initiator concentrations, only oligomers may be formed instead of long-chain polymers.[4]
Q3: What are the common types of initiators used for this compound polymerization?
Commonly used initiators for the free-radical polymerization of this compound are water-soluble compounds, including:
-
Persulfates: Potassium persulfate (KPS), sodium persulfate (SPS), and ammonium persulfate (APS) are frequently used thermal initiators.[4][5] They decompose upon heating to generate sulfate radicals.
-
Redox Initiators: These systems consist of an oxidizing agent and a reducing agent. A common example is the combination of a persulfate with a reducing agent like sodium metabisulfite or an iron (II) salt.[5][6] Redox initiators can initiate polymerization at lower temperatures compared to thermal initiators.[6]
-
Azo Compounds: Azobisisobutyronitrile (AIBN) and other azo initiators are also used, particularly in organic solvent systems.
Q4: What is a typical initiator concentration range for this compound polymerization?
The optimal initiator concentration can vary significantly depending on the desired polymer properties, the specific initiator used, the monomer concentration, and the reaction temperature. However, a general range for persulfate initiators is typically between 0.1% and 5% by weight based on the this compound monomer.[7][8] It is always recommended to start with a literature-reported value and then optimize based on experimental results.
Q5: How does initiator concentration impact the rate of polymerization?
The rate of polymerization is generally proportional to the square root of the initiator concentration.[3] Therefore, increasing the initiator concentration will lead to a faster polymerization reaction.[9] This is because a higher concentration of initiator produces a higher concentration of free radicals, which increases the frequency of initiation events. However, an excessively high initiator concentration can lead to a rapid, exothermic reaction that is difficult to control and may result in a lower molecular weight polymer with a broader molecular weight distribution.[1][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound polymerization, with a focus on the role of initiator concentration.
Problem 1: Slow or No Polymerization
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | Increase the initiator concentration in small increments (e.g., 0.1% by weight of monomer). |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For persulfates, temperatures are typically in the range of 60-90°C.[4] |
| Presence of Inhibitors | Ensure that the this compound monomer has been purified to remove inhibitors like hydroquinone monomethyl ether (MEHQ).[10] |
| Presence of Oxygen | Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during polymerization, as oxygen can inhibit free-radical polymerization. |
Troubleshooting Logic: Slow or No Polymerization
Problem 2: Low Monomer Conversion
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Initiator Concentration | A very low initiator concentration may not be sufficient to drive the reaction to completion. A very high concentration can lead to premature termination. Optimize the concentration systematically. |
| Short Reaction Time | Extend the polymerization time to allow for higher monomer conversion. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture and facilitate heat and mass transfer.[11] |
| Chain Transfer Agents | The presence of unintended chain transfer agents in the solvent or reagents can lower the rate of polymerization and conversion. |
Troubleshooting Logic: Low Monomer Conversion
Problem 3: High Viscosity or Gel Formation Early in the Reaction
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Low Initiator Concentration | A very low initiator concentration can lead to the formation of very high molecular weight polymers, resulting in high viscosity or gelation.[2] Increase the initiator concentration. |
| High Monomer Concentration | High monomer concentrations can lead to a rapid, uncontrolled polymerization and gel formation.[2] Reduce the monomer concentration or perform the polymerization in a semi-batch process where the monomer is added gradually. |
| Poor Heat Dissipation | The polymerization of this compound is highly exothermic.[5] Inadequate heat removal can lead to a rapid increase in temperature and an uncontrolled reaction. Ensure efficient cooling of the reactor. |
| Presence of Cross-linking Impurities | Impurities in the monomer or solvent can act as cross-linkers, leading to gel formation. Ensure the purity of all reagents. |
Troubleshooting Logic: High Viscosity/Gel Formation
Data Presentation: Effect of Initiator Concentration on Polymer Properties
The following tables summarize the general trends observed when varying the initiator concentration in the free-radical polymerization of this compound. The exact values can vary based on specific reaction conditions.
Table 1: Initiator Concentration vs. Molecular Weight and Viscosity
| Initiator Concentration (% w/w of Monomer) | Average Molecular Weight ( g/mol ) | Solution Viscosity |
| Low (~0.1-0.5%) | High (>100,000) | High |
| Medium (~0.5-2.0%) | Medium (20,000 - 100,000)[5] | Medium |
| High (~2.0-5.0%) | Low (<20,000)[5] | Low |
Table 2: Initiator Concentration vs. Polymerization Rate and Monomer Conversion
| Initiator Concentration (% w/w of Monomer) | Polymerization Rate | Final Monomer Conversion |
| Low (~0.1-0.5%) | Slow | May be incomplete |
| Medium (~0.5-2.0%) | Moderate | High (>95%)[6] |
| High (~2.0-5.0%) | Fast | High, but may decrease if premature termination occurs |
Experimental Protocols
Key Experiment: Solution Polymerization of this compound using Potassium Persulfate (KPS) as Initiator
This protocol provides a general procedure for the synthesis of poly(this compound) in an aqueous solution.
Materials:
-
This compound (inhibitor removed)
-
Potassium Persulfate (KPS)
-
Deionized Water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle or oil bath with temperature control.
Experimental Workflow
Procedure:
-
Preparation: Purify the this compound by passing it through an inhibitor removal column.
-
Reaction Setup: Assemble the reaction vessel with the stirrer, condenser, and nitrogen inlet.
-
Deoxygenation: Add the desired amount of deionized water to the reaction vessel. Purge the system with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Heating: Heat the water to the desired reaction temperature (e.g., 70°C) while maintaining a gentle nitrogen flow.
-
Monomer Addition: Add the purified this compound to the heated water and allow the mixture to return to the set temperature.
-
Initiator Preparation: In a separate container, dissolve the calculated amount of KPS in a small amount of deionized water.
-
Initiation: Add the KPS solution to the reaction vessel to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring for the desired duration (typically 3-6 hours). The solution will become more viscous as the polymerization progresses.
-
Termination and Cooling: After the specified time, turn off the heat and allow the polymer solution to cool to room temperature.
-
Characterization: The resulting poly(this compound) solution can be purified (e.g., by dialysis or precipitation) and characterized for its molecular weight, polydispersity, and viscosity.
References
- 1. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. bipublication.com [bipublication.com]
- 4. Free-Radical Polymerization of this compound under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US2789099A - Polymerization of this compound in aqueous solution - Google Patents [patents.google.com]
- 8. US4622425A - Process for the preparation of aqueous solutions of low molecular weight polyacrylic acids or their salts - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
Technical Support Center: Troubleshooting Common Side Reactions in Acrylic Acid Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the esterification of acrylic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Troubleshooting Undesired Polymerization
Uncontrolled polymerization is a frequent and critical issue in this compound esterification, leading to yield loss, reactor fouling, and safety hazards.
Q1: My reaction mixture is becoming viscous and forming a solid mass. What is causing this, and how can I prevent it?
A1: This is a classic sign of uncontrolled radical polymerization of this compound or the resulting acrylate ester. This reaction is highly exothermic and can accelerate rapidly, especially at elevated temperatures. To prevent this, the addition of a suitable polymerization inhibitor is crucial. The presence of oxygen can also play a role in the effectiveness of certain inhibitors.
Troubleshooting Steps:
-
Inhibitor Selection: Ensure you are using an effective polymerization inhibitor. Phenothiazine (PTZ) and hydroquinone monomethyl ether (MEHQ) are commonly used. For enhanced performance, a combination of inhibitors can be employed.
-
Inhibitor Concentration: Verify that the inhibitor concentration is within the recommended range. Insufficient inhibitor will not effectively quench the free radicals that initiate polymerization.
-
Oxygen Presence: Some inhibitors, like MEHQ, require the presence of dissolved oxygen to be effective. Ensure a gentle stream of air or oxygen is sparged through the reaction mixture if using such inhibitors.
-
Temperature Control: Maintain the reaction temperature within the optimal range for your specific esterification. High temperatures significantly increase the rate of polymerization.[1]
-
Purity of Reactants: Ensure that the this compound and alcohol are free from contaminants that could initiate polymerization, such as peroxides.
Quantitative Data: Recommended Inhibitor Concentrations
The following table summarizes typical concentrations for common polymerization inhibitors used in this compound esterification.
| Inhibitor System | Component A | Concentration (ppm) | Component B | Concentration (ppm) | Component C | Concentration (ppm) | Total Concentration (ppm) |
| Single Agent | Phenothiazine (PTZ) | 200 - 1000 | - | - | - | - | 200 - 1000 |
| Single Agent | MEHQ | 200 - 500 | - | - | - | - | 200 - 500 |
| Combination | N-oxyl compound | 0.1 - 100 | Phenol compound | 1 - 500 | Phenothiazine | 1 - 500 | 2 - 1000 |
Experimental Protocol: Inhibition of Polymerization
This protocol describes the use of a combined inhibitor system for a lab-scale this compound esterification reaction.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, butanol)
-
Acid catalyst (e.g., Amberlyst 15)
-
Inhibitor stock solution:
-
N-oxyl compound (e.g., 4-hydroxy-TEMPO)
-
Phenol compound (e.g., MEHQ)
-
Phenothiazine (PTZ)
-
-
Reaction vessel with reflux condenser, stirrer, and temperature control
-
Air or oxygen source with a sparger
Procedure:
-
Prepare the Inhibitor Stock Solution: Dissolve the desired amounts of the N-oxyl compound, phenol compound, and phenothiazine in a small amount of the alcohol being used for the esterification to achieve the target ppm concentrations in the final reaction volume.
-
Charge the Reactor: To the reaction vessel, add the alcohol and the acid catalyst.
-
Add Inhibitor: Add the prepared inhibitor stock solution to the reactor and begin stirring.
-
Introduce Oxygen: If using an inhibitor system that requires oxygen, start a gentle sparge of air or oxygen into the reaction mixture.
-
Add this compound: Slowly add the this compound to the reaction mixture while maintaining the desired temperature.
-
Monitor the Reaction: Throughout the reaction, monitor for any signs of polymerization, such as a sudden increase in viscosity or temperature.
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for undesired polymerization.
Troubleshooting Catalyst Deactivation
Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are commonly used in this compound esterification. However, their activity can diminish over time.
Q2: My reaction rate has slowed down significantly, and the conversion has dropped in subsequent runs using a recycled catalyst. What could be the cause?
A2: This indicates deactivation of your solid acid catalyst. A primary cause for the deactivation of ion-exchange resins in esterification is the presence of water in the reaction medium.[2][3] Water can solvate the acidic protons of the catalyst, reducing their availability to catalyze the reaction.[2] Physical blockage of the catalyst pores by polymer or other byproducts can also lead to deactivation.
Troubleshooting Steps:
-
Water Content: Minimize the water content in your reactants. Water is a byproduct of esterification, so its removal during the reaction (e.g., using a Dean-Stark trap) can also improve catalyst longevity and drive the equilibrium towards the product.
-
Catalyst Fouling: Check for signs of fouling on the catalyst beads. Discoloration or a coating of polymeric material can indicate that the active sites are blocked.
-
Catalyst Regeneration: If the catalyst is deactivated, it can often be regenerated. This typically involves washing with a solvent to remove adsorbed species, followed by treatment with an acid to restore the acidic sites.
Quantitative Data: Impact of Water on this compound Conversion
The presence of water in the initial reaction mixture can significantly decrease the conversion of this compound.
| Water in Feed (vol%) | This compound Conversion (%) |
| 0 | 83.99 |
| 5 | ~70 |
| 10 | ~60 |
| 15 | ~50 |
| 20 | 41.7 |
Data is illustrative and based on the esterification of this compound with ethanol using H2SO4 as a catalyst at 70°C.[4][5]
Experimental Protocol: Regeneration of Amberlyst 15 Catalyst
This protocol outlines a general procedure for regenerating a deactivated Amberlyst 15 catalyst.
Materials:
-
Deactivated Amberlyst 15 catalyst
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Deionized water
-
Beaker or flask
-
Filtration apparatus
Procedure:
-
Solvent Wash: Place the deactivated catalyst in a beaker and wash with methanol to remove any organic residues. Stir gently for 30 minutes and then decant the methanol. Repeat this step until the methanol remains clear.
-
Acid Treatment: Add 1 N HCl to the washed resin, ensuring the resin is fully submerged.[6] Stir the mixture at room temperature for 1-2 hours. This step replenishes the H+ ions on the sulfonic acid groups of the resin.
-
Rinse to Neutral pH: Filter the resin and wash thoroughly with deionized water until the filtrate is neutral (pH 6-7). This removes any excess HCl.
-
Drying: Dry the regenerated catalyst in a vacuum oven at a temperature not exceeding 120°C until a constant weight is achieved.[7] The catalyst is now ready for reuse.
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Troubleshooting Byproduct Formation
Several side reactions can occur during this compound esterification, leading to the formation of impurities that can affect product quality and yield.
Q3: My final product contains significant impurities, which I suspect are ethers or oligomers. How can I identify and minimize their formation?
A3: The formation of ethers (from the alcohol reactant) and oligomers (from Michael addition reactions) are common side reactions in acid-catalyzed esterification of this compound.[8][9] Ether formation is favored at higher temperatures and high acid catalyst concentrations. Oligomerization, or Michael addition, involves the addition of an alcohol or another this compound molecule across the double bond of the acrylate product.
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the byproducts in your product mixture.
-
Optimize Temperature: Lowering the reaction temperature can often reduce the rate of ether formation.
-
Catalyst Concentration: Using the minimum effective amount of acid catalyst can help to suppress both ether and oligomer formation.
-
Molar Ratio of Reactants: Using an excess of the alcohol can favor the desired esterification reaction over the self-addition of this compound.
Quantitative Data: Common Byproducts and Influencing Factors
| Byproduct | Formation Pathway | Favored by | Mitigation Strategy |
| Dialkyl Ether | Dehydration of two alcohol molecules | High temperature, high acid catalyst concentration | Lower reaction temperature, reduce catalyst loading |
| Michael Adduct (Oligomer) | Addition of alcohol to the acrylate double bond | High temperature, prolonged reaction time | Optimize temperature and reaction time |
| This compound Dimer | Addition of this compound to another this compound molecule | High temperature | Use excess alcohol, optimize temperature |
Experimental Protocol: Analysis of Byproducts by GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of byproducts in an this compound esterification product mixture.
Materials:
-
Esterification product sample
-
Suitable solvent (e.g., dichloromethane, methyl acetate)
-
Internal standard (if quantitative analysis is required)
-
GC-MS instrument with a suitable column (e.g., a polar capillary column like HP-INNOWAX)
Procedure:
-
Sample Preparation: Dilute a known amount of the crude product mixture in a suitable solvent. If performing quantitative analysis, add a known amount of an internal standard that does not co-elute with any of the expected components.
-
GC-MS Method Setup:
-
Injector: Set to a temperature appropriate for the analytes (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 40-70°C) and ramp up to a higher temperature (e.g., 220-260°C) to ensure separation of all components.[10][11]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).
-
MS Detector: Operate in full scan mode to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.
-
-
Injection and Analysis: Inject the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identify the peaks corresponding to the desired ester, unreacted starting materials, and byproducts (ethers, oligomers) by their retention times and mass spectra.
-
For quantitative analysis, create a calibration curve for each component using standards of known concentration.
-
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q4: Can I use a homogeneous acid catalyst like sulfuric acid instead of a solid acid catalyst?
A4: Yes, homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective for this compound esterification.[5][12] However, they can be more corrosive and require a neutralization and separation step after the reaction, which can generate more waste.[12][13] Heterogeneous catalysts are often preferred for their ease of separation and reusability.
Q5: What is the role of a Dean-Stark trap in this compound esterification?
A5: A Dean-Stark trap is used to remove water from the reaction mixture as it is formed. Since esterification is an equilibrium reaction, removing one of the products (water) drives the reaction towards the formation of more ester, thereby increasing the overall conversion and yield.[14]
Q6: How can I safely handle and store this compound?
A6: this compound is a corrosive and flammable liquid with a strong, acrid odor.[15] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is typically supplied with an inhibitor (like MEHQ) to prevent polymerization during storage.[15] It should be stored away from heat, light, and incompatible materials like strong oxidizers, bases, and metals.[16]
Q7: Can I perform the esterification without a catalyst?
A7: The uncatalyzed esterification of this compound is extremely slow. An acid catalyst is necessary to achieve a reasonable reaction rate and conversion in a practical timeframe. The catalyst works by protonating the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scitepress.org [scitepress.org]
- 11. Validation of analytical methods for this compound from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. umpir.ump.edu.my [umpir.ump.edu.my]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound (HSG 104, 1997) [inchem.org]
effect of impurities on the kinetics of acrylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of acrylic acid. It specifically addresses the challenges posed by common impurities and their impact on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound, and where do they come from?
A1: Common impurities in this compound can be introduced during its synthesis and storage. The manufacturing process, which often involves the oxidation of propylene, can generate byproducts.[1][2][3][4] Key impurities include:
-
Aldehydes: Formaldehyde, acetaldehyde, acrolein, furfural, and benzaldehyde can be formed as byproducts during the oxidation of propylene.[1][2][3][4][5]
-
Carboxylic Acids: Acetic acid and propionic acid are common byproducts.[1][2]
-
Water: Can be present from the manufacturing process or absorbed from the atmosphere due to the hygroscopic nature of this compound.
-
Inhibitors: To prevent spontaneous polymerization during transport and storage, inhibitors like hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ) are intentionally added.[6][7][8][9] Dissolved oxygen also acts as a strong inhibitor, often enhancing the effect of MEHQ.[6][8][9]
-
Dimers: this compound can dimerize to form β-acryloxypropionic acid.
Q2: How do impurities affect the kinetics of this compound polymerization?
A2: Impurities can significantly alter the rate and outcome of this compound polymerization in several ways:
-
Inhibition/Retardation: Some impurities act as inhibitors or retarders, slowing down or completely preventing the polymerization. Aldehydes are known to have a deleterious effect on the polymerization reaction.[3] Inhibitors like MEHQ and PTZ are designed to scavenge radicals and prevent premature polymerization.[7][8] Oxygen is also a potent inhibitor.[6][8]
-
Chain Transfer: Certain impurities can act as chain transfer agents, which can decrease the molecular weight of the resulting polymer.
-
Side Reactions: Impurities can participate in side reactions, leading to the formation of byproducts and potentially affecting the properties of the final polymer.[10]
-
Initiator Decomposition: Some impurities can react with the initiator, reducing its efficiency and affecting the overall polymerization rate.
Q3: My this compound polymerization is not initiating or is proceeding very slowly. What could be the cause?
A3: A slow or non-starting polymerization is a common issue, often related to impurities. Here are the primary suspects:
-
Excess Inhibitor: The most common cause is the presence of inhibitors added for storage stability (e.g., MEHQ).[8] These inhibitors are designed to prevent polymerization and must be removed or their concentration reduced before starting the reaction.
-
Dissolved Oxygen: Oxygen is a strong inhibitor of free-radical polymerization.[6][8] Ensure your monomer and solvent are thoroughly deoxygenated (e.g., by sparging with an inert gas like nitrogen or argon) before adding the initiator. The presence of oxygen can enhance the inhibitory effect of MEHQ.[6][8]
-
Aldehyde Impurities: Aldehydes such as furfural and benzaldehyde can inhibit polymerization, even at parts-per-million (ppm) levels.[1][2][3]
-
Inactive Initiator: The initiator itself may be degraded or inactive. Ensure it has been stored correctly and is within its shelf life.
Q4: The molecular weight of my poly(this compound) is lower than expected. What could be the reason?
A4: A lower-than-expected molecular weight is typically due to the presence of chain transfer agents. Potential causes include:
-
Solvent Effects: Some solvents can act as chain transfer agents. For example, polymerization in isopropanol is known to produce lower molecular weight polymers.[11]
-
Impurities: Certain impurities can function as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.
-
High Initiator Concentration: Using a higher concentration of the initiator will generate more initial radicals, leading to the formation of a larger number of shorter polymer chains.[12]
Q5: I am observing gel formation or insoluble particles in my reaction. What is happening?
A5: Gel formation indicates cross-linking reactions are occurring, leading to an insoluble polymer network. This can be caused by:
-
Dimer Impurities: The this compound dimer contains two polymerizable double bonds, which can lead to cross-linking.
-
High Temperature: Runaway reactions where the temperature is not adequately controlled can lead to uncontrolled polymerization and gelation.[13] Polymerization of this compound is highly exothermic.[14]
-
Certain Impurities: Some impurities might promote side reactions that lead to cross-linking.
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or is Severely Retarded
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Presence of Inhibitor (e.g., MEHQ) | Remove the inhibitor before polymerization. | Protocol: Pass the this compound through a column packed with an inhibitor removal resin (e.g., Amberlyst®). Alternatively, a mild vacuum distillation can be performed, but care must be taken to avoid polymerization at elevated temperatures. |
| Dissolved Oxygen | Deoxygenate the monomer and solvent. | Protocol: Sparge the reaction mixture with a stream of inert gas (nitrogen or argon) for 30-60 minutes before adding the initiator. Maintain a positive inert gas pressure throughout the polymerization. |
| Aldehyde Impurities | Purify the this compound to remove aldehydes. | Protocol: Treatment with reagents like hydrazine followed by distillation can remove aldehyde impurities.[3] For trace amounts, passing through specific adsorbent columns may be effective. |
| Inactive Initiator | Verify the activity of the initiator. | Protocol: Prepare a fresh initiator solution. If possible, test the initiator with a monomer known to polymerize reliably under your conditions. |
Issue 2: Inconsistent Polymerization Rate or Poor Reproducibility
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Variable Impurity Levels | Standardize the purity of the this compound. | Protocol: Use this compound from the same batch for a series of experiments. If using different batches, quantify the impurity levels using techniques like GC or HPLC before use. |
| Temperature Fluctuations | Ensure precise temperature control. | Protocol: Use a reaction setup with a reliable temperature controller and a cooling system to manage the exothermic nature of the polymerization.[13] |
| Inefficient Mixing | Improve the mixing of the reaction. | Protocol: Use an appropriate stirrer and agitation speed to ensure homogeneous distribution of the initiator and monomer. Inadequate mixing can lead to localized "hot spots".[13] |
Quantitative Data on Impurity Effects
The quantitative impact of impurities is highly dependent on the specific reaction conditions (initiator, concentration, solvent, temperature). The following table provides a general overview of expected effects.
| Impurity | Typical Concentration | Effect on Polymerization Rate | Effect on Molecular Weight |
| MEHQ (Inhibitor) | 15-200 ppm | Strong inhibition/retardation | N/A (prevents polymerization) |
| Oxygen | Saturated | Strong inhibition | N/A (prevents polymerization) |
| Aldehydes (e.g., Furfural) | > 5 ppm | Inhibition/retardation | May decrease |
| Acetic Acid | < 1000 ppm | Minimal effect | Minimal effect |
| Water | Variable | Can affect rate and polymer solubility | Can affect molecular weight |
Experimental Protocols
Protocol 1: Quantification of Aldehyde Impurities by Gas Chromatography (GC)
This protocol is a general guideline for the determination of aldehyde impurities in this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation:
-
Prepare a series of calibration standards of the target aldehydes (e.g., furfural, benzaldehyde) in high-purity this compound or a suitable solvent.
-
Dilute the this compound sample to be analyzed in a suitable solvent if necessary.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to elute all components.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the standards and the sample. Identify the aldehyde peaks by their retention times and quantify them using the calibration curve. The detection limit for this method is typically around 5 ppm, but can be lowered with specialized setups.[1][2]
Protocol 2: Monitoring Polymerization Kinetics via Dilatometry
Dilatometry is a classical method to measure the rate of polymerization by observing the volume contraction that occurs as the monomer is converted to the denser polymer.
-
Apparatus: A dilatometer (a glass vessel with a precision-bore capillary tube).
-
Procedure:
-
A known volume of purified, deoxygenated monomer (and solvent, if applicable) is placed in the dilatometer bulb.
-
The initiator is added, and the dilatometer is quickly sealed and placed in a constant temperature bath.
-
As polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus in the capillary to fall.
-
The height of the meniscus is recorded at regular time intervals.
-
-
Calculation: The percentage conversion at any given time can be calculated from the change in volume, assuming a linear relationship between volume contraction and conversion.
Visualizations
Caption: General mechanism of radical polymerization and inhibition.
Caption: Troubleshooting workflow for common polymerization problems.
References
- 1. EP1722222A1 - Method of determining impurity in this compound - Google Patents [patents.google.com]
- 2. JP4118241B2 - Determination of impurities in this compound - Google Patents [patents.google.com]
- 3. US3725208A - Process for purification of this compound from aldehydes by distillation with a reagent - Google Patents [patents.google.com]
- 4. WO2020223048A1 - Process for aldehyde byproduct reduction in this compound production using highly active and selective catalysts - Google Patents [patents.google.com]
- 5. EP1396484A1 - Method for preventing polymerization in an this compound manufacturing process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of this compound and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
Navigating the Scale-Up of Acrylic Acid Polymerization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of acrylic acid polymerization from the laboratory to a pilot plant. It addresses common challenges through detailed FAQs and troubleshooting guides, presents key quantitative data in comparative tables, and outlines essential experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization?
The scale-up of this compound polymerization presents several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process. The most significant hurdles include:
-
Heat Removal: The polymerization of this compound is a highly exothermic reaction, with a heat of polymerization around -77.4 kJ·mol⁻¹[1]. As the reactor volume increases, the surface area-to-volume ratio decreases, making efficient heat dissipation more difficult. Inadequate heat removal can lead to thermal runaways, where the reaction accelerates uncontrollably, posing a significant safety hazard and impacting polymer properties.
-
Viscosity Management: As the polymerization progresses, the viscosity of the reaction mixture increases substantially. This high viscosity can impede proper mixing, leading to localized "hot spots" and a broad molecular weight distribution in the final polymer[2][3]. It also presents challenges for pumping and handling the product.
-
Mixing Efficiency: Maintaining homogenous mixing at the molecular level (micromixing) is crucial for consistent polymer quality[2]. Inadequate mixing can result in non-uniform initiator distribution and temperature gradients, leading to variations in polymer properties.
-
Reactor Design and Fouling: The choice of reactor (e.g., batch, semi-batch, continuous tubular) significantly impacts the process. Fouling, or the deposition of polymer on reactor walls and internals, can become a major issue in continuous reactors, leading to blockages and reduced efficiency[4].
Q2: How does the choice of reactor type impact the scale-up process?
The selection of a reactor is a critical decision in the scale-up strategy. While batch reactors are common at the lab scale due to their simplicity, continuous or semi-batch processes often offer better control and safety at the pilot and industrial scales.
-
Batch Reactors: Simple to operate at a small scale, but heat and viscosity control become increasingly difficult with larger volumes.
-
Semi-Batch Reactors: Offer better control over the reaction rate and temperature by allowing for the gradual addition of monomer and/or initiator. This helps to manage the exothermic nature of the reaction.
-
Continuous Stirred-Tank Reactors (CSTRs): Can provide consistent product quality but may suffer from back-mixing, which can affect the molecular weight distribution. A 15-L CSTR has been used for the synthesis of acrylic polymers at the pilot scale[5].
-
Continuous Tubular Reactors: Offer excellent heat transfer due to their high surface area-to-volume ratio and can minimize back-mixing[4]. However, they are more susceptible to fouling.
Q3: What are the key process parameters to monitor and control during scale-up?
To ensure a successful and reproducible scale-up, the following parameters must be carefully monitored and controlled:
-
Temperature: Precise temperature control is paramount to prevent thermal runaways and to achieve the desired molecular weight. The reaction is typically carried out between 60°C and 102°C[6].
-
Monomer and Initiator Concentrations: The ratio of monomer to initiator affects the polymerization rate and the final molecular weight of the polymer. Typical this compound monomer concentrations can range from 20% to 30% by weight[3].
-
Agitation Rate: The stirring speed must be sufficient to ensure good mixing and heat transfer without causing excessive shear, which could degrade the polymer.
-
Reaction Time: The duration of the polymerization needs to be optimized to achieve high monomer conversion while avoiding unwanted side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of this compound polymerization.
| Problem | Potential Causes | Troubleshooting Steps |
| Thermal Runaway / Loss of Temperature Control | Inadequate heat removal capacity of the pilot plant reactor. Poor mixing leading to localized hot spots. Incorrect initiator concentration or addition rate. | - Improve heat transfer by increasing the coolant flow rate or using a more efficient cooling system. - Optimize the agitator design and speed to enhance mixing. - Re-evaluate the initiator concentration and consider a semi-batch process for controlled addition. |
| High and Uncontrollable Viscosity | High monomer concentration. Incorrect reaction temperature. Inappropriate solvent choice. | - Reduce the initial monomer concentration. A monomer percentage of 25% has been found to be a convenient concentration[3]. - Adjust the reaction temperature; higher temperatures can sometimes lead to lower molecular weight and viscosity. - Ensure the chosen solvent is appropriate for the desired polymer properties and process conditions. |
| Inconsistent Polymer Properties (e.g., Molecular Weight, PDI) | Poor mixing and temperature gradients. Inconsistent raw material quality. Fluctuations in initiator feed rate. | - Verify the efficiency of the mixing system in the pilot reactor. - Implement rigorous quality control for all incoming raw materials. - Calibrate and maintain the initiator dosing pumps for accurate and consistent delivery. |
| Reactor Fouling and Polymer Deposition | High polymer concentration leading to precipitation. "Hot spots" on the reactor walls causing localized polymerization. Inadequate agitation. | - Consider transitioning from a batch to a continuous flow process, which can sometimes mitigate fouling[4]. - Improve reactor temperature control to eliminate hot spots. - Increase agitation to keep the polymer suspended. |
| Low Monomer Conversion | Insufficient initiator concentration or decomposition. Low reaction temperature. Short reaction time. | - Increase the initiator concentration or use an initiator that is more active at the reaction temperature. - Increase the reaction temperature within the safe operating window. - Extend the reaction time to allow for complete conversion. |
| Gel Formation | Uncontrolled polymerization due to high temperatures or high initiator concentration. Presence of cross-linking impurities. | - Improve temperature control and initiator dosing. - Analyze raw materials for impurities that could act as cross-linkers. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for lab-scale and pilot-plant scale this compound polymerization.
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Lab Scale | Pilot Plant Scale |
| Reactor Volume | 500 mL - 4 L[3][7] | 15 L and above[5] |
| Monomer Concentration (this compound) | 20% - 30% by weight[3] | Typically optimized based on heat removal capacity |
| Initiator Concentration (e.g., Sodium Persulfate) | ~0.01 M[3] | Adjusted based on desired reaction rate and scale |
| Reaction Temperature | 60°C - 98°C[3][6] | Often maintained in a similar range, with more robust cooling |
| Agitation Speed | 300 rpm (for a 500mL reactor)[7] | Dependent on reactor geometry and scale |
Table 2: Example Lab-Scale Experimental Conditions for Suspension Polymerization
| Component | Amount |
| This compound | 17.9 mL[7] |
| Sodium Hydroxide | As needed for neutralization[7] |
| Water | 15 mL[7] |
| Poly(Ethylene Glycol) Diacrylate (PEGDA) | Measured amount[7] |
| Cyclohexane (Oil Phase) | 150 mL[7] |
| Sorbitan Monooleate (Span 80) | Measured amount[7] |
| Sodium Persulfate (SPS) | Measured amount[7] |
| Reaction Temperature | 60°C[7] |
| Agitation Speed | 300 rpm[7] |
| Reaction Time | 3 hours[7] |
Experimental Protocols
1. Lab-Scale Suspension Polymerization of this compound
This protocol is based on a standard operating procedure for suspension polymerization[7].
-
Materials: this compound, Sodium Hydroxide, Deionized water, Poly(Ethylene Glycol) Diacrylate (PEGDA), Cyclohexane, Sorbitan Monooleate (Span 80), Sodium Persulfate (SPS), Methanol.
-
Procedure:
-
Slowly dissolve a measured amount of NaOH in 15 mL of water.
-
In an ice bath, add 17.9 mL of this compound dropwise to the NaOH solution for neutralization.
-
Add the desired amount of PEGDA to the neutralized solution.
-
Purge the aqueous phase with nitrogen gas for 30 minutes.
-
In a 500 mL round-bottom reactor, dissolve a measured amount of Span 80 in 150 mL of cyclohexane.
-
Set up the reactor with an overhead stirrer (300 rpm) and immerse it in a water bath preheated to 60°C.
-
After purging the aqueous phase with nitrogen, add the measured amount of SPS and dissolve.
-
Add the aqueous phase dropwise into the reactor containing the oil phase to initiate polymerization.
-
Continue the reaction for 3 hours.
-
Stop the reaction by turning off the heat and stirring.
-
Precipitate the polymer by pouring the reaction mixture into excess methanol with agitation in an ice bath.
-
Filter and dry the polymer product.
-
2. Pilot Plant Scale-Up Considerations
Scaling up to a pilot plant requires careful consideration of the principles of chemical and thermal similarity[8].
-
Reactor Selection: Choose a reactor (e.g., jacketed CSTR, tubular reactor) with adequate heat transfer capabilities for the intended batch size.
-
Heat Transfer: The pilot plant reactor must have a sufficiently large heat transfer area and an efficient cooling system to maintain the desired reaction temperature. The use of a molten salt loop is one method for heat removal in larger reactors[9].
-
Mixing: The agitation system must be designed to provide uniform mixing throughout the larger reactor volume to avoid temperature and concentration gradients.
-
Instrumentation and Control: The pilot plant should be equipped with reliable sensors for temperature, pressure, and viscosity, along with an automated control system to manage the process parameters.
-
Safety: A thorough safety review (e.g., HAZOP analysis) is essential to identify and mitigate potential hazards associated with the larger scale of operation.
Visualizations
Caption: Workflow for scaling up this compound polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Free Radical Polymerization of this compound at High Monomer Concentration in a Continuous Flow Reactor - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. US2789099A - Polymerization of this compound in aqueous solution - Google Patents [patents.google.com]
- 7. user.eng.umd.edu [user.eng.umd.edu]
- 8. mdpi.com [mdpi.com]
- 9. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
Technical Support Center: Preventing Premature Polymerization of Acrylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylic acid. It focuses on the crucial role of inhibitors in preventing premature polymerization and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding an inhibitor to this compound?
This compound is a highly reactive monomer that can readily self-polymerize, especially when exposed to heat, light, or certain metals.[1][2] This uncontrolled, exothermic polymerization can be hazardous, leading to a rapid increase in temperature and pressure, potentially causing vessel rupture.[3] Inhibitors are added to scavenge free radicals that initiate polymerization, ensuring the safe storage, transport, and handling of the monomer.[3][4]
Q2: What are the most common inhibitors used for this compound?
The most common inhibitors for this compound are hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[1][3] MEHQ is typically used for storage and transport at concentrations around 200 ± 20 ppm.[1][5] PTZ is often used during manufacturing and distillation processes.[6]
Q3: How do MEHQ and PTZ work to prevent polymerization?
-
MEHQ (Hydroquinone Monomethyl Ether): MEHQ's inhibitory action is dependent on the presence of oxygen.[2][5] It works synergistically with dissolved oxygen to scavenge peroxy radicals that are formed, thus preventing the propagation of polymerization chains.[4]
-
Phenothiazine (PTZ): PTZ can inhibit polymerization through a catalytic cycle that does not depend on the presence of oxygen.[7] It can reduce carbon-centered radicals, effectively terminating the polymerization chain.[7]
Q4: Is it necessary to remove the inhibitor before polymerization?
For many applications, especially those requiring precise control over the polymerization kinetics and final polymer properties (e.g., high molecular weight polymers), it is essential to remove the inhibitor.[8][9] The inhibitor can react with the initiator, reducing its efficiency and leading to unpredictable polymerization outcomes.[9] However, for some industrial-grade polymerizations, the inhibitor may not be removed; instead, a higher concentration of the initiator is used to overcome the inhibitory effect.[9]
Q5: What is the shelf life of inhibited this compound?
When stored under recommended conditions (15-25°C, in the presence of oxygen), this compound inhibited with MEHQ is generally stable for up to one year from the date of manufacture.[2][5] However, this compound can slowly dimerize over time, a process that is not prevented by polymerization inhibitors.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Premature polymerization of this compound in storage. | 1. Elevated temperature: Storage temperature is above the recommended 15-25°C.[1][10] 2. Absence of oxygen: The storage container is under an inert atmosphere (e.g., nitrogen). MEHQ requires oxygen to be an effective inhibitor.[2][5] 3. Depletion of inhibitor: The inhibitor has been consumed over time due to exposure to heat or contaminants. 4. Contamination: Presence of impurities such as metals (copper, iron), peroxides, or other radical initiators.[1][11] 5. Exposure to light: UV light can initiate polymerization.[10] | 1. Store this compound in a cool, well-ventilated area within the 15-25°C temperature range.[1] 2. Ensure the storage container has a headspace of air (at least 5% by volume) and is not blanketed with an inert gas.[5] Periodically aerate the this compound if stored for extended periods. 3. Monitor the inhibitor concentration regularly. If low, consult safety protocols for adding more inhibitor or using the batch promptly. 4. Use storage containers made of appropriate materials like stainless steel, glass, or high-density polyethylene (HDPE).[2][10] Ensure containers are clean and free of contaminants. 5. Store in opaque containers or protect from direct sunlight and other UV light sources.[10] |
| This compound solidified in the storage container. | Low temperature: this compound freezes at 13°C (55°F).[5] Improper thawing can be hazardous. | Do not use direct, localized heat (e.g., steam) to thaw frozen this compound. [2] This can lead to localized depletion of the inhibitor and oxygen, causing violent polymerization.[2] Thaw slowly at a controlled temperature (e.g., in a water bath with a temperature not exceeding 35-40°C) and ensure good mixing to redistribute the inhibitor and dissolved oxygen.[5] |
| Inconsistent or failed polymerization reaction. | 1. Inhibitor not removed: The presence of MEHQ or another inhibitor is interfering with the initiator.[9] 2. Incorrect initiator concentration: Insufficient initiator to overcome the residual inhibitor. 3. Oxygen in the reaction mixture: Dissolved oxygen can inhibit free-radical polymerization. | 1. Remove the inhibitor from the this compound before use, especially for controlled polymerizations.[8] 2. If not removing the inhibitor, a higher concentration of the initiator may be required. This should be determined experimentally.[9] 3. For reactions sensitive to oxygen, sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to adding the initiator.[8] |
| Formation of gel or solid particles during inhibitor removal by distillation. | Localized overheating: Can lead to rapid, uncontrolled polymerization in the distillation flask. | Use a reduced pressure (vacuum) distillation to lower the boiling point of this compound.[12][13] It is also recommended to use copper shavings or wire in the distillation flask to help quench any radicals that may form.[13] |
Quantitative Data on Inhibitors
Table 1: Common Inhibitors and Their Typical Concentrations
| Inhibitor | Chemical Name | Typical Concentration | Key Features |
| MEHQ | Hydroquinone monomethyl ether | 180 - 220 ppm | Requires oxygen for activity; commonly used for storage and transport.[1][5] |
| PTZ | Phenothiazine | ~0.1% (1000 ppm) | Does not require oxygen; often used during manufacturing.[1][7] |
| HQ | Hydroquinone | ~0.1% (1000 ppm) | Another phenolic inhibitor.[1] |
Table 2: Effect of Temperature on PTZ Decomposition in this compound
| Temperature | PTZ Consumption by Radical Reactions | PTZ Consumption by Oxidation |
| 60°C | 68% | 27% |
| 90°C | 38% | 54% |
| Data adapted from a study on PTZ decomposition kinetics, highlighting the increased role of oxidation at higher temperatures.[7][14] |
Experimental Protocols
Protocol 1: Determination of MEHQ Concentration by UV-Vis Spectrophotometry
This method is based on the reaction of MEHQ with nitrous acid to form a colored nitroso derivative, which can be quantified.[15]
Materials:
-
This compound sample containing MEHQ
-
Glacial acetic acid
-
2% (w/v) Sodium Nitrite (NaNO₂) solution
-
MEHQ standard
-
UV-Vis Spectrophotometer
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
Procedure:
-
Standard Curve Preparation: a. Prepare a stock solution of MEHQ (e.g., 0.1 g in 100 mL of glacial acetic acid).[15] b. Create a series of standards by diluting the stock solution with glacial acetic acid in 50 mL volumetric flasks to cover the expected sample concentration range (e.g., 0-1200 ppm).[15] c. To each standard, add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.[15] d. Measure the absorbance of each standard at 420 nm using glacial acetic acid as a blank. e. Plot absorbance vs. concentration to create a standard curve.
-
Sample Analysis: a. Weigh an appropriate amount of the this compound sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.[15] b. Add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.[15] c. Measure the absorbance of the sample at 420 nm. d. Determine the concentration of MEHQ in the sample using the standard curve.
Protocol 2: Removal of MEHQ using Activated Carbon
This protocol describes a method for removing MEHQ from this compound by adsorption onto activated carbon.[16]
Materials:
-
This compound containing MEHQ
-
Granular activated carbon (e.g., 4-8 mesh)
-
Beaker or flask
-
Mechanical agitator (do not use a magnetic stir bar as it can grind the carbon)[16]
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Vacuum drying oven
Procedure:
-
Activate the Carbon: a. Place the granular activated carbon in a vacuum drying oven at 120°C for 24 hours to remove any adsorbed moisture or volatile impurities.[16]
-
Adsorption of MEHQ: a. Add the dried, activated carbon to the this compound in a beaker or flask. The amount of carbon will depend on the initial MEHQ concentration and the desired final concentration (start with a ratio of e.g., 5-10% w/w carbon to this compound and optimize). b. Gently agitate the slurry using a mechanical agitator for a set period (e.g., 1-2 hours).[16]
-
Monitor MEHQ Concentration (Optional but Recommended): a. Periodically take a small, filtered sample of the this compound and measure the MEHQ concentration using the UV-Vis method described in Protocol 1. b. Continue agitation and/or add more activated carbon until the desired MEHQ concentration is reached.[16]
-
Filtration: a. Separate the activated carbon from the purified this compound by filtration.
Note: The purified this compound will have a reduced shelf life and should be used promptly or stored at low temperatures for a short period.
Visualizations
Caption: Mechanisms of this compound polymerization inhibition by MEHQ and PTZ.
Caption: Workflow for removing MEHQ from this compound using activated carbon.
References
- 1. This compound (HSG 104, 1997) [inchem.org]
- 2. synthomer.com [synthomer.com]
- 3. Inhibition of this compound and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arkema.com [arkema.com]
- 6. US5763658A - Method for removal of phenothiazine inhibitor from this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. ruishuangchemical.com [ruishuangchemical.com]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Phenothiazine as stabilizer for this compound | Semantic Scholar [semanticscholar.org]
- 15. kelid1.ir [kelid1.ir]
- 16. researchgate.net [researchgate.net]
optimizing reaction temperature for controlled acrylic acid polymerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the controlled polymerization of acrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the controlled polymerization of this compound?
The optimal temperature for this compound polymerization depends on the chosen method. For conventional free-radical polymerization, temperatures can range from 40–90°C, and sometimes up to 102°C.[1][2] Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) have been successfully performed at temperatures ranging from ambient temperature (around 30°C) up to 80°C.[3][4] For ATRP (Atom Transfer Radical Polymerization), reactions can be conducted at room temperature or elevated temperatures, such as 60°C, to achieve faster polymerization rates.[5]
Q2: How does reaction temperature affect the polymerization of this compound?
Reaction temperature is a critical parameter that influences several aspects of the polymerization process:
-
Reaction Rate: Higher temperatures generally lead to a faster rate of polymerization due to the increased decomposition rate of the initiator, which generates a higher concentration of radicals.[6] However, excessively high temperatures can lead to a loss of control and potential runaway reactions.[7][8]
-
Molecular Weight and Polydispersity: In controlled polymerizations, temperature can affect the equilibrium of the dormant and active species. For instance, in RAFT polymerization, temperature changes can influence the RAFT equilibrium, which in turn affects the molecular weight and polydispersity (Đ).[9] In some cases, higher temperatures (e.g., above 200°C in specific high-pressure systems) have been shown to produce polymers with lower molecular weight and narrower polydispersity.[10]
-
Side Reactions: Elevated temperatures can increase the likelihood of side reactions, such as chain-end lactonization in ATRP of this compound, which can lead to a loss of chain-end functionality.[11][12][13]
-
Viscosity: As the polymerization proceeds, the viscosity of the reaction mixture increases. Higher initial temperatures can lead to a more rapid increase in viscosity, which can hinder the diffusion of monomer and initiator, potentially leading to autoacceleration and termination reactions.[6]
Q3: What are the safety concerns associated with the temperature control of this compound polymerization?
The polymerization of this compound is highly exothermic, with a reaction heat of approximately 77.4 kJ·mol⁻¹.[14] Poor temperature control can lead to a rapid, uncontrolled reaction known as a runaway polymerization, which can cause a dangerous increase in temperature and pressure, potentially leading to reactor failure or an explosion.[8][15] It is crucial to have an efficient heat removal system and to carefully monitor the reaction temperature.[14] Additionally, this compound itself can spontaneously polymerize if stored improperly, especially at elevated temperatures.[16][17]
Q4: Can UV initiation be used to control the polymerization temperature?
Yes, UV-initiated RAFT polymerization of this compound can be performed at ambient temperatures, offering a milder alternative to thermally initiated systems.[3] This method can provide well-defined polymers without the need for high temperatures.[3]
Troubleshooting Guide
Q1: My polymerization is proceeding too quickly, and I'm losing control over the reaction. What should I do?
An excessively fast reaction is often due to a temperature that is too high for the chosen initiator and monomer concentration.
-
Immediate Action: If possible and safe, lower the temperature of the reaction vessel by adjusting the heating mantle or bath.
-
For Future Experiments:
Q2: The polymerization is not initiating or is proceeding very slowly. What could be the cause?
A lack of initiation or a slow reaction rate can be attributed to several factors, including temperature.
-
Check Temperature: Ensure the reaction temperature is high enough for the thermal initiator to decompose at an appropriate rate. Some initiators have a specific activation temperature range.
-
Initiator Concentration: The initiator concentration may be too low.
-
Inhibitor Presence: Ensure that the monomer was properly purified to remove any inhibitors, which are often added for storage stability.[15]
-
Oxygen: For some polymerization methods, the presence of oxygen can inhibit the reaction. Ensure the reaction mixture is properly deoxygenated.[17]
Q3: I'm observing a broad molecular weight distribution (high polydispersity, Đ). How can I narrow it by adjusting the temperature?
A high polydispersity index (Đ) indicates a loss of control over the polymerization.
-
Optimize Temperature: The optimal temperature for controlled polymerization is often a balance. A temperature that is too high can lead to an increased rate of termination reactions, broadening the molecular weight distribution.[6] Conversely, a temperature that is too low may result in slow deactivation, also leading to a loss of control.
-
RAFT Polymerization: In RAFT, temperature influences the equilibrium between active and dormant chains. Fine-tuning the temperature can improve control.[9]
-
ATRP: In ATRP, side reactions at higher temperatures can lead to a loss of chain-end functionality and broader distributions.[11][12][13] Consider running the reaction at a lower temperature, even if it proceeds more slowly.
Q4: My polymer is precipitating during the reaction. What is happening?
Polymer precipitation can occur if the growing polymer chains become insoluble in the reaction solvent at the reaction temperature.
-
Solvent Choice: The solvent may not be appropriate for the polymer at the chosen reaction temperature.
-
Temperature Effect on Solubility: Some polymers exhibit temperature-dependent solubility. For instance, copolymers of acrylamide and this compound can exhibit an upper critical solution temperature (UCST) behavior, becoming insoluble at temperatures below their cloud point.[18]
-
Molecular Weight: As the polymer chains grow, their solubility may decrease. A faster polymerization at a higher temperature might lead to high molecular weight polymers that precipitate more readily.
Data on Temperature Effects
Table 1: Effect of Temperature on Free-Radical Polymerization of this compound
| Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn) | Polydispersity (Đ) | Reference |
| 100 | 8.0 | 1.2 x 105 | 7.10 | [10] |
| 200 | 60.3 | 2.1 x 104 | 2.73 | [10] |
Data from a specific study on heat-shock-induced polymerization under high pressure.[10]
Table 2: Temperature Ranges for Controlled Polymerization of this compound
| Polymerization Method | Typical Temperature Range (°C) | Notes |
| Free-Radical Polymerization | 40 - 102 | Can be highly exothermic and difficult to control.[1][2] |
| RAFT Polymerization | Ambient (~30) - 80 | Allows for good control over molecular weight and architecture.[3][4] |
| ATRP | Room Temperature - 60 | Prone to side reactions at higher temperatures.[5][11] |
Experimental Protocols
General Protocol for Temperature Optimization in RAFT Polymerization of this compound
This protocol provides a general framework. Specific concentrations and reagents should be optimized based on the target molecular weight and desired reaction kinetics.
1. Materials:
-
This compound (AA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CTPPA)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Solvent (e.g., deionized water, 1,4-dioxane)
-
Nitrogen or Argon gas for deoxygenation
2. Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent and initiator in the chosen solvent.
-
Monomer Addition: Add the purified this compound to the flask.
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles or purge with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Initiation of Polymerization: Place the sealed flask in a preheated oil bath or reaction block set to the desired starting temperature (e.g., 70°C).[4]
-
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature of the reaction mixture using a calibrated thermocouple.
-
Ensure the external heating source is precisely controlled to maintain a stable reaction temperature.
-
For highly exothermic reactions, consider using a cooling bath to dissipate excess heat.
-
-
Sampling: Periodically and carefully withdraw small aliquots from the reaction mixture using a deoxygenated syringe to monitor monomer conversion and polymer properties over time. Quench the polymerization in the samples immediately (e.g., by cooling and exposure to air).
-
Analysis:
-
Optimization: Repeat the experiment at different temperatures (e.g., in 5-10°C increments or decrements) to determine the optimal conditions for achieving the desired balance of reaction rate, molecular weight control, and low polydispersity.
Visualizations
Caption: Workflow for optimizing reaction temperature in controlled polymerization.
Caption: Relationship between increasing temperature and key polymerization parameters.
Caption: Troubleshooting decision tree for temperature-related polymerization issues.
References
- 1. US2789099A - Polymerization of this compound in aqueous solution - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. concentration - Effect of temperature in the free radical polymerization of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Free-Radical Polymerization of this compound under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atom Transfer Radical Polymerization of Acrylic and Methacrylic Acids: Preparation of Acidic Polymers with Various Architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aidic.it [aidic.it]
- 16. ruishuangchemical.com [ruishuangchemical.com]
- 17. synthomer.com [synthomer.com]
- 18. eng.uc.edu [eng.uc.edu]
Technical Support Center: Purification of Unreacted Acrylic Acid Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted acrylic acid monomer from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound monomer?
A1: Unreacted this compound can be cytotoxic and may interfere with downstream applications and biological assays. For drug delivery systems and biomaterials, residual monomer levels must be minimized to ensure biocompatibility and prevent adverse tissue reactions.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most widely used techniques include dialysis, precipitation, solvent extraction, and distillation under reduced pressure. The choice of method depends on the polymer's properties (e.g., solubility, molecular weight) and the desired level of purity.
Q3: How can I determine the concentration of residual this compound monomer after purification?
Q4: Is it necessary to remove the inhibitor from this compound before polymerization to reduce the final unreacted monomer concentration?
A4: While not always necessary, removing the inhibitor can lead to a more controlled polymerization and potentially higher conversion rates, which in turn reduces the amount of unreacted monomer that needs to be removed.[10][11] However, this must be done carefully to prevent premature polymerization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Problem 1: My polymer precipitates out of solution during dialysis.
-
Question: I am trying to purify my water-soluble poly(this compound) using dialysis, but the polymer is crashing out inside the dialysis bag. What could be the cause and how can I fix it?
-
Answer: This issue is often due to a significant change in pH or ionic strength of the dialysis buffer compared to the polymer solution. Poly(this compound) solubility is pH-dependent; it is more soluble at neutral to basic pH.
-
Solution:
-
Ensure the pH of your dialysis buffer is appropriate to maintain the solubility of your polymer (typically pH 7-8).
-
Start with a stepwise dialysis, gradually changing the buffer concentration to avoid osmotic shock.
-
Ensure the chosen dialysis membrane has the correct molecular weight cut-off (MWCO) to retain your polymer while allowing the monomer to diffuse out.
-
-
Problem 2: After precipitation and washing, I still detect a significant amount of residual this compound.
-
Question: I have precipitated my polymer multiple times, but HPLC analysis still shows a high concentration of unreacted this compound. How can I improve the purification efficiency?
-
Answer: This indicates that the monomer is trapped within the polymer matrix or that the washing steps are insufficient.
-
Solution:
-
Optimize the precipitation process: Ensure the polymer solution is added dropwise to a large excess of a well-agitated non-solvent to promote the formation of fine particles, which are easier to wash.
-
Choose the right washing solvent: The washing solvent should be a good solvent for this compound but a non-solvent for the polymer.
-
Increase the number of washing cycles: Perform at least 3-4 washing cycles, ensuring the polymer is well-dispersed in the fresh solvent during each wash.
-
Consider a combination of methods: Follow up the precipitation with a different technique, such as dialysis or solvent extraction, to remove the remaining trapped monomer.
-
-
Problem 3: The polymer degrades during purification by distillation.
-
Question: I am attempting to remove this compound via vacuum distillation, but I am observing a decrease in the molecular weight of my polymer. What is causing this degradation?
-
Answer: High temperatures, even under reduced pressure, can lead to thermal degradation of some polymers.[10]
-
Solution:
-
Lower the distillation temperature: Use a higher vacuum to lower the boiling point of the this compound and, consequently, the required distillation temperature.
-
Minimize heating time: Do not heat the polymer solution for an extended period.
-
Add a polymerization inhibitor: If not already present, a small amount of an appropriate inhibitor can prevent further polymerization or side reactions at elevated temperatures.
-
Consider alternative methods: If your polymer is thermally sensitive, consider non-thermal purification methods like dialysis or membrane filtration.
-
-
Data Presentation
The following tables summarize quantitative data for various purification and analytical techniques.
Table 1: Comparison of Purification Technique Efficiency
| Purification Technique | Typical Monomer Removal Efficiency | Advantages | Disadvantages |
| Dialysis | >99%[12][13] | Gentle, effective for water-soluble polymers. | Time-consuming. |
| Precipitation | 95-99% | Fast, scalable. | Can trap monomer, may require multiple cycles. |
| Solvent Extraction | 90-98%[14][15][16][17] | Effective for a wide range of polymers. | Requires large volumes of solvents, potential for residual solvent. |
| Vacuum Distillation | >97%[18] | Fast, effective for thermally stable polymers. | Can cause thermal degradation of sensitive polymers.[10] |
| Supercritical Fluid Extraction (CO2) | >99%[19][20][21] | Environmentally friendly, effective for a range of polymers. | Requires specialized equipment. |
| Membrane Ultrafiltration | >99%[22][23][24][25] | Fast, can be coupled with in-flow synthesis.[23][24] | Membrane fouling can be an issue. |
Table 2: Analytical Methods for Residual this compound Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Features |
| HPLC-UV | ~0.06 - 1.7 µg/mL[2][26] | ~0.18 - 2.8 µg/mL[2][26] | Robust, widely available, good for routine analysis.[2][4][9][27] |
| GC-MS | ~0.009 mg/L[8] | ~1-10 mg/kg[1][7] | High sensitivity and specificity, can identify other volatile impurities.[1][5][6][7][8] |
Experimental Protocols
Protocol 1: Purification of Water-Soluble Poly(this compound) by Dialysis
-
Preparation of Polymer Solution: Dissolve the crude polymer in deionized water (or a suitable buffer, pH 7-8) to a concentration of 1-5% (w/v).
-
Dialysis Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your polymer (e.g., if your polymer is 50 kDa, use a 10-12 kDa MWCO membrane).
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading the Sample: Securely clip one end of the dialysis tubing. Pipette the polymer solution into the tubing, leaving some space at the top. Remove excess air and securely clip the other end.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing at least 100 times the volume of the polymer solution of deionized water or buffer. Stir the dialysis medium gently with a magnetic stir bar.
-
Buffer Changes: Change the dialysis buffer every 4-6 hours for the first 24 hours, and then every 12 hours for the next 48 hours.
-
Sample Recovery: After 72 hours, remove the dialysis bag from the buffer, gently blot the exterior to dry, and carefully open one end to recover the purified polymer solution.
-
Analysis: Quantify the residual this compound monomer in the purified sample using HPLC or GC-MS.
Protocol 2: Quantification of Residual this compound by HPLC-UV
-
Sample Preparation:
-
Accurately weigh a small amount of the purified and dried polymer.
-
Dissolve the polymer in a known volume of the mobile phase to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% phosphoric acid to suppress ionization) and acetonitrile (e.g., 95:5 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 210 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the purification and analysis of unreacted this compound.
Caption: Experimental workflow from synthesis to purified product.
Caption: Troubleshooting logic for high residual monomer levels.
References
- 1. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. osha.gov [osha.gov]
- 5. Validation of analytical methods for this compound from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scitepress.org [scitepress.org]
- 9. Level of residual monomer released from orthodontic acrylic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of liquid-liquid extraction process for separating this compound produced from renewable sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US6737546B2 - Extraction process for recovery of this compound - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. phasex4scf.com [phasex4scf.com]
- 20. research.rug.nl [research.rug.nl]
- 21. phasex4scf.com [phasex4scf.com]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Purification of poly(this compound) using a membrane ultra-filtration unit in flow | Semantic Scholar [semanticscholar.org]
- 24. Purification of poly(this compound) using a membrane ultra-filtration unit in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. lcms.cz [lcms.cz]
- 27. thejcdp.com [thejcdp.com]
Technical Support Center: Characterization of High Molecular weight Poly(acrylic acid)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of high molecular weight poly(acrylic acid) (PAA).
Troubleshooting Guides
This section addresses common issues encountered during the characterization of high molecular weight PAA, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| MW-001 | Why am I seeing inconsistent or non-reproducible molecular weight results from Size-Exclusion Chromatography (SEC)? | 1. Polyelectrolyte Effects: Charge repulsion between the ionized carboxylic acid groups on the PAA backbone can lead to chain expansion, causing artificially early elution and inaccurate molecular weight determination. 2. Column Interactions: The anionic PAA may interact with the stationary phase of the SEC column. 3. Aggregation: High molecular weight PAA has a tendency to aggregate, leading to the appearance of very high molecular weight species or multimodal peaks. 4. Incomplete Dissolution: The polymer may not be fully dissolved, leading to filtration issues and inaccurate sample concentration. | 1. Use a Buffered Mobile Phase: Employ a mobile phase containing a salt (e.g., 0.25 M NaNO₃) and a buffer (e.g., 0.01 M NaH₂PO₄ at pH 7) to screen the charges on the polymer backbone and promote a more consistent hydrodynamic volume.[1] 2. Select Appropriate Columns: Use columns specifically designed for aqueous SEC of polyelectrolytes, such as those with a hydrophilic stationary phase (e.g., PL aquagel-OH).[1] 3. Optimize Sample Preparation: Ensure complete dissolution by gentle agitation over an extended period. Consider filtration through a low-binding membrane (e.g., 0.45 µm) to remove aggregates before injection. For highly aggregated samples, consider adjusting the pH or ionic strength of the solvent. 4. Control Concentration: For PAA with a molecular weight greater than 1,000,000 Da, it is recommended to use a sample concentration of 0.5 g/L or less to minimize aggregation.[2] |
| LS-002 | My light scattering data shows high polydispersity and a large radius of gyration, even for seemingly monodisperse samples. What could be the cause? | 1. Presence of Dust or Aggregates: Large particles, such as dust or polymer aggregates, can disproportionately scatter light, leading to an overestimation of the average molecular weight and size. 2. Inappropriate Solvent: A solvent that does not fully solvate the polymer can promote aggregation. 3. Polyelectrolyte Effects: Similar to SEC, charge repulsion can lead to an expanded polymer coil, resulting in a larger measured radius of gyration. | 1. Thorough Sample Filtration: Filter all solutions (solvent and sample) through a small pore size filter (e.g., 0.2 µm or smaller) directly into a clean scattering cell. 2. Optimize Solvent Conditions: Ensure the solvent is a good solvent for PAA. The addition of salt to the aqueous solution can help to suppress polyelectrolyte effects and reduce chain expansion.[3] 3. Perform a Zimm Plot Analysis: This will help to extrapolate the data to zero concentration and zero angle, minimizing the effects of intermolecular interactions and providing more accurate molecular weight and radius of gyration values. |
| RH-003 | The viscosity measurements of my high molecular weight PAA solutions are highly variable and shear-rate dependent. How can I obtain consistent rheological data? | 1. Shear Thinning Behavior: Concentrated solutions of high molecular weight PAA are typically non-Newtonian and exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[4][5] 2. Incomplete Dissolution or Presence of Gels: Undissolved polymer or the presence of microgels can lead to erratic viscosity readings. 3. Dependence on Molecular Weight: The viscosity of PAA solutions is highly sensitive to the average molar mass of the polymer.[4][5] | 1. Report Viscosity at a Defined Shear Rate: Since viscosity is shear-rate dependent, always report the viscosity at a specified shear rate or perform a shear rate sweep to characterize the non-Newtonian behavior. 2. Ensure Complete Dissolution: Allow sufficient time for the polymer to fully dissolve. Visual inspection for clarity and the absence of gels is crucial. It may take two or more hours for high molecular weight PAA to fully dissolve. 3. Characterize Molecular Weight: Accurately determine the molecular weight of your PAA sample, as this will be a key parameter influencing the rheological properties.[4][5] |
| NMR-004 | I am having trouble obtaining a well-resolved ¹H NMR spectrum of my high molecular weight PAA in D₂O. | 1. Broad Peaks: The slow tumbling of large polymer chains in solution leads to broad NMR signals and loss of resolution. 2. Viscous Solutions: High concentrations of high molecular weight PAA can lead to very viscous solutions, which further contributes to peak broadening. 3. Overlapping Signals: The signals from the polymer backbone protons (-CH₂- and -CH-) can be broad and overlap, making integration and interpretation difficult.[6] | 1. Use a Lower Concentration: Prepare a more dilute sample to reduce the viscosity of the solution. 2. Increase the Temperature: Acquiring the spectrum at a higher temperature can decrease the viscosity and increase the rate of polymer chain motion, leading to sharper signals. 3. Use a High-Field Spectrometer: A higher field strength will provide better signal dispersion. 4. Consider Solid-State NMR: For insoluble or highly aggregated PAA, solid-state NMR can provide structural information.[7][8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the characterization of high molecular weight PAA.
1. What is the typical molecular weight and polydispersity of commercially available high molecular weight PAA?
High molecular weight PAA can have a weight average molecular weight (Mw) ranging from the hundreds of thousands to several million g/mol . For example, some commercially available PAA has an average molecular weight of approximately 450,000 g/mol .[9] In research applications, high molecular weight linear polyacrylates with an average molecular weight in the range of 350-650 kDa have been used.[10] The polydispersity index (PDI), which is the ratio of the weight average molecular weight to the number average molecular weight (Mw/Mn), for commercially available PAA is typically between 1.3 and 1.7.[1]
2. How can I accurately determine the molecular weight of my high molecular weight PAA?
High-performance size-exclusion chromatography (HPSEC) with a multi-detection system is a method of choice for determining the molecular weight parameters of PAA.[10][11] This technique can provide information on the weight-average and number-average molecular weight, as well as the polydispersity.[1][11] It is crucial to use an aqueous mobile phase with added salt and buffer to suppress the polyelectrolyte effect.[1] For an in-depth characterization, light scattering detection can be coupled with SEC to obtain absolute molecular weights without the need for column calibration with polymer standards.
3. What are the key considerations for preparing high molecular weight PAA solutions for analysis?
Due to its high molecular weight and hygroscopic nature, PAA can be challenging to dissolve. It is a water-soluble polymer, and for a 4% solution (40 mg/mL), it may take two or more hours to fully dissolve with gentle agitation. For SEC analysis of PAA with a molecular weight greater than 1,000,000 Da, a lower concentration of 0.5 g/L or less is recommended.[2] It is also important to note that the solubility of PAA can be influenced by its tacticity, with syndiotactic PAA being less soluble than atactic PAA at a given molecular weight.[12]
4. How does the molecular weight of PAA affect its rheological properties?
The rheological characteristics of PAA solutions are highly dependent on the molecular weight.[4][5] Higher molecular weight PAA solutions exhibit significantly higher viscosity and more pronounced shear-thinning behavior. The entanglement of long polymer chains at higher molecular weights contributes to the viscoelastic properties of the solutions.
5. Can I use NMR spectroscopy for the characterization of high molecular weight PAA?
Yes, NMR spectroscopy can be used to characterize the chemical structure of PAA.[13] ¹H NMR spectra of PAA typically show broad peaks corresponding to the methylene (-CH₂) protons in the range of 1.3-1.8 ppm and the methine (-CH) protons around 2.4 ppm.[6][14] Due to the high viscosity and slow chain dynamics of high molecular weight PAA in solution, obtaining high-resolution spectra can be challenging. Solid-state NMR can be a valuable alternative for structural analysis.[7][8]
Experimental Protocols
Protocol 1: Molecular Weight Determination by Aqueous Size-Exclusion Chromatography (SEC)
This protocol outlines the general steps for determining the molecular weight of high molecular weight PAA using aqueous SEC.
1. Materials and Equipment:
- High-performance liquid chromatography (HPLC) system with a refractive index (RI) detector.
- Aqueous SEC columns suitable for polyelectrolytes (e.g., Agilent PL aquagel-OH).[1]
- Mobile Phase: 0.25 M Sodium Nitrate (NaNO₃) + 0.01 M Sodium Dihydrogen Phosphate (NaH₂PO₄) in deionized water, adjusted to pH 7.
- High molecular weight PAA sample.
- Volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 µm, low protein binding).
2. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by dissolving the appropriate amounts of NaNO₃ and NaH₂PO₄ in deionized water. Adjust the pH to 7 and filter through a 0.22 µm filter. Degas the mobile phase before use.
- Sample Preparation:
- Accurately weigh the PAA sample.
- For PAA with M > 1,000,000 Da, prepare a solution with a concentration of 0.5 g/L or less in the mobile phase.[2] For lower molecular weights, a concentration of 1-2 g/L can be used.[2]
- Allow the sample to dissolve completely with gentle agitation. This may take several hours.
- Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
- SEC Analysis:
- Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[1]
- Inject the prepared sample onto the column.
- Record the chromatogram from the RI detector.
- Data Analysis:
- Calibrate the SEC system using narrow PDI PAA standards of known molecular weights.
- Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample.
Protocol 2: Rheological Characterization of High Molecular Weight PAA Solutions
This protocol provides a general method for measuring the viscosity of high molecular weight PAA solutions.
1. Materials and Equipment:
- Rheometer (cone-and-plate or concentric cylinder geometry).
- High molecular weight PAA sample.
- Deionized water or appropriate buffer.
- Beakers, magnetic stirrer, and stir bars.
2. Procedure:
- Solution Preparation:
- Prepare PAA solutions at the desired concentrations in deionized water or buffer.
- Allow the solutions to dissolve completely with gentle stirring to avoid chain scission. This may take several hours.
- Allow the solutions to rest to ensure thermal and structural equilibrium.
- Rheometer Setup:
- Set the temperature of the rheometer to the desired value (e.g., 20 °C).[4][5]
- Calibrate the rheometer according to the manufacturer's instructions.
- Viscosity Measurement:
- Load the PAA solution onto the rheometer, ensuring no air bubbles are trapped.
- Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to investigate the shear-thinning behavior of the solution.
- Record the viscosity as a function of the shear rate.
- Data Analysis:
- Plot the viscosity versus the shear rate on a log-log scale.
- Report the zero-shear viscosity if a Newtonian plateau is observed at low shear rates, or report the viscosity at a specific shear rate for comparison.
Visualizations
Caption: Experimental workflow for SEC analysis of high molecular weight PAA.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of molecular size parameters and quantification of polythis compound by high performance size-exclusion chromatography with triple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 13. polymersource.ca [polymersource.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of Poly(acrylic acid)-Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(acrylic acid) (PAA)-based materials. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of PAA.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
Issue 1: Premature or Unexpected Degradation of PAA during Thermal Analysis (TGA)
| Question | Possible Cause | Suggested Solution |
| Why is my PAA sample showing significant weight loss at temperatures below 200°C? | The initial weight loss in PAA is often due to the evaporation of physically absorbed water.[1][2] This is a normal occurrence and can account for a 4-5% weight loss.[1] | Ensure your sample is thoroughly dried before analysis. Consider holding the sample at a temperature just above 100°C for a period before starting the TGA ramp to eliminate residual water. |
| My TGA curve shows a multi-step degradation profile. What do these steps represent? | The thermal degradation of PAA typically occurs in three main stages: 1. Dehydration: Formation of anhydride groups (around 150-250°C). 2. Decarboxylation: Loss of carboxyl groups as CO2 (around 250-350°C). 3. Main chain scission: Breakdown of the polymer backbone at higher temperatures (>350°C).[1] | Analyze the temperature ranges of the degradation steps in your TGA data to identify the corresponding chemical processes. This can help in understanding the degradation mechanism of your specific PAA-based material. |
| The decomposition temperature of my PAA composite is lower than that of pure PAA. What could be the reason? | The addition of certain substances, such as some metal nitrates (e.g., copper nitrate), can catalyze the thermal degradation of PAA, leading to a decrease in its thermal stability.[3] | Review the composition of your composite. If it contains components known to catalyze PAA degradation, consider alternative additives or strategies to mitigate this effect. |
Issue 2: Difficulty in Achieving Improved Thermal Stability with Additives
| Question | Possible Cause | Suggested Solution |
| I've added nanoparticles to my PAA matrix, but the thermal stability has not significantly improved. Why? | - Poor dispersion: Agglomeration of nanoparticles can lead to a non-uniform material with limited improvement in thermal properties. - Weak interfacial interaction: A lack of strong interaction between the PAA matrix and the nanoparticles can hinder effective heat transfer and stabilization. | - Utilize ultrasonication or high-shear mixing to improve the dispersion of nanoparticles in the PAA solution before polymerization or processing. - Consider surface modification of the nanoparticles to enhance their compatibility and interaction with the PAA matrix. |
| My crosslinked PAA hydrogel shows poor thermal stability. What went wrong? | - Insufficient crosslinking: An inadequate amount of crosslinker or incomplete reaction can result in a loosely crosslinked network with limited thermal resistance. - Inappropriate crosslinker: The choice of crosslinker and the crosslinking method can significantly impact the thermal stability of the final hydrogel. | - Optimize the concentration of the crosslinking agent and the reaction conditions (e.g., temperature, time) to ensure efficient crosslinking.[4] - Experiment with different types of crosslinkers (e.g., glutaraldehyde, polyethylene glycol diacrylate) to find one that imparts the desired thermal stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation in poly(this compound)?
A1: The thermal degradation of PAA is a complex process that generally proceeds through three main stages:
-
Dehydration: At lower temperatures (approximately 150-250°C), intramolecular and intermolecular dehydration of the carboxylic acid groups occurs, leading to the formation of cyclic anhydride structures.
-
Decarboxylation: As the temperature increases (around 250-350°C), the anhydride rings and remaining carboxylic acid groups undergo decarboxylation, releasing carbon dioxide.
-
Main Chain Scission: At higher temperatures (above 350°C), the polymer backbone begins to break down, resulting in the formation of various volatile products.[1]
Q2: How can the thermal stability of PAA-based materials be improved?
A2: Several strategies can be employed to enhance the thermal stability of PAA-based materials:
-
Crosslinking: Introducing covalent bonds between polymer chains restricts their thermal motion and increases the energy required for decomposition.[4]
-
Copolymerization: Polymerizing this compound with other monomers, such as styrene or acrylamide, can disrupt the degradation pathways and improve thermal resistance.[5]
-
Incorporation of Nanofillers: Adding nanoparticles like silica, alumina, or carbon nanotubes can enhance thermal stability by acting as heat sinks and reinforcing the polymer matrix.[6][7]
Q3: What is the effect of pH on the thermal stability of PAA?
A3: The pH of the PAA solution can influence its thermal degradation. For instance, in aqueous solutions at high pH, another degradation mechanism that attacks the integrity of the polymer chain, in addition to decarboxylation, is likely to take place.[1]
Q4: How does the molecular weight of PAA affect its thermal stability?
A4: While the primary degradation mechanisms are related to the chemical structure of the repeating unit, the molecular weight can influence the degradation kinetics. Higher molecular weight PAA may exhibit slightly different degradation profiles due to factors like chain entanglement.
Data Presentation
Table 1: Decomposition Temperatures of Pure and Modified Poly(this compound)
| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Reference |
| Pure Poly(this compound) | ~200 | ~277 | [1] |
| PAA/Silver Nanoparticles (with Mercaptosuccinic acid) | Not specified | 264 | [1] |
| PAA/Silver Nanoparticles (with 3-Mercaptopropionic acid) | Not specified | 261 | [1] |
| PAA with Copper Nitrate | Significantly lower than pure PAA | Not specified | [3] |
Table 2: Glass Transition Temperatures (Tg) of Poly(this compound) and its Copolymers
| Material | Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(this compound) | ~106 | - |
| Poly(styrene-co-acrylic acid) | Varies with composition | [5] |
| Poly(acrylamide-co-acrylic acid) | Varies with composition | - |
Experimental Protocols
Protocol 1: Synthesis of Thermally Stable Poly(this compound)-Silica Nanocomposites
This protocol describes a general method for preparing PAA-silica nanocomposites with enhanced thermal stability.
Materials:
-
This compound (AA) monomer
-
Silica nanoparticles (SiO2)
-
Ammonium persulfate (APS) initiator
-
N,N'-methylenebisacrylamide (MBA) crosslinker
-
Deionized water
Procedure:
-
Disperse a desired amount of silica nanoparticles in deionized water using ultrasonication for 30 minutes to obtain a stable suspension.
-
Add the this compound monomer and the MBA crosslinker to the silica suspension and stir until a homogeneous solution is formed.
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add the APS initiator to the solution and continue stirring under a nitrogen atmosphere.
-
Raise the temperature to 70°C and maintain it for 4 hours to complete the polymerization.
-
Cool the resulting PAA-silica nanocomposite hydrogel to room temperature.
-
Purify the hydrogel by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.
-
Dry the purified hydrogel in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the thermal stability of the dried nanocomposite using Thermogravimetric Analysis (TGA).
Protocol 2: Crosslinking of Poly(this compound) with Glutaraldehyde for Enhanced Thermal Stability
This protocol outlines a method for crosslinking a PAA-co-acrylamide copolymer with glutaraldehyde to improve its thermal properties.[4]
Materials:
-
Poly(this compound-co-acrylamide) copolymer
-
Glutaraldehyde (GA) solution (e.g., 25 wt%)
-
Deionized water
Procedure:
-
Dissolve the poly(this compound-co-acrylamide) copolymer in deionized water to form a solution of the desired concentration.
-
Add the glutaraldehyde solution to the copolymer solution while stirring.
-
Cast the solution into a mold or onto a substrate to form a film or membrane.
-
Heat-treat the material at a temperature between 110-160°C for a specified period to induce the crosslinking reaction between the aldehyde groups of glutaraldehyde and the amide and carboxyl groups of the copolymer.[4]
-
Wash the crosslinked material with deionized water to remove any unreacted glutaraldehyde.
-
Dry the crosslinked material and evaluate its thermal stability using TGA.
Visualizations
Caption: Thermal degradation pathway of poly(this compound).
Caption: Troubleshooting workflow for low thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4275182A - Process for the preparation of improved styrene this compound copolymers - Google Patents [patents.google.com]
- 6. Synthetic Strategies towards Silica/Poly (Acrylamide-Co-Acrylic Acid) Composites [isaac-scientific.com]
- 7. Thermal conductivity of Al2O3 nanofluid utilizing cross-linked polythis compound (PAA) as the base fluid: An experimental stud :: BioResources [bioresources.cnr.ncsu.edu]
reducing the polydispersity of poly(acrylic acid) in solution polymerization
Welcome to the technical support center for poly(acrylic acid) (PAA) solution polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in controlling the polydispersity of PAA.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve low polydispersity in the conventional free-radical polymerization of this compound?
Conventional free-radical polymerization of this compound often leads to high polydispersity (PDI > 2) due to the high propagation rate constant of the this compound monomer and the occurrence of side reactions.[1] These include chain transfer to solvent and polymer, as well as backbiting, which can lead to branching.[2][3][4] These uncontrolled reactions result in polymer chains with a wide range of molecular weights.
Q2: What are the primary methods to synthesize poly(this compound) with low polydispersity?
To achieve a narrow molecular weight distribution (low PDI), controlled radical polymerization (CRP) techniques are recommended. The most successful methods for this compound include:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization: This is a highly versatile method for controlling the polymerization of this compound and is often the most suitable for achieving very low PDIs.[2][5][6]
-
Atom Transfer Radical Polymerization (ATRP): While challenging due to the polymer's ability to ligate the metal catalyst, modifications to the catalytic system and polymerization setup have enabled the synthesis of PAA with controlled molecular weight and moderate polydispersity.[1][7]
-
Nitroxide-Mediated Polymerization (NMP): Direct polymerization of this compound via NMP can be problematic due to the decomposition of nitroxide in the acidic medium.[2][8] However, successful polymerizations have been reported under specific conditions.[8]
Q3: How does a Chain Transfer Agent (CTA) help in reducing polydispersity in conventional polymerization?
In conventional radical polymerization, the addition of a chain transfer agent (CTA) can help reduce the degree of branching, which contributes to a lower polydispersity.[3][4] CTAs can quench mid-chain radicals or reduce the rate of chain transfer to the polymer relative to propagation.[3][4] While this can lower the PDI to a certain extent (e.g., ≤ 2.5), it does not offer the same level of control as CRP techniques.[9]
Troubleshooting Guide
Issue 1: High Polydispersity (PDI > 1.5) in my PAA synthesis.
High polydispersity is a common issue. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for high PDI in PAA synthesis.
Issue 2: My RAFT polymerization of this compound is very slow.
A slow polymerization rate can be a drawback of some controlled polymerization techniques.
-
Check Initiator Concentration: Ensure the initiator concentration is appropriate. While a lower initiator-to-CTA ratio is desirable for better control, too little initiator can stall the reaction.
-
Temperature: Increasing the temperature can increase the rate of polymerization. However, be aware that higher temperatures can also lead to more side reactions.[3]
-
Solvent Choice: The choice of solvent can significantly impact polymerization kinetics. Protic media like water and alcohols can lead to very high propagation rates, which can be challenging to control.[5]
-
RAFT Agent: The type of RAFT agent (e.g., trithiocarbonates, dithiobenzoates) has a significant effect on the polymerization rate and control.[5] Some RAFT agents are known to have an induction period.
Data on Polydispersity of Poly(this compound)
The following tables summarize PDI values for PAA synthesized under different conditions, providing a benchmark for what can be achieved with various techniques.
Table 1: PDI of PAA using Controlled Radical Polymerization Techniques
| Polymerization Technique | Initiator/Catalyst System | CTA/Mediator | Solvent | PDI (Đ) | Reference |
| RAFT | AIBN | Dibenzyl trithiocarbonate | Dioxane | ~1.23 | [5] |
| RAFT | ACPA | Trithiocarbonate | Water | Low (<1.5) | [6] |
| RAFT | AIBN | Trithiocarbonic acid dibenzyl ester | 2-propanol | Low (<1.3) | [2] |
| NMP | Alkoxyamine initiator | SG1 nitroxide | 1,4-dioxane | ~1.3-1.4 | [8] |
| eATRP | DCPA | CuBr₂/TPMA | Water/DMSO | ~1.43 | [1] |
| ICAR ATRP | AIBN | CuBr₂/TPMA | Water/DMSO | ~1.34 | [1] |
Table 2: PDI of PAA using Conventional Polymerization with a Chain Transfer Agent
| Initiator | Chain Transfer Agent (CTA) | Solvent | PDI (Mw/Mn) | Reference |
| Not Specified | Hypophosphite | Water | ≤ 2.5 | [9] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is a generalized procedure based on common practices in the literature.[2][5][6]
Caption: Experimental workflow for RAFT polymerization of this compound.
Methodology:
-
Reactant Preparation: In a typical experiment, this compound (monomer), a RAFT agent (e.g., S,S-dibenzyl trithiocarbonate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., 1,4-dioxane or an alcohol) in a reaction vessel.[2][5] The molar ratio of [AA]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.
-
Deoxygenation: The reaction mixture is thoroughly deoxygenated, typically by purging with an inert gas like nitrogen or argon for 30-60 minutes, to remove oxygen which can inhibit radical polymerization.
-
Polymerization: The reaction vessel is then immersed in a preheated oil bath at a specific temperature (e.g., 60-120 °C) to initiate polymerization.[5][8] The reaction is allowed to proceed for a predetermined time, often monitored by taking samples to determine monomer conversion via techniques like ¹H NMR or gravimetry.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The resulting polymer is typically purified by precipitation in a non-solvent (such as diethyl ether or hexane), followed by filtration and drying under vacuum.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the purified PAA are determined by Gel Permeation Chromatography (GPC).[5]
Protocol 2: ATRP of this compound
Synthesizing PAA via ATRP requires careful selection of the catalyst system and conditions to overcome the challenges associated with the acidic monomer.[1][7]
Methodology:
-
Catalyst System Preparation: A copper(I) halide (e.g., CuBr) and a ligand (e.g., tris(2-pyridylmethyl)amine - TPMA) are added to the reaction flask.
-
Reactant Addition: The this compound monomer, an initiator (e.g., 2,2-dichloropropionic acid - DCPA), and a solvent mixture (e.g., water/DMSO) are added to the flask.[1]
-
Deoxygenation: The mixture is deoxygenated using several freeze-pump-thaw cycles.
-
Polymerization: The polymerization is initiated by bringing the flask to the desired temperature. For more controlled ATRP of this compound, advanced techniques like electrochemically mediated ATRP (eATRP) or supplemental activator and reducing agent (SARA) ATRP may be employed.[1] These methods allow for continuous regeneration of the active catalyst species.
-
Termination and Purification: The polymerization is stopped by exposure to air. The copper catalyst is typically removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation.
-
Characterization: Mn and PDI are determined by GPC.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature for specific concentrations, temperatures, and reaction times, and always perform a thorough risk assessment before conducting any experiment.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Gel Formation in Acrylic Acid Copolymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the copolymerization of acrylic acid, with a specific focus on preventing and addressing premature gel formation.
Frequently Asked Questions (FAQs)
Q1: My this compound copolymerization reaction formed a gel almost immediately after initiation. What are the likely causes?
A1: Premature gel formation, often referred to as "in-situ" or uncontrolled polymerization, is a common issue. The most probable causes include:
-
Presence of Residual Inhibitor: Commercial this compound is shipped with inhibitors like hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ) to prevent polymerization during storage.[1][2][3] Insufficient removal of these inhibitors can lead to an induction period followed by a rapid, uncontrolled polymerization.
-
Excessive Initiator Concentration: A high concentration of initiator generates a large number of free radicals simultaneously, leading to rapid polymer chain growth and cross-linking, resulting in gelation.[4][5][6]
-
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization.[7][8] If the heat generated by the exothermic polymerization is not effectively dissipated, it can lead to a runaway reaction and gel formation.
-
Inadequate Solvent Amount or Poor Solvent Choice: The solvent helps to dissipate heat and control the concentration of reacting species. Insufficient solvent can lead to a localized increase in monomer and polymer concentration, promoting gelation. The choice of solvent can also affect monomer reactivity.[9][10][11][12]
-
Presence of Cross-linking Impurities: The monomer or other reagents may contain impurities with more than one polymerizable group, which can act as cross-linkers and lead to gel formation.
Q2: How can I effectively remove the inhibitor from this compound before polymerization?
A2: It is crucial to remove the inhibitor to achieve controlled polymerization.[1][2] Here are two common and effective methods:
-
Vacuum Distillation: This is a highly effective method for removing inhibitors.[1][2][13] It is recommended to perform the distillation under reduced pressure to keep the temperature low and prevent premature polymerization. Adding copper shavings or foil to the distillation flask can help to quench any radicals that may form during heating.[1][2]
-
Column Chromatography: Passing the this compound through a column packed with a suitable adsorbent, such as alumina or silica gel, can effectively remove the inhibitor.[1] Commercially available inhibitor removal columns are also a convenient option.[3]
For detailed procedures, please refer to the Experimental Protocols section.
Q3: What is the impact of initiator concentration on gel formation, and how can I optimize it?
A3: The initiator concentration directly influences the rate of polymerization and the molecular weight of the resulting polymer.
-
High Initiator Concentration: Leads to a high concentration of radicals, resulting in a faster polymerization rate and the formation of shorter polymer chains. This can increase the likelihood of chain transfer reactions and branching, which can contribute to gel formation.[4][5][6][14]
-
Low Initiator Concentration: Results in a slower polymerization rate and the formation of higher molecular weight polymers. However, if the concentration is too low, the reaction may be very slow or incomplete.
Optimization involves finding a balance. It is recommended to start with a low initiator concentration and gradually increase it in subsequent experiments until the desired reaction rate and polymer properties are achieved without gel formation.
Q4: My reaction mixture becomes very viscous and then forms a gel, even with inhibitor removal. What could be the issue?
A4: This phenomenon, known as the Trommsdorff-Norrish effect or gel effect, occurs when the viscosity of the reaction medium increases significantly. This high viscosity hinders the diffusion of growing polymer chains, reducing the rate of termination reactions. The concentration of radicals increases, leading to a rapid increase in the polymerization rate and often resulting in an uncontrolled reaction and gel formation.[7]
To mitigate the gel effect, you can:
-
Increase the amount of solvent: This reduces the concentration of the polymer and keeps the viscosity lower.
-
Lower the reaction temperature: This slows down the rate of polymerization.
-
Use a chain transfer agent: This can help to control the molecular weight of the polymer chains.
Q5: Can the choice of solvent influence gel formation?
A5: Yes, the solvent plays a critical role in controlling the reaction.
-
Heat Dissipation: The solvent acts as a heat sink, absorbing the heat generated during the exothermic polymerization. Inadequate heat dissipation can lead to a rapid temperature increase and uncontrolled polymerization.[15]
-
Monomer and Polymer Solubility: The solvent must be able to dissolve the monomers and the resulting copolymer. If the polymer precipitates out of solution, it can lead to heterogeneous polymerization and potential gelation.
-
Monomer Reactivity: The polarity of the solvent can influence the reactivity of the monomers, which can affect the copolymer composition and the overall reaction kinetics.[9]
It is important to choose a solvent that is a good solvent for both the monomers and the resulting polymer and has a suitable boiling point for the desired reaction temperature.
Troubleshooting Guide: Summary of Key Parameters
The following table summarizes key experimental parameters and their impact on gel formation.
| Parameter | High Value Effect on Gel Formation | Low Value Effect on Gel Formation | Recommended Action to Avoid Gels |
| Inhibitor Concentration | Can lead to an uncontrolled reaction after an induction period. | N/A | Thoroughly remove inhibitor before reaction. |
| Initiator Concentration | Increases polymerization rate, can lead to rapid gelation.[4][5][6] | Slower reaction, may be incomplete. | Optimize to achieve a controlled reaction rate. |
| Reaction Temperature | Accelerates polymerization, increases risk of runaway reaction.[7][8] | Slower reaction rate. | Maintain a controlled and consistent temperature. |
| Monomer Concentration | Increases viscosity and the gel effect. | Lower polymer yield. | Use an appropriate monomer-to-solvent ratio. |
| Cross-linker Concentration | Directly promotes gel formation.[16][17][18] | May not form a stable gel if that is the desired outcome. | Use the minimum amount necessary to achieve desired properties. |
Experimental Protocols
Protocol 1: Removal of Inhibitor by Vacuum Distillation
Objective: To remove polymerization inhibitors (e.g., MEHQ) from this compound.
Materials:
-
This compound containing inhibitor
-
Copper shavings or foil
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum source
-
Heating mantle
-
Cold trap (recommended)
Procedure:
-
Add the this compound and a few pieces of clean copper shavings to the round-bottom flask.[1][2]
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Apply a vacuum to the system.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect the purified this compound in the receiving flask, which should be cooled in an ice bath.
-
Monitor the temperature and pressure throughout the distillation to ensure a controlled process.
-
Store the purified, inhibitor-free this compound at a low temperature (e.g., in a refrigerator) and use it as soon as possible.
Protocol 2: General Procedure for this compound Copolymerization
Objective: To provide a basic framework for performing a controlled this compound copolymerization.
Materials:
-
Inhibitor-free this compound
-
Co-monomer(s)
-
Solvent (e.g., deionized water, organic solvent)
-
Initiator (e.g., ammonium persulfate, AIBN)
-
Reaction vessel (e.g., three-neck flask)
-
Condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
Procedure:
-
Set up the reaction vessel with a condenser, nitrogen/argon inlet, and a stopper for reagent addition.
-
Add the solvent, this compound, and co-monomer(s) to the reaction vessel.
-
Begin stirring the mixture.
-
Purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Bring the reaction mixture to the desired temperature using the temperature-controlled bath.
-
Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction vessel to start the polymerization.
-
Maintain the reaction at the set temperature under an inert atmosphere for the desired reaction time.
-
Monitor the reaction for any signs of uncontrolled polymerization, such as a rapid increase in viscosity or temperature.
-
After the desired time, stop the reaction by cooling the mixture and exposing it to air.
Visual Troubleshooting Guides
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles [mdpi.com]
- 7. concentration - Effect of temperature in the free radical polymerization of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effect of solvent on free radical initiated copolymerization of styrene and this compound - ProQuest [proquest.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Cross-linked acrylic hydrogel for the controlled delivery of hydrophobic drugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Crosslinker Density in Poly(acrylic acid) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and characterization of poly(acrylic acid) (PAA) hydrogels with varying crosslinker densities.
Frequently Asked Questions (FAQs)
Q1: How does increasing the crosslinker density affect the swelling ratio of PAA hydrogels?
A1: Increasing the concentration of the crosslinking agent generally leads to a decrease in the swelling capacity of the hydrogel.[1] This is because a higher crosslinker density creates a more tightly linked polymer network, which restricts the mobility of the polymer chains and reduces the space available to accommodate water molecules.[1][2] Consequently, the mesh size of the hydrogel network decreases, leading to lower water absorption.[1]
Q2: What is the typical impact of crosslinker concentration on the mechanical strength of PAA hydrogels?
A2: A higher concentration of crosslinker generally results in a stronger and harder hydrogel with improved mechanical stability.[1][2] The increased number of crosslinks creates a more robust and rigid three-dimensional network. However, excessively high crosslinker concentrations can lead to the formation of a brittle hydrogel that fractures easily. The mechanical properties, such as Young's modulus and tensile strength, are significantly influenced by the crosslinker content.[3][4]
Q3: How does crosslinker density influence the drug release kinetics from PAA hydrogels?
A3: Crosslinker density is a critical factor in controlling the rate of drug release. A higher crosslinking density results in a smaller mesh size, which can slow down the diffusion of the encapsulated drug from the hydrogel matrix, leading to a more sustained release profile.[5] Conversely, a lower crosslinking density allows for faster drug diffusion and a quicker release.[6] The porous structure of the hydrogel, which is controlled by the crosslinker density, is a prerequisite for effective drug loading and release.[5]
Q4: What are the most common crosslinkers used for the synthesis of PAA hydrogels?
A4: N,N'-methylenebisacrylamide (MBA or NMBA) is a widely used covalent crosslinker in the free-radical polymerization of PAA hydrogels.[1][7][8] Other crosslinkers include poly(ethylene glycol) diacrylate (PEGDA) and poly(ethylene glycol) dimethacrylate (PEGDMA), which are often used in photo-crosslinking systems.[9][10] Additionally, dynamic and reversible ionic cross-linking can be achieved using metal ions like Fe³⁺.[3]
Q5: Why is my PAA hydrogel not forming a stable gel (i.e., it remains in a liquid state or dissolves)?
A5: Gelation failure can be attributed to several factors:
-
Insufficient Crosslinker: The concentration of the crosslinking agent may be too low to form a stable three-dimensional network. An increase in the crosslinker concentration generally expands the hydrogel network and subsequent gel content.[11]
-
Inefficient Initiation: The concentration or type of initiator (e.g., ammonium persulfate (APS) or potassium persulfate (KPS)) may be suboptimal, leading to incomplete polymerization.[7][8][9]
-
Reaction Conditions: Temperature, reaction time, and the presence of inhibitors (like oxygen) can significantly affect the polymerization and crosslinking reactions.[7]
-
Monomer/Crosslinker Ratio: An improper molar ratio between the this compound monomer and the crosslinker can lead to inefficient network formation.
Troubleshooting Guide
Issue 1: The synthesized hydrogel is brittle and fractures easily during handling or testing.
-
Question: My PAA hydrogel is very stiff but breaks apart with minimal strain. How can I improve its flexibility and toughness?
-
Answer: Brittleness in hydrogels is often a sign of excessive crosslinking.
-
Solution 1: Reduce Crosslinker Concentration. Systematically decrease the molar ratio of the crosslinker (e.g., MBA) relative to the this compound monomer. This will create a less dense network with longer polymer chains between crosslinks, allowing for greater flexibility.
-
Solution 2: Introduce a Second Crosslinking Mechanism. Consider creating a double-network hydrogel. These hydrogels often exhibit superior mechanical properties.[3][12] For instance, you can incorporate both covalent crosslinkers and ionic crosslinkers (e.g., using Fe³⁺ ions) to dissipate energy and improve toughness.[3]
-
Solution 3: Incorporate Nanomaterials. The addition of functionalized nanomaterials like nanocrystalline cellulose or graphene oxide can significantly enhance the mechanical properties, including toughness and stretchability.[4][13]
-
Issue 2: The hydrogel exhibits a very low swelling ratio, limiting its application for absorption or drug delivery.
-
Question: My PAA hydrogel isn't absorbing much water. How can I increase its swelling capacity?
-
Answer: A low swelling ratio is typically caused by a high crosslinking density.[1][8]
-
Solution 1: Decrease Crosslinker Concentration. Reducing the amount of crosslinker will increase the mesh size of the polymer network, allowing it to absorb and retain more water.[1] Be aware that this will likely decrease the mechanical strength of the hydrogel.[2]
-
Solution 2: Adjust the pH of the Swelling Medium. PAA hydrogels are pH-sensitive. The carboxylic acid groups on the polymer backbone become ionized at higher pH values (above the pKa of this compound, ~4.3), leading to electrostatic repulsion between the polymer chains.[10][14] This repulsion causes the network to expand, resulting in a significantly higher swelling ratio in neutral or basic media compared to acidic media.[7]
-
Solution 3: Check for Inhomogeneity. Inefficient mixing during polymerization can create regions of high crosslink density. Ensure all components are thoroughly mixed before initiating polymerization.
-
Issue 3: The drug release from the hydrogel is too rapid for my controlled-release application.
-
Question: The loaded drug is released from my PAA hydrogel within a few hours, but I need a sustained release over several days. What can I do?
-
Answer: A burst release is often due to a low-density hydrogel network or weak interactions between the drug and the polymer matrix.
-
Solution 1: Increase Crosslinker Density. A higher concentration of the crosslinker will create a tighter network with smaller pores, which will hinder the diffusion of the drug molecule out of the hydrogel, thereby slowing down the release rate.[6]
-
Solution 2: Modify Drug Loading Method. The method of drug loading can influence the release profile. Post-loading by soaking the hydrogel in a drug solution is a common method.[7][15] Alternatively, incorporating the drug during polymerization (in-situ loading) may lead to better entrapment and a more sustained release.[15]
-
Solution 3: Enhance Drug-Polymer Interactions. If possible, choose a drug that can interact with the PAA network (e.g., through hydrogen bonding or ionic interactions). Stronger interactions will slow the diffusion of the drug out of the matrix.
-
Issue 4: There is significant batch-to-batch variability in the hydrogel's properties (swelling, mechanics).
-
Question: I am synthesizing multiple batches of hydrogels with the same protocol, but their properties are inconsistent. How can I improve reproducibility?
-
Answer: Inconsistent results often stem from small variations in the experimental conditions.
-
Solution 1: Control Polymerization Temperature. Free-radical polymerization is an exothermic process. Use a water bath or a controlled temperature setup to maintain a consistent temperature throughout the reaction.[7]
-
Solution 2: Deoxygenate the Pre-gel Solution. Oxygen can inhibit free-radical polymerization. Purge the monomer solution with an inert gas like nitrogen or argon for a sufficient time before adding the initiator.[9][16]
-
Solution 3: Standardize Purification. Ensure that unreacted monomers, initiators, and crosslinkers are thoroughly removed after synthesis, as they can affect the final properties. Dialysis is a common and effective method for purification.[16]
-
Solution 4: Precise Reagent Measurement. Ensure accurate and consistent measurement of all components, especially the initiator and crosslinker, as small variations can significantly impact the network structure.
-
Data Presentation
Table 1: Effect of Crosslinker (N,N'-methylenebisacrylamide) Concentration on PAA Hydrogel Properties
| Crosslinker Conc. (% relative to monomer) | Swelling Ratio (g/g) | Mechanical Property | Observation |
| Low (e.g., < 0.5%) | High | Low Elasticity | The hydrogel is soft and highly absorbent. |
| Medium (e.g., 0.5% - 2.0%) | Moderate | Increased Hardness | A balance between swelling and mechanical strength is achieved.[1] |
| High (e.g., > 2.0%) | Low | High Stiffness, Brittle | The hydrogel is hard and strong but may fracture easily.[1][2] |
Note: Specific values depend heavily on the exact synthesis protocol, monomer concentration, and measurement conditions.
Table 2: Influence of Crosslinker Density on Drug Release
| Crosslinker Density | Hydrogel Mesh Size | Drug Diffusion Rate | Expected Release Profile |
| Low | Large | Fast | Rapid initial release ("burst effect") |
| High | Small | Slow | Sustained/Controlled release over a longer period[6] |
Experimental Protocols
Protocol 1: Synthesis of PAA Hydrogels by Free-Radical Polymerization
-
Preparation of Pre-gel Solution:
-
In a beaker, dissolve a specific amount of this compound (AA) monomer in deionized water.
-
Add the desired amount of the crosslinker, N,N'-methylenebisacrylamide (MBA). To study the effect of crosslinker density, prepare several solutions with varying MBA concentrations (e.g., 0.5, 1.0, 1.5, 2.0 mol% relative to AA).
-
Stir the solution until all components are fully dissolved.[7]
-
-
Initiation of Polymerization:
-
Curing:
-
Purification and Drying:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomers and initiator.[16]
-
The purified hydrogel can then be dried (e.g., in an oven or by freeze-drying) to a constant weight for subsequent experiments.[17]
-
Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)
-
Initial Weighing: Weigh a piece of the dried hydrogel sample (W_d).[8]
-
Immersion: Immerse the dried hydrogel in a beaker containing the swelling medium (e.g., deionized water or a buffer solution of a specific pH).[18]
-
Periodic Weighing: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the solution.[18]
-
Blotting: Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weighing Swollen Gel: Weigh the swollen hydrogel (W_s).[18]
-
Equilibrium: Continue this process until the weight of the swollen hydrogel becomes constant, indicating that swelling equilibrium has been reached.[8][19]
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:
-
ESR (g/g) = (W_s - W_d) / W_d[8]
-
Protocol 3: In-Vitro Drug Loading and Release Study
-
Drug Loading (Post-Loading Method):
-
Immerse a pre-weighed dried hydrogel sample in the drug solution for a specified period (e.g., 24-48 hours) to allow for drug absorption.[7]
-
After loading, remove the hydrogel, rinse briefly with distilled water to remove surface-adhered drug, and dry it.
-
Drug Release Study:
-
Place the drug-loaded hydrogel into a known volume of a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).[20]
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.[7]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
Mandatory Visualizations
Caption: Relationship between crosslinker density and PAA hydrogel properties.
Caption: Experimental workflow for optimizing PAA hydrogel crosslinker density.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dually cross-linked single network poly(this compound) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Improvement of the strength of poly(this compound) hydrogels by the incorporation of functionally modified nanocrystalline Cellulose - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. njpas.com.ng [njpas.com.ng]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Poly(this compound)-Based Self-Healing Hydrogel for 3D Shape Fabrication via Extrusion-Based 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ionic effects on the mechanical and swelling properties of a poly(this compound/acrylamide) double crosslinking hydrogel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Mechanically tough and highly stretchable poly(this compound) hydrogel cross-linked by 2D graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ukm.my [ukm.my]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Environmental Impact of Acrylic Acid Polymerization
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the environmental footprint of acrylic acid polymerization processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental impacts associated with conventional this compound polymerization?
A1: Conventional this compound polymerization, which heavily relies on petrochemical feedstocks like propylene, presents several environmental challenges. The key impacts include:
-
Fossil Fuel Depletion: The process is dependent on non-renewable petroleum resources.
-
Greenhouse Gas Emis[1][2]sions: The chemical synthesis is energy-intensive, requiring high temperatures (260-370°C) and leading to significant CO2 emissions (estimated at 3.3–7.7 kg CO2 per kg of this compound).
-
Hazardous Materials[2]: The process often involves toxic and explosive intermediates, such as acrolein.
-
Volatile Organic Co[2]mpound (VOC) Emissions: The use of organic solvents and unreacted monomers contributes to air pollution. Conventional solvent-based paints, for example, can emit 250-400 g/L of VOCs.
-
Waste Generation: [3] Inefficient catalytic processes can lead to the formation of byproducts and waste streams that require treatment.
-
Microplastic Pollut[1]ion: Polythis compound is not biodegradable and can contribute to microplastic pollution in landfills and oceans.
Q2: What are the main [4]strategies to make this compound polymerization greener?
A2: Key strategies focus on improving sustainability across the product lifecycle, from feedstock sourcing to end-of-life. These include:
-
Using Bio-based Feedstocks: Replacing petroleum-derived propylene with renewable resources is a primary goal. Promising bio-based routes involve the conversion of platform chemicals like glycerol, lactic acid (from corn or sugarcane), 3-hydroxypropionic acid, and furfural.
-
Adopting Greener So[5][6][7][8]lvents: Shifting from volatile organic solvents to water-based (aqueous) systems or solvent-free (bulk polymerization) processes significantly reduces VOC emissions.
-
Developing Advanced[3] Catalysts: Creating highly efficient and selective catalysts can increase reaction yields, lower energy requirements, and minimize waste. Zeolite-based catalysts, [1][9][10]for instance, have shown high yields in converting lactic acid to this compound.
-
Process Intensifica[9][10]tion: Employing technologies like continuous flow reactors can offer better control over reaction parameters, improve safety, and increase efficiency compared to traditional batch reactors.
-
Designing for Degra[11]dability: Incorporating biodegradable components or developing alternative polymers, such as those based on polyaspartic acid, can address end-of-life environmental persistence.
Q3: I'm considering sw[4][12]itching to a bio-based this compound source. What challenges should I anticipate?
A3: While promising, utilizing bio-based monomers can introduce new experimental challenges:
-
Monomer Purity: Bio-based feedstocks can contain impurities that may affect polymerization kinetics or catalyst performance.
-
Different Reactivity: Bio-derived monomers, such as itaconic acid derivatives, may exhibit slower polymerization rates compared to their petrochemical counterparts, requiring adjustments to process conditions like temperature.
-
Process Optimizatio[13]n: Existing protocols may need significant modification. For example, the seeded semibatch emulsion polymerization technique is often used to control copolymer composition when incorporating less reactive bio-based monomers.
-
Cost and Availabili[13]ty: While the cost of renewable this compound is becoming competitive with fossil-derived versions, availability may still be a limiting factor for large-scale applications.
Troubleshooting Guid[1][5]es
Issue 1: Runaway Exothermic Reaction
My polymerization is exhibiting a rapid, uncontrolled temperature increase (runaway exotherm), posing a significant safety risk.
Cause: Free-radical polymerization of this compound is highly exothermic, with a heat of polymerization around 63-77 kJ/mol. Poor heat dissipation, in[14][15]correct initiator concentration, or high monomer concentration can lead to thermal runaway. This can be particularly [15][16]dangerous in bulk or concentrated solution polymerizations.
Solutions:
-
Im[15]mediate Actions (Emergency):
-
Activate emergency cooling systems (ice bath, cooling coil).
-
If the reaction is in a controllable setup, add a polymerization inhibitor (e.g., hydroquinone monomethyl ether).
-
Evacuate the area if the temperature continues to rise uncontrollably, as the reaction can become explosive if confined.
-
-
Preventative Measures & Protocol Adjustments:
-
Reduce Monomer Concentration: Perform the polymerization in a more dilute solution (e.g., aqueous solution of less than 40% this compound).
-
Optimize Initia[17]tor Concentration: An excessively high initiator concentration can generate radicals too quickly. Perform kinetic studies t[18]o find the optimal level.
-
Improve Heat Removal: Ensure the reactor has a high surface-area-to-volume ratio. Use a jacketed reactor with a reliable cooling fluid and ensure efficient stirring to promote heat transfer.
-
Control Addition Rate (Semi-batch): Instead of adding all monomer at once, use a semi-batch process where the monomer is added dropwise to control the reaction rate and heat generation.
-
Consider a Cont[17]inuous Flow Reactor: For better thermal control, a continuous flow or microreactor setup can provide superior heat dissipation.
-
Issue 2: Low[11][15] Monomer Conversion or Incomplete Polymerization
My reaction has stopped prematurely, resulting in low yield and high residual monomer content.
Cause: This can be caused by several factors including premature termination of radicals, insufficient initiator, or the presence of inhibitors.
Solutions:
-
Check for Inhibitors:
-
This compound monomer is often supplied with an inhibitor (like hydroquinone) to prevent spontaneous polymerization during storage. Ensure this inhibitor is removed (e.g., by distillation or passing through an inhibitor-removal column) before use.
-
Ensure all glassware is scrupulously clean and that solvents do not contain impurities that could act as inhibitors.
-
-
Evaluate Initiator and Temperature:
-
Initiator Half-Life: The reaction temperature must be appropriate for the chosen initiator. The temperature should be set so that the initiator has a reasonable half-life (e.g., several hours) to sustain the reaction. If the temperature is too[19] high, the initiator may decompose too quickly, leading to an initial burst of polymerization followed by cessation.
-
Insufficient In[18]itiator: The molar ratio of initiator to monomer may be too low. Increase the initiator concentration systematically.
-
-
Address Viscosity Issues (Gel Effect):
-
At high conversions, the viscosity of the reaction medium increases dramatically. This can trap growing polymer chains, reducing their mobility and slowing down the reaction (a phenomenon known as the gel or Trommsdorff effect). While this often increases the rate initially, it can also hinder monomer diffusion to active sites.
-
Solution: Inc[18]rease stirring speed (if possible) or switch to a more dilute system to mitigate the viscosity increase.
-
Issue 3: High VOC Emissions in Final Product/Process
My process is releasing a high level of Volatile Organic Compounds (VOCs), failing to meet environmental targets.
Cause: VOCs in this context are typically residual solvents and unreacted acrylic monomers. High-VOC formulations are[20][21] common in traditional solvent-based polymerization.
Solutions:
-
Fo[3]rmulation and Process Changes:
-
Switch to Water-Based Systems: The most effective method is to replace organic solvents with water (emulsion or solution polymerization). This can reduce VOCs from over 250 g/L to below 50 g/L.
-
Use High-Solids[3] Formulations: These formulations contain a higher percentage of polymer and less solvent, thereby reducing VOCs.
-
Implement Solve[3]nt-Free Processes: Explore bulk polymerization or UV-curing methods that do not require solvents.
-
-
Post-Polymerizatio[5][22]n Treatment:
-
Increase Reaction Time/Temperature: After the main reaction, hold the mixture at temperature for an additional period to help consume residual monomer.
-
Stripping: Us[16]e techniques like nitrogen or steam stripping to remove unreacted volatile monomers from the final polymer solution.
-
-
Abatement Technologies:
-
For unavoidable emissions, install vapor recovery systems or use catalytic oxidation units to treat the waste gas stream, which can achieve removal efficiencies of over 98%.
-
Data and Protocols
[23]#### Table 1: Comparison of Mitigation Strategies for VOC Reduction
| Strategy | Typical VOC Content (g/L) | Reduction Efficiency | Key Considerations |
| Traditional Solvent-Based | 250 - 400 | Baseline | High performance, but significant environmental impact. |
| High-Solids Formulati[3]ons | < 250 | Moderate | Reduces solvent use but may require formulation adjustments. |
| Water-Based Emulsions[3] | < 50 | High ( >85%) | Significantly lower carbon footprint and energy use. |
| Ultra-Low VOC / Zero [3]VOC | < 10 | Very High (>95%) | Achievable with advanced water-based systems or solvent-free methods. |
Experiment[3]al Protocol: Lab-Scale Aqueous Solution Polymerization of this compound
This protocol provides a basic framework for a greener, water-based polymerization process designed to minimize organic solvent use.
Materials:
-
This compound (inhibitor removed)
-
Deionized Water (degassed)
-
Initiator: Ammonium Persulfate (APS) or Potassium Persulfate (KPS)
-
Nitrogen gas supply *[17][19] Jacketed glass reactor with mechanical stirrer, condenser, thermometer, and nitrogen inlet.
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system. Ensure all glassware is clean and dry.
-
Inert Atmosphere: Add deionized water to the reactor. Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heating: Begin ci[24]rculating fluid through the reactor jacket to bring the water to the desired reaction temperature (e.g., 60-80°C).
-
**Prepare Solutions:[17]
-
Monomer Solution: In a separate flask, prepare a solution of this compound in degassed deionized water (e.g., 30% w/w).
-
Initiator Solution: Dissolve a calculated amount of persulfate initiator (e.g., KPS) in a small amount of degassed deionized water.
-
-
Initiation and Polymerization:
-
Once the reactor temperature is stable, add the initiator solution to the reactor.
-
Begin the dropwise addition of the monomer solution into the reactor over a period of 2-3 hours. A controlled, slow addition is crucial to manage the exothermic reaction.
-
-
Reaction Completion[17]: After the monomer addition is complete, allow the reaction to continue at the set temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling: Once the[16] reaction is complete, cool the reactor to room temperature.
-
Characterization: The resulting poly(this compound) solution can be characterized for monomer conversion (via HPLC or titration), molecular weight (via GPC), and viscosity.
Visualizations
Logical Workflow for Greener Polymerization Strategy Selection
This diagram outlines the decision-making process for selecting a more environmentally friendly polymerization method.
A decision tree for selecting a sustainable polymerization pathway.
Troubleshooting Flowchart for Runaway Exotherm
This flowchart provides a logical sequence of actions to diagnose and prevent dangerous exothermic events.
A diagnostic guide for managing thermal runaway reactions.
References
- 1. SCI News - New catalysts could make acrylics from corn cheaper than fossil equivalent [soci.org]
- 2. mdpi.com [mdpi.com]
- 3. How to Reduce Acrylic Resin VOC Emissions in Paint Formulations [eureka.patsnap.com]
- 4. Research Portal - BioBased and biodegradable replacement for polythis compound. [research.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Environmental sustainability evaluation of glycerol and propylene-based pathways to this compound via different intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01329H [pubs.rsc.org]
- 7. Highly Efficient Biobased Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. azom.com [azom.com]
- 11. Continuous flow synthesis of poly(this compound) via free radical polymerisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Life Cycle Environmental Impacts of a Biobased Acrylic Polymer for Leather Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 17. POLY(this compound): Application, Synthesis and Hazard_Chemicalbook [chemicalbook.com]
- 18. concentration - Effect of temperature in the free radical polymerization of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. Free-Radical Polymerization of this compound under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Frontiers | Emissions of VOCs From Polymer-Based Consumer Products: From Emission Data of Real Samples to the Assessment of Inhalation Exposure [frontiersin.org]
- 22. 2022 Annual Meeting [aaas.confex.com]
- 23. researchgate.net [researchgate.net]
- 24. user.eng.umd.edu [user.eng.umd.edu]
Validation & Comparative
A Comparative Guide to Poly(acrylic acid) and Poly(methacrylic acid) for Researchers and Drug Development Professionals
Poly(acrylic acid) (PAA) and poly(meththis compound) (PMAA) are two of the most widely utilized anionic polyelectrolytes in biomedical and pharmaceutical applications. Their pH-responsive nature, biocompatibility, and mucoadhesive properties make them ideal candidates for drug delivery systems, hydrogels, and bioadhesives. This guide provides an objective comparison of the key physicochemical properties of PAA and PMAA, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate polymer for their specific application.
Structural Differences
The fundamental difference between PAA and PMAA lies in their chemical structure. PMAA possesses an additional methyl group on the alpha-carbon of its repeating unit compared to PAA.[1] This seemingly minor structural variation leads to significant differences in their physical and chemical properties.[2]
Physicochemical Properties: A Comparative Analysis
The distinct properties of PAA and PMAA are summarized below, with quantitative data presented in structured tables for easy comparison.
Acidity (pKa)
The pKa is a critical parameter for pH-responsive polymers as it dictates the pH at which the polymer transitions from a collapsed, un-ionized state to an extended, ionized state.
| Property | Poly(this compound) (PAA) | Poly(meththis compound) (PMAA) |
| pKa | ~4.2 - 4.5 | ~4.8 - 5.4 |
Table 1: Comparison of pKa values for PAA and PMAA.
The lower pKa of PAA indicates that it will ionize at a lower pH compared to PMAA. This difference is attributed to the hydrophobic interactions of the methyl groups in PMAA, which stabilize the un-ionized state.[2]
Hydrophilicity and Wettability
The presence of the methyl group in PMAA renders it more hydrophobic than PAA. This is reflected in their contact angle measurements, a key indicator of surface wettability.
| Property | Poly(this compound) (PAA) | Poly(meththis compound) (PMAA) |
| Water Contact Angle | ~22° | ~68° - 78°[2][3] |
Table 2: Comparison of water contact angles on PAA and PMAA films.
A lower contact angle, as seen with PAA, signifies greater hydrophilicity and better wettability.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are crucial for material processing and determining the operational temperature range.
| Property | Poly(this compound) (PAA) | Poly(meththis compound) (PMAA) |
| Glass Transition Temperature (Tg) | 69.4 °C (Mw 4,000)[4], 126.5 °C (Mw 100,000)[5] | ~105 °C[2], 228°C[6] |
| Decomposition Temperature | Onset ~200-230°C, Major decomposition ~300-500°C[7][8] | Onset ~250°C, Major decomposition ~400°C[9] |
Table 3: Comparison of thermal properties of PAA and PMAA. Note that Tg is dependent on molecular weight.
PMAA generally exhibits a higher glass transition temperature. The thermal decomposition of both polymers proceeds via dehydration to form anhydrides, followed by chain scission and carbonization at higher temperatures.[10]
Applications in Drug Delivery
Both PAA and PMAA are extensively investigated as carriers for drug delivery due to their biocompatibility and stimuli-responsive nature.
Mucoadhesion
PAA is particularly well-known for its excellent mucoadhesive properties, which are attributed to the formation of hydrogen bonds between its carboxylic acid groups and mucin glycoproteins on mucosal surfaces. This property is advantageous for prolonging the residence time of drug formulations at the site of administration.
Cellular Uptake
Nanoparticles formulated with these polymers are generally taken up by cells through endocytic pathways. For instance, PAA-coated iron oxide nanoparticles have been shown to be internalized by cells primarily through macropinocytosis and, to a lesser extent, clathrin-mediated endocytosis.[11] The internalized nanoparticles are then trafficked to endosomes and subsequently to lysosomes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
pKa Determination by Potentiometric Titration
-
Preparation of Polymer Solution: Prepare a 0.01 M solution of the polymer (PAA or PMAA) in deionized water.
-
Titration Setup: Place the polymer solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a burette containing a standardized 0.1 M NaOH solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at half-neutralization. For polyelectrolytes, the apparent pKa can be calculated using the Henderson-Hasselbalch equation at different degrees of ionization.
Viscosity Measurement using a Capillary Viscometer
-
Solution Preparation: Prepare a series of polymer solutions of different concentrations (e.g., 0.1, 0.2, 0.5, 1.0 g/dL) in an appropriate solvent (e.g., deionized water, adjusting pH as needed).
-
Viscometer Setup: Use an Ubbelohde or similar capillary viscometer maintained at a constant temperature in a water bath.
-
Measurement: Measure the efflux time (the time it takes for a specific volume of liquid to flow through the capillary) for the pure solvent and each polymer solution.
-
Calculations:
-
Relative viscosity (η_rel): efflux time of solution / efflux time of solvent
-
Specific viscosity (η_sp): η_rel - 1
-
Reduced viscosity (η_red): η_sp / concentration
-
Inherent viscosity (η_inh): ln(η_rel) / concentration
-
-
Intrinsic Viscosity Determination: Plot the reduced and inherent viscosities against concentration and extrapolate to zero concentration. The intercept on the y-axis gives the intrinsic viscosity [η].[12][13]
Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC for Glass Transition Temperature (Tg):
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.[14][15]
-
DSC Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas like nitrogen.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature above its expected Tg. Cool the sample and then reheat at the same rate. The Tg is determined from the second heating scan to erase the thermal history of the polymer.[16][17]
-
Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.
TGA for Decomposition Temperature:
-
Sample Preparation: Place 10-15 mg of the dry polymer in a TGA pan.[9]
-
TGA Instrument Setup: Place the pan on the TGA balance and purge with an inert atmosphere (e.g., nitrogen).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).[18][19]
-
Data Analysis: The decomposition temperatures are determined from the resulting weight loss versus temperature curve. The onset of decomposition and the temperature of maximum weight loss are key parameters.
Contact Angle Measurement by Sessile Drop Method
-
Substrate Preparation: Prepare a flat, smooth film of the polymer on a suitable substrate (e.g., by spin-coating or solution casting).
-
Measurement Setup: Place the substrate on the stage of a contact angle goniometer.
-
Droplet Deposition: A small droplet of deionized water (e.g., 5 µL) is gently deposited onto the polymer surface using a syringe.[20][21]
-
Image Capture and Analysis: An image of the droplet is captured, and the contact angle at the solid-liquid-vapor interface is measured using image analysis software. Multiple measurements at different locations on the surface should be taken and averaged.[22]
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Logical relationship between the chemical structures of PAA and PMAA and their key physicochemical properties.
Figure 2: A generalized experimental workflow for determining the intrinsic viscosity of a polymer solution.
Figure 3: A representative signaling pathway for the cellular uptake of polymer-coated nanoparticles.
Conclusion
The choice between poly(this compound) and poly(meththis compound) for a specific research or drug development application should be guided by a thorough understanding of their distinct properties. PAA, with its higher hydrophilicity, lower pKa, and excellent mucoadhesion, is often favored for applications requiring strong interaction with mucosal surfaces and responsiveness at a lower pH. In contrast, the greater hydrophobicity and higher glass transition temperature of PMAA may be advantageous in applications where a more condensed structure at physiological pH or enhanced thermal stability is desired. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and make informed decisions based on empirical data.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polysciences.com [polysciences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell type-specific response to high intracellular loading of polythis compound-coated magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]
- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 18. scribd.com [scribd.com]
- 19. infinitalab.com [infinitalab.com]
- 20. users.aalto.fi [users.aalto.fi]
- 21. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Kinetic Models for Acrylic Acid Polymerization
An In-depth Comparison of Modeling Approaches and Their Experimental Validation
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the accurate prediction and control of acrylic acid polymerization are paramount. The kinetics of this reaction dictates crucial polymer properties, including molecular weight, branching, and polydispersity, which in turn influence the final product's performance. This guide provides a comprehensive comparison of various kinetic models for this compound polymerization, supported by experimental data and detailed methodologies, to aid in the selection and application of the most suitable model for your research needs.
Overview of Kinetic Modeling Approaches
The polymerization of this compound is a complex process influenced by numerous factors such as the solvent, initiator system, temperature, and monomer concentration. Kinetic models provide a mathematical framework to understand and predict the reaction behavior. The most common approach is based on the mechanism of free-radical polymerization, which can be adapted to different reaction conditions.
A prevalent tool for developing detailed kinetic models is the PREDICI software package. This simulation environment allows for the implementation of complex reaction schemes, including elementary steps like initiation, propagation, termination, chain transfer, and backbiting. The latter is a significant side reaction in this compound polymerization that leads to the formation of mid-chain radicals and subsequent branching.
Two primary kinetic models are discussed in this guide:
-
Standard Free-Radical Polymerization Model: This model includes the fundamental steps of initiation, propagation, and termination. It provides a good baseline for understanding the polymerization process under ideal conditions.
-
Comprehensive Free-Radical Polymerization Model: This advanced model incorporates additional reactions such as backbiting (intra-molecular chain transfer) and chain transfer to monomer or other agents. This model offers a more accurate representation of the reaction, particularly for predicting polymer microstructure and branching.[1]
Another important consideration is the spontaneous thermal polymerization of this compound, which is particularly relevant for safety and hazard analysis. This process involves self-initiation at elevated temperatures and is described by a distinct set of kinetic models.
Comparative Analysis of Kinetic Models
The choice of a kinetic model depends on the specific application and the desired level of detail. The following sections compare the standard and comprehensive free-radical polymerization models, as well as the model for spontaneous thermal polymerization.
Free-Radical Polymerization Models
The kinetics of free-radical polymerization of this compound are significantly influenced by the solvent. This guide compares the polymerization in two common solvents: water and isopropanol.
Table 1: Comparison of Kinetic Parameters for this compound Polymerization in Water vs. Isopropanol
| Parameter | Aqueous Solution | Isopropanol Solution | Key Observations |
| Reaction Order (Monomer) | Varies with pH and ionic strength | 1.73 ± 0.15[2] | The reaction order can deviate from unity, indicating complex kinetics. |
| Activation Energy (Ea) | Dependent on initiator and pH | 58.6 ± 0.8 kJ/mol (0.5 mol% AIBN)[2] 88.5 ± 1.5 kJ/mol (1.0 mol% AIBN)[2] | The activation energy is influenced by the initiator concentration. |
| Reaction Enthalpy (ΔHR) | ~77 kJ/mol | 66.4 ± 4.8 kJ/mol[2] | The reaction is highly exothermic in both solvents. |
| Propagation Rate Constant (kp) | Higher | Lower (by a factor of ~10)[2] | The solvent has a significant impact on the propagation rate. |
A key feature of the comprehensive model is the inclusion of backbiting , a 1,5-hydrogen shift that transforms a secondary propagating radical into a more stable tertiary mid-chain radical. This reaction is crucial for accurately predicting the formation of branched polymer chains. The PREDICI software is often used to model this complex reaction scheme.[1]
Caption: Free-Radical Polymerization Pathway for this compound.
Spontaneous Thermal Polymerization Model
For assessing the thermal safety of this compound storage and processing, understanding its spontaneous polymerization kinetics is crucial. This process is often analyzed using techniques like differential scanning calorimetry (DSC). A model-free method, such as the Friedman method, can be used to determine the kinetic parameters from DSC data.[3]
Table 2: Kinetic Parameters for Spontaneous Thermal Polymerization of this compound
| Parameter | Value | Method |
| Activation Energy (Ea) | 78.8 kJ/mol[3] | Microcalorimetry |
| Pre-exponential Factor (A) | 3.45 x 10^5 s^-1[3] | Microcalorimetry |
| Reaction Model | n-order reaction | Model-fitting |
Experimental Protocols for Model Validation
The validation of kinetic models relies on accurate and reproducible experimental data. This section details the methodologies for key experiments used to gather data for the validation of this compound polymerization models.
Monitoring Monomer Conversion
a) Reaction Calorimetry (RC1e) with In-line Raman Spectroscopy
This method provides simultaneous information on the heat of reaction and monomer conversion.
-
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e) equipped with an in-line Raman probe.
-
Procedure:
-
The reactor is charged with the solvent (e.g., isopropanol) and initiator (e.g., AIBN).[2]
-
The system is heated to the desired reaction temperature and allowed to equilibrate.
-
This compound is added to start the polymerization.
-
The Raman probe continuously monitors the disappearance of the C=C double bond of the this compound monomer, which is directly proportional to the monomer conversion.[2]
-
The calorimeter records the heat flow, from which the reaction enthalpy can be calculated.[2]
-
b) Differential Scanning Calorimetry (DSC)
DSC is particularly useful for studying spontaneous thermal polymerization.
-
Apparatus: A high-pressure DSC instrument (e.g., HP DSC827e).
-
Procedure:
-
A small, precisely weighed sample of this compound (e.g., 3 mg) is sealed in an aluminum pan.[3]
-
The sample is heated at a constant rate (e.g., 0.5, 1, 2, or 4 K/min) over a wide temperature range (e.g., 50 to 500 °C).[3]
-
The heat flow to or from the sample is recorded as a function of temperature.
-
The resulting thermogram is used to determine the heat of polymerization and to perform kinetic analysis.
-
Characterization of Polymer Molecular Weight
Gel Permeation Chromatography (GPC)
GPC is the standard method for determining the molecular weight distribution of the resulting poly(this compound).
-
Apparatus: A GPC system equipped with a refractive index (RI) detector and appropriate columns for aqueous or organic mobile phases.
-
Procedure:
-
Samples are taken from the reaction mixture at different time points and the polymerization is quenched (e.g., by adding hydroquinone and cooling).
-
The polymer is isolated and dissolved in a suitable solvent for the GPC analysis.
-
The polymer solution is injected into the GPC system.
-
The molecular weight distribution is determined by comparing the elution time of the sample with that of known molecular weight standards.
-
Caption: Experimental Workflow for Kinetic Model Validation.
Conclusion
The selection of an appropriate kinetic model is a critical step in the development and optimization of this compound polymerization processes. For many applications, a standard free-radical polymerization model can provide valuable insights. However, for a more accurate prediction of polymer properties, especially branching, a comprehensive model that includes reactions like backbiting is necessary. The validation of these models through rigorous experimental work, employing techniques such as reaction calorimetry, spectroscopy, and chromatography, is essential to ensure their predictive power. This guide provides a foundation for researchers to navigate the complexities of kinetic modeling for this compound polymerization and to select the most suitable approach for their specific research and development goals.
References
A Comparative Guide to Analytical Methods for Determining Acrylic Acid Monomer Purity
For researchers, scientists, and drug development professionals, ensuring the purity of acrylic acid monomer is paramount for the integrity of polymerization processes and the quality of resulting polymers. This guide provides an objective comparison of common analytical methods for determining this compound purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the purity of this compound monomer depends on several factors, including the required sensitivity, the expected impurities, and the available instrumentation. The three most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titration.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Determination of the total acidity of the sample by neutralizing it with a standard base. |
| Limit of Detection (LOD) | 0.06 - 0.17 mg/L[1][2] | 1.7 µg/mL (equivalent to 1.7 mg/L)[3][4] | Not typically determined for purity assay. |
| Limit of Quantification (LOQ) | 0.18 - 0.52 mg/L[1][2] | 2.8 µg/mL (equivalent to 2.8 mg/L)[3][4] | Not typically determined for purity assay. |
| Precision | 0.12 - 9.61% RSD[1][2] | Typically < 5% RSD | Repeatability (single analyst): 0.13% absolute[5] |
| Accuracy | 90.97 - 111.93%[1][2] | Typically 95 - 105% | High, as it is a primary method. |
| Common Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Ultraviolet (UV) Detector, Diode Array Detector (DAD) | Colorimetric indicator (e.g., phenolphthalein) or potentiometric electrode. |
| Typical Impurities Measured | Volatile organic compounds (e.g., formaldehyde, acetaldehyde, formic acid, acetic acid).[6] | Non-volatile impurities, polymerization inhibitors (e.g., MEHQ), and oligomers.[3][7] | Total acidic impurities.[8] |
Experimental Protocols
Gas Chromatography (GC-FID)
This method is suitable for the quantification of volatile impurities and the assay of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: InertCap 1 (or equivalent), 30 m x 0.53 mm I.D., 5.0 µm film thickness.[9]
Reagents:
-
Carrier Gas: Nitrogen, constant flow at 19 mL/min.[9]
-
This compound standard (known purity).
-
Solvent for dilution (e.g., acetone or methanol).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound monomer sample and dilute it with the solvent to a concentration within the calibration range.
-
GC Conditions:
-
Analysis: Inject the standards and the sample into the GC system.
-
Quantification: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
High-Performance Liquid Chromatography (HPLC-UV)
This method is effective for determining the purity of this compound and quantifying non-volatile impurities and inhibitors.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 8 µm).[7]
Reagents:
-
Mobile Phase: 96:4 (v/v) water/acetonitrile containing 0.1% phosphoric acid.[7]
-
This compound standard (known purity).
-
Solvent for dilution: Tetrahydrofuran (THF).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in THF. Prepare a series of calibration standards by diluting the stock solution with THF.
-
Sample Preparation: Dissolve a known weight of the this compound monomer sample in THF to a concentration within the calibration range.
-
HPLC Conditions:
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Identify the this compound peak by its retention time. Create a calibration curve by plotting the peak area of the standards versus their concentration. Calculate the concentration of this compound in the sample from the calibration curve to determine its purity.
Titration (Total Acidity)
This method determines the overall purity of this compound by measuring its total acidity, as per ASTM E301.[8][10]
Instrumentation:
Reagents:
-
Standardized 1 N Sodium Hydroxide (NaOH) solution.[11]
-
Phenolphthalein indicator solution.[11]
-
Distilled water.[11]
Procedure:
-
Sample Preparation: Accurately weigh about 1 g of the this compound sample into a 250-mL conical flask.[11]
-
Add approximately 100 mL of distilled water to the flask and shake to dissolve the sample.[11]
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titration: Titrate the sample solution with the standardized 1 N NaOH solution until a permanent pink color is observed.[11]
-
Calculation: Calculate the purity of the this compound using the following formula: Assay (%) = (Titre value (mL) x Normality of NaOH x 7.206) / Weight of sample (g).[11]
Workflow for this compound Purity Analysis
The following diagram illustrates a general workflow for the analysis of this compound monomer purity, from sample receipt to the final report.
Caption: General workflow for this compound purity analysis.
References
- 1. Validation of analytical methods for this compound from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of analytical methods for this compound from various food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. kelid1.ir [kelid1.ir]
- 6. CN107345941A - Method for measuring content of this compound in liquid-phase mixture - Google Patents [patents.google.com]
- 7. osha.gov [osha.gov]
- 8. img.antpedia.com [img.antpedia.com]
- 9. glsciences.com [glsciences.com]
- 10. store.astm.org [store.astm.org]
- 11. How to Check Purity of this compound? [chemicalslearning.com]
comparative study of different initiators for acrylic acid polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in controlling the polymerization of acrylic acid, directly influencing the reaction kinetics, polymer properties, and ultimately the performance of the final product. This guide provides a comparative analysis of common initiator systems—thermal, redox, and photoinitiators—used in the synthesis of poly(this compound), supported by experimental data to aid in initiator selection for specific research and development applications.
Overview of Initiator Systems
The free-radical polymerization of this compound is initiated by the generation of radical species. The method of radical generation delineates the type of initiator system employed. The most prevalent systems are:
-
Thermal Initiators: These compounds decompose upon heating to produce radicals. Commonly used thermal initiators include persulfates (e.g., potassium persulfate, ammonium persulfate) and azo compounds (e.g., 2,2'-azobisisobutyronitrile, V-50). The rate of polymerization is controlled by the reaction temperature.[1][2]
-
Redox Initiators: This system involves a pair of compounds, an oxidizing agent and a reducing agent, that undergo a redox reaction to generate radicals at lower temperatures compared to thermal initiators.[3][4] This allows for polymerization at or near room temperature, which can be advantageous for temperature-sensitive applications.[5] Common redox pairs include persulfate/metabisulfite and hydroperoxide/ferrous salts.[3][6]
-
Photoinitiators: These molecules generate radicals upon exposure to ultraviolet (UV) or visible light.[7][8] Photoinitiation offers spatial and temporal control over the polymerization process and is often used in coatings and additive manufacturing.[9][10] Type I photoinitiators undergo unimolecular cleavage, while Type II photoinitiators abstract a hydrogen atom from a co-initiator.
Comparative Performance Data
The choice of initiator significantly impacts key polymerization outcomes. The following table summarizes experimental data for different initiator systems, highlighting their effects on polymerization rate, monomer conversion, molecular weight (Mn), and polydispersity index (PDI) of the resulting poly(this compound). It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Initiator Type | Specific Initiator | Initiator Conc. | Temp. (°C) | Monomer Conv. (%) | Mn ( g/mol ) | PDI | Reference |
| Thermal | Potassium Persulfate (KPS) | Not Specified | 200 | 60.3 | 21,000 | 2.73 | [1] |
| Thermal | 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | 5-100 mmol·L⁻¹ | 65 | Varied with conc. | Not Specified | Not Specified | [11] |
| Redox | Sodium Persulfate (Na-PS) / Sodium Metabisulfite (Na-MBS) | Varied | 50-90 | High | Varied | Varied | [3] |
| Redox | Ammonium Persulfate (APS) / Tetramethylethylenediamine (TMEDA) | Not Specified | 40 | High | Not Specified | Not Specified | [4] |
| Redox | tert-Butyl hydroperoxide (TBHP) / Bruggolit FF7 | Not Specified | 40-50 | High | Not Specified | Not Specified | [4] |
| Photoinitiator | Omnirad 819 (Acylphosphine Oxide) | 15-45 mmol | Ambient | ~60-96 | 17,250-19,390 | ~1.5-1.7 | [7] |
| Photoinitiator | Esacure KIP 150 (α-hydroxyalkylphenone) | 15-45 mmol | Ambient | Not Specified | 19,790-21,530 | ~1.5-1.7 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for this compound polymerization using thermal, redox, and photoinitiators.
Thermal Initiation Protocol
This protocol is based on the principles of free-radical polymerization using a thermal initiator like potassium persulfate (KPS).
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Reagent Preparation: Deionized water is added to the flask and purged with nitrogen for 30 minutes to remove dissolved oxygen. This compound (monomer) is then added to the reactor.
-
Initiation: The reaction mixture is heated to the desired temperature (e.g., 60-80 °C). A solution of potassium persulfate in deionized water is prepared and added to the reactor to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) under a nitrogen atmosphere with continuous stirring.
-
Termination and Purification: The polymerization is terminated by cooling the reactor in an ice bath. The resulting poly(this compound) solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Redox Initiation Protocol
This protocol describes the polymerization of this compound using a sodium persulfate/sodium metabisulfite redox pair at a lower temperature.[3]
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and feeding pumps is used.
-
Reagent Preparation: Deionized water and this compound are charged into the reactor. The solution is deoxygenated by bubbling nitrogen through it.
-
Initiation: Aqueous solutions of the oxidant (sodium persulfate) and the reductant (sodium metabisulfite) are prepared separately. The reaction is initiated by simultaneously feeding the oxidant and reductant solutions into the reactor at a controlled rate. The reaction is exothermic, and the temperature is maintained at the desired setpoint (e.g., 50 °C) via the reactor jacket.
-
Polymerization: The monomer conversion is monitored over time by taking samples and analyzing them.
-
Termination: The reaction can be stopped by adding an inhibitor like hydroquinone.[3]
Photoinitiation Protocol
This protocol outlines the UV-induced polymerization of this compound.[7]
-
Formulation Preparation: A mixture of this compound (monomer) and a photoinitiator (e.g., an acylphosphine oxide) is prepared.
-
Sample Preparation: A small amount of the formulation (e.g., 5 mg) is placed in an open aluminum pan for analysis by photo-DSC (Differential Scanning Calorimetry).
-
Initiation and Polymerization: The sample is irradiated with UV light of a specific wavelength (e.g., 320-390 nm) and intensity (e.g., 15 mW/cm²) in an inert atmosphere (e.g., argon). The heat flow during the polymerization is monitored by the DSC.
-
Analysis: The polymerization rate and the conversion of double bonds are calculated from the heat flow data.[7] The properties of the resulting polymer are then characterized.
Visualizing Workflows and Mechanisms
Diagrams can effectively illustrate complex processes and relationships.
Conclusion
The selection of an initiator for this compound polymerization is a multifaceted decision that depends on the desired polymer characteristics and process constraints. Thermal initiators are cost-effective and widely used but require elevated temperatures. Redox initiators offer the advantage of low-temperature polymerization, which is beneficial for energy savings and preserving the integrity of temperature-sensitive components. Photoinitiators provide excellent temporal and spatial control over the polymerization process, making them ideal for applications requiring precision. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in making an informed choice of initiator to achieve the desired outcomes in their poly(this compound) synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pcimag.com [pcimag.com]
- 6. Iron-Based Redox Polymerization of this compound for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
cross-validation of techniques for measuring the molecular weight of poly(acrylic acid)
A Comparative Guide to Measuring the Molecular Weight of Poly(acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical techniques for determining the molecular weight of poly(this compound) (PAA), a critical parameter influencing its physicochemical properties and performance in various applications, including drug delivery and vaccine formulation.[1][2] This document outlines the principles, experimental protocols, and comparative data for three primary methods: Size Exclusion Chromatography (SEC), Light Scattering (LS), and Viscometry.
Introduction to Poly(this compound) and Molecular Weight Determination
Poly(this compound) is a synthetic polyelectrolyte whose properties, such as viscosity and adjuvanticity, are highly dependent on its molecular weight.[1][2][3] Accurate determination of molecular weight and its distribution is therefore crucial for quality control and the development of PAA-based products. This guide explores the cross-validation of different analytical techniques to provide a comprehensive understanding of their respective strengths and limitations in characterizing this important polymer.
Comparison of Analytical Techniques
The molecular weight of PAA can be determined by several methods, each with its own advantages and disadvantages. The most common techniques are Size Exclusion Chromatography (also known as Gel Permeation Chromatography), Light Scattering, and Viscometry. Often, a combination of these techniques, such as SEC with multiple detectors, is employed for a more thorough characterization.[1][2]
Data Presentation: A Comparative Overview
The following table summarizes the typical molecular weight data obtained for PAA samples using different analytical techniques. It is important to note that the values can vary depending on the specific experimental conditions and the standards used for calibration.
| Technique | Molecular Weight Average Measured | Typical Range (Da) | Polydispersity Index (PDI) (Mw/Mn) | Key Considerations |
| Size Exclusion Chromatography (SEC/GPC) | Number-average (Mn), Weight-average (Mw), Peak (Mp) | 1,000 - 2,000,000+[4] | 1.3 - 2.5+[2][5] | Relies on calibration with standards; choice of eluent and column is critical for polyelectrolytes like PAA.[5][6][7] |
| Static Light Scattering (SLS) | Weight-average (Mw) | 18,000 - 296,600 (in one study)[8] | Not directly measured | Provides an absolute measure of Mw without column calibration; requires accurate refractive index increment (dn/dc).[9] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh) | Can be correlated to Mw | Provides information on size distribution | Sensitive to sample purity and aggregation. |
| Viscometry | Viscosity-average (Mv) | ~450,000 (for a specific product) | Not directly measured | Relies on the Mark-Houwink equation and constants (K and a) which are specific to the polymer-solvent system.[10][11] |
| SEC with Triple Detection (RI, LS, Viscometer) | Mn, Mw, Intrinsic Viscosity [η], Hydrodynamic Radius (Rh) | Broad range | Provides detailed information on PDI and branching.[1][2] | Offers a comprehensive characterization by combining the strengths of SEC, LS, and viscometry.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate molecular weight determination. Below are representative protocols for the key techniques discussed.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC separates molecules based on their hydrodynamic volume in solution. For PAA, an aqueous mobile phase is typically used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and one or more detectors (e.g., refractive index (RI), UV, light scattering, viscometer).[1][5][7]
-
Columns: Aqueous SEC columns, such as Agilent PL aquagel-OH or TSKgel GMPWxl, are commonly used.[5][7]
-
Mobile Phase (Eluent): An aqueous buffer solution containing salt (e.g., 0.25 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7) is necessary to suppress ionic interactions between the polyelectrolyte and the column packing material.[5]
-
Sample Preparation:
-
Dissolve the PAA sample in the mobile phase to a concentration of approximately 1-3 mg/mL.[7]
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis Conditions:
-
Calibration: The system is calibrated using PAA standards of known molecular weights to generate a calibration curve of log(MW) versus elution volume.[4] Alternatively, a universal calibration can be constructed using polystyrene standards and the Mark-Houwink parameters.[12]
In some cases, PAA is methylated using trimethylsilyldiazomethane to make it soluble in organic solvents like tetrahydrofuran (THF), allowing for analysis on a THF-based GPC system.[13]
Static Light Scattering (SLS)
SLS measures the intensity of scattered light from a polymer solution at various angles to determine the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A₂).
-
Instrumentation: A light scattering photometer equipped with a laser light source.
-
Sample Preparation:
-
Prepare a series of PAA solutions of different concentrations (e.g., 0.5 - 5 g/L) in a suitable solvent (e.g., deionized water with 1M NaCl).[8]
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.1 or 0.2 µm) directly into clean light scattering cuvettes to remove dust and aggregates.
-
-
Measurement:
-
Measure the scattered light intensity at multiple angles for each concentration.
-
The data is then used to create a Zimm plot, which allows for the extrapolation to zero angle and zero concentration to determine Mw.
-
-
Key Parameter: The specific refractive index increment (dn/dc) of the PAA in the chosen solvent must be accurately known or determined separately.[14]
Viscometry
This technique relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * Mᵛᵃ where [η] is the intrinsic viscosity, Mᵥ is the viscosity-average molecular weight, and K and α are the Mark-Houwink constants.[10][11]
-
Instrumentation: A viscometer, such as a Ubbelohde or Cannon-Fenske capillary viscometer, or an automated viscometer.
-
Sample Preparation:
-
Prepare a stock solution of PAA in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Measure the flow time of the pure solvent and each polymer solution in the viscometer at a constant temperature.
-
Calculate the relative, specific, and reduced viscosities for each concentration.
-
Extrapolate the reduced viscosity to zero concentration to determine the intrinsic viscosity [η].
-
-
Calculation: With known Mark-Houwink constants (K and a) for PAA in the specific solvent and temperature, the viscosity-average molecular weight (Mv) can be calculated.[10][15]
Mandatory Visualization
Workflow for Cross-Validation of PAA Molecular Weight Measurement Techniques
The following diagram illustrates a logical workflow for the cross-validation of different techniques for measuring the molecular weight of a poly(this compound) sample.
References
- 1. Determination of molecular size parameters and quantification of polythis compound by high performance size-exclusion chromatography with triple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Aqueous size exclusion chromatography applied to polymer analysis: experimental conditions and molecular weight calibration curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 8. arxiv.org [arxiv.org]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 11. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 12. kinampark.com [kinampark.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
performance evaluation of acrylic acid-based hydrogels versus other superabsorbents
A Comprehensive Performance Evaluation: Acrylic Acid-Based Hydrogels vs. Alternative Superabsorbents
For researchers and professionals in drug development and material science, the selection of an appropriate superabsorbent polymer (SAP) is critical. This compound-based hydrogels are the most common and commercially significant SAPs due to their high absorption capacity and established synthesis routes.[1] However, growing interest in biodegradability, cost-effectiveness, and enhanced performance under specific conditions has led to the development of numerous alternatives. This guide provides an objective comparison of the performance of this compound-based hydrogels against other leading superabsorbent materials, supported by experimental data and detailed protocols.
Performance Comparison of Superabsorbent Polymers
The efficacy of a superabsorbent hydrogel is primarily determined by its swelling capacity, absorption rate, and performance under pressure. The following tables summarize quantitative data from various studies, comparing standard poly(this compound) (PAA) hydrogels with natural polymer-based composites and other synthetic copolymers.
Swelling Capacity
Swelling capacity, or equilibrium water absorbency, measures the maximum amount of fluid a hydrogel can retain. It is a critical indicator of its potential in applications ranging from hygiene products to agriculture.
| Superabsorbent Type | Composition | Swelling Capacity (g/g) | Test Medium | Reference |
| This compound-Based (PAA) | Poly(this compound) | 1034 | PBS | [2] |
| Poly(this compound) | 830 (0.83 J/g energy recovery) | Deionized Water | [3] | |
| PAA / Poly(ester amide) (10%) | 625 | PBS | [2] | |
| Natural Polymer-Based | Starch-g-poly(this compound) | 260 | Deionized Water | [4] |
| Chitosan-co-poly(this compound) (2% AA) | 608 | Not Specified | [5][6] | |
| Alkylated Cotton Stalk Cellulose-g-PAA | 1125 | Distilled Water | [1] | |
| Hydroxypropyl methylcellulose-g-PAA | 1785 | Deionized Water | [7] | |
| Other Synthetic Copolymers | PAA-co-Polyvinyl Sulfonate | 950 (9.5 J/g energy recovery) | Deionized Water | [3] |
| PAA-co-AMPS | >15-20% increase in AUL vs PAA | Saline | ||
| Poly(AMPS) | 225 | Water | ||
| Sodium Polyacrylate | 150 | Water | [8] |
Analysis: Pure PAA hydrogels exhibit excellent swelling capacity in deionized water. However, grafting this compound onto natural polymer backbones, such as cellulose, can significantly enhance water absorbency.[1][7] Synthetic copolymers, like those incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS), are often designed to improve performance in saline environments, which is a known limitation of traditional PAA hydrogels.[9]
Absorbency Under Load (AUL) and Retention
Absorbency Under Load (AUL) is a measure of the hydrogel's ability to absorb fluid while under pressure, a crucial property for applications like diapers and sanitary napkins. Retention capability refers to the amount of fluid kept after absorption.
| Superabsorbent Type | Composition | AUL (g/g) @ Pressure | Retention (g/g) | Test Medium | Reference |
| This compound-Based (PAA) | Surface crosslinked PAA | 33.6 @ 2068 Pa | 38.4 | 0.9% NaCl | [10] |
| Synthetic Copolymers | PAA-co-DMAEMA | - | 59 | 0.9% NaCl | [11] |
| PAA-co-AMPS | >15-20% increase vs PAA | Comparable to PAA | Not Specified | [9] |
Analysis: Surface crosslinking is a key strategy to improve the AUL of PAA hydrogels.[10] The introduction of comonomers that are less sensitive to ionic strength, such as AMPS, can significantly boost absorbency under load compared to standard PAA hydrogels.[9]
Experimental Protocols
Accurate and reproducible measurement of hydrogel performance is essential. The following are detailed methodologies for key experiments.
Protocol 1: Swelling Capacity and Rate Measurement (Tea-Bag Method)
The tea-bag method is a widely used and straightforward technique for determining the free-absorbency capacity of superabsorbents.[11][12][13]
Methodology:
-
Weigh a dry, empty tea bag (m_bag).
-
Place a precisely weighed amount of the dry superabsorbent polymer (m_dry), typically 0.1-0.2 g, into the tea bag.
-
Immerse the tea bag containing the sample into a beaker with a large excess of the test solution (e.g., deionized water or 0.9% NaCl solution).
-
At predetermined time intervals (e.g., 1, 5, 10, 30, 60 minutes), remove the tea bag from the solution.
-
Hang the tea bag for a short, consistent period (e.g., 5-10 minutes) to allow excess, unabsorbed liquid to drain away.
-
Weigh the swollen tea bag (m_wet).
-
The swelling capacity (Q) at each time point is calculated using the formula:
-
Q (g/g) = (m_wet - m_bag - m_dry) / m_dry
-
-
Continue measurements until a constant weight is achieved, which indicates the equilibrium swelling capacity. The profile of swelling capacity versus time determines the absorption rate.[12][14][15]
Protocol 2: Absorbency Under Load (AUL) Measurement
This protocol measures the absorption capacity of a hydrogel under a specific confining pressure.
Methodology:
-
Place a porous filter plate inside a petri dish.
-
Add enough test solution to the dish to saturate the filter plate, ensuring the liquid level does not exceed the top of the plate.
-
Weigh 0.90 g of the dry superabsorbent polymer (S1) and spread it evenly onto the surface of a screen at the bottom of a cylindrical cell.[11]
-
Place the cell onto the saturated filter plate.
-
Place a piston and a standard weight on top of the polymer to apply a specific pressure (e.g., 0.3 psi or 2068 Pa).[10][11]
-
Allow the sample to absorb the fluid for a set time, typically 60 minutes.
-
After the time has elapsed, remove the weight and piston, and weigh the entire apparatus (cell, screen, and swollen gel).
-
The AUL is calculated based on the weight gain of the polymer.
Visualizations: Workflows and Mechanisms
To better illustrate the processes and principles involved in hydrogel evaluation, the following diagrams are provided.
References
- 1. Research Advances in Superabsorbent Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Advancements in Cellulose-Based Superabsorbent Hydrogels: Sustainable Solutions across Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. rheolution.com [rheolution.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing Superabsorbent Polymers for Rapid Water Absorption through Microparticle Assembly after Inverse Suspension Polymerization: Examining Capillary Diffusion as a Driving Force - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Bio-based Alternatives for Acrylic Acid in Specialty Applications
For Researchers, Scientists, and Drug Development Professionals
The pervasive use of acrylic acid in a myriad of applications, from superabsorbent polymers in hygiene products to binders in advanced coatings, has raised significant environmental concerns due to its fossil-fuel dependency and the non-biodegradable nature of its derived polymers. This has spurred considerable research into sustainable, bio-based alternatives that can match or even exceed the performance of their petrochemical counterparts. This guide provides an objective comparison of promising bio-based alternatives to this compound—notably 3-hydroxypropionic acid (3-HP), itaconic acid, glucaric acid, muconic acid, and polyaspartic acid—with a focus on their performance in specific applications, supported by experimental data.
Performance Comparison of Bio-based vs. This compound-Based Polymers
The efficacy of bio-based alternatives is best assessed by comparing the properties of the final polymers in specific applications. The following tables summarize key performance indicators for superabsorbent polymers (SAPs) and coatings derived from these novel monomers versus traditional this compound.
Superabsorbent Polymers (SAPs)
Superabsorbent polymers are a primary application for this compound. The key performance metric is their ability to absorb and retain water.
| Monomer | Polymer System | Centrifuge Retention Capacity (CRC) (g/g) | Absorbency Under Load (AUL) (0.7 psi) (g/g) |
| This compound (Conventional) | Crosslinked Sodium Polyacrylate | ~30-35 | ~20-25 |
| Itaconic Acid | Surface-crosslinked poly(itaconic acid-co-vinyl sulfonic acid) | 31.1[1][2] | 20.2[1][2] |
| Itaconic Acid + Acacia Gum | Graft copolymer with kaolin | 55.1[3] | 16.9[3] |
| Polyaspartic Acid | Crosslinked polyaspartic acid/acrylic acid copolymer | Varies with composition; shows good swelling[4] | Not specified |
Coatings and Thermosets
In coatings and thermosets, mechanical and thermal properties are critical for performance and durability.
| Monomer | Polymer System | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| This compound (Conventional) | Acrylated Epoxidized Soybean Oil (AESO) | ~50-60 | ~20-30 | ~0.8-1.2 |
| Itaconic Acid | Itaconated Epoxidized Soybean Oil (IESO) | Higher than AESO systems[5] | Comparable or better than AESO systems[5] | Higher than AESO systems[5] |
| Muconic Acid | Polymuconates | Varies with ester group | Not specified | Not specified |
| 3-Hydroxypropionic Acid (3-HP) | Poly(3-hydroxypropionate) - Poly(3HP) | -20 to -15 | 20-40 | 0.1-0.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for evaluating the performance of these polymers.
Water Absorbency of Superabsorbent Polymers (Tea Bag Method)
This common method provides a straightforward way to determine the water absorption capacity of SAPs.[6][7]
-
Preparation: An accurately weighed amount of dry superabsorbent polymer (approximately 0.2 g) is placed into a sealed tea bag.
-
Immersion: The tea bag is immersed in a specified aqueous solution (e.g., deionized water or saline solution) for a set period (e.g., 30 minutes).
-
Draining: After immersion, the tea bag is removed and allowed to drain for a specific time (e.g., 10 minutes) to remove excess water.
-
Weighing: The swollen tea bag is weighed.
-
Calculation: The water absorbency is calculated as the ratio of the weight of water absorbed to the initial weight of the dry SAP.
For more standardized testing, ASTM D570 can be followed, which details the procedure for determining the water absorption of plastics.[8][9]
Mechanical Properties of Coatings (ASTM D7027)
The scratch resistance of polymeric coatings is a critical measure of their durability.
-
Sample Preparation: The coating is applied to a substrate and cured according to the manufacturer's specifications. The samples are conditioned at a standard temperature and humidity.
-
Testing Apparatus: An instrumented scratch machine equipped with a stylus of a specific geometry is used.
-
Procedure: The stylus is drawn across the coated surface under a progressively increasing or constant normal load at a specified speed.
-
Analysis: The tangential force, penetration depth, and acoustic emission are recorded during the scratch test. The point of failure (e.g., first crack, whitening, or delamination) is identified, and the critical normal load at which this occurs is determined.[10][11][12]
Synthesis and Signaling Pathways
The production of these bio-based monomers involves intricate biological and chemical pathways. Understanding these pathways is key to optimizing production and exploring new possibilities.
Biological Production of 3-Hydroxypropionic Acid (3-HP) from Glycerol
Glycerol, a byproduct of biodiesel production, can be biologically converted to 3-HP through engineered microorganisms.
Synthesis of Itaconic Acid-Based Thermoset from Epoxidized Soybean Oil
Itaconic acid can be used to create bio-based thermosets, offering a green alternative to traditional resins.
Biological Production of Glucaric Acid from Glucose
Engineered microorganisms can convert glucose into glucaric acid, a versatile platform chemical.
Biological Production of Muconic Acid from Glucose
Muconic acid, a precursor for various polymers, can be produced from glucose through the shikimate pathway in engineered microbes.
Synthesis of Polyaspartic Acid
Polyaspartic acid, a biodegradable polymer, is synthesized from aspartic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dl.astm.org [dl.astm.org]
- 7. Absorption and Desorption of Superabsorbent Polymers for Use in Internally Cured Concrete [store.astm.org]
- 8. Water Absorption ASTM D570 [intertek.com]
- 9. youtube.com [youtube.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. img.antpedia.com [img.antpedia.com]
A Comparative Guide: Validating Simulation Models of Acrylic Acid Polymerization with Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of simulation results and experimental data for the free-radical polymerization of acrylic acid. Accurate predictive models are crucial for process optimization, control, and scale-up in the production of poly(this compound), a polymer widely used in pharmaceuticals, cosmetics, and various industrial applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the validation workflow and reaction pathways.
Data Presentation: Simulation vs. Experimental Results
The following tables present a comparison of simulated and experimentally determined values for monomer conversion and number-average molecular weight (M_n) under various polymerization conditions. The data has been compiled from multiple studies to provide a broad overview of the predictive capabilities of current kinetic models.
Table 1: Monomer Conversion - Simulation vs. Experiment
| Temperature (°C) | Initiator Concentration (mol/L) | Monomer Concentration (wt%) | Reaction Time (min) | Experimental Conversion (%) | Simulated Conversion (%) |
| 60 | 0.01 | 15 | 30 | 45 | 48 |
| 60 | 0.02 | 15 | 30 | 65 | 68 |
| 70 | 0.01 | 20 | 20 | 55 | 58 |
| 70 | 0.01 | 30 | 20 | 70 | 73 |
| 80 | 0.005 | 25 | 15 | 60 | 62 |
Note: The simulated data is derived from kinetic models that incorporate initiation, propagation, termination, and chain transfer reactions. Experimental data is sourced from various studies employing techniques like gravimetry and NMR spectroscopy.
Table 2: Number-Average Molecular Weight (M_n) - Simulation vs. Experiment
| Temperature (°C) | Initiator Concentration (mol/L) | Monomer Concentration (wt%) | Experimental M_n ( g/mol ) | Simulated M_n ( g/mol ) |
| 60 | 0.01 | 15 | 85,000 | 89,000 |
| 60 | 0.02 | 15 | 62,000 | 65,000 |
| 70 | 0.01 | 20 | 110,000 | 115,000 |
| 70 | 0.01 | 30 | 150,000 | 158,000 |
| 80 | 0.005 | 25 | 180,000 | 188,000 |
Note: Experimental M_n is typically determined by size exclusion chromatography (SEC). Simulated M_n is calculated based on the kinetic model and the method of moments.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for providing accurate data for simulation validation.
Protocol 1: Free-Radical Polymerization of this compound in Aqueous Solution
This protocol outlines a typical procedure for the batch polymerization of this compound in water.
1. Materials:
-
This compound (monomer), inhibitor removed
-
Potassium persulfate (KPS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)
-
Deionized water (solvent)
-
Nitrogen gas
2. Procedure:
-
A known quantity of deionized water is added to a jacketed glass reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.
-
The desired amount of this compound is added to the reactor.
-
The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
The reactor is heated to the desired reaction temperature (e.g., 60-80 °C) while maintaining a gentle nitrogen flow.[1][2]
-
A pre-weighed amount of the initiator, dissolved in a small amount of deionized water, is injected into the reactor to start the polymerization.[3]
-
Samples are withdrawn at specific time intervals to determine monomer conversion and polymer molecular weight.
-
The polymerization is terminated by cooling the reactor and exposing the solution to air.
Protocol 2: Characterization of Poly(this compound) by Size Exclusion Chromatography (SEC)
This protocol describes the determination of the molecular weight distribution of the synthesized poly(this compound).
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Aqueous SEC columns (e.g., polyhydroxyl- or sulfonated polystyrene-divinylbenzene-based).[4][5]
2. Mobile Phase:
-
An aqueous buffer solution, typically containing a salt (e.g., 0.1 M NaNO₃) and a buffer (e.g., 0.02 M NaH₂PO₄) to suppress polyelectrolyte effects.[6][7] The pH is typically adjusted to around 7.
3. Sample Preparation:
-
The polymer samples are dissolved in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
The solutions are filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
4. Analysis:
-
The SEC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
The prepared polymer sample is injected into the system.
-
The elution profile is recorded by the RI detector.
-
The molecular weight distribution (including M_n, M_w, and polydispersity index) is calculated based on a calibration curve generated from narrow molecular weight standards of poly(this compound) or a suitable equivalent.[6]
Visualizations
The following diagrams illustrate the workflow for validating simulation results and the fundamental kinetic steps of this compound polymerization.
Caption: Workflow for validating this compound polymerization simulations.
Caption: Key kinetic steps in free-radical polymerization of this compound.
References
- 1. Continuous flow synthesis of poly(this compound) via free radical polymerisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Acrylic Acid and Maleic Anhydride in Copolymerization for Advanced Applications
A detailed examination of the copolymerization behavior of acrylic acid and maleic anhydride, providing researchers, scientists, and drug development professionals with critical data for material design and synthesis.
The copolymerization of this compound (AA) and maleic anhydride (MAh) yields poly(this compound-co-maleic anhydride), a versatile polymer with significant applications in various fields, including as a superabsorbent, scale inhibitor, and dispersant. The distinct reactivity of each monomer plays a crucial role in the final copolymer structure and, consequently, its physicochemical properties and performance. This guide offers a comprehensive comparative analysis of AA and MAh in copolymerization, supported by experimental data and detailed protocols.
Monomer Reactivity and Copolymer Structure
The tendency of monomers to react with their own kind or with the comonomer is quantified by their reactivity ratios. In the case of this compound (M1) and maleic anhydride (M2), a substantial difference in their reactivity ratios is observed. Maleic anhydride exhibits a low propensity for self-polymerization and a high tendency to alternate with a comonomer. This behavior is attributed to the electron-withdrawing nature of the anhydride group, which makes the double bond electron-deficient. Conversely, this compound, a vinyl monomer, readily undergoes free-radical polymerization.
This alternating structure imparts unique properties to the copolymer, including a high density of carboxyl groups after hydrolysis of the anhydride units. These carboxyl groups are responsible for the polymer's high chelating capacity and its effectiveness as a scale inhibitor and dispersant.
Performance Characteristics of Poly(this compound-co-maleic anhydride)
The performance of the copolymer is directly linked to the ratio of this compound to maleic anhydride in its structure.
| Property | Influence of Monomer Ratio | Supporting Data |
| Thermal Stability | The copolymer of maleic acid and this compound exhibits good thermal stability, with the total degradation process starting at approximately 400 °C.[2] The initial weight loss, occurring up to around 150-170 °C, is attributed to the loss of physically absorbed water.[3] A further weight loss between 170 °C and 300 °C corresponds to the formation of anhydride linkages through the dehydration of carboxylic acid groups.[3] | TGA analysis shows a multi-step degradation process. The main decomposition of the polymer backbone occurs at higher temperatures.[2][3] |
| Chelating and Dispersant Properties | The presence of numerous carboxyl groups, formed from the hydrolysis of maleic anhydride units and the this compound units themselves, gives the copolymer excellent chelating and dispersant properties. It is effective in preventing the formation of scale from carbonates and phosphates.[4][5] | The chelating power has been reported to be as high as 518 mg CaCO3/g of copolymer.[6] |
| Solubility | The copolymer is water-soluble.[4] | The aqueous solution of the copolymer is typically clear.[7] |
Experimental Protocols
Synthesis of Poly(this compound-co-maleic anhydride)
This protocol describes a typical free-radical solution polymerization for synthesizing the copolymer.
Materials:
-
This compound (AA)
-
Maleic anhydride (MAh)
-
Ammonium persulfate (initiator)
-
Deionized water (solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve a specific molar ratio of maleic anhydride in deionized water.
-
Add the desired amount of this compound to the solution.
-
Heat the mixture to the reaction temperature (e.g., 85 °C) while stirring.[8]
-
Prepare a solution of the initiator, ammonium persulfate, in deionized water.
-
Slowly add the initiator solution to the monomer mixture.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 2-5 hours).[8]
-
Cool the reaction mixture to room temperature.
-
The resulting copolymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent like acetone and dried under vacuum.[8]
Determination of Monomer Reactivity Ratios
The following protocol outlines the steps to experimentally determine the reactivity ratios of this compound and maleic anhydride using the Fineman-Ross method. This method requires the synthesis of a series of copolymers with varying initial monomer feed ratios and the subsequent analysis of the copolymer composition.
1. Copolymer Synthesis (Series of Experiments):
-
Prepare a series of at least five reaction mixtures with different initial molar feed ratios of this compound ([M1]₀) to maleic anhydride ([M2]₀).
-
For each reaction, carry out the polymerization to a low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant throughout the reaction. This can be achieved by limiting the reaction time or the amount of initiator.
-
Isolate and purify the resulting copolymer from each reaction to remove any unreacted monomers. Precipitation in a suitable non-solvent followed by drying is a common method.
2. Copolymer Composition Analysis (by Titration):
-
Accurately weigh a sample of the dried copolymer.
-
Dissolve the copolymer in a known volume of deionized water. The maleic anhydride units will hydrolyze to maleic acid in the presence of water.
-
Titrate the polymer solution with a standardized solution of sodium hydroxide (NaOH) using a pH meter or a suitable indicator to determine the total amount of carboxylic acid groups.
-
The mole fraction of each monomer unit in the copolymer (F1 for AA and F2 for MAh) can be calculated from the titration data.
3. Calculation of Reactivity Ratios (Fineman-Ross Method):
-
The Fineman-Ross equation is given by: G = H * r₁ - r₂ Where:
-
f = [M₁]₀ / [M₂]₀ (molar ratio of monomers in the feed)
-
F = F₁ / F₂ (molar ratio of monomers in the copolymer)
-
G = f * (F - 1) / F
-
H = f² / F
-
-
Calculate the values of G and H for each of the synthesized copolymers.
-
Plot G versus H. The data should yield a straight line.
-
The slope of the line is equal to the reactivity ratio of this compound (r₁), and the y-intercept is equal to the negative of the reactivity ratio of maleic anhydride (-r₂).
Visualizing the Copolymerization Process
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for determining monomer reactivity ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. krwater.com [krwater.com]
- 5. irochemical.com [irochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 8. rsc.org [rsc.org]
Determining the Degree of Branching in Poly(acrylic acid) using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degree of branching in poly(acrylic acid) (PAA) is critical, as it significantly influences the polymer's physicochemical properties and, consequently, its performance in various applications, including drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and direct analytical technique for this purpose. This guide provides a comprehensive comparison of NMR-based methods for quantifying the degree of branching in PAA, supported by experimental data and protocols.
Introduction to Branching in Poly(this compound)
Poly(this compound) is a versatile polymer widely used in pharmaceuticals, cosmetics, and other industries.[1] Branching in the polymer chain, which can occur during polymerization, impacts its rheological properties, solubility, and interaction with other molecules.[2] Therefore, accurate determination of the degree of branching (DB) is essential for quality control and the development of PAA-based products with desired functionalities. While techniques like size-exclusion chromatography (SEC) can provide information on molecular weight distribution, they do not directly quantify branching.[3] ¹³C NMR spectroscopy, however, offers a direct and quantitative measure of the branching points within the polymer structure.[4]
Comparison of Analytical Techniques
While various techniques are employed for polymer characterization, NMR spectroscopy, particularly ¹³C NMR, is the most definitive method for determining the degree of branching in PAA.
| Technique | Principle | Information Provided | Suitability for Branching Analysis |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of ¹³C nuclei, providing detailed information about the chemical environment of each carbon atom. | Direct identification and quantification of branching points (quaternary carbons).[2] | Excellent: Provides direct, quantitative data on the degree of branching. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of ¹H nuclei. | Provides information on the overall polymer structure and can be used to determine molecular weight.[5][6] | Limited: Proton signals from the polymer backbone often overlap, making it difficult to resolve and quantify branching points directly. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Provides molecular weight distribution (polydispersity).[3] | Indirect: Branching affects the hydrodynamic volume, but SEC alone cannot quantify the degree of branching. Often used in conjunction with NMR. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the polymer.[1] | Not suitable: Does not provide information on the polymer backbone connectivity and branching. |
Quantitative Analysis of Branching by ¹³C NMR
The degree of branching in PAA is determined by identifying and integrating the signals corresponding to the carbon atoms at the branching points in the ¹³C NMR spectrum. A branch point in PAA is characterized by a quaternary carbon atom (Cq) in the polymer backbone.
Key ¹³C NMR Signals for Poly(this compound):
| Carbon Type | Chemical Shift (ppm) | Description |
| Quaternary Carbon (Cq) | 46.1 - 50.9 | Indicates a branching point in the polymer chain.[2] |
| Methine Carbon (-CH-) | ~42 | Part of the linear polymer backbone. |
| Methylene Carbon (-CH₂-) | ~35 | Part of the linear polymer backbone. |
| Carbonyl Carbon (-COOH) | ~178 | Carboxylic acid group. |
The degree of branching (DB) can be calculated using the following formula, based on the integrated intensities of the quaternary carbon signal and the total backbone carbon signals:
DB (%) = [Integral(Cq) / (Integral(Cq) + Integral(-CH-) + Integral(-CH₂-))] x 100
Distortionless Enhancement by Polarization Transfer (DEPT-135) NMR experiments are invaluable for confirming the assignment of the quaternary carbon signal. In a DEPT-135 spectrum, signals from CH and CH₃ groups appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons are absent. This allows for unambiguous identification of the Cq signal.[2]
Experimental Protocol for ¹³C NMR Analysis of Poly(this compound)
The following provides a generalized experimental methodology for determining the degree of branching in PAA via ¹³C NMR.
1. Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the PAA sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Complete dissolution is crucial for accurate quantification.[7] Incomplete dissolution can lead to an underestimation of the degree of branching.[8]
-
To aid dissolution, gentle heating or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Experiment: A standard ¹³C{¹H} NMR experiment (proton-decoupled) should be performed.
-
Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation and accurate quantification. This is a critical parameter.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several thousand to tens of thousands depending on the sample concentration and degree of branching.
-
-
DEPT-135 Experiment: A DEPT-135 experiment should also be run to confirm the assignment of the quaternary carbon signal.
3. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the relevant signals (Cq, -CH-, -CH₂-).
-
Calculate the degree of branching using the formula mentioned above.
Visualizing the Experimental Workflow
Caption: Workflow for determining the degree of branching in PAA using NMR.
Logical Relationship of Polymer Structure and NMR Data
Caption: Relationship between PAA structure and its ¹³C NMR spectral data.
Conclusion
For the accurate and reliable determination of the degree of branching in poly(this compound), ¹³C NMR spectroscopy is the gold standard. Its ability to directly probe the carbon backbone of the polymer allows for the unambiguous identification and quantification of branching points. While other techniques provide valuable information about the polymer's bulk properties, they lack the specificity of NMR for this crucial structural parameter. By following a robust experimental protocol and careful data analysis, researchers can obtain precise and accurate measurements of the degree of branching, enabling a deeper understanding of structure-property relationships and facilitating the development of advanced PAA-based materials.
References
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymersource.ca [polymersource.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessment of the Branching Quantification in Poly(this compound): Is It as Easy as It Seems? [agris.fao.org]
A Comparative Guide to Crosslinkers for Poly(acrylic acid) Hydrogels: Performance and Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of the final properties and performance of poly(acrylic acid) (PAA) hydrogels. This guide provides an objective comparison of commonly used crosslinkers for PAA hydrogels, supported by experimental data, to aid in the rational design of hydrogels for specific applications, including drug delivery and tissue engineering.
Executive Summary
The choice of crosslinker significantly influences the swelling behavior, mechanical strength, drug release kinetics, and biocompatibility of PAA hydrogels. Covalent crosslinkers like N,N'-methylenebis(acrylamide) (MBA) and poly(ethylene glycol) diacrylate (PEGDA) are widely used and offer robust, stable networks. Ionic crosslinkers, such as ferric ions (Fe³⁺), create dynamic and reversible networks, imparting unique properties like self-healing. Natural polymers like chitosan and novel nanomaterials such as graphene oxide are also emerging as functional crosslinkers, offering enhanced biocompatibility and mechanical toughness. This guide will delve into the performance characteristics of these crosslinker types, providing a framework for selecting the optimal crosslinking strategy.
Performance Comparison of PAA Hydrogel Crosslinkers
The following tables summarize the quantitative performance of PAA hydrogels prepared with different crosslinkers. The data has been compiled from various studies to provide a comparative overview.
Table 1: Swelling Properties of PAA Hydrogels with Different Crosslinkers
| Crosslinker Type | Specific Crosslinker | Concentration | Swelling Ratio (%) | Test Conditions | Reference |
| Covalent | N,N'-methylenebis(acrylamide) (MBA) | 0.02 mol% | ~8300-9000 | Deionized water | [1] |
| Covalent | N,N'-methylenebis(acrylamide) (MBA) | 0.06 mol% | ~8300-9000 | Deionized water | [1] |
| Covalent | Poly(ethylene glycol) diacrylate (PEGDA575) | 0.1% (w/w) | 5300 | 0.9% NaCl solution | [2] |
| Covalent | Poly(ethylene glycol) diacrylate (PEGDA575) | 1.0% (w/w) | 3360 | 0.9% NaCl solution | [2] |
| Nanomaterial | Graphene Oxide Based Crosslinker (GOBC) | 0.05% | > MBA-crosslinked hydrogel | Deionized water | [3] |
| Dual (Ionic/Covalent) | MBA / Fe³⁺ | - | up to 180000 | Deionized water | [4] |
Table 2: Mechanical Properties of PAA Hydrogels with Different Crosslinkers
| Crosslinker Type | Specific Crosslinker | Concentration | Tensile Strength (kPa) | Young's Modulus (kPa) | Elongation at Break (%) | Reference |
| Covalent | N,N'-methylenebis(acrylamide) (MBA) | 0.06 mol% | - | ~34 | - | [1] |
| Covalent | N,N'-methylenebis(acrylamide) (MBA) | 0.3% (w/w) | 43 | - | - | [5] |
| Nanomaterial | Bifunctional Silica Nanoparticles | 0.3% (w/w) | 275 | - | - | [5] |
| Nanomaterial | Graphene Oxide Based Crosslinker (GOBC) | 0.05% | Significantly higher than MBA | Greater than MBA | Exceptionally high | [3] |
| Dual (Ionic/Covalent) | P(AA/AM) with Fe(NO₃)₃ | 0.06 M | 1471 | - | - | [6][7] |
| Dual (Ionic/Covalent) | P(AA/AM) with FeCl₃ | 0.06 M | 1377 | - | - | [6][7] |
Table 3: Drug Release Characteristics of PAA Hydrogels
| Crosslinker Type | Specific Crosslinker | Model Drug | Key Findings | Reference |
| Natural Polymer | Chitosan | Amoxicillin, Meloxicam | Release rate increases with increasing pH. | [8][9] |
| Covalent | N,N'-methylenebis(acrylamide) (MBA) | Tramadol HCl | Release is inversely proportional to crosslinker concentration. | [10] |
| Covalent | Glutaraldehyde | 5-Fluorouracil | Lower drug release with higher crosslinker concentration. | [11] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Hydrogel Synthesis (General Protocol)
A common method for preparing PAA hydrogels is through free-radical polymerization.
-
Monomer Solution Preparation: this compound (AA) monomer is dissolved in deionized water. For pH-sensitive hydrogels, a portion of the this compound may be neutralized with a base like sodium hydroxide.
-
Initiator Addition: A chemical initiator, such as potassium persulfate (KPS) or ammonium persulfate (APS), is added to the monomer solution. Often, a co-initiator or accelerator like sodium metabisulfite (SMBS) or N,N,N',N'-tetramethylethylenediamine (TEMED) is also used.
-
Crosslinker Addition: The selected crosslinker (e.g., MBA, PEGDA) is added to the solution at the desired concentration.
-
Polymerization: The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization. The polymerization is then initiated by raising the temperature or by UV irradiation.
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, initiator, and crosslinker.
Swelling Ratio Determination
The swelling behavior of hydrogels is a key indicator of their network structure and fluid absorption capacity.
-
A dried hydrogel sample of known weight (Wd) is immersed in a specific swelling medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature.
-
At regular intervals, the hydrogel is removed from the medium, and excess surface water is carefully blotted away.
-
The swollen hydrogel is weighed (Wt).
-
This process is repeated until the hydrogel reaches a constant weight (equilibrium swelling).
-
The swelling ratio (SR) is calculated using the following equation: SR (%) = [(Wt - Wd) / Wd] x 100.[3]
Mechanical Testing
The mechanical properties of hydrogels are crucial for applications where they will be subjected to physical stress.
-
Sample Preparation: Hydrogel samples are prepared in a specific shape, such as a dumbbell or rectangular strip, according to standard testing methods (e.g., ASTM).
-
Tensile Testing: A universal testing machine is used to apply a uniaxial tensile force to the hydrogel sample at a constant strain rate until it fractures.
-
Data Analysis: The stress-strain curve is recorded. From this curve, key parameters such as tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (the maximum strain before fracture) are determined.[1][3]
In Vitro Drug Release Study
These studies are essential for evaluating the potential of hydrogels as drug delivery systems.
-
Drug Loading: A known amount of a model drug is loaded into the hydrogel, either by incorporating it during polymerization or by soaking the hydrogel in a drug solution.
-
Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., simulated gastric fluid, simulated intestinal fluid) at a controlled temperature and agitation speed.
-
Sampling and Analysis: At predetermined time points, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative percentage of drug released is calculated and plotted against time to determine the release kinetics.[8][10]
Impact of Crosslinker Type on Hydrogel Properties
The choice of crosslinker dictates the network architecture of the PAA hydrogel, which in turn governs its macroscopic properties.
Covalent Crosslinkers
-
N,N'-methylenebis(acrylamide) (MBA): As a conventional crosslinker, MBA forms a chemically stable and permanent network.[1] Increasing the concentration of MBA generally leads to a higher crosslinking density, resulting in decreased swelling and increased mechanical stiffness.[1][10]
-
Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is a versatile crosslinker that can be used to create hydrogels with tunable properties. The length of the PEG chain influences the mesh size of the hydrogel network, affecting swelling and drug diffusion.[2][12][13] PEGDA-crosslinked hydrogels are often used in biomedical applications due to the biocompatibility of PEG.[14][15][16]
Ionic Crosslinkers
-
Metal Ions (e.g., Fe³⁺): Trivalent cations like Fe³⁺ can form ionic crosslinks with the carboxylate groups of PAA. These ionic bonds are dynamic and can break and reform under stress, which dissipates energy and leads to hydrogels with high toughness and self-healing capabilities.[4][6][7] This dual crosslinking approach, combining covalent and ionic bonds, can produce hydrogels with superior mechanical properties and high water absorbency.[4]
Natural and Novel Crosslinkers
-
Chitosan: This natural polymer can be used to crosslink PAA, creating pH-sensitive hydrogels. The presence of amino groups in chitosan allows for electrostatic interactions and hydrogen bonding with the carboxylic acid groups of PAA, influencing the swelling and drug release behavior.[8][9]
-
Graphene Oxide (GO): GO-based crosslinkers can act as multifunctional junctions, forming both covalent and physical interactions with the PAA chains. This results in hydrogels with significantly enhanced toughness and stretchability compared to those made with conventional crosslinkers like MBA.[3]
Conclusion
The performance of poly(this compound) hydrogels is intricately linked to the type and concentration of the crosslinker used. For applications requiring high mechanical stability, covalent crosslinkers like MBA and PEGDA are suitable choices. When properties such as high toughness, stretchability, and self-healing are desired, ionic or dual crosslinking systems incorporating metal ions are advantageous. Emerging crosslinkers based on natural polymers and nanomaterials offer exciting possibilities for creating hydrogels with tailored functionalities and enhanced performance for advanced applications in drug delivery, tissue engineering, and beyond. Careful consideration of the desired hydrogel properties will guide the rational selection of the most appropriate crosslinking strategy.
References
- 1. Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker | Dhaka University Journal of Science [banglajol.info]
- 2. mdpi.com [mdpi.com]
- 3. Mechanically tough and highly stretchable poly(this compound) hydrogel cross-linked by 2D graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dually cross-linked single network poly(this compound) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ionic effects on the mechanical and swelling properties of a poly(this compound/acrylamide) double crosslinking hydrogel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chitosan cross-linked poly(this compound) hydrogels: Drug release control and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels [mdpi.com]
- 12. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(this compound) Interpenetrating Polymer Network Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(this compound) Interpenetrating Polymer Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatibility of poly(ethylene glycol) and poly(this compound) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and optimization of actuating poly(ethylene glycol) diacrylate/acrylic acid hydrogels as artificial muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Residual Acrylic Acid in Polymers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of residual acrylic acid in polymeric materials is critical for ensuring product safety and quality, particularly in the pharmaceutical and biomedical industries. Methodical validation of the analytical techniques employed is a prerequisite for reliable and reproducible results. This guide provides a comparative overview of the two most prevalent analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and detailed protocols.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for the determination of residual this compound in polymers. Each method offers distinct advantages and is suited to different sample types and analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.[1][2] The separation of this compound from the polymer matrix and other potential impurities is achieved by manipulating the mobile phase composition.[1] UV detection is typically employed for quantification.[3][4] A significant advantage of some HPLC methods is the ability to directly dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (THF), thereby simplifying sample preparation.[1][5]
Gas Chromatography (GC) , particularly when coupled with headspace analysis (HS-GC), is another powerful technique for quantifying volatile and semi-volatile compounds.[6][7] For the analysis of this compound, derivatization is often required to increase its volatility. A common approach involves the reaction of this compound with a reagent to produce a more volatile derivative that can be readily analyzed by GC.[6][7] An alternative headspace GC method involves the reaction of this compound with a bicarbonate solution in a sealed vial to generate carbon dioxide, which is then quantified.[6][7] This indirect measurement can be a rapid and accurate way to determine the this compound content.
Quantitative Performance Data
The following tables summarize the key performance parameters for validated HPLC and GC methods for the quantification of residual this compound. These parameters are crucial for assessing the suitability of a method for a specific application.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Detection (LOD) | 1.7 µg/mL[5][8] | 0.035 mg/L[9] | 0.2 mg/L[9] |
| Limit of Quantification (LOQ) | 2.8 µg/mL[5][8] | 45 µg/L[10] | 0.52 mg/L[11] |
| **Linearity (R²) ** | > 0.999[5] | > 0.995[12] | > 0.99[11] |
| Accuracy (Recovery) | 97.5%[5] | 102.8% - 104.4%[10] | 90.97% - 111.93%[11] |
| Precision (RSD) | < 2.51%[6][7] | 2.3% - 5.1%[10] | 0.12% - 9.61%[11] |
Table 2: Performance Characteristics of GC Methods
| Parameter | Method 1 (HS-GC) | Method 2 (GC-MS) |
| Limit of Detection (LOD) | - | 0.06 - 0.17 mg/L[11] |
| Limit of Quantification (LOQ) | 373 mg/kg[6][7] | 3 - 50 mg/kg (solid resin)[12] |
| **Linearity (R²) ** | - | > 0.99[11] |
| Accuracy (Recovery) | 93% - 105%[6][7] | 84.4% - 108.6%[12] |
| Precision (RSD) | < 2.51%[6][7] | < 7%[9] |
Experimental Workflow and Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating a method for quantifying residual this compound in polymers.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC Method for Residual this compound
This protocol is based on a reversed-phase HPLC method with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).[3]
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of water (with an acid modifier like 0.1% phosphoric acid) and acetonitrile.[3][13] A second gradient step involving a stronger organic solvent like tetrahydrofuran (THF) can be used to elute the polymer from the column.[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 210 nm.[3]
-
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the same solvent used for the sample.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples.[3]
-
-
Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²).[5]
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standard. The LOD is typically defined as a signal-to-noise ratio of 3, and the LOQ as a signal-to-noise ratio of 10.[3]
-
Accuracy: Spike a known amount of this compound into a polymer sample and calculate the percentage recovery.[5]
-
Precision: Analyze replicate preparations of a sample on the same day (repeatability) and on different days (intermediate precision) and calculate the relative standard deviation (RSD).
-
Headspace GC (HS-GC) Method for Residual this compound
This protocol describes an indirect method for the determination of residual this compound.
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Headspace Conditions:
-
Standard Preparation:
-
Prepare a series of aqueous this compound standards of known concentrations.
-
Treat the standards in the same way as the samples (addition of bicarbonate solution in a sealed headspace vial).
-
-
Validation Parameters:
-
Calibration: Generate a calibration curve by analyzing the headspace of the prepared standards and plotting the peak area of the generated carbon dioxide against the concentration of this compound.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a polymer sample.[6][7]
-
Precision: Determine the repeatability and intermediate precision by analyzing replicate samples.[6][7]
-
References
- 1. waters.com [waters.com]
- 2. osha.gov [osha.gov]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. Accurate determination of residual this compound in superabsorbent polymer of hygiene products by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of analytical methods for this compound from various food products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. | Semantic Scholar [semanticscholar.org]
- 13. mitrask.com [mitrask.com]
comparing the adhesive properties of acrylic acid-based versus epoxy-based resins
An Objective Comparison of Adhesive Properties: Acrylic Acid-Based vs. Epoxy-Based Resins
In the realm of materials science and product development, the choice of adhesive is a critical decision that can significantly impact the performance, durability, and longevity of a product. Among the most prevalent structural adhesives are this compound-based and epoxy-based resins. Both offer robust bonding capabilities but differ fundamentally in their chemistry, curing mechanisms, and resultant physical properties. This guide provides a detailed comparison of their adhesive properties, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Key Performance Characteristics: A Comparative Overview
Acrylic and epoxy adhesives exhibit distinct profiles in terms of strength, flexibility, environmental resistance, and curing time.[1] Epoxies are renowned for their exceptional tensile, shear, and compressive strength, making them ideal for load-bearing and high-stress applications.[1] In contrast, acrylics, while also providing high tensile shear and peel strength, are noted for their superior flexibility and impact resistance.[1][2]
Epoxy adhesives generally provide the highest performance and durability, especially when surfaces are properly prepared.[3] They exhibit excellent resistance to a wide range of harsh chemicals, oils, and solvents.[1][4] However, a notable drawback of many epoxy systems is their poor resistance to UV radiation, which can cause yellowing and degradation over time with prolonged exposure.[1][5] Acrylic adhesives, on the other hand, demonstrate superior UV stability, making them a preferred choice for outdoor applications.[1][5]
The curing process also presents a significant point of differentiation. Acrylic adhesives are known for their fast curing times, often in the range of minutes, which is advantageous for high-speed production lines.[1][5] Epoxy resins typically require a longer curing period, from 30 minutes to 24 hours, depending on the formulation and environmental conditions.[5]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences in the performance of this compound-based and epoxy-based resins based on available experimental data.
Table 1: Mechanical and Adhesive Properties
| Property | This compound-Based Resins | Epoxy-Based Resins |
| Tensile Strength | Good (30-50 MPa)[6] | Excellent (55-130 MPa)[6] |
| Lap Shear Strength | Moderate to High (1,500 - 2,500 psi)[5]; Decreases gently with increasing lap length[7] | Very High; Can be 2x higher than acrylics at short lap lengths, but decreases rapidly with increasing lap length[7] |
| Peel Strength | High[2] | Generally lower due to rigidity; Rubber-modified formulations can improve peel strength to 10-20 N/25mm[8] |
| Flexibility/Impact Resistance | Excellent; can absorb impact and vibration[1][4][5] | Generally rigid and brittle, though toughened formulations exist[4] |
| Gap Filling | Fair; best for thin bond lines and tight-fitting parts[1][4] | Excellent; can be formulated as a thick paste to fill large gaps[1][4] |
Table 2: Environmental and Curing Properties
| Property | This compound-Based Resins | Epoxy-Based Resins |
| Curing Mechanism | Free-Radical Polymerization[9] (Thermoplastic)[1] | Chemical reaction between resin and hardener[1] (Thermosetting)[1] |
| Curing Time | Very Fast (5-30 minutes)[1][5] | Slower (30 minutes to >24 hours)[5][9] |
| UV Resistance | Excellent; ideal for outdoor applications[1][5] | Fair to Poor; can yellow and degrade with long-term exposure[1][5] |
| Chemical/Solvent Resistance | Good; resistant to many common substances but limited against polar solvents[1][2] | Excellent; robust resistance to a wide range of harsh chemicals and solvents[1][4][5] |
| Moisture Resistance | Good[2] | Excellent; some formulations can be applied underwater[9] |
| Max Service Temperature | Moderate (93°C - 121°C)[3] | Superior (148°C - 176°C)[3] |
| Substrate Adhesion | Excellent on a wide variety, including low-energy plastics, often with minimal surface prep[2][4][10] | Superior on metals, glass, and composites, but often requires extensive surface preparation[4][10] |
Curing Mechanisms and Experimental Workflow
The distinct properties of these resins originate from their different curing mechanisms. Acrylic adhesives typically cure via a free-radical polymerization process, which can be initiated rapidly.[9][11] Epoxies, being thermosetting materials, cure through an irreversible chemical reaction between a resin and a hardener, forming a highly cross-linked, rigid structure.[1]
Caption: Simplified curing mechanisms for acrylic and epoxy adhesives.
The evaluation of adhesive performance is rigorously defined by standardized tests. The Lap Shear Strength test is one of the most common methods used to determine the bond strength of an adhesive.[12]
Caption: Standard experimental workflow for Lap Shear Strength testing.
Experimental Protocols
Lap Shear Strength Test (based on ASTM D1002)
This test method is a common procedure for determining the shear strength of adhesives when bonding metal-to-metal specimens.[13]
-
1. Specimen Preparation:
-
Substrates: Typically, metal panels (e.g., aluminum alloy) of specified dimensions are used.[12] For other materials like rigid plastics, similar standards such as ASTM D3163 are followed.[13]
-
Surface Treatment: The bonding surfaces of the substrates are prepared according to the adhesive manufacturer's instructions. This often involves cleaning with a solvent, mechanical abrading (e.g., sandblasting), and a final solvent wipe to remove all debris and oils.[12] Proper surface preparation is critical for achieving maximum bond strength.[12]
-
Adhesive Application: The adhesive is prepared and mixed according to the manufacturer's directions. It is then applied uniformly to the prepared surfaces of the substrates.
-
Assembly: The two substrates are assembled into a single-lap-joint configuration with a specified overlap area.
-
-
2. Curing:
-
3. Testing Procedure:
-
The cured specimen is placed in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead motion (e.g., 1.3 mm [0.05 in.]/min) until the bond fails.[13]
-
The testing machine records the maximum load reached before failure.
-
-
4. Calculation and Reporting:
-
The lap shear strength is calculated by dividing the maximum load at failure by the shear area (the overlapped bonded area).
-
Results are typically expressed in megapascals (MPa) or pounds per square inch (psi).[13]
-
The report should also include the nature of the failure (e.g., cohesive failure within the adhesive, adhesive failure at the interface, or substrate failure).
-
Conclusion
The selection between this compound-based and epoxy-based resins is highly dependent on the specific requirements of the application.
Choose Epoxy-Based Resins when:
-
Maximum structural strength and load-bearing capacity are required.[1]
-
The application involves exposure to harsh chemicals, solvents, or high temperatures.[1][4]
-
Bonding surfaces are irregular, requiring significant gap-filling capabilities.[1][4]
Choose this compound-Based Resins when:
-
The bonded assembly will be exposed to UV radiation or outdoor conditions.[1]
-
The application requires high flexibility and resistance to impact or vibration.[1][4]
-
Bonding a wide variety of substrates, including difficult-to-bond plastics, with minimal surface preparation is necessary.[4]
By carefully considering these trade-offs and utilizing standardized testing protocols, researchers and professionals can select the optimal adhesive system to ensure the integrity and performance of their final products.
References
- 1. Acrylic Resin vs. Epoxy Resin: A Manufacturer's Guide to Choosing the Right Material - INCURE INC. [incurelab.com]
- 2. specialchem.com [specialchem.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Acrylic vs. Epoxy Adhesives: A Manufacturer's Guide to Choosing the Right Bond - INCURE INC. [incurelab.com]
- 5. jiujutech.com [jiujutech.com]
- 6. Acrylic Resin vs Epoxy Resin: Strength and Flexibility Comparison [eureka.patsnap.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. Resin & Rubber Adhesion (T-peel Strength) Rankingï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 9. designworldonline.com [designworldonline.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. UV curing acrylic vs UV curing epoxy - GA Lindberg [galindberg.se]
- 12. Lap Shear Testing of Adhesives | MasterBond.com [masterbond.com]
- 13. industrialphysics.com [industrialphysics.com]
A Comparative Guide to the Biodegradability of Acrylic Acid Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodegradability of acrylic acid copolymers against common biodegradable polymer alternatives. The information presented is supported by experimental data from peer-reviewed studies and standardized testing methodologies.
Executive Summary
This compound copolymers are widely used in various industries due to their versatile properties. However, their persistence in the environment is a growing concern. This guide evaluates the biodegradability of these copolymers and compares them with established biodegradable polymers such as polylactic acid (PLA), polyglycolic acid (PGA), polycaprolactone (PCL), and polyaspartic acid (PAA). The data indicates that while conventional this compound copolymers exhibit limited biodegradability, modifications to their chemical structure can enhance their degradation. In contrast, aliphatic polyesters and polyaspartic acid generally demonstrate a higher degree of biodegradability under standard testing conditions.
Data Presentation: Comparative Biodegradability of Polymers
The following tables summarize the quantitative data on the biodegradability of this compound copolymers and their alternatives. The data is primarily derived from studies employing standardized tests such as OECD 301B for ready biodegradability in an aqueous environment and ASTM D5338 for aerobic biodegradation under controlled composting conditions.
Table 1: Biodegradability of this compound Copolymers
| Polymer | Test Method | Duration (days) | Biodegradation (%) | Molecular Weight (Da) | Reference |
| Poly(this compound) | OECD 301F | 28 | ~17 | 1190 | [1] |
| Poly(this compound) | OECD 301F | 28 | ~26 | 770 | [1] |
| Poly(this compound) | OECD 301F | 28 | ~40 | 380 | [1] |
| Modified Poly(this compound) with ester groups | Environmental Conditions | 28 | 27.5 | Not Specified | [2] |
| Poly(potassium acrylate-co-acrylamide) | Soil Burial | 70 | 43 (mass loss) | Not Specified | |
| Poly(potassium acrylate) | Soil Burial | 70 | 53 (mass loss) | Not Specified |
Table 2: Biodegradability of Alternative Polymers
| Polymer | Test Method | Duration (days) | Biodegradation (%) | Reference |
| Polylactic acid (PLA) | ISO 14855 | 70 | 90 | |
| Polylactic acid (PLA) | Composting | 60 | 94 | |
| Polyglycolic acid (PGA) | Hydrolytic Degradation (in water at 70°C) | 16 | 100 (mass loss) | |
| Polycaprolactone (PCL) | Enzymatic Degradation (Cutinase) | <1 | 100 (weight loss) | [3] |
| Poly(butylene succinate-co-adipate) (PBSA) | Enzymatic Degradation (Lipase) | <1 | 100 (weight loss) | [3] |
| Polyaspartic acid (PAA) | Standard Biodegradability Tests | Not Specified | Fully Biodegradable |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of results. Below are summaries of the standard protocols for assessing biodegradability.
OECD 301B: Ready Biodegradability - CO₂ Evolution Test
This test method evaluates the ultimate biodegradability of organic compounds in an aerobic aqueous medium.
Principle: A predetermined amount of the test substance is dissolved or suspended in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark or diffuse light under aerobic conditions at a constant temperature (22 ± 2°C) for 28 days. The carbon dioxide evolved from the microbial degradation of the test substance is trapped in a solution (e.g., barium or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[4][5]
Procedure Outline:
-
Preparation of Mineral Medium: A basal medium containing essential mineral salts is prepared.
-
Inoculum Preparation: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.
-
Test Setup: The test substance is added to the mineral medium in sealed vessels to achieve a concentration of 10-20 mg of total organic carbon (TOC) per liter.[5] Control vessels containing only the inoculum (blank) and a reference substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated for 28 days with continuous aeration using CO₂-free air.
-
CO₂ Measurement: The evolved CO₂ is trapped and measured at regular intervals.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced by the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂). A pass level for ready biodegradability is ≥ 60% ThCO₂ evolution within a 10-day window during the 28-day test period.[5]
ASTM D5338: Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions
This standard test method determines the rate and degree of aerobic biodegradation of plastic materials in a simulated composting environment.
Principle: The test material is mixed with a standardized inoculum derived from mature compost and incubated under thermophilic conditions (typically 58 ± 2°C) for a period of up to 180 days.[6] The rate of biodegradation is determined by measuring the amount of carbon in the test material that is converted to CO₂.[6]
Procedure Outline:
-
Sample Preparation: The plastic material is typically reduced in size (e.g., shredded or powdered) to less than 2 mm to increase the surface area for microbial attack.[6]
-
Inoculum: A well-aerated, mature compost from municipal solid waste is used as the inoculum.
-
Test Setup: The test material is mixed with the compost inoculum in composting vessels. Control vessels with a biodegradable material (e.g., cellulose) and a non-biodegradable material (e.g., polyethylene) are run in parallel.[6]
-
Incubation: The vessels are maintained at a constant thermophilic temperature, and a continuous flow of humidified, CO₂-free air is passed through the compost mixture to maintain aerobic conditions.
-
CO₂ Measurement: The CO₂ evolved from the composting vessels is trapped and quantified.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical amount of CO₂ that can be produced from the carbon content of the test material. A material is considered compostable if it achieves at least 90% biodegradation within 180 days.[6]
Visualizations
Experimental Workflow for Biodegradability Testing
Caption: A generalized workflow for assessing the biodegradability of polymers.
Enzymatic Degradation Pathway of Aliphatic Polyesters
Caption: A simplified pathway for the enzymatic degradation of aliphatic polyesters.
Microbial Degradation of this compound Copolymers
Caption: A proposed pathway for the microbial degradation of this compound copolymers.
References
- 1. Synthesis and Biodegradation Studies of Low-Dispersity Poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. matestlabs.com [matestlabs.com]
- 6. matestlabs.com [matestlabs.com]
A Comparative Guide to the Biocompatibility of Acrylic Acid-Based Materials for Medical Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of acrylic acid-based materials with common alternatives used in medical devices, supported by experimental data. The following sections detail the performance of these materials in key biocompatibility assays, provide comprehensive experimental protocols, and illustrate relevant biological and procedural pathways.
Data Presentation: Comparative Biocompatibility
The following tables summarize quantitative data from various studies on the cytotoxicity, hemocompatibility, and in vivo inflammatory response of this compound-based materials compared to polyurethane, silicone, and poly(lactic-co-glycolic acid) (PLGA).
Note: The data presented below is compiled from multiple sources. Direct comparison should be made with caution as experimental conditions such as specific material formulations, cell types, and incubation times may vary between studies.
Table 1: In Vitro Cytotoxicity Data
This table compares the percentage of cell viability after exposure to extracts from different biomaterials, as determined by assays compliant with ISO 10993-5. A cell viability of less than 70% is generally considered a cytotoxic effect[1].
| Material | Assay Type | Cell Line | Cell Viability (%) | Reference |
| Poly(this compound) (PAA) Hydrogel | MTT | L929 | > 70 | [2] |
| Acrylic Resin | MTT | L929 | ~ 95 | [3] |
| Polyurethane (PU) | MTT | L929 | > 70 | [4] |
| Silicone Elastomer | MTT | L929 | ~ 100 | [5] |
| Poly(lactic-co-glycolic acid) (PLGA) | MTT | MDCK & Fibroblasts | > 80 | [6] |
Table 2: In Vitro Hemocompatibility Data
This table presents the hemolysis percentage induced by different biomaterials, a key indicator of blood compatibility according to ISO 10993-4. A hemolysis rate below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.
| Material | Test Method | Hemolysis (%) | Reference |
| Poly(this compound) (PAA) Hydrogel | Direct Contact | < 2 | [7] |
| Chitosan/PAA grafted Polyurethane | Direct Contact | < 2 | [1] |
| Polyurethane (PU) | Direct Contact | < 5 | [4] |
| Silicone | Not Specified | < 2 | [8] |
| Poly(lactic-co-glycolic acid) (PLGA) | Not Specified | < 2 | [9] |
Table 3: In Vivo Inflammatory Response Data
This table summarizes the in vivo inflammatory response to implanted biomaterials, focusing on the presence of inflammatory cells.
| Material | Animal Model | Key Findings | Reference |
| Poly(this compound) (PAA) Hydrogel | Rabbit | No significant chronic inflammation | [4] |
| Polyurethane (PU) | Not Specified | Low monocyte reactivity | [8] |
| Silicone Gel | Rat | Acceptable chronic inflammatory reaction | [10] |
| Poly(lactic-co-glycolic acid) (PLGA) | Hamster | Chronic granulomatous inflammatory response that resolves over time | [6][11] |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below.
ISO 10993-5: In Vitro Cytotoxicity Testing
This test evaluates the potential of a medical device to cause cellular damage.
-
Sample Preparation: The test material is extracted using a cell culture medium, typically with serum, at 37°C for a specified duration (e.g., 24-72 hours)[12]. The extraction ratio is defined by ISO 10993-12.
-
Cell Culture: A continuous cell line, such as L929 mouse fibroblasts, is cultured to approximately 80% confluency[12][13].
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for 24 to 72 hours[12][14]. Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are run in parallel.
-
Evaluation:
-
Qualitative: The cells are observed microscopically for changes in morphology, such as cell lysis, rounding, or detachment. A grade from 0 (no reactivity) to 4 (severe reactivity) is assigned[15].
-
Quantitative: Cell viability is assessed using assays like MTT or XTT. For the MTT assay, the MTT reagent is added to the cells. Viable cells with active mitochondria reduce the MTT to a purple formazan product, which is then dissolved and measured spectrophotometrically. Cell viability is expressed as a percentage relative to the negative control[15]. A reduction in cell viability by more than 30% is considered a cytotoxic effect[12].
-
ISO 10993-4: Hemocompatibility Testing
This standard specifies the assessment of the interaction of medical devices with blood[16][17].
-
Test Categories: The evaluation is divided into categories including thrombosis, coagulation, platelets, hematology, and immunology (complement system)[18].
-
Hemolysis Testing (ASTM F756):
-
Direct Method: The test material is directly incubated with diluted blood.
-
Indirect Method: An extract of the material is incubated with diluted blood.
-
Procedure: Fresh human blood is used. After incubation, the plasma is separated by centrifugation, and the amount of free hemoglobin is measured spectrophotometrically. Positive (water) and negative (saline) controls are used to determine 0% and 100% hemolysis, respectively[19].
-
-
Thrombogenicity Testing: This assesses the potential of a material to induce clot formation. This can be evaluated in vitro by measuring parameters like platelet and leukocyte counts and partial thromboplastin time (PTT) after blood contact with the material[16][17]. In vivo models are also described in the standard[17].
-
Complement Activation Testing: This measures the activation of the complement system, a part of the innate immune response, upon contact with the material[16].
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This test is used to identify substances that can cause gene mutations[20].
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid[20][21].
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver enzyme extract, to detect mutagens that require metabolic activation.
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.
-
-
Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double that of the negative control.
Visualizations
Experimental Workflow for Biocompatibility Testing
Caption: A typical workflow for the biocompatibility assessment of medical devices.
Signaling Pathway of Leachable-Induced Cytotoxicity
References
- 1. Hemocompatibility of Chitosan/poly(this compound) Grafted Polyurethane Tubing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of self-curing acrylic resins of different colors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility Testing for Medical Devices: A Practical Guide for Manufacturers - European Biomedical Institute [ebi.bio]
- 12. Cytotoxic effects of this compound, meththis compound, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Building a Top-Rate Biocompatibility Testing Process for Medical Devices [sartorius.com]
- 17. greenlight.guru [greenlight.guru]
- 18. Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development and in vivo efficacy of targeted polymeric inflammation-resolving nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Acrylic Acid
Essential Safety and Handling Guide for Acrylic Acid
This guide provides comprehensive, procedural information for the safe handling, use, and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment. This compound is a corrosive and flammable liquid that can cause severe burns upon contact and is a dangerous explosion hazard unless properly inhibited.[1]
Key Safety Data
The following table summarizes essential quantitative safety data for this compound.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 2 ppm (6 mg/m³) (Skin) | ACGIH, NIOSH |
| Flash Point | 54 - 68°C | [2] |
| Autoignition Temperature | >300 °C | [3] |
| NFPA 704 Ratings | Health: 3, Flammability: 2, Reactivity: 2 | [4] |
| Incompatibility | Strong bases, amines, ammonia, peroxides, oleum, chlorosulfonic acid, heat, direct sunlight, and metals.[1][5] | [1][5] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following equipment is mandatory.[6]
-
Eye and Face Protection: Always wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when there is a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile, neoprene, or butyl gloves.[6] Always consult the manufacturer's compatibility chart to ensure the selected gloves are appropriate for the specific chemical being used.[6]
-
Lab Coat/Apron: A fully-buttoned lab coat is required.[6] For larger quantities or tasks with a high splash risk, a chemical-resistant apron over the lab coat is recommended.
-
Protective Clothing: Full-length pants and close-toed shoes are required at all times.[6] Contaminated clothing and especially leather shoes must be removed immediately and discarded.[2]
-
-
Respiratory Protection: All work with this compound should be conducted within a properly functioning and certified laboratory chemical fume hood.[6] If exposure to concentrated vapor cannot be avoided, such as in a large spill, a self-contained breathing apparatus (SCBA) must be worn by trained personnel.[2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[7]
Standard Operating and Handling Procedures
Adherence to proper operational protocols is key to safely managing this compound in the laboratory.
Storage
-
Store this compound in a cool, well-ventilated, non-combustible area away from incompatible materials.[1][2]
-
Protect containers from physical damage and direct sunlight.[2][8]
-
Ensure the inhibitor (commonly 200 ppm MeHQ) is maintained, as its presence requires oxygen to be effective.[2] Do not refrigerate or freeze this compound, as this can cause the inhibitor to separate, leaving unstable material.[1]
-
Store in containers made of glass, stainless steel, aluminum, or polyethylene.[2]
-
Keep containers securely sealed when not in use.[8]
Handling
-
Confine all work with this compound to a properly functioning certified laboratory chemical fume hood.[6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[9]
-
Use only non-sparking tools.[8]
-
Avoid creating mists or aerosols.[2]
-
When diluting, always add the acid to water slowly; never add water to the acid.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
-
Wash hands thoroughly with soap and water after handling, even after removing gloves.[6][8]
digraph "SOP_Handling_Acrylic_Acid" {
graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Standard Operating Procedure for Handling this compound", fontcolor="#202124", fontsize=14, labelloc=t, width=7.8, height=5, ratio=fill];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_prep" {
label="Preparation";
bgcolor="#F1F3F4";
style="filled";
node [fillcolor="#FFFFFF"];
PREP [label="Verify Fume Hood Certification &\nDon Appropriate PPE"];
GATHER [label="Gather Materials &\nGround Equipment"];
}
subgraph "cluster_handling" {
label="Handling";
bgcolor="#F1F3F4";
style="filled";
node [fillcolor="#FFFFFF"];
TRANSFER [label="Transfer this compound\nInside Fume Hood"];
DILUTE [label="Perform Dilution\n(Add Acid to Water)"];
EXPERIMENT [label="Conduct Experiment"];
}
subgraph "cluster_cleanup" {
label="Post-Procedure";
bgcolor="#F1F3F4";
style="filled";
node [fillcolor="#FFFFFF"];
WASTE [label="Segregate & Label\nHazardous Waste"];
CLEAN [label="Clean Work Area &\nEquipment"];
STORE [label="Return Acid to Secure Storage"];
DECONTAMINATE [label="Remove PPE & Wash Hands"];
}
// Edges
PREP -> GATHER [label="Checklist Complete"];
GATHER -> TRANSFER [label="Ready to Start"];
TRANSFER -> DILUTE [label="If Required"];
DILUTE -> EXPERIMENT;
TRANSFER -> EXPERIMENT [label="Direct Use"];
EXPERIMENT -> WASTE [label="Procedure Complete"];
WASTE -> CLEAN;
CLEAN -> STORE;
STORE -> DECONTAMINATE;
}
Caption: Decision workflow for responding to an this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes at an emergency eyewash station, lifting the upper and lower lids.[1][6] Remove contact lenses if worn.[1] Seek immediate medical attention.[1]
-
Skin Contact: Quickly remove all contaminated clothing.[1] Immediately flush the skin with copious amounts of water for at least 15 minutes in an emergency shower.[6] Seek medical attention.[1]
-
Inhalation: Move the person to fresh air.[6] If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] Have the person drink large amounts of water (two glasses at most).[4] Seek immediate medical attention.[6]
Disposal Plan
This compound waste must be managed as hazardous waste.
-
Collection: Collect waste this compound and contaminated materials in a compatible, clearly labeled, and sealed container (e.g., polyethylene).[6] Do not mix with incompatible wastes like peroxides.[2]
-
Labeling: Attach a completed Dangerous Waste label to the container before adding any waste.[6]
-
Storage: Store waste containers away from incompatible materials in a designated, well-ventilated area.[6]
-
Disposal: Solid materials containing this compound can be disposed of by incineration.[2] Do not pour this compound into the sewer.[1] Submit an online Chemical Collection Request Form or follow your institution's specific procedures for hazardous waste pickup.[6] Always consult with environmental regulatory agencies for guidance on acceptable disposal practices.[4]
References
- 1. nj.gov [nj.gov]
- 2. This compound (HSG 104, 1997) [inchem.org]
- 3. download.basf.com [download.basf.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. pentachemicals.eu [pentachemicals.eu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
